Pyrrolidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATJETPTDKFEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-53-9 | |
| Record name | 3-Pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrrolidine-3-carbonitrile Scaffold
An In-depth Technical Guide to Pyrrolidine-3-carbonitrile: Structure, Properties, and Applications
This compound is a heterocyclic organic compound featuring a five-membered saturated nitrogen-containing ring (a pyrrolidine) substituted with a nitrile group at the 3-position. This seemingly simple molecule is a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its value lies in the unique combination of a rigid, three-dimensional saturated ring structure and two highly versatile functional groups: a secondary amine and a nitrile.[1] This duality allows for extensive and diverse chemical modifications, making it a prized building block for creating complex molecular architectures.[1][2]
The pyrrolidine ring itself is a privileged scaffold in pharmacology, found in numerous natural products, alkaloids, and synthetic drugs.[4][5][6] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets like enzymes and receptors.[5][7] this compound, therefore, serves as a key intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system and metabolic disorders.[1][2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and scientists in the field of drug discovery.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular structure and resulting chemical properties.
Chemical Structure
The structure consists of a pyrrolidine ring with a cyano (-C≡N) group attached to the third carbon atom. The carbon at the 3-position is a chiral center, meaning this compound can exist as two enantiomers: (R)-Pyrrolidine-3-carbonitrile and (S)-Pyrrolidine-3-carbonitrile, or as a racemic mixture.
Caption: 2D structure of this compound.
Physicochemical and Computational Data
The properties of this compound make it suitable for a range of chemical transformations and applications in drug discovery. It is typically available as a free base or as a more stable hydrochloride salt.[2][8]
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [9][10][11] |
| Molecular Weight | 96.13 g/mol | [10][11] |
| CAS Number | 10603-53-9 (racemate) | [11] |
| 1154097-27-4 ((R)-enantiomer) | [10] | |
| 1153950-49-2 ((S)-enantiomer HCl salt) | [] | |
| Appearance | White solid (for HCl salt) | [2] |
| Purity | ≥97% or ≥98% (typical) | [2][10] |
| Storage Conditions | 0-8 °C, sealed, away from moisture | [2][13] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | [10][13] |
| Predicted LogP | 0.119 to 0.541 | [10][13] |
| Hydrogen Bond Acceptors | 2 | [10][13] |
| Hydrogen Bond Donors | 1 | [10][13] |
Spectroscopic Characterization
unambiguous identification and quality control of this compound rely on standard spectroscopic techniques. The following are the expected spectral features based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show complex multiplets for the methylene (-CH₂-) and methine (-CH-) protons on the pyrrolidine ring. The protons on carbons adjacent to the nitrogen atom (C2 and C5) would appear further downfield (higher ppm) compared to those at C4 due to the deshielding effect of the nitrogen. The N-H proton signal would typically be a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms. The nitrile carbon (-C≡N) is characteristically found in the 115-125 ppm range. The carbons bonded to the nitrogen (C2 and C5) would appear in the 45-60 ppm region, while the other ring carbons (C3 and C4) would be further upfield.
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. A moderate absorption in the 3300-3500 cm⁻¹ region corresponds to the N-H stretching vibration of the secondary amine.
-
MS (Mass Spectrometry): In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 96.07.[9] Under electrospray ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) would be observed at m/z 97.08.[9]
Synthesis of this compound
The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry.[4][6] Methods can be broadly classified into two categories: the functionalization of a pre-existing pyrrolidine ring (often from chiral precursors like L-proline) or the cyclization of acyclic precursors.[4][5][6][7]
A common and logical laboratory-scale synthesis of this compound would proceed from a more readily available precursor, Pyrrolidine-3-carboxylic acid, via a two-step sequence involving amide formation followed by dehydration.
General Synthetic Workflow
The conversion of a carboxylic acid to a nitrile is a standard transformation that underscores the importance of functional group interconversion in synthetic strategy.
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established chemical principles for the conversion of a carboxylic acid to a nitrile.[14][15]
Step 1: Protection & Amide Formation
-
Rationale: The secondary amine of the starting material, (R/S)-Pyrrolidine-3-carboxylic acid, is reactive and must be protected to prevent side reactions during amide formation. A Boc (tert-butyloxycarbonyl) group is commonly used as it is stable under the reaction conditions and easily removed later.
-
Procedure:
-
Dissolve N-Boc-pyrrolidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add an amide coupling agent (e.g., EDCI/HOBt or convert to an acid chloride with oxalyl chloride).
-
Slowly add a source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., triethylamine) or bubble ammonia gas through the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to isolate the crude N-Boc-pyrrolidine-3-carboxamide.
-
Step 2: Dehydration to Nitrile
-
Rationale: A powerful dehydrating agent is required to remove the elements of water from the primary amide to form the nitrile. Trifluoroacetic anhydride (TFAA) is highly effective for this transformation.
-
Procedure:
-
Dissolve the N-Boc-pyrrolidine-3-carboxamide from the previous step in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride dropwise, followed by a base such as pyridine or triethylamine to neutralize the acid byproduct.
-
Stir the reaction at 0 °C or room temperature for several hours until the starting material is consumed.
-
Quench the reaction carefully with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting N-Boc-pyrrolidine-3-carbonitrile by column chromatography.
-
Step 3: Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is reliably achieved under acidic conditions.
-
Procedure:
-
Dissolve the purified N-Boc-pyrrolidine-3-carbonitrile in a solvent like dioxane or methanol.
-
Add a strong acid, such as hydrochloric acid (often as a solution in dioxane).
-
Stir at room temperature. The deprotection is usually rapid and accompanied by the evolution of CO₂ and isobutylene gas.
-
Remove the solvent under reduced pressure to yield this compound, often as its hydrochloride salt.
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its secondary amine and nitrile functionalities.
Caption: Reactivity pathways of this compound.
Key Applications
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: A prominent application of chiral pyrrolidine carbonitriles is in the synthesis of DPP-IV inhibitors, a class of oral medications for type 2 diabetes.[16][17] These drugs work by prolonging the action of incretin hormones, which help regulate blood sugar. The cyanopyrrolidine moiety often serves as a key pharmacophore that binds to the active site of the DPP-IV enzyme.
-
Central Nervous System (CNS) Agents: The pyrrolidine scaffold is prevalent in drugs targeting CNS disorders.[1][2] this compound is used as a precursor to synthesize compounds with potential neuroactive properties, including those designed to interact with neurotransmitter receptors.[1]
-
Antiviral and Anticancer Agents: The rigid, three-dimensional nature of the pyrrolidine ring makes it an attractive scaffold for designing inhibitors of enzymes like proteases and kinases, which are common targets in antiviral and anticancer drug discovery.[4][18]
Safety and Handling
While specific toxicity data for this compound is not extensively published, data for the parent compound, pyrrolidine, provides a basis for handling precautions.[19] Pyrrolidine is classified as a flammable liquid that can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[20][21]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21] Avoid breathing vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[20]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound stands out as a high-value, versatile building block for chemical synthesis and drug discovery. Its unique combination of a stereochemically rich saturated heterocycle and dual-functional handles provides medicinal chemists with a powerful tool to generate novel molecular entities with significant biological potential. From CNS agents to modern diabetes therapies, the influence of this scaffold is widespread, underscoring the critical role of fundamental heterocyclic chemistry in advancing pharmaceutical science.
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An In-depth Technical Guide to the Synthesis of Pyrrolidine-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining pyrrolidine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into the strategic considerations behind various synthetic routes, offering detailed experimental protocols, mechanistic insights, and comparative data to inform laboratory practice. The synthesis of both racemic and chiral forms of this compound is addressed, with a focus on practical and scalable methodologies.
Introduction: The Significance of this compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. This compound, with its strategically placed nitrile and secondary amine functionalities, serves as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the secondary amine allows for a variety of substitution reactions. This versatility makes this compound a key starting material in the development of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders.[1][2]
This guide will explore two principal synthetic strategies for the preparation of this compound:
-
Pathway A: Nucleophilic Substitution on a Pre-formed Pyrrolidine Ring. This is a robust and widely applicable method that typically involves the conversion of a 3-hydroxy or 3-halo pyrrolidine derivative to the corresponding nitrile.
-
Pathway B: Dehydration of Pyrrolidine-3-carboxamide. This route offers an alternative approach starting from the corresponding amide, which can be prepared from pyrrolidine-3-carboxylic acid.
Emphasis will be placed on stereoselective synthesis, a critical consideration for the development of chiral drugs, where the biological activity often resides in a single enantiomer.
Pathway A: Synthesis via Nucleophilic Substitution
This pathway is arguably the most common and flexible approach to this compound. The core strategy involves the introduction of a cyanide nucleophile at the C3 position of a suitably functionalized pyrrolidine ring. The success of this approach hinges on the efficient preparation of the pyrrolidine precursor with a good leaving group at the 3-position.
Synthesis of the Key Precursor: N-Boc-3-hydroxypyrrolidine
The synthesis typically begins with the readily available and protected 3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the pyrrolidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[3] Both racemic and enantiomerically pure forms of N-Boc-3-hydroxypyrrolidine are commercially available or can be synthesized through various methods.
One notable method for the enantioselective synthesis of (S)-3-hydroxypyrrolidine involves a multi-step sequence starting from a chiral precursor like D-malic acid or through asymmetric reduction of N-protected 3-pyrrolidinone.[4][5] A biocatalytic approach using Sphingomonas sp. has also been reported for the regio- and stereoselective hydroxylation of N-substituted pyrrolidines.[6]
Activation of the Hydroxyl Group
The hydroxyl group of N-Boc-3-hydroxypyrrolidine is a poor leaving group and must be converted into a more reactive species to facilitate nucleophilic substitution by cyanide. Common methods for activation include conversion to a sulfonate ester (e.g., mesylate or tosylate) or a halide.
Experimental Protocol: Synthesis of tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
-
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate, which can often be used in the next step without further purification.
Nucleophilic Substitution with Cyanide
The activated pyrrolidine derivative is then subjected to nucleophilic substitution with a cyanide source, typically sodium cyanide or potassium cyanide. The choice of solvent is crucial for this step, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred to facilitate the dissolution of the cyanide salt and promote the SN2 reaction.
Experimental Protocol: Synthesis of 1-N-Boc-3-cyanopyrrolidine [7]
-
Prepare a solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq) and sodium cyanide (5.0 eq) in N,N-dimethylformamide (DMF).[7]
-
Heat the reaction mixture to 100 °C and stir for 16 hours.[7]
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.[7]
-
Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.[7]
-
After filtration, concentrate the organic phase under reduced pressure.[7]
-
Purify the resulting residue by column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to afford 1-N-Boc-3-cyanopyrrolidine.[7]
Table 1: Summary of Reaction Conditions for Pathway A
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Mesylation | N-Boc-3-hydroxypyrrolidine | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to RT | 2-4 h | High |
| Cyanation | tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Sodium cyanide | DMF | 100 °C | 16 h | ~98%[7] |
Deprotection to Yield this compound
The final step in this pathway is the removal of the Boc protecting group to yield the free this compound, which is typically isolated as a hydrochloride salt to improve its stability and handling. This is readily achieved by treatment with a strong acid such as hydrochloric acid (HCl) in an organic solvent or trifluoroacetic acid (TFA).[3]
Experimental Protocol: Deprotection of N-Boc-3-cyanopyrrolidine [3]
-
Dissolve N-Boc-3-cyanopyrrolidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Diagram 1: Synthesis of this compound via Nucleophilic Substitution
Caption: A schematic overview of the synthesis of this compound via nucleophilic substitution.
Pathway B: Synthesis via Dehydration of Pyrrolidine-3-carboxamide
An alternative strategy for the synthesis of this compound involves the dehydration of the corresponding primary amide, pyrrolidine-3-carboxamide. This pathway can be advantageous if the starting carboxamide is readily accessible.
Preparation of Pyrrolidine-3-carboxamide
Pyrrolidine-3-carboxamide can be synthesized from pyrrolidine-3-carboxylic acid. The carboxylic acid is first activated, for example, by conversion to an acid chloride or through the use of coupling agents, and then reacted with ammonia or an ammonia equivalent.
Experimental Protocol: Synthesis of N-Boc-pyrrolidine-3-carboxamide
-
To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture for 30 minutes, then add a solution of ammonia in methanol (excess).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-pyrrolidine-3-carboxamide.
Dehydration of the Carboxamide
The dehydration of the primary amide to the nitrile can be accomplished using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The choice of reagent will depend on the substrate's sensitivity and the desired reaction conditions.
Experimental Protocol: Dehydration of N-Boc-pyrrolidine-3-carboxamide
-
To a solution of N-Boc-pyrrolidine-3-carboxamide (1.0 eq) and triethylamine (3.0 eq) in anhydrous THF at 0 °C, add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-Boc-3-cyanopyrrolidine.
The subsequent deprotection of the N-Boc group is carried out as described in Pathway A.
Diagram 2: Synthesis of this compound via Dehydration
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The Strategic Role of Pyrrolidine-3-Carbonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility, stereochemical richness, and favorable physicochemical properties. When functionalized with a nitrile group at the 3-position, it becomes pyrrolidine-3-carbonitrile , a highly versatile and strategic building block in drug discovery. This guide provides an in-depth analysis of the synthesis, properties, and critical role of the this compound scaffold, with a particular focus on its application in the development of targeted therapies such as Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will explore the rationale behind its selection, detail key synthetic methodologies, and examine its contribution to the pharmacological profile of several market-approved drugs.
Introduction: The this compound Scaffold - A Privileged Intermediate
The five-membered saturated nitrogen heterocycle of the pyrrolidine ring is a prevalent feature in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a key factor in achieving high target affinity and selectivity.[2] The introduction of a nitrile (-C≡N) group at the 3-position confers a unique combination of properties that make this compound an exceptionally valuable intermediate in medicinal chemistry.
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including primary amines, carboxylic acids, and amides, which are all common pharmacophoric elements.[3] Furthermore, the nitrile itself can act as a key pharmacophore, participating in hydrogen bonding or other non-covalent interactions within a target's active site. The strategic placement of the nitrile on the pyrrolidine ring, combined with the inherent stereochemistry of the scaffold, provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.
This guide will delve into the practical applications of this scaffold, focusing on two major classes of therapeutics where it has proven indispensable: Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidyl Peptidase-4 (DPP-4) inhibitors.
Physicochemical Properties and Pharmacophoric Significance
The utility of the this compound scaffold is rooted in its distinct physicochemical properties. The parent pyrrolidine ring is a basic, water-miscible liquid.[4] The introduction of the nitrile group, an electron-withdrawing moiety, modulates these properties.
| Property | Pyrrolidine (Parent) | This compound (Predicted) | Significance in Drug Design |
| pKa (of conjugate acid) | ~11.3 | Lower than pyrrolidine | The nitrile group reduces the basicity of the ring nitrogen, which can be crucial for modulating off-target interactions and improving oral bioavailability. |
| logP | ~0.22 | ~0.12[5] | The scaffold is relatively polar, contributing to aqueous solubility. The logP can be readily modified by substitution on the ring or nitrogen atom.[6] |
| Polar Surface Area (TPSA) | 12.0 Ų | 35.8 Ų[5] | The increased TPSA due to the nitrile group enhances its ability to form hydrogen bonds, a key interaction in many enzyme active sites. |
The nitrile group itself is a bioisostere for various functional groups, including carbonyls and alkynes. In drug design, it is often employed to:
-
Act as a hydrogen bond acceptor: The nitrogen atom of the nitrile can form crucial hydrogen bonds with amino acid residues in the target protein.
-
Modulate electronics and polarity: Its electron-withdrawing nature can influence the reactivity and binding affinity of neighboring functional groups.
-
Serve as a versatile synthetic handle: As will be discussed, the nitrile can be readily converted into other key functional groups.
This compound in Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical cascade in the immune response, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[7] Small molecule inhibitors of JAKs have emerged as a major therapeutic class. The pyrrolidine scaffold, often bearing a nitrile or a group derived from a nitrile, has been instrumental in the design of several successful JAK inhibitors.
The JAK-STAT Signaling Pathway
Cytokine binding to its receptor triggers the dimerization of receptor-associated JAKs. The JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.
Case Study: Upadacitinib (Rinvoq™)
Upadacitinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[8] Its structure features a (3R,4S)-4-ethylpyrrolidine core, which is derived from a pyrrolidine-3-carboxylic acid intermediate. The synthesis of this core is a key challenge, often requiring sophisticated stereoselective methods.
Rationale for the Pyrrolidine Scaffold in Upadacitinib:
-
Stereochemical Control: The specific (3R,4S) stereochemistry is crucial for optimal binding to the JAK1 active site.
-
Scaffold Rigidity and Vectorial Projection: The pyrrolidine ring orients the ethyl group and the connection to the heterocyclic core in a precise three-dimensional arrangement to maximize interactions with the enzyme.
-
Synthetic Accessibility: While challenging, well-established methods for the asymmetric synthesis of substituted pyrrolidines make it a viable target for large-scale production.[9]
Synthetic Workflow Overview: The synthesis of the chiral pyrrolidine fragment of Upadacitinib often involves an asymmetric hydrogenation to set the two adjacent stereocenters.[10][11]
Experimental Protocol: Synthesis of (3R, 4S)-4-ethyl-1-((2, 2, 2-trifluoroethyl)carbamoyl)pyrrolidine-3-carboxylic acid (Key intermediate for Upadacitinib) [12]
This protocol outlines the formation of the carbamoylpyrrolidine carboxylic acid, a key step before elaboration to the final drug molecule.
Step 1: Carbamoylation of the Pyrrolidine Ring
-
Charge a suitable reactor with (3R, 4S)-4-ethylpyrrolidine-3-carboxylic acid (10 g) and tetrahydrofuran (50 ml).
-
In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (17 g), tetrahydrofuran (50 ml), and 2,2,2-trifluoroethylamine (10.39 g) at 20-25°C.
-
Add the second solution to the first and stir for 4-5 hours at ambient temperature.
-
Upon reaction completion (monitored by HPLC or TLC), quench the reaction by adding a 20% citric acid solution (50 ml).
-
Stir the quenched mixture for 1 hour, then extract the product into ethyl acetate (50 ml).
-
Separate the organic layer and wash with a brine solution.
-
Distill the organic layer under vacuum at 50-55°C to yield the title product.
Other Notable JAK Inhibitors
-
Tofacitinib (Xeljanz®): While Tofacitinib incorporates a piperidine ring instead of a pyrrolidine, the nitrile-containing side chain (3-oxopropanenitrile) is a critical pharmacophore that occupies a key region of the JAK active site.[13] The synthesis involves coupling the chiral piperidine intermediate with a cyanoacetic acid derivative.[14]
-
Baricitinib (Olumiant®): Baricitinib features an azetidine-3-carbonitrile moiety. Although a four-membered ring, the principle of using a small, saturated heterocycle with a nitrile group to achieve potent and selective JAK inhibition is consistent.
Comparative Inhibitory Activity of JAK Inhibitors:
The selectivity profile of JAK inhibitors is a critical determinant of their therapeutic efficacy and side-effect profile.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Primary Selectivity |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | JAK1/3 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 |
| Upadacitinib | 45 | 109 | 2100 | 4700 | JAK1 |
Data compiled from various sources.[15][16] Absolute IC₅₀ values can vary based on assay conditions.
Pyrrolidine-Carbonitriles in DPP-4 Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[17] Inhibiting DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes. The cyanopyrrolidine scaffold is a classic pharmacophore for DPP-4 inhibitors, with the nitrile group forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.
Case Study: Vildagliptin (Galvus®)
Vildagliptin is a potent and selective DPP-4 inhibitor. Its structure is centered on a (S)-pyrrolidine-2-carbonitrile core. While this is a 2-carbonitrile, the synthetic principles and the role of the cyanopyrrolidine moiety are highly relevant.
Rationale for the Cyanopyrrolidine Scaffold in Vildagliptin:
-
Covalent Mimicry: The cyanopyrrolidine moiety mimics the proline residue of natural substrates and forms a reversible covalent adduct with the catalytic Ser630 residue of DPP-4.
-
Stereospecificity: The (S)-stereochemistry is essential for high-affinity binding.
-
Synthetic Accessibility: L-proline, a readily available and inexpensive chiral starting material, serves as the precursor for the (S)-pyrrolidine-2-carbonitrile core.[18]
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate for Vildagliptin) [18][19]
This protocol details the synthesis of the key electrophilic intermediate that is subsequently coupled with 3-amino-1-adamantanol to form Vildagliptin.
Step 1: N-Acylation of L-Proline
-
To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF, 200 mL), slowly add chloroacetyl chloride (9.8 mL, 0.129 mol) dropwise at 0°C.
-
Stir the mixture at 0°C for 20 minutes, then heat to reflux for 2.5 hours.
-
Cool the reaction mixture to room temperature, dilute with water (25 mL), and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL). Separate the organic layer, and re-extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Step 2: Conversion of Carboxylic Acid to Nitrile
-
Treat the carboxylic acid from Step 1 with acetonitrile in the presence of a dehydrating agent such as trifluoroacetic anhydride or a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and N,N-dimethylformamide (DMF).
-
Illustrative procedure with sulfuric acid: Heat the carboxylic acid in acetonitrile with a catalytic amount of sulfuric acid at approximately 95°C for 5.5 hours.[18]
-
After the reaction is complete, evaporate the excess acetonitrile.
-
Work up the residue by partitioning between an organic solvent (e.g., CHCl₃) and a basic aqueous solution to neutralize the acid and remove impurities.
-
Dry the organic layer and concentrate to obtain the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be purified by crystallization or chromatography.
Conclusion and Future Perspectives
The this compound scaffold and its isomers represent a powerful and validated platform in medicinal chemistry. Its unique combination of three-dimensional structure, stereochemical complexity, and the versatile reactivity of the nitrile group has enabled the development of highly selective and potent inhibitors for challenging targets like the JAK kinases and DPP-4.
The case studies of Upadacitinib and Vildagliptin highlight the strategic importance of this building block. The synthetic community continues to innovate, developing more efficient, scalable, and stereoselective routes to access these chiral intermediates, thereby facilitating the discovery of next-generation therapeutics.[11] As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this compound will undoubtedly continue to play a pivotal role in the design and development of novel, life-changing medicines.
References
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The Strategic Deployment of Pyrrolidine-3-carbonitrile in Modern Organic Synthesis: A Technical Guide
Introduction: The Pyrrolidine Scaffold and the Strategic Importance of the 3-Carbonitrile Moiety
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, a critical advantage in the design of potent and selective therapeutic agents.[1][3] Within the diverse landscape of pyrrolidine-based building blocks, pyrrolidine-3-carbonitrile emerges as a particularly versatile and strategic precursor. Its bifunctional nature, possessing both a secondary amine and a nitrile group, opens a gateway to a vast array of chemical transformations, enabling the synthesis of complex molecular architectures.[4][5] This guide provides an in-depth technical exploration of this compound as a cornerstone building block in organic synthesis, with a focus on its application in drug discovery and development.
The strategic placement of the carbonitrile at the 3-position is key to its utility. The nitrile group is a versatile functional handle that can be transformed into a primary amine, a carboxylic acid, or participate in cycloaddition reactions, offering multiple avenues for molecular diversification.[4][5] The adjacent secondary amine provides a readily modifiable site for introducing substituents that can modulate a molecule's physicochemical properties and biological activity. This guide will delve into the synthesis, key transformations, and strategic applications of this valuable building block, supported by detailed experimental protocols and mechanistic insights.
I. Synthesis of this compound and its N-Protected Derivatives
The accessibility of this compound is a crucial factor in its widespread use. While commercially available, understanding its synthesis provides insight into potential impurities and scale-up considerations. A common laboratory-scale synthesis involves the cyclization of 4-chloro-3-hydroxybutyronitrile, which can be prepared from epichlorohydrin.[6]
For many synthetic applications, protection of the pyrrolidine nitrogen is a necessary first step to control its reactivity. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: N-Boc Protection of this compound
Objective: To protect the secondary amine of this compound with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 equiv) in dichloromethane (DCM), add triethylamine (Et₃N) (2.2 equiv) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-pyrrolidine-3-carbonitrile.
II. Key Chemical Transformations of the 3-Carbonitrile Group
The synthetic versatility of this compound is largely derived from the reactivity of the nitrile functional group. The ability to transform the nitrile into other key functionalities like primary amines and carboxylic acids is fundamental to its application in building complex molecules.
A. Reduction of the Nitrile to a Primary Amine: Synthesis of 3-(Aminomethyl)pyrrolidines
The reduction of the nitrile group to a primary amine is a pivotal transformation, yielding 3-(aminomethyl)pyrrolidine derivatives. These diamines are valuable building blocks for the synthesis of ligands, catalysts, and biologically active compounds. Catalytic hydrogenation is a common and efficient method for this reduction.
Experimental Protocol: Catalytic Hydrogenation of N-Boc-pyrrolidine-3-carbonitrile
Objective: To reduce the nitrile group of N-Boc-pyrrolidine-3-carbonitrile to a primary amine.
Materials:
-
N-Boc-pyrrolidine-3-carbonitrile
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve N-Boc-pyrrolidine-3-carbonitrile (1.0 equiv) in ethanol.
-
Add 10% Pd/C (catalytic amount) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-3-(aminomethyl)pyrrolidine.
Table 1: Comparison of Reduction Methods for this compound Derivatives
| Reagent/Catalyst | Substrate | Product | Yield (%) | Comments | Reference |
| H₂, Pd/C | N-Boc-pyrrolidine-3-carbonitrile | N-Boc-3-(aminomethyl)pyrrolidine | High | Standard, clean, and efficient method. | [7] |
| LiAlH₄ | N-protected this compound | N-protected 3-(aminomethyl)pyrrolidine | Good-Excellent | Potent reducing agent, requires careful handling. | [8] |
| NiCl₂/NaBH₄ | Aromatic/Aliphatic Nitriles | Primary Amines | Good | Milder alternative to LiAlH₄, tolerant of some functional groups. | [9] |
B. Hydrolysis of the Nitrile to a Carboxylic Acid: Synthesis of Pyrrolidine-3-carboxylic Acids
Hydrolysis of the nitrile group provides access to pyrrolidine-3-carboxylic acid (β-proline) derivatives, which are important chiral building blocks and organocatalysts.[10] The hydrolysis can be performed under either acidic or basic conditions.
Experimental Protocol: Basic Hydrolysis of N-Boc-pyrrolidine-3-carbonitrile
Objective: To hydrolyze the nitrile group of N-Boc-pyrrolidine-3-carbonitrile to a carboxylic acid.
Materials:
-
N-Boc-pyrrolidine-3-carbonitrile
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water/Methanol or Water/THF solvent mixture
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Dissolve N-Boc-pyrrolidine-3-carbonitrile (1.0 equiv) in a mixture of water and a co-solvent like methanol or THF.
-
Add an excess of NaOH or LiOH (e.g., 3-5 equiv).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH ~3-4 with aqueous HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give N-Boc-pyrrolidine-3-carboxylic acid.[11][12]
III. Strategic Applications in Drug Discovery and Development
The true value of this compound as a building block is demonstrated in its application in the synthesis of complex, biologically active molecules. Its ability to introduce a constrained, three-dimensional pyrrolidine scaffold, coupled with the versatile reactivity of the nitrile and amine functionalities, makes it a powerful tool for medicinal chemists.
A. Case Study: Synthesis of Vildagliptin, a DPP-IV Inhibitor
Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes.[5] A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a derivative of this compound's regioisomer. The synthesis showcases the strategic use of the pyrrolidine-nitrile motif.
Workflow for Vildagliptin Synthesis:
Caption: Synthetic workflow for Vildagliptin.
B. This compound in the Exploration of 3D Chemical Space
In the realm of fragment-based drug discovery (FBDD), there is a growing emphasis on moving beyond flat, two-dimensional fragments to explore the richer topology of three-dimensional chemical space.[6] Pyrrolidine-based fragments, with their inherent non-planarity, are ideal for this purpose.[13] this compound and its derivatives serve as excellent starting points for generating libraries of 3D fragments.
A study by researchers at Astex Pharmaceuticals demonstrated the use of a metal-catalyzed asymmetric 1,3-dipolar cycloaddition to generate a diverse library of pyrrolidine-based fragments with excellent 3D characteristics.[13] This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines, where the nitrile group can serve as a vector for further functionalization, enabling the exploration of diverse regions of chemical space.[13]
Logical Relationship for 3D Fragment Generation:
Caption: Workflow for generating 3D fragments.
C. Synthesis of Bicyclic and Spirocyclic Scaffolds
The pyrrolidine ring of this compound can serve as a foundation for the construction of more complex bicyclic and spirocyclic systems.[14][15] These rigid scaffolds are of great interest in medicinal chemistry as they can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.
1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles derived from this compound can lead to the formation of spiro[indoline-3,2'-pyrrolidine] derivatives.[16] This reaction proceeds with high regio- and diastereoselectivity, offering a powerful method for the synthesis of complex, spirocyclic frameworks.[16][17][18]
IV. Conclusion and Future Outlook
This compound has firmly established itself as a versatile and strategically important building block in modern organic synthesis. Its value extends beyond being a simple pyrrolidine scaffold; the interplay between the secondary amine and the 3-carbonitrile group provides a rich platform for chemical manipulation, enabling the efficient synthesis of a diverse range of complex molecules. From its pivotal role in the synthesis of marketed drugs like Vildagliptin to its application in cutting-edge fragment-based drug discovery, this compound continues to empower chemists to explore new frontiers in medicinal chemistry.
Future applications of this building block are likely to focus on the development of novel stereoselective transformations of the pyrrolidine ring and the nitrile group. The design of new catalytic systems for the asymmetric functionalization of this compound will undoubtedly lead to the discovery of new chiral ligands and organocatalysts. Furthermore, its use in the construction of novel bicyclic and spirocyclic scaffolds will continue to be a fruitful area of research, providing access to unique chemical entities with the potential for novel biological activities. As the demand for structurally complex and three-dimensional molecules in drug discovery continues to grow, the strategic importance of this compound is set to increase, solidifying its position as an indispensable tool in the synthetic chemist's arsenal.
V. References
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Afridi, S., et al. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega.
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Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469.
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Wikipedia. Azomethine ylide.
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Padwa, A., & Kissel, W. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 26(16), 4968.
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Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. ResearchGate.
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Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research.
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Padwa, A., & Kissel, W. (2021). 1,3-Dipolar cycloaddition reactions of azomethine ylides and carbonyl... ResearchGate.
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Murray, C. W., et al. (2016). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Journal of Medicinal Chemistry, 59(15), 7325–7341.
-
Padwa, A., & Kissel, W. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI.
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Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar.
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Kishali, N. (2025). "Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties". ResearchGate.
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Pérez, P. J., et al. (2016). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 35(11), 1845–1852.
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Ji, X., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 242-256.
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
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Gribble, G. W. (2010). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(20), 11158.
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Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate.
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Campos, K. R., et al. (2022). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 99, 382-401.
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Ube Industries. (1989). Process for preparing 3-pyrrolidinol. Google Patents.
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Balasubramanian, T. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
-
Murray, C. W., et al. (2016). Design and Synthesis of Pyrrolidine-Based Fragments that Sample Three Dimensional Molecular Space. ResearchGate.
-
Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7378–7383.
-
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate.
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Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace.
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O'Brien, P., et al. (2021). Escape from planarity in fragment-based drug discovery. White Rose Research Online.
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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Garg, N. K., & Hyster, T. K. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of the American Chemical Society, 143(49), 20734–20740.
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Ji, X., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
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Berti, F., & Mampreian, D. M. (2015). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 20(7), 12586–12634.
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Miller, S. J., & Beld, J. (2013). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. The Journal of Organic Chemistry, 78(15), 7515–7525.
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Thomson, R. J., & Thomson, J. L. (2016). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Letters, 18(15), 3754–3757.
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BenchChem. (2025). An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. BenchChem.
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Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
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Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
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BenchChem. (2025). N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. BenchChem.
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Gribble, G. W. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
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Sigma-Aldrich. (n.d.). N-Boc-pyrrolidine-3-carboxylic acid 97. Sigma-Aldrich.
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Cubero, I. I., et al. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. Carbohydrate Research, 330(3), 401-408.
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A Spectroscopic Guide to Pyrrolidine-3-carbonitrile: Elucidating Structure Through NMR, IR, and MS Analysis
This technical guide provides a comprehensive analysis of the spectroscopic data for Pyrrolidine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The unique structural features of this molecule, combining a saturated nitrogen heterocycle with a nitrile functional group, give rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous identification and characterization.
Introduction
This compound, with the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol , is a versatile intermediate in the synthesis of various pharmaceutical agents.[1][2] Its pyrrolidine core is a prevalent motif in numerous natural products and approved drugs.[3] The nitrile group provides a handle for a wide range of chemical transformations, making it a key component in the design of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 (α to N) | 2.8 - 3.2 | m | - |
| H3 (methine) | 2.9 - 3.3 | m | - |
| H4 | 1.9 - 2.3 | m | - |
| H5 (α to N) | 2.8 - 3.2 | m | - |
| NH | 1.5 - 2.5 | br s | - |
Causality behind Predicted Shifts:
-
H2 and H5 (Protons α to Nitrogen): These protons are adjacent to the electronegative nitrogen atom, which deshields them, causing them to appear at a lower field (higher ppm) compared to the other methylene protons. Their signals are expected to be complex multiplets due to coupling with each other and with the protons on the adjacent carbons.
-
H3 (Methine Proton): This proton is attached to the carbon bearing the electron-withdrawing nitrile group. This deshielding effect will shift its signal downfield. It will appear as a multiplet due to coupling with the protons on C2 and C4.
-
H4 (Methylene Protons): These protons are the most shielded in the ring and are expected to appear at the highest field (lowest ppm). They will present as a multiplet due to coupling with the protons on C3 and C5.
-
NH Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It is typically observed as a broad singlet.
Experimental Protocol for ¹H NMR:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum using a standard pulse sequence.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct singlets for each of the five carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (α to N) | 45 - 50 |
| C3 (methine) | 25 - 30 |
| C4 | 28 - 33 |
| C5 (α to N) | 45 - 50 |
| CN (Nitrile) | 120 - 125 |
Causality behind Predicted Shifts:
-
C2 and C5 (Carbons α to Nitrogen): Similar to their attached protons, these carbons are deshielded by the adjacent nitrogen atom and appear at a lower field.
-
C3 (Methine Carbon): This carbon is attached to the nitrile group and is expected to be in the aliphatic range, but its chemical shift will be influenced by the electron-withdrawing nature of the nitrile.
-
C4: This is a typical aliphatic methylene carbon and is expected to have a chemical shift in the upfield region.
-
CN (Nitrile Carbon): The carbon of the nitrile group is significantly deshielded and appears in the characteristic downfield region for nitriles.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Instrumentation: Use a 100 MHz or higher ¹³C NMR spectrometer.
-
Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Processing: Fourier transform the data and phase correct the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to strong |
| C≡N Stretch (nitrile) | 2220 - 2260 | Medium, sharp |
| C-N Stretch (amine) | 1020 - 1250 | Medium |
Interpretation of Key Peaks:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. Broadening is due to hydrogen bonding.
-
C-H Stretch: The absorptions in the 2850-2960 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the pyrrolidine ring.
-
C≡N Stretch: A sharp, medium-intensity peak in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. The position of this peak is relatively insensitive to the rest of the molecule's structure.
-
C-N Stretch: The stretching vibration of the C-N bond of the amine will appear in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition: A background spectrum is recorded first, followed by the sample spectrum.
-
Processing: The sample spectrum is ratioed against the background to obtain the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 96.07 |
| [M+H]⁺ | 97.08 |
Fragmentation Pattern Analysis:
The molecular ion peak ([M]⁺) is expected at an m/z of 96, corresponding to the molecular weight of this compound. Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) at m/z 97 would be prominent.
The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of HCN: A common fragmentation for nitriles, leading to a fragment at m/z 69.
-
Ring Opening and Fragmentation: The pyrrolidine ring can undergo cleavage, leading to various smaller fragments.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An ESI or GC-MS instrument can be used.
-
Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable mass range.
Conclusion
The spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous identification of this important synthetic intermediate. The characteristic signals in each spectroscopic technique, from the nitrile stretch in the IR to the specific chemical shifts in the NMR and the predictable fragmentation in the MS, serve as a reliable analytical fingerprint for this compound. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this compound in the pursuit of novel chemical entities.
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- This compound. MySkinRecipes.
- 1H NMR Spectrum (HMDB0041822). Human Metabolome Database.
- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine. DTIC.
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- 13C NMR Spectrum (HMDB0000162). Human Metabolome Database.
- Pyrrolidine Mass Spectrum. NIST WebBook.
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- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. The Royal Society of Chemistry.
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Introduction: The Strategic Importance of Pyrrolidine-3-carbonitrile
An In-Depth Technical Guide to the Chemical Reactivity and Stability of Pyrrolidine-3-carbonitrile
This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug development.[1] As a bifunctional molecule, it features a cyclic secondary amine (the pyrrolidine ring) and a nitrile group positioned at the C-3 position. This unique arrangement of functional groups provides two distinct points for chemical modification, enabling the synthesis of a diverse array of complex molecular architectures.[1] Its derivatives are integral to the development of therapeutic agents, most notably as key intermediates for Dipeptidyl Peptidase IV (DPP-4) inhibitors used in the management of type 2 diabetes.[2][3] This guide provides an in-depth analysis of the molecule's chemical reactivity, stability profile, and handling considerations, offering field-proven insights for researchers and drug development professionals.
The compound is commercially available as a racemate (CAS 10603-53-9) and in its enantiopure forms, such as (S)-Pyrrolidine-3-carbonitrile hydrochloride (CAS 1153950-49-2).[4][5]
Physicochemical and Safety Data
A foundational understanding of a compound's properties is critical for its safe and effective use in a laboratory setting. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [4] |
| Molecular Weight | 96.13 g/mol | [4] |
| Appearance | Clear colorless liquid (typical) | [6] |
| Density | 1.01 g/cm³ | [7] |
| Flash Point | 80.2 °C | [7] |
| Vapor Pressure | 0.208 mmHg at 25°C | [7] |
| InChI Key | N/A | |
| SMILES | N#CC1CNCC1 | [8] |
Safety & Handling Summary: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9] Standard handling requires wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing.[9] In case of fire, hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic hydrogen cyanide (HCN).[9]
Part 1: Chemical Reactivity Profile
The reactivity of this compound is governed by the interplay of its two primary functional groups: the nucleophilic secondary amine and the electrophilic nitrile. This duality allows for orthogonal chemical strategies, where one group can be modified while the other remains intact or is protected.
Reactions at the Nitrile Moiety
The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it susceptible to attack by nucleophiles.[10] This reactivity is central to its utility as a synthetic intermediate.
-
Hydrolysis: The conversion of the nitrile to a carboxylic acid is a fundamental transformation. This reaction typically proceeds in two stages: initial hydration to an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid and ammonia (or an ammonium salt).[11] In practice, the uncatalyzed reaction with water is extremely slow.[11] Therefore, it requires heating with either aqueous acid (e.g., HCl) or base (e.g., NaOH).[11]
-
Acid-Catalyzed Hydrolysis: Proceeds via protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon for water attack. The final product is pyrrolidine-3-carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: Involves direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This pathway yields a salt of the carboxylic acid and ammonia.
-
Biological Relevance: Notably, for certain cyanopyrrolidine-based DPP-4 inhibitors, this hydrolysis is a major metabolic pathway mediated by enzymes like DPP-2 and DPP-4, which convert the nitrile to the corresponding carboxylic acid.[3] This enzymatic hydrolysis proceeds through an amide intermediate and is the rate-limiting step in the metabolic clearance of these drugs.[3]
-
-
Reduction: The nitrile group can be readily reduced to a primary amine (3-(aminomethyl)pyrrolidine). This transformation is crucial for introducing a basic aminomethyl side chain, a common pharmacophore.
-
Catalytic Hydrogenation: Performed using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often preferred in industrial settings for its scalability and cleaner workup.
-
Chemical Reduction: Strong hydride reagents, particularly Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether), are highly effective for this conversion. The reaction requires a subsequent aqueous workup to quench excess reagent and liberate the amine product.
-
Reactions at the Secondary Amine
The pyrrolidine nitrogen contains a lone pair of electrons, rendering it both basic and nucleophilic, typical of a secondary amine.[6]
-
N-Acylation: This is one of the most important reactions for this scaffold in drug synthesis. The secondary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct (e.g., HCl). This reaction forms a stable amide bond and is a key step in the synthesis of numerous DPP-4 inhibitors.[12][13]
-
N-Alkylation: The amine can be alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide).[14] The reaction proceeds via an SN2 mechanism. To drive the reaction to completion and neutralize the generated hydrohalic acid, a base such as potassium carbonate is often employed.[14] This allows for the introduction of various alkyl substituents on the nitrogen atom, modulating the compound's steric and electronic properties.
-
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine. Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
The diverse reactivity of this compound is summarized in the workflow below.
Caption: Key reactivity pathways of this compound.
Part 2: Stability and Degradation Profile
The stability of this compound is generally robust under standard conditions, but its bifunctional nature makes it susceptible to degradation under specific chemical environments.
Storage and Handling
-
Recommended Storage: For long-term integrity, the compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] It should be kept in a dry, cool, and well-ventilated place.[9]
-
Incompatibilities: As a nucleophilic amine and a reactive nitrile, it must be stored away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents to prevent unwanted reactions.[9]
Degradation Pathways
-
Hydrolytic Degradation: As discussed in the reactivity section, the most significant degradation pathway is the hydrolysis of the nitrile group. This is accelerated by the presence of strong acids or bases, particularly at elevated temperatures, leading to the formation of pyrrolidine-3-carboxylic acid.
-
Thermal Decomposition: When heated to decomposition, the compound can release toxic fumes, including hydrogen cyanide and nitrogen oxides.[9]
-
Chromatographic Instability: Caution is warranted during purification. Related α-amino nitriles have shown instability on silica gel, which is acidic, sometimes reverting to their starting materials (an amine and a ketone/aldehyde).[15] While this compound is a β-amino nitrile and generally more stable, the potential for interaction with acidic media during chromatography should be considered, and the use of a neutralized stationary phase may be advisable for sensitive applications.
The diagram below illustrates the key factors influencing the stability of the compound.
Caption: Stability profile and degradation triggers.
Part 3: Experimental Protocols & Methodologies
The following protocols are representative methodologies for common transformations of this compound. They are designed to be self-validating by including explanations for each step, allowing for adaptation and troubleshooting.
Protocol 1: N-Acylation with an Acyl Chloride
Objective: To synthesize an N-Acyl-pyrrolidine-3-carbonitrile, a common step in the preparation of pharmaceutical intermediates.
Methodology Rationale: This procedure uses a standard Schotten-Baumann-type reaction condition. A non-nucleophilic organic base is used to neutralize the HCl generated in situ, preventing protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. Anhydrous conditions are crucial to prevent hydrolysis of the reactive acyl chloride.
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 - 1.5 eq). The slight excess ensures complete scavenging of the acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride, minimizing side reactions.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. The slow addition further helps to manage the reaction temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and protonated base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl product.
Protocol 2: Reduction of the Nitrile to a Primary Amine
Objective: To synthesize 3-(aminomethyl)pyrrolidine using Lithium Aluminum Hydride (LiAlH₄).
Methodology Rationale: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. An acidic workup is required to protonate the resulting aluminate complex and liberate the free amine.
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried, three-neck flask equipped with a stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous THF.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C with an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C for THF) for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup (Fieser Workup - CAUTION: Exothermic):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water dropwise to quench the excess LiAlH₄ (where 'x' is the mass of LiAlH₄ in grams used). Vigorous hydrogen gas evolution will occur.
-
Add 'x' mL of 15% aqueous NaOH solution dropwise.
-
Add '3x' mL of water dropwise and stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate of aluminum salts forms.
-
-
Isolation:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-(aminomethyl)pyrrolidine.
-
-
Purification: The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Conclusion
This compound stands as a versatile and valuable scaffold for synthetic and medicinal chemists. Its predictable yet powerful reactivity, centered on the secondary amine and the nitrile group, allows for the construction of diverse and complex molecular entities. A thorough understanding of its stability profile, particularly its sensitivity to strong acids, bases, and thermal stress, is paramount for its successful application. The methodologies and insights presented in this guide provide a robust framework for leveraging the full synthetic potential of this important chemical building block in research and development settings.
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- ACS Publications. (2024). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
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A Technical Guide to the Biological Significance of the Pyrrolidine Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most vital structural motifs in biological chemistry and drug discovery. Its prevalence stems from a unique combination of properties: a three-dimensional sp³-hybridized framework that efficiently explores chemical space, a basic nitrogen atom that serves as a key interaction point, and conformational flexibility that can be strategically constrained.[1][2] This guide provides an in-depth analysis of the pyrrolidine scaffold, moving from its fundamental role in protein architecture as the amino acid proline to its widespread occurrence in natural alkaloids and its rational application in modern therapeutics. We will explore its function as a privileged scaffold in medicinal chemistry, dissect structure-activity relationships in key drug classes, and detail its pivotal role as an organocatalyst in asymmetric synthesis, thereby providing a comprehensive technical resource for professionals in the field.
Introduction: The Pyrrolidine Ring – A Privileged Scaffold in Nature and Medicine
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged scaffolds" for their proven ability to interact with multiple, diverse biological targets. The pyrrolidine ring is a quintessential example of such a scaffold.[3] Its significance is multifaceted:
-
Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized ring allows for a greater exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. This "pseudorotation" between various envelope and twist conformations enables substituents to adopt precise spatial orientations crucial for optimal target binding.[2][4]
-
Stereochemical Richness: The carbon atoms of the pyrrolidine ring are often chiral centers. The specific stereoisomers and the spatial arrangement of substituents can dramatically alter the biological profile of a molecule, dictating its binding affinity and selectivity for enantioselective protein targets.[1][5]
-
Physicochemical Modulation: The secondary amine within the ring imparts basicity (pKa ~11.27), providing a key hydrogen bond acceptor and a protonatable center that can be critical for receptor engagement and for improving aqueous solubility.[3] This nitrogen also serves as a prime location for substitution, a feature exploited in the majority of FDA-approved pyrrolidine-containing drugs.[2]
This guide will deconstruct the significance of this scaffold, beginning with its most fundamental biological role as the basis for the amino acid proline.
The Architectural Linchpin: Proline and Its Impact on Protein Structure
The only proteinogenic amino acid whose side chain loops back to form a covalent bond with its own backbone α-amino group is proline. This creates the characteristic pyrrolidine ring, which imposes profound and unique conformational constraints on the polypeptide chain.
-
Structural Disruption and Turn Induction: Unlike other amino acids, the φ (phi) dihedral angle of proline is locked at approximately -65°.[5] This rigidity makes it a structural disruptor within regular secondary structures like α-helices and β-sheets.[5][6] Consequently, proline is frequently found at the beginning of α-helices or in the edge strands of β-sheets, and it is a key component in the formation of β-turns, the regions that allow proteins to fold into compact, globular structures.[5][7]
-
Collagen Stability: The high prevalence of proline and its hydroxylated derivative, hydroxyproline, is responsible for the unique triple-helix structure of collagen, the most abundant protein in animals.[5][] The hydroxylation of proline is a critical post-translational modification that significantly increases the conformational stability of the collagen helix.[5]
The structural influence of proline is a foundational concept, demonstrating how the inherent properties of the pyrrolidine ring are harnessed by nature to dictate macromolecular architecture.
Caption: Proline's cyclic structure restricts backbone rotation, acting as a "helix breaker."
Pyrrolidine Scaffolds in Nature and Medicine
Beyond proline, the pyrrolidine motif is a recurring feature in a vast array of natural products, particularly alkaloids, and has been successfully translated into numerous classes of synthetic drugs.[1][9]
Natural Pyrrolidine Alkaloids
Plants and microorganisms synthesize pyrrolidine alkaloids, often as chemical defenses against herbivores.[10][11] These compounds can exhibit significant pharmacological activities. A prominent related class are the pyrrolizidine alkaloids, which contain two fused five-membered rings sharing a nitrogen atom and are known for their potential toxicity.[10][12]
Pyrrolidine in Approved Therapeutics
The structural advantages of the pyrrolidine ring have made it a mainstay in drug design. Its presence is noted in over 37 FDA-approved drugs, spanning a wide range of therapeutic indications.[1][9]
| Drug Class | Example Drug(s) | Therapeutic Target/Mechanism | Role of the Pyrrolidine Ring |
| ACE Inhibitors | Captopril, Enalapril | Angiotensin-Converting Enzyme (ACE) | The proline moiety mimics the C-terminal dipeptide of Angiotensin I, chelating the zinc ion in the ACE active site. |
| DPP-4 Inhibitors | Vildagliptin, Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | The pyrrolidine nitrogen forms a reversible covalent bond with the catalytic serine residue of DPP-4. |
| Antiviral Agents | Telaprevir, Ombitasvir | HCV NS3/4A protease, HCV NS5A | The ring provides a rigid scaffold to correctly orient functional groups for binding within the enzyme's active site.[13] |
| Anticonvulsants | Levetiracetam, Brivaracetam | Synaptic Vesicle Protein 2A (SV2A) | The pyrrolidinone core is essential for binding to SV2A, though the exact mechanism is still under investigation.[14][15] |
| Anticancer Agents | Various experimental agents | e.g., CXCR4, EGFR | Serves as a versatile scaffold for developing antagonists and inhibitors targeting receptors involved in metastasis and proliferation.[9][16] |
This table illustrates the scaffold's versatility, where its specific role is tailored to the demands of each biological target.
Asymmetric Organocatalysis: The Power of Chiral Pyrrolidines
A paradigm shift in synthetic chemistry was the development of asymmetric organocatalysis, where small chiral organic molecules, rather than metal complexes, are used to catalyze stereoselective reactions. The amino acid L-proline and its derivatives are cornerstone catalysts in this field.[17][18]
The catalytic cycle of a proline-catalyzed reaction, such as the aldol reaction, leverages the dual functionality of the pyrrolidine scaffold:
-
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[19][20]
-
Stereocontrolled Attack: The chiral environment of the proline directs the enamine to attack the electrophilic aldehyde acceptor from a specific face.
-
Iminium Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the proline catalyst.[20]
This process allows for the efficient and environmentally friendly synthesis of enantiomerically pure compounds, which is critical in drug development as different enantiomers of a drug can have vastly different efficacy and safety profiles.[21]
Caption: Workflow for a proline-catalyzed asymmetric aldol reaction.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a representative, field-proven method for the direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, catalyzed by L-proline.
Objective: To synthesize (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one with high enantioselectivity.
Materials:
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade, dry)
-
L-Proline
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and L-proline (0.3 mmol, 34.5 mg).
-
Solvent and Reagent Addition: Add anhydrous DMSO (2.0 mL) followed by acetone (5.0 mL, excess).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-24 hours.
-
Causality Note: DMSO is a polar aprotic solvent that effectively solubilizes the proline catalyst and intermediates, facilitating the catalytic cycle. Using excess acetone drives the equilibrium towards product formation.[19]
-
-
Work-up: Once the starting material is consumed, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Self-Validation: The aqueous washes remove the DMSO and the proline catalyst. The final product is typically a pale yellow solid or oil.
-
-
Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.
-
Enantioselectivity: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Conclusion and Future Outlook
The pyrrolidine ring is an enduringly significant scaffold in chemical biology and therapeutic development. Its fundamental role in defining protein architecture as proline, its prevalence in bioactive natural products, and its proven utility in FDA-approved drugs underscore its "privileged" status. The advent of proline-based organocatalysis has further cemented its importance, providing powerful tools for the stereocontrolled synthesis of complex molecules.
Future research will undoubtedly continue to exploit the unique properties of the pyrrolidine ring. Innovations in synthetic methodologies will enable access to novel, more complexly substituted pyrrolidine derivatives. In drug discovery, the scaffold will remain a reliable starting point for fragment-based and structure-based design, leading to new therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The continued exploration of this simple five-membered ring promises to yield profound and diverse biological and medical advancements.
References
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- Raimondi, M.V., Li Petri, S., Spatola, A., & Almerico, A.M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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- Reinhardt, A., & Latté, K.P. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link][10][11]
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- Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]
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- Kowalczyk, M., & Zobel, G. (2022).
- Moreira, R., & Pereira, D.M. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(10), 166. [Link][12]
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The Pyrrolidine-3-Carbonitrile Scaffold: A Gateway to Novel Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, prized for its structural versatility and presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on the therapeutic potential of the pyrrolidine-3-carbonitrile scaffold and its derivatives. While its 2-carbonitrile counterpart has been extensively explored, leading to approved drugs, the 3-carbonitrile isomer presents a unique and less-trodden path for drug discovery. We will delve into the established and emerging therapeutic targets of the broader pyrrolidine class to illuminate the potential avenues for this compound-based drug development. This guide will provide a comprehensive overview of potential therapeutic targets, the scientific rationale for their selection, detailed experimental protocols for target validation, and a forward-looking perspective on this promising scaffold.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring is a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a high degree of three-dimensional diversity that is crucial for specific molecular recognition by protein targets.[1][2] This inherent stereochemistry, with the potential for multiple chiral centers, allows for the fine-tuning of pharmacological activity and selectivity.[1][2] The nitrogen atom within the ring can act as a hydrogen bond acceptor and a center of basicity, further contributing to its ability to interact with biological macromolecules.[1]
The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where its derivatives have shown promise, including antidiabetic, anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) applications.[1][3][4]
Dipeptidyl Peptidase-IV (DPP-IV): A Well-Established Target for Pyrrolidine-2-Carbonitrile Derivatives
A significant success story for the pyrrolidine scaffold is the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3][5] It is important to note that the most prominent DPP-IV inhibitors in this class are pyrrolidine-2-carbonitrile derivatives. The cyanopyrrolidine moiety has proven to be a key pharmacophore for potent and selective inhibition of this enzyme.[5]
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to improved glycemic control.
Mechanism of Action: The Role of the Cyanopyrrolidine Moiety
The nitrile group of the cyanopyrrolidine scaffold forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. This interaction mimics the transition state of the natural substrate, leading to potent inhibition. The pyrrolidine ring itself occupies the S1 pocket of the enzyme, which preferentially accommodates proline-like residues.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on pyrrolidine-based DPP-IV inhibitors. Key findings indicate that:
-
The (S)-configuration of the 2-cyanopyrrolidine is crucial for optimal activity.
-
Substitutions at the 4-position of the pyrrolidine ring, such as with a fluorine atom, can enhance potency and improve pharmacokinetic properties.
-
The N-substituent on the pyrrolidine ring plays a significant role in binding to the S2 pocket and can be modified to optimize potency, selectivity, and duration of action.
While the focus has been on the 2-carbonitrile derivatives, the established success in targeting DPP-IV with a pyrrolidine scaffold provides a strong rationale to investigate whether this compound derivatives could also exhibit similar activity, potentially with a different binding mode or selectivity profile.
Emerging Therapeutic Targets for the Broader Pyrrolidine Scaffold
Beyond DPP-IV, the pyrrolidine scaffold has been implicated in the modulation of a diverse range of therapeutic targets, opening up exciting new avenues for drug discovery.
Oncology
The pyrrolidine ring is a common feature in many anticancer agents, targeting various aspects of cancer cell biology.
Some spiro[pyrrolidine-3,3'-oxindoles] have been identified as potential inhibitors of Histone Deacetylase 2 (HDAC2).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
In addition to HDAC2, prohibitin 2 (PHB2) has been identified as another potential target for spiro[pyrrolidine-3,3'-oxindoles].[1] PHB2 is a mitochondrial chaperone protein involved in the regulation of cell proliferation, apoptosis, and mitochondrial integrity. Its dysregulation has been linked to various cancers.
Pyrrolidine-carboxamide derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key players in cancer cell proliferation and survival.[6]
Central Nervous System (CNS) Disorders
This compound itself is commercially available and noted for its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for central nervous system disorders.[7][8] The chiral (R)-pyrrolidine-3-carbonitrile hydrochloride is specifically mentioned as a key intermediate for synthesizing drugs targeting neurological disorders like Parkinson's and Alzheimer's disease.[9][10] While specific targets for these this compound derivatives are not extensively detailed in the initial search results, the broader class of pyrrolidine-containing compounds has shown activity in this area. For instance, certain pyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant properties.[1]
The exploration of this compound derivatives for CNS targets represents a significant area of opportunity, leveraging the scaffold's ability to cross the blood-brain barrier and interact with neurotransmitter receptors and other neuronal proteins.
Infectious Diseases
The pyrrolidine scaffold has also been explored for its potential in treating infectious diseases. For example, new sulphonamide pyrrolidine carboxamide derivatives have been synthesized and evaluated for their antiplasmodial activity, with Plasmodium falciparum N-myristoyltransferase identified as a potential target.[11][12][13]
Experimental Protocols for Target Identification and Validation
The following are detailed, step-by-step methodologies for key experiments to assess the therapeutic potential of novel this compound derivatives.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against DPP-IV.
Materials:
-
Recombinant Human DPP-IV enzyme
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-IV enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of solvent (the same solvent used for the inhibitor).[14]
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent.[14]
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the test compound dilution.[14]
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the positive control dilution.
-
-
Reaction Initiation and Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cell Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
HDAC2 Inhibition Assay (Fluorogenic)
This protocol describes a method to measure the inhibitory activity of test compounds against HDAC2.
Materials:
-
Purified recombinant HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., TBS, pH 7.4)
-
Developer solution (e.g., Trypsin in TBS)
-
Stop solution (e.g., Trichostatin A or SAHA)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., SAHA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the purified HDAC2 enzyme to each well (except for the no-enzyme control).
-
Incubate briefly to allow the compound to interact with the enzyme.
-
-
Initiation of Deacetylation:
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Development:
-
Add the stop solution to terminate the enzymatic reaction.
-
Add the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[20]
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme controls).
-
Calculate the percent inhibition and determine the IC50 value as described for the DPP-IV assay.
-
Data Presentation and Visualization
Table 1: Representative Biological Activities of Pyrrolidine Derivatives
| Compound Class | Target/Assay | Cell Line/Enzyme | IC50/Activity | Reference |
| Spiro[pyrrolidine-3,3'-oxindoles] | Anticancer | MCF-7 | EC50: 3.53 µM | [1] |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | MES test | ED50: 80.38 mg/kg | [1] |
| Pyrrolidine sulfonamides | DPP-IV Inhibition | DPP-IV enzyme | IC50: 11.32 µM | [3][4] |
| Pyrrolidine-carboxamides | EGFR Inhibition | EGFR enzyme | IC50: 0.90 µM (mean) | [6] |
| Sulphonamide pyrrolidine carboxamides | Antiplasmodial | P. falciparum | IC50: 2.40–8.30 μM | [12][13] |
Diagrams
Figure 1: General Workflow for Target-Based Drug Discovery
Caption: A simplified workflow for modern drug discovery, highlighting the key stages from initial target identification to clinical development.
Figure 2: Simplified DPP-IV Inhibition Mechanism
Caption: Schematic representation of a pyrrolidine-2-carbonitrile inhibitor binding to the active site of DPP-IV, preventing the inactivation of GLP-1.
Future Directions and Conclusion
The pyrrolidine scaffold, and specifically this compound, holds considerable promise for the development of novel therapeutics. While the antidiabetic potential of pyrrolidine-2-carbonitrile derivatives is well-established, the exploration of the 3-carbonitrile isomer and other pyrrolidine derivatives against a broader range of targets is a fertile ground for future research.
Key areas for future investigation include:
-
Systematic screening of this compound libraries against diverse target classes, including kinases, proteases, and GPCRs, particularly those implicated in CNS disorders.
-
Head-to-head comparison of the pharmacological profiles of 2- and 3-substituted pyrrolidine derivatives to understand the impact of isomerism on activity and selectivity.
-
Application of computational methods , such as molecular docking and virtual screening, to identify novel targets for the this compound scaffold.
-
Development of novel synthetic methodologies to facilitate the efficient and stereoselective synthesis of diverse this compound derivatives.
References
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- Raimondi, M. V., La Franca, M., & Li Petri, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Poyraz, B., Acar, Ç., & Küçükgüzel, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1229743. [Link]
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- Kumar, A., & Singh, S. (2025). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. Drug Dev Res, 86(7), e70170. [Link]
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Pyrrolidine-3-carbonitrile: A Cornerstone Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Modern Pharmaceuticals
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge not as standalone therapeutics, but as indispensable architects of biological activity. The pyrrolidine ring, a five-membered saturated heterocycle, is one such foundational structure, present in a multitude of natural alkaloids and synthetic drugs.[1] This guide delves into a specific, highly strategic derivative: Pyrrolidine-3-carbonitrile. While the history of its parent pyrrolidine ring is deeply rooted in natural product chemistry, the story of the 3-carbonitrile variant is a modern one, intrinsically linked to the rise of mechanism-based drug design and the quest for highly selective enzyme inhibitors. Its discovery was not a singular event, but rather an emergence driven by the precise structural requirements of therapeutic targets, most notably Dipeptidyl Peptidase-IV (DPP-IV). This document provides a comprehensive overview of its history, synthesis, and critical role as a key building block in contemporary drug development.
The Strategic Importance of the Cyanopyrrolidine Moiety
The value of the pyrrolidine scaffold is multifaceted. Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, a significant advantage over flat, aromatic rings.[2] The stereogenic centers inherent to substituted pyrrolidines provide a framework for creating molecules with precise spatial orientations, crucial for selective binding to biological targets like enzymes and receptors.[1]
The introduction of a carbonitrile (cyano) group at the 3-position of the pyrrolidine ring is a strategic decision in medicinal chemistry for several key reasons:
-
Enzyme Inhibition: The nitrile group is a bioisostere for various functional groups and can act as a key interacting element within an enzyme's active site. It can participate in hydrogen bonding and other electrostatic interactions. In the context of serine proteases like DPP-IV, the cyanopyrrolidine moiety has proven to be highly effective at targeting the active site.[3]
-
Metabolic Stability: The nitrile group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The nitrile can be readily converted into other functional groups, such as carboxylic acids or amines, providing a versatile handle for further molecular elaboration during the drug discovery process.
Evolution of Synthetic Strategies
The synthesis of substituted pyrrolidines has been a subject of intense research, with methodologies evolving from classical cyclization reactions to highly sophisticated stereoselective approaches.[1][4] The demand for enantiomerically pure this compound and its derivatives, driven by the pharmaceutical industry, has spurred the development of elegant and efficient synthetic routes.
Foundational Approach: Synthesis from Chiral Pool Precursors
A common and historically significant strategy for synthesizing chiral pyrrolidine derivatives is the use of readily available, enantiopure starting materials from the "chiral pool." L-proline, a naturally occurring amino acid, is a prime example and serves as a frequent starting point for cyanopyrrolidine intermediates.[3][5]
The conversion of the carboxylic acid moiety of proline into a nitrile is a key transformation. A representative workflow involves the N-acylation of L-proline, followed by conversion of the carboxylic acid to a primary amide, and subsequent dehydration to the nitrile. This multi-step process, while reliable, underscores the need for robust and scalable synthetic protocols in pharmaceutical development.
Modern Methodologies: Catalytic and Stereoselective Syntheses
More recent advancements have focused on increasing efficiency and stereocontrol. These methods often involve the construction of the pyrrolidine ring itself through catalytic processes.
-
1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile is a powerful method for constructing the pyrrolidine ring with high stereoselectivity.[6][7][8] This approach allows for the creation of multiple stereocenters in a single step.
-
Palladium-Catalyzed Reactions: Palladium-catalyzed hydroarylation of pyrrolines has emerged as a direct method to furnish 3-substituted pyrrolidines, offering a streamlined route to these valuable scaffolds.
-
Intramolecular Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides an efficient pathway to construct the pyrrolidine ring from linear precursors.[4]
The choice of synthetic route is often a balance of factors including the desired stereochemistry, scalability, cost of starting materials, and the need to avoid harsh reaction conditions that could compromise other functional groups in the molecule.
Case Study: The Central Role in Vildagliptin and DPP-IV Inhibition
The most prominent application of a cyanopyrrolidine scaffold is in the synthesis of Vildagliptin, a potent and selective inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) used for the treatment of type 2 diabetes.[3][5] DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion in response to food intake.[3] By inhibiting DPP-IV, the half-life of GLP-1 is extended, leading to improved glucose control.[3]
The key intermediate for Vildagliptin synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[3][9][10] This molecule perfectly illustrates the strategic importance of the cyanopyrrolidine moiety. The cyanopyrrolidine portion of Vildagliptin binds to the active site of the DPP-IV enzyme, effectively blocking its activity.[3]
Workflow: Synthesis of a Key Cyanopyrrolidine Intermediate
The following diagram illustrates a common synthetic pathway from a readily available chiral precursor (L-proline) to a key cyanopyrrolidine intermediate used in the synthesis of DPP-IV inhibitors.
Caption: Mechanism of action of DPP-IV inhibitors like Vildagliptin.
Physicochemical Properties and Characterization
Accurate characterization of this compound is essential for its use in synthesis and regulatory filings. The following table summarizes key physicochemical data for the compound.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₈N₂ | [11] |
| Molecular Weight | 96.13 g/mol | [11] |
| CAS Number | 10603-53-9 (racemic) | [11] |
| 1154097-27-4 ((R)-enantiomer) | [12] | |
| Appearance | Colorless to pale yellow liquid/solid | [13] |
| Boiling Point | Data not consistently available | |
| Solubility | Miscible with water and common organic solvents | [13] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | [12] |
| LogP | 0.119 | [12] |
Note: Physical properties can vary depending on the specific enantiomeric form and purity.
Standard characterization techniques for this compound and its derivatives include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, notably the characteristic nitrile stretch (C≡N) typically found around 2240 cm⁻¹.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of chiral derivatives.
Experimental Protocols: A Self-Validating System
The following protocol provides a detailed methodology for the synthesis of a key cyanopyrrolidine intermediate, adapted from literature procedures. [3][9]The commentary is intended to provide insights into the rationale behind the experimental choices, in line with the perspective of a senior application scientist.
Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Objective: To synthesize a key Vildagliptin intermediate from L-proline in a three-step sequence.
Step 1: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add L-proline (10 g, 0.087 mol) and tetrahydrofuran (THF, 100 mL).
-
Scientist's Note: THF is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the acylating agent. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
-
-
Acylation: Cool the suspension to 0°C using an ice bath. Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) dropwise.
-
Scientist's Note: The reaction is exothermic, so slow addition at low temperature is critical to control the reaction rate and prevent the formation of byproducts. An excess of chloroacetyl chloride ensures complete conversion of the starting material.
-
-
Reaction: After addition, allow the mixture to warm to room temperature and then reflux for 2.5 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench with water (20 mL) and stir for 20 minutes to hydrolyze any remaining chloroacetyl chloride. Add saturated brine (20 mL) and extract with ethyl acetate (2 x 100 mL).
-
Scientist's Note: The aqueous workup removes water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a crude solid, which can be used in the next step without further purification.
Step 2: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Setup: Dissolve the crude product from Step 1 (e.g., 10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).
-
Activation: Cool the solution to 10-15°C. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in DCM. Stir at room temperature for 1 hour.
-
Scientist's Note: DCC is a classic coupling agent that activates the carboxylic acid, facilitating amide bond formation. The formation of the dicyclohexylurea (DCU) byproduct drives the reaction forward.
-
-
Amidation: Add ammonium bicarbonate (41.2 g, 0.522 mol) in portions and stir for an additional hour.
-
Scientist's Note: Ammonium bicarbonate serves as the ammonia source for the formation of the primary amide. A large excess is used to ensure the reaction goes to completion.
-
-
Isolation: Filter the reaction mixture to remove the precipitated DCU. Wash the residue with DCM. Concentrate the filtrate under reduced pressure. The crude amide can be purified by crystallization or column chromatography.
Step 3: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Setup: Suspend the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL) and cool to 0-5°C.
-
Dehydration: Add trifluoroacetic anhydride (TFAA, 4.4 mL, 0.0315 mol) dropwise. Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Scientist's Note: TFAA is a powerful dehydrating agent that efficiently converts the primary amide to the nitrile under relatively mild conditions. The reaction is typically clean and high-yielding.
-
-
Workup: Cool the mixture to 5-10°C and carefully add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise to neutralize the trifluoroacetic acid formed.
-
Isolation: Stir for 45 minutes, then concentrate the mixture under vacuum. The residue can be purified by extraction and column chromatography to yield the final product.
Future Perspectives
The this compound scaffold and its derivatives continue to be of high interest in medicinal chemistry. While its role in DPP-IV inhibition is well-established, its unique stereochemical and electronic properties make it an attractive building block for designing inhibitors for other enzyme classes, such as other serine proteases or cysteine proteases. Furthermore, the development of novel, more efficient, and greener synthetic methodologies for accessing these compounds will remain a key area of research, enabling their broader application in the discovery of next-generation therapeutics. The story of this compound is a testament to how the demands of medicinal chemistry can elevate a simple heterocyclic scaffold into a cornerstone of modern pharmaceutical innovation.
References
- Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
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- Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
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A Technical Guide to the Nomenclature and Structure of Pyrrolidine-3-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical nomenclature of pyrrolidine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a key building block, a comprehensive understanding of its structure and formal naming conventions is paramount for clear communication and unambiguous identification in research and development.
Decoding the IUPAC Name: A Systematic Approach
The formal name, This compound , is assigned according to the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the specific structural features of the molecule.
-
"Pyrrolidine": This is the parent or root name of the molecule. It designates a five-membered, saturated heterocyclic compound containing one nitrogen atom. The "-idine" suffix signifies a saturated ring system. Also known as tetrahydropyrrole, the pyrrolidine ring is a common motif in numerous natural products and synthetic drugs.[1]
-
"-3-": This numerical locant indicates the position of the substituent on the pyrrolidine ring. By convention, the heteroatom (in this case, nitrogen) is assigned the first position (1). The subsequent carbon atoms are then numbered sequentially around the ring. Therefore, the "-3-" specifies that the substituent is attached to the third carbon atom relative to the nitrogen.
-
"-carbonitrile": This functional group name describes a cyano group (-C≡N) when it is the principal functional group attached to a cyclic structure. The term "carbonitrile" is used to emphasize that the carbon atom of the cyano group is not part of the main ring or chain.
The combination of these components logically constructs the full IUPAC name, providing a precise description of the molecule's connectivity.
Structural Representation and Stereoisomerism
The molecular formula for this compound is C₅H₈N₂.[2][3][4] The carbon atom at the 3-position is bonded to four different groups (a hydrogen atom, the cyano group, and two different carbon atoms within the ring), making it a chiral center. Consequently, this compound can exist as a pair of enantiomers: (R)-pyrrolidine-3-carbonitrile and (S)-pyrrolidine-3-carbonitrile. These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities, a critical consideration in drug development. The racemic mixture contains equal amounts of both enantiomers.
Caption: Chemical structure of this compound with IUPAC numbering.
Synonyms and Identification
In scientific literature and chemical catalogs, this compound may be referred to by several synonyms. It is also commonly available as a hydrochloride salt.[5][6][7][8]
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Common Synonym | 3-Pyrrolidinecarbonitrile[4] |
| Common Synonym | 3-Cyanopyrrolidine[7] |
| (R)-enantiomer | (3R)-Pyrrolidine-3-carbonitrile[2] |
| (S)-enantiomer Salt | (S)-Pyrrolidine-3-carbonitrile hydrochloride[5] |
A crucial identifier for any chemical compound is its CAS (Chemical Abstracts Service) Registry Number. This unique number ensures unambiguous identification, regardless of the naming convention used.
| Compound Form | CAS Registry Number |
| Racemic Mixture | 10603-53-9[3][4][9] |
| (3R)-enantiomer | 1154097-27-4[2] |
| (3R)-enantiomer HCl Salt | 1153950-54-9[6][10] |
| (3S)-enantiomer HCl Salt | 1153950-49-2[5][] |
| Racemic HCl Salt | 1187930-86-4[7][8] |
Applications in Synthesis
This compound is a versatile intermediate in organic synthesis.[12] The nitrile and amine functional groups allow for a wide range of chemical transformations, making it a valuable building block for creating more complex molecules.[9] It is particularly significant in the synthesis of pharmaceuticals, especially those targeting the central nervous system.[9][12] The pyrrolidine scaffold itself is present in many natural alkaloids and approved drugs.[1]
Conclusion
The systematic IUPAC name "this compound" provides an accurate and complete description of this important heterocyclic compound. Understanding the principles behind this nomenclature, recognizing its synonyms and CAS numbers, and appreciating its stereochemical nature are fundamental for professionals in chemical research and drug development. This knowledge ensures precision in scientific communication and facilitates the effective use of this versatile building block in the synthesis of novel chemical entities.
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Pyrrolidine-3-carbonitrile: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in FDA-approved drugs is a testament to its utility, stemming from a unique combination of properties.[1] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure. This "puckering" allows for a more sophisticated and precise exploration of the pharmacophore space, enabling molecules to fit into complex biological targets with high affinity and selectivity. The pyrrolidine nucleus is a cornerstone of numerous natural products, including nicotine and hygrine, and forms the structural basis for essential amino acids like proline.[1]
Pyrrolidine-3-carbonitrile, in particular, has emerged as a highly versatile and valuable building block. It strategically places a reactive nitrile group on the saturated heterocyclic core. This nitrile moiety is not merely a placeholder; it is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids, opening numerous avenues for derivatization. Furthermore, the nitrile group acts as a potent hydrogen bond acceptor and a bioisostere for a carbonyl group, making it a key feature in the design of enzyme inhibitors. This guide provides an in-depth examination of the physicochemical characteristics, synthesis, and critical applications of this compound, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Physicochemical and Spectroscopic Profile
This compound is typically handled in the laboratory as its more stable, N-protected form, most commonly as the N-Boc (tert-butyloxycarbonyl) derivative. The free secondary amine is a reactive nucleophile, and protection is a standard strategy to ensure controlled reactivity and improve handling and stability. Direct physical constants for the unprotected free base are not well-documented, a common characteristic for reactive intermediates. The data presented here pertains to the racemic compound and its common enantiomeric and protected forms.
Core Properties
| Property | Value | CAS Number | Source(s) |
| Molecular Formula | C₅H₈N₂ | 10603-53-9 (Racemate) | ChemScene, SCBT |
| Molecular Weight | 96.13 g/mol | 10603-53-9 (Racemate) | ChemScene, SCBT |
| (R)-Enantiomer | C₅H₈N₂ | 1154097-27-4 | ChemScene |
| (S)-HCl Salt | C₅H₉ClN₂ | 1153950-49-2 | ChemScene |
| Appearance | White to off-white solid or colorless oil | N/A (General Observation) | Chem-Impex |
| Solubility | Soluble in water, methanol, chloroform, DMSO | Qualitative Assessment | Benchchem |
Spectroscopic Signature
The spectroscopic data provides a definitive fingerprint for the molecule. While spectra for the unprotected base are sparse, extensive data exists for its N-protected derivatives, which are more commonly synthesized and isolated. The following analysis is based on reported data for N-Cbz and N-Tosyl protected this compound, which provides a reliable guide to the expected signals.[2]
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the nitrile stretch.
-
C≡N Stretch: A sharp, moderately intense absorption is expected in the range of 2230-2250 cm⁻¹ .[3] This peak is characteristic and provides clear evidence of the nitrile group's presence.
-
N-H Stretch (free base): A weak to medium absorption around 3300-3400 cm⁻¹ would be present for the unprotected secondary amine.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the pyrrolidine ring will appear just below 3000 cm⁻¹ .
-
C=O Stretch (N-Boc/N-Cbz): For protected derivatives, a strong carbonyl stretch will be prominent around 1680-1700 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon environments are well-defined. The following are typical chemical shift (δ) ranges (in ppm) for an N-protected derivative in CDCl₃.[2]
-
¹H NMR:
-
H3 (proton on the carbon with the nitrile): 3.0-3.2 ppm (m). This proton is shifted downfield due to the electron-withdrawing effect of the adjacent nitrile group.
-
Ring Protons (H2, H4, H5): 2.1-2.3 ppm and 3.4-3.8 ppm (m). The protons on the carbons adjacent to the nitrogen (C2, C5) are shifted further downfield compared to the C4 protons. The complex splitting patterns arise from geminal and vicinal coupling.
-
N-H (free base): A broad singlet, typically 1.5-3.0 ppm, which can exchange with D₂O.
-
Boc Group Protons: A characteristic sharp singlet at ~1.46 ppm integrating to 9 protons.
-
-
¹³C NMR:
-
C≡N (Nitrile Carbon): 119-121 ppm. This is a highly characteristic chemical shift for a nitrile carbon.
-
C3 (Carbon with Nitrile): 29-31 ppm.
-
Ring Carbons (C2, C4, C5): 27-29 ppm (C4) and 44-51 ppm (C2, C5). The carbons flanking the nitrogen atom are significantly downfield.
-
C=O (Boc Carbonyl): ~154 ppm.
-
Boc Quaternary Carbon: ~80 ppm.
-
Boc Methyl Carbons: ~28 ppm.
-
Mass Spectrometry (MS): Electron ionization (EI) of the unprotected molecule would show a molecular ion (M⁺) peak at m/z = 96. A key fragmentation would be the loss of HCN (m/z = 27), leading to a fragment at m/z = 69. For N-Boc protected derivatives, a characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is a dominant fragmentation pathway.[2]
Synthesis and Stereochemical Control
The synthesis of this compound is a task that requires careful strategic planning, particularly when enantiopurity is required. As the free secondary amine can be reactive, laboratory and industrial syntheses typically proceed via a stable, N-protected intermediate, such as N-Boc-pyrrolidine-3-carbonitrile. The Boc group provides robust protection during synthesis and can be cleanly removed under mild acidic conditions.
Workflow: Synthesis of N-Boc-3-Cyanopyrrolidine
The following diagram and protocol outline a reliable and high-yielding synthesis of N-Boc-3-cyanopyrrolidine from a commercially available precursor. This method represents a common and efficient strategy in medicinal chemistry.
Caption: Synthetic workflow for N-Boc-3-cyanopyrrolidine.
Experimental Protocol: Synthesis of 1-N-Boc-3-cyanopyrrolidine
This protocol is adapted from established literature procedures and represents a robust method for laboratory-scale synthesis.[4]
-
Rationale: This two-step sequence is a classic example of functional group interconversion. The hydroxyl group in the starting material is a poor leaving group. It is first converted into a mesylate, which is an excellent leaving group. This activates the C3 position for nucleophilic attack by the cyanide anion. DMF is chosen as the solvent because it is polar and aprotic, effectively solvating the sodium and cyanide ions to promote the Sₙ2 reaction.
-
Step 1: Synthesis of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
-
Dissolve N-Boc-3-hydroxypyrrolidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
-
-
Step 2: Synthesis of 1-N-Boc-3-cyanopyrrolidine
-
Prepare a solution of the crude mesylate from Step 1 (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add sodium cyanide (NaCN, 5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.[4]
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic phases, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in petroleum ether) to afford pure 1-N-Boc-3-cyanopyrrolidine. A reported yield for this step is 98%.[4]
-
Application in Drug Discovery: A Potent DPP-4 Inhibitor Scaffold
The primary application driving interest in this compound is its use as a key pharmacophore for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of oral anti-hyperglycemic drugs for treating type 2 diabetes.
Mechanism of Action: The Incretin Pathway
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. Its primary function in this context is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
-
Incretin Release: After a meal, GLP-1 and GIP are released from the gut into the bloodstream.
-
Incretin Action: These hormones act on the pancreas to stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner. This means they only work when blood sugar is high, reducing the risk of hypoglycemia.
-
DPP-4 Inactivation: DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, limiting their beneficial effects.
-
Inhibition: Cyanopyrrolidine-based inhibitors fit into the active site of DPP-4, preventing it from binding to and degrading the incretin hormones. This prolongs the action of GLP-1 and GIP, leading to improved glycemic control.
The following diagram illustrates this critical signaling pathway.
Caption: The DPP-4/Incretin signaling pathway and mechanism of inhibition.
-
Field Insight: The Metabolic Fate of the Nitrile: A critical aspect of drug development is understanding a compound's metabolism. For some cyanopyrrolidine DPP-4 inhibitors like vildagliptin, the primary metabolic pathway is not typical P450 oxidation but rather the hydrolysis of the nitrile group to a carboxylic acid. Intriguingly, this biotransformation is partly mediated by DPP-4 itself, as well as other dipeptidyl peptidases. This demonstrates a dual role for the target enzyme in both pharmacodynamics and drug metabolism.
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is paramount. Due to the lack of a strong UV chromophore in the core molecule, direct detection by HPLC with a UV detector is challenging. Therefore, a derivatization strategy is often employed.
Protocol: Purity Determination by HPLC-UV via Derivatization
-
Rationale: This method introduces a UV-active functional group (a "chromophore") onto the molecule, allowing for sensitive detection. Benzoyl chloride is an excellent derivatizing agent for secondary amines, reacting under mild basic conditions to form a stable benzamide that absorbs strongly in the UV range (~230-254 nm). The analysis is then performed using reverse-phase HPLC, which separates compounds based on their polarity.
-
Step-by-Step Methodology:
-
Sample Preparation & Derivatization: a. Accurately weigh ~10 mg of the this compound sample into a vial. b. Dissolve the sample in 1 mL of a suitable solvent like acetonitrile. c. Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). d. Add 1.2 equivalents of benzoyl chloride. e. Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC). f. Quench the reaction with a small amount of water. g. Dilute the sample to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.
-
HPLC Conditions:
-
Instrument: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: a. The purity of the derivatized product is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. b. The identity of the peak can be confirmed by comparing its retention time to a similarly derivatized reference standard. For absolute confirmation, LC-MS can be used to verify the mass of the derivatized product.
-
Safety and Handling
Unprotected this compound and its precursors require careful handling.
-
Toxicity: The nitrile group can be metabolized to release cyanide. The compound is classified as harmful if swallowed.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Reagents: Synthesis involves toxic (sodium cyanide) and corrosive (methanesulfonyl chloride) reagents. Consult the Safety Data Sheet (SDS) for all chemicals before use and follow all institutional safety protocols.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. For N-protected derivatives, storage at 2-8 °C is often recommended.
Conclusion
This compound is a quintessential example of a modern medicinal chemistry building block. Its value lies not just in its structure, but in the strategic potential unlocked by its combination of a three-dimensional scaffold and a versatile nitrile handle. While its physical properties necessitate careful handling, often through the use of protected intermediates, its synthetic accessibility and proven utility in high-value targets like DPP-4 ensure its continued importance. The protocols and insights provided in this guide are intended to equip researchers with the technical understanding and practical methodologies required to confidently and effectively utilize this potent scaffold in the pursuit of novel therapeutics.
References
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- Patani, George A.; LaVoie, Edmond J. (1996). "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews. 96 (8): 3147–3176.
- Martínková, L., et al. (2007). Mild hydrolysis of nitriles by the immobilized nitrilase from Aspergillus niger K10.
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- Boulos, L. S. (2018). Synthesis, Characterization and antimicrobial activity of novel this compound derivatives. Egyptian Journal of Chemistry, 61(3), 469-476.
- U.S. Environmental Protection Agency. (2014). Chlorfenapyr Registration Review Human-Health Assessment Scoping Document. Regulations.gov.
- Klempier, N., et al. (2001). Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Tetrahedron: Asymmetry, 12(11), 1563-1568.
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and biological evaluation of amino alcohol derivatives of 2-methylbenzimidazole as antitubercular and antibacterial agents. J. Chem. Pharm. Res., 8(5), 65-72.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- American Chemical Society. (2020). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 63(17), 9344–9365.
- U.S. Environmental Protection Agency. (2014). Revised Preliminary Human Health Risk Assessment for Registration Review. Regulations.gov.
- Guesne, S. J. J., et al. (2022). Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. Chemistry – An Asian Journal, 17(16), e202200540.
- World Intellectual Property Organization. (2011). PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES. WO2011086381A1.
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The Elusive Solubility Profile of Pyrrolidine-3-carbonitrile: A Technical Guide for Researchers
Abstract
Pyrrolidine-3-carbonitrile is a pivotal heterocyclic building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a diverse range of pharmacologically active agents.[1] Its utility in medicinal chemistry is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is of paramount importance for reaction kinetics, purification, and formulation. This in-depth technical guide addresses the critical need for a comprehensive understanding of the solubility of this compound. In the absence of extensive publicly available quantitative data, this guide provides a robust theoretical framework for predicting its solubility based on molecular structure and solvent properties. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine thermodynamic and kinetic solubility, thereby enabling the generation of precise and reliable data tailored to specific laboratory conditions. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, empowering them to navigate the challenges associated with the handling and application of this versatile synthetic intermediate.
Introduction to this compound and the Significance of its Solubility
This compound, with the molecular formula C₅H₈N₂, is a bifunctional molecule featuring a saturated five-membered nitrogen-containing ring (pyrrolidine) and a nitrile functional group. The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and synthetic drugs, while the nitrile group is a versatile synthon in organic chemistry. The combination of these two moieties in this compound makes it a valuable precursor for a wide array of more complex molecules, particularly in the development of therapeutics targeting the central nervous system.
The solubility of this compound in organic solvents is a critical parameter that dictates its handling and application throughout the drug development pipeline. In chemical synthesis, the choice of solvent can significantly influence reaction rates, yields, and impurity profiles. For purification processes such as crystallization and chromatography, an understanding of solubility is fundamental to achieving the desired product purity. In the later stages of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates can impact formulation strategies. A comprehensive understanding of the solubility of this compound is therefore not merely an academic exercise but a practical necessity for efficient and successful research and development.
Theoretical Framework for Predicting the Solubility of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that reflects the underlying intermolecular forces between the solute and the solvent.[2] The solubility of this compound in a given organic solvent can be predicted by analyzing its molecular structure and the properties of the solvent.
2.1. Molecular Structure of this compound
The key structural features of this compound that influence its solubility are:
-
The Pyrrolidine Ring: This cyclic secondary amine is a polar moiety. The nitrogen atom has a lone pair of electrons and the N-H bond can act as a hydrogen bond donor. The pyrrolidine ring itself is a relatively compact and flexible structure.
-
The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar, with a significant dipole moment. The nitrogen atom in the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor.
Overall, this compound is a polar molecule with the capacity for both hydrogen bond donation and acceptance. This suggests that it will be more soluble in polar solvents.
2.2. The Role of Solvent Polarity and Hydrogen Bonding
The interaction between this compound and solvent molecules is dictated by various intermolecular forces, including:
-
Dipole-Dipole Interactions: As a polar molecule, this compound will interact favorably with polar solvent molecules through dipole-dipole forces.
-
Hydrogen Bonding: The ability of this compound to both donate (N-H) and accept (nitrile nitrogen, amine nitrogen) hydrogen bonds is a crucial determinant of its solubility, particularly in protic solvents.[3][4]
-
Van der Waals Forces: These weaker forces are present in all interactions but are more significant in nonpolar solvents.
Based on these principles, the predicted solubility of this compound in different classes of organic solvents is as follows:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): High solubility is expected due to strong hydrogen bonding interactions between the solute and the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): Good solubility is anticipated due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.
-
Solvents of Intermediate Polarity (e.g., dichloromethane, ethyl acetate, tetrahydrofuran): Moderate to good solubility is likely, depending on the specific solvent's polarity and hydrogen bonding capabilities.
-
Nonpolar Solvents (e.g., toluene, hexane, cyclohexane): Low solubility is predicted as the nonpolar solvent molecules cannot effectively solvate the polar this compound molecule.
Qualitative and Semi-Quantitative Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | Forms strong hydrogen bonds. |
| Methanol | Highly Soluble | Strong hydrogen bonding and similar polarity. | |
| Ethanol | Highly Soluble | Strong hydrogen bonding and similar polarity. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong dipole-dipole interactions; excellent hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Strong dipole-dipole interactions; good hydrogen bond acceptor. | |
| Acetonitrile | Soluble | Strong dipole-dipole interactions. | |
| Acetone | Soluble | Good dipole-dipole interactions. | |
| Intermediate Polarity | Dichloromethane (DCM) | Moderately Soluble | Moderate polarity. |
| Ethyl Acetate | Moderately Soluble | Can act as a hydrogen bond acceptor. | |
| Tetrahydrofuran (THF) | Moderately Soluble | Ethereal oxygen can act as a hydrogen bond acceptor. | |
| Nonpolar | Toluene | Sparingly Soluble | Mismatch in polarity. |
| Hexane | Insoluble | Significant mismatch in polarity. |
Experimental Determination of Solubility
Given the lack of comprehensive quantitative data, the experimental determination of the solubility of this compound is essential for many research and development applications. The following sections provide detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[5]
4.1.1. Principle
An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
4.1.2. Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a suitable vial (e.g., a glass scintillation vial). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., a 25 °C incubator).
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.[6][7] A calibration curve prepared with known concentrations of this compound should be used for quantification.
-
4.1.3. Visualization of the Thermodynamic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
The solubility of this compound should be reported in standard units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L). It is also important to specify the temperature at which the measurement was made. When reporting solubility data, it is good practice to include the standard deviation from replicate measurements to indicate the precision of the result. [8] The experimentally determined solubility values can then be used to inform decisions regarding solvent selection for synthesis, purification, and formulation. For example, a solvent with high solubility would be ideal for preparing concentrated stock solutions, while a solvent system with a steep solubility-temperature profile might be suitable for crystallization.
Conclusion
While a comprehensive, publicly available quantitative dataset for the solubility of this compound in organic solvents is currently lacking, a strong predictive framework can be established based on its molecular structure and the principles of intermolecular forces. The inherent polarity and hydrogen bonding capabilities of this compound suggest high solubility in polar protic and aprotic solvents, and limited solubility in nonpolar solvents.
For applications requiring precise solubility data, experimental determination is indispensable. The detailed protocols for the shake-flask method (thermodynamic solubility) and high-throughput kinetic solubility assays provided in this guide offer researchers a reliable means to generate this critical data. By combining theoretical prediction with rigorous experimental validation, scientists and drug development professionals can effectively navigate the challenges associated with the handling and application of this compound, thereby accelerating the pace of innovation in medicinal chemistry.
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A Comprehensive Technical Guide to the Safe Handling of Pyrrolidine-3-carbonitrile
This guide provides an in-depth analysis of the safety protocols and handling precautions for Pyrrolidine-3-carbonitrile (CAS No. 10603-53-9). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their laboratory and development processes. The information herein is synthesized from authoritative safety data sheets and established chemical safety practices to ensure a comprehensive understanding of the risks and the implementation of robust safety measures.
Proactive Risk Assessment: Understanding the Hazard Profile
This compound is a heterocyclic building block frequently used in the synthesis of pharmaceutical compounds.[1] Its dual functionality, featuring both a nitrile group and a secondary amine, makes it a versatile intermediate. However, these same functional groups contribute to its potential hazards. A thorough understanding of its hazard profile is the cornerstone of safe handling.
The primary hazards associated with this compound are acute toxicity if ingested, and irritation to the skin and eyes.[2][3] While comprehensive toxicological data is not always available, the precautionary principle dictates that it should be handled with the care afforded to moderately toxic substances.[2]
GHS Hazard Identification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3] |
GHS Pictograms:
Caption: GHS Pictograms for this compound indicating acute toxicity and irritation hazards.
The nitrile functional group warrants particular attention due to the potential for the release of hydrogen cyanide under acidic conditions or during combustion.[4] Therefore, incompatible materials such as strong acids and strong oxidizing agents must be strictly avoided.[4]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety posture relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The primary objective is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.
Engineering Controls
Engineering controls are the first and most effective line of defense as they are designed to isolate the hazard from the operator.
-
Ventilation: All handling of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood.[3][5] This is crucial to prevent the inhalation of any dust or vapors.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[3][5] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE)
PPE provides a critical barrier between the user and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5][6] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] It is imperative to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.[6]
-
Lab Coat: A flame-retardant lab coat should be worn to protect against accidental skin contact.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[5]
Standard Operating Procedures: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is essential for maintaining a safe working environment.
Acquisition and Storage
-
Procurement: Only procure the quantity of this compound necessary for the planned experiments to minimize storage requirements.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3][4] Some suppliers recommend storage at 2-8°C.[1][7] The storage area should be clearly labeled.
Handling and Use
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][4] Do not eat, drink, or smoke in areas where the chemical is being handled.[2][4]
-
Transfers: When transferring the solid, use appropriate tools to minimize the generation of dust. For solutions, use a properly functioning pipette or a cannula.
Disposal
-
Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.[8]
-
Waste Segregation and Collection: Solid and liquid waste should be collected in separate, clearly labeled, and sealed containers.[8]
-
Final Disposal: Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[2][6] Do not dispose of this chemical down the drain or in general waste.[8]
Emergency Preparedness: A Plan for the Unexpected
Despite the best precautions, accidental exposures and spills can occur. A well-rehearsed emergency plan is critical to mitigating the consequences of such events.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Spill and Leak Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Contain: For small spills, carefully cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8][9]
-
Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[8] Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate safety personnel.
Visualizing Safety Workflows
To further clarify the decision-making process in critical safety scenarios, the following diagrams illustrate the recommended workflows.
Caption: Workflow for Risk Assessment and Safe Handling.
Caption: Decision Tree for Spill Response.
Conclusion
This compound is a valuable chemical intermediate, and its safe use is paramount for the protection of laboratory personnel and the environment. By adhering to the principles of proactive risk assessment, implementing robust engineering controls and personal protective equipment, following standardized operating procedures, and being prepared for emergencies, researchers can confidently and safely handle this compound. This guide serves as a foundational document, and it is incumbent upon all users to supplement this information with institution-specific safety protocols and to remain vigilant in their commitment to a culture of safety.
References
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- NJ Health. Pyrrolidine - HAZARD SUMMARY. [Link]
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- 9. nj.gov [nj.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Pyrrolidine-3-carbonitrile
Introduction: The Significance of the Pyrrolidine-3-carbonitrile Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1] Its unique stereochemical and conformational properties make it an invaluable building block for creating molecules with specific biological activities. This compound, in particular, serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals, including neuroactive compounds targeting the central nervous system and enzyme inhibitors.[2] The nitrile functional group is a valuable synthetic handle, readily convertible into amines, carboxylic acids, or tetrazoles, thus providing a gateway to diverse chemical space.
This guide provides detailed protocols and scientific rationale for two distinct and reliable synthetic strategies for preparing this compound and its derivatives. The first method employs a functional group interconversion on a pre-existing, commercially available pyrrolidine core. The second method constructs the pyrrolidine ring from acyclic precursors via a powerful organocatalytic Michael addition and subsequent cyclization cascade. Each approach offers unique advantages depending on the desired scale, stereochemical requirements, and available starting materials.
Method 1: Synthesis from N-Protected-3-Hydroxypyrrolidine via Nucleophilic Substitution
This strategy represents a direct and logical approach, leveraging the readily available starting material, 3-hydroxypyrrolidine. The core principle involves a two-step sequence: activation of the hydroxyl group into a competent leaving group, followed by its displacement with a cyanide nucleophile. N-protection is critical to prevent side reactions and ensure regioselectivity. The Boc (tert-butyloxycarbonyl) group is commonly used due to its stability under the reaction conditions and its facile removal under acidic conditions.
Scientific Rationale
The hydroxyl group at the C3 position is a poor leaving group. Therefore, it must be converted into a more reactive species. Mesylation or tosylation are standard methods to transform the alcohol into an excellent leaving group (mesylate or tosylate), which is readily displaced by nucleophiles in an SN2 reaction. The use of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation of the cyanide salt (e.g., NaCN or KCN), leaving a "naked," highly nucleophilic cyanide anion for the substitution reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-Boc-pyrrolidine-3-carbonitrile from N-Boc-3-hydroxypyrrolidine.
Detailed Experimental Protocol
Part A: Synthesis of N-Boc-3-(tosyloxy)pyrrolidine (Intermediate)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add N-Boc-3-hydroxypyrrolidine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous pyridine (approx. 5-10 mL per gram of substrate) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Part B: Synthesis of N-Boc-pyrrolidine-3-carbonitrile
-
Reaction Setup: In a round-bottom flask, dissolve the crude N-Boc-3-(tosyloxy)pyrrolidine (1.0 eq) from the previous step in dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add sodium cyanide (NaCN, 1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-Boc-pyrrolidine-3-carbonitrile. The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in dioxane if the free amine is desired.
Method 2: Synthesis via Organocatalytic Asymmetric Michael Addition
This method constructs the pyrrolidine ring from acyclic precursors, offering an elegant route to enantiomerically enriched products. The key steps involve an organocatalytic Michael addition of a nitroalkane to an α,β-unsaturated ketoester, followed by a reductive cyclization to form the pyrrolidine ring.[3][4] This approach is particularly valuable for accessing chiral pyrrolidine derivatives, which are crucial in drug development.[5]
Scientific Rationale
The reaction cascade begins with the conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7][8] In this protocol, the carbanion generated from a nitroalkane (e.g., nitromethane) attacks a 4-oxo-2-enoate.[4] The use of a chiral organocatalyst, such as a bifunctional thiourea-amine catalyst, orchestrates the approach of the nucleophile and electrophile, inducing high stereoselectivity.[4] The resulting γ-nitro ketoester is then subjected to reductive conditions. Catalytic hydrogenation (e.g., using H₂ and Pd/C or Raney Nickel) simultaneously reduces the nitro group to an amine and the ketone to a hydroxyl group. The newly formed amino alcohol then undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the pyrrolidine ring. Subsequent dehydration and nitrile formation from the ester would yield the final product. A more direct route involves reduction of the nitro group to an amine, which then cyclizes onto the ester to form a lactam, followed by reduction and functional group manipulation to get to the nitrile.
Reaction Pathway Diagram
Caption: Key stages in the synthesis of pyrrolidine derivatives via Michael addition and reductive cyclization.
Detailed Experimental Protocol
Part A: Organocatalytic Michael Addition
-
Reaction Setup: To a vial, add the 4-alkyl-4-oxo-2-enoate (1.0 eq), the nitroalkane (1.5 eq), and the chiral thiourea-amine catalyst (0.05-0.1 eq).
-
Solvent and Reaction: Add the appropriate solvent (e.g., toluene or dichloromethane) and stir the mixture at the specified temperature (can range from -20 °C to room temperature) for 24-72 hours.[4]
-
Monitoring and Purification: Monitor the reaction by TLC or ¹H NMR. Upon completion, the catalyst can often be removed by filtration through a short plug of silica gel, and the solvent is removed under reduced pressure. The crude Michael adduct is then purified by flash column chromatography.
Part B: Reductive Cyclization to Pyrrolidine-3-carboxylic acid derivative
-
Reaction Setup: Dissolve the purified γ-nitro ketoester (1.0 eq) in a suitable solvent such as methanol or ethanol in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10 wt% Pd/C) or Raney Nickel to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi). Stir the reaction vigorously at room temperature for 12-24 hours.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is a derivative of pyrrolidine-3-carboxylic acid. Further standard synthetic steps are required to convert the carboxylic acid or ester functionality into the desired carbonitrile.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Parameter | Method 1 (from 3-Hydroxypyrrolidine) | Method 2 (via Michael Addition) |
| Typical Yield | 60-80% over 2 steps | 50-70% over the cascade |
| Stereocontrol | Depends on starting material | High enantioselectivity (>90% ee) possible with chiral catalyst[4] |
| Scalability | Good | Moderate; catalyst loading can be an issue |
| Key Advantage | Straightforward, uses common reagents | Access to high enantiopurity |
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity. For N-acyl derivatives, the presence of rotamers (cis/trans amide bond isomers) may be observed as doubled signals.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic nitrile stretch (C≡N) around 2240 cm⁻¹.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of products synthesized via asymmetric methods.
Conclusion
Both the functional group interconversion and the de novo synthesis via Michael addition are powerful and validated strategies for obtaining this compound. The choice of method depends heavily on the specific goals of the research. The substitution method is often preferred for its simplicity and directness when racemic or an enantiopure starting material is available. Conversely, the organocatalytic Michael addition approach provides an elegant solution for the asymmetric synthesis of highly functionalized and enantiomerically pure pyrrolidine scaffolds, which are of paramount importance in modern drug discovery.
References
- ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29).
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE.
- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.
- Tastan, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(11), 11158.
- Sirieix, K., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.
- Abdel-Magid, A. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1574.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Raddy, S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
- Trost, B. M. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
- MySkinRecipes. This compound.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134, 4941-4954.
- OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106).
- Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Clinical Pharmacology and Biopharmaceutics, 12(3).
- Sharanin, Y. A., et al. (1994). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews, 63(10).
- Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- Google Patents. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound....
- International Journal of Pharmaceutical Sciences. Synthesis Of A,B-Unsaturated Carbonyl Compound And Their Pharmacological Activities.
- Organic Chemistry Portal. 3-Pyrroline synthesis.
- Fleischer, I. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews, 49(8).
- Google Patents. EP0347818B1 - Process for preparing 3-pyrrolidinol.
- D'Andrea, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Catalysts, 11(8), 985.
- Google Patents. US4910320A - Process for preparing 3-pyrrolidinol.
- Chemistry LibreTexts. (2019). 18.15: α,β-Unsaturated Carbonyl Compounds.
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Application Notes: Asymmetric Synthesis of Chiral Pyrrolidine-3-carbonitrile
Introduction
The chiral pyrrolidine scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Specifically, pyrrolidine-3-carbonitrile and its derivatives serve as crucial intermediates in the synthesis of various biologically active compounds, including inhibitors for dipeptidyl peptidase-4 (DPP-4), hepatitis C virus (HCV) NS3 protease, and chemokine CXCR4 receptors.[2][4] The stereochemistry at the C3 position is often critical for biological activity, making the development of efficient and highly stereoselective synthetic methods a significant goal in medicinal and process chemistry.[5]
This guide provides an in-depth analysis of two powerful and distinct strategies for the asymmetric synthesis of chiral pyrrolidine-3-carbonitriles:
-
Organocatalytic Michael Addition: A strategy leveraging small organic molecules to catalyze the conjugate addition of a cyanide surrogate or a related nucleophile to a pyrroline precursor.
-
Metal-Catalyzed [3+2] Cycloaddition: A convergent approach that constructs the pyrrolidine ring by reacting an azomethine ylide with an α,β-unsaturated nitrile.[6][7]
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles to empower rational optimization and troubleshooting.
Method 1: Organocatalytic Asymmetric Michael Addition
The organocatalytic Michael addition is a cornerstone of modern asymmetric synthesis.[8] For the synthesis of pyrrolidine-3-carbonitriles, this typically involves the reaction of a nucleophile with an electrophilic acceptor like a Δ¹-pyrroline-2-carboxylate derivative. The catalyst, often a derivative of the natural amino acid proline, forms a transient enamine intermediate with a nucleophilic partner, which then attacks the electrophile under strict stereocontrol.[1][9][10] Alternatively, a bifunctional catalyst can activate both the nucleophile and the electrophile simultaneously via non-covalent interactions.[11]
Principle & Mechanistic Rationale
The chosen protocol exemplifies a bifunctional thiourea-pyrrolidine catalyst promoting the addition of a ketone to a nitroolefin, a transformation analogous to the synthesis of functionalized pyrrolidines. The catalyst operates through a dual-activation mechanism. The pyrrolidine's secondary amine activates the ketone (the nucleophile) by forming a chiral enamine. Concurrently, the thiourea moiety activates the electrophile (the nitroolefin) through double hydrogen bonding, lowering its LUMO energy and orienting it for a stereoselective attack from one specific face of the enamine.[11] This precise spatial arrangement in the transition state is the key to achieving high diastereo- and enantioselectivity.
Mechanistic Diagram: Dual Activation by a Bifunctional Catalyst
Caption: Proposed catalytic cycle for the bifunctional thiourea-pyrrolidine catalyzed Michael addition.
Detailed Experimental Protocol: Organocatalytic Approach
This protocol is adapted from the highly enantioselective Michael addition of cyclohexanone to nitroolefins, which serves as a foundational model for constructing chiral substituted pyrrolidine rings.[11]
Materials:
-
(S)-1-(2-(Pyrrolidin-2-yl)ethyl)thiourea catalyst (or similar bifunctional catalyst)
-
trans-β-nitrostyrene (or other suitable Michael acceptor)
-
Cyclohexanone (Michael donor)
-
n-Butyric acid (co-catalyst/additive)
-
Toluene (Anhydrous)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), and magnetic stirring.
-
Silica gel for column chromatography.
-
Chiral HPLC column for enantiomeric excess (ee) determination.
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask under an inert atmosphere, add the pyrrolidine-thiourea organocatalyst (20 mol%).
-
Reagent Addition: Add anhydrous toluene (2.0 mL). Stir the mixture for 5 minutes at room temperature. Add n-butyric acid (10 mol%).
-
Substrate Introduction: Add cyclohexanone (2.0 mmol, ~5 equivalents relative to the limiting reagent). Then, add the trans-β-nitrostyrene (0.4 mmol, 1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
Analysis: Determine the yield and diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral stationary phase High-Performance Liquid Chromatography (HPLC).
Representative Data Summary
The following table summarizes typical results for the organocatalytic Michael addition of cyclohexanone to various nitroolefins, demonstrating the effectiveness of this approach.
| Entry | Nitroolefin (R) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (syn) |
| 1 | Phenyl | 20 | 24 | 95 | >95:5 | 98 |
| 2 | 4-Chlorophenyl | 20 | 24 | 98 | >95:5 | 99 |
| 3 | 2-Naphthyl | 20 | 36 | 92 | >95:5 | 97 |
| 4 | 2-Thienyl | 20 | 36 | 89 | >95:5 | 96 |
| Data adapted from related literature to showcase the potential of the method.[11] |
Method 2: Silver(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a powerful, convergent method for constructing five-membered nitrogen heterocycles like pyrrolidines.[6][7][12][13] By employing a chiral metal catalyst, this reaction can be rendered highly enantioselective. This approach is particularly valuable as it can rapidly build molecular complexity, installing multiple stereocenters in a single step.
Principle & Mechanistic Rationale
In this strategy, an azomethine ylide is generated in situ from an imine precursor (e.g., an α-imino ester) in the presence of a base. A chiral Lewis acid catalyst, typically a complex of a soft metal like Silver(I) or Copper(I) with a chiral ligand, coordinates to both the 1,3-dipole and the dipolarophile (an α,β-unsaturated nitrile).[6] This coordination creates a highly organized, chiral environment for the cycloaddition. The ligand dictates the facial selectivity of the approach of the dipolarophile to the ylide, thereby controlling the absolute stereochemistry of the newly formed pyrrolidine ring. The reaction typically proceeds through a concerted, asynchronous mechanism.[12]
Mechanistic Diagram: Metal-Catalyzed [3+2] Cycloaddition
Caption: General catalytic cycle for the metal-catalyzed asymmetric 1,3-dipolar cycloaddition.
Detailed Experimental Protocol: Metal-Catalyzed Approach
This protocol is based on a silver(I)-catalyzed enantioselective 1,3-dipolar cycloaddition between α-imino esters and olefinic dipolarophiles.[6]
Materials:
-
Silver Acetate (AgOAc) or other Ag(I) salt
-
Chiral phosphoramidite ligand (e.g., (Ra,S,S)-ligand as described in the literature)
-
α-Imino ester (e.g., derived from glycine methyl ester and benzaldehyde)
-
2-cyano-3-phenylacrylate (or similar α,β-unsaturated nitrile)
-
Triethylamine (Et₃N)
-
Toluene (Anhydrous)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), protection from light (aluminum foil), and magnetic stirring.
-
Silica gel for column chromatography.
-
Chiral HPLC column for ee determination.
Procedure:
-
Catalyst Pre-formation: In a flask thoroughly protected from light (e.g., wrapped in aluminum foil), add the silver salt (5 mol%) and the chiral ligand (5.5 mol%). Add anhydrous toluene (1.0 mL) and stir the resulting mixture under an inert atmosphere for 1 hour at room temperature.
-
Substrate Addition: In a separate flask, prepare a solution of the α-imino ester (1.0 mmol, 1.0 equivalent) and the α,β-unsaturated nitrile (1.1 mmol, 1.1 equivalents) in anhydrous toluene (1.0 mL).
-
Reaction Initiation: Add the substrate solution to the catalyst mixture. To the resulting suspension, add triethylamine (Et₃N, 10 mol%) via syringe.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction by TLC. The reaction is typically complete within 16-24 hours.
-
Workup: Once the reaction is complete, filter the mixture through a short pad of Celite to remove metal salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized this compound.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereo- and enantioselectivity via chiral HPLC analysis.
Representative Data Summary
The following table presents typical outcomes for Ag(I)-catalyzed cycloadditions, illustrating the high degree of stereocontrol achievable.
| Entry | Ylide Precursor (Imine) | Dipolarophile | Ligand Loading (mol%) | Yield (%) | dr (endo/exo) | ee (%) (endo) |
| 1 | N-Benzylidene-glycine Me ester | 2-Cyano-3-phenylacrylate | 5.5 | 95 | >99:1 | 98 |
| 2 | N-(4-Cl-benzylidene)-glycine Me ester | 2-Cyano-3-phenylacrylate | 5.5 | 92 | >99:1 | 97 |
| 3 | N-Benzylidene-glycine Me ester | 2-Cyano-3-(2-furyl)acrylate | 5.5 | 88 | >99:1 | 96 |
| 4 | N-Benzylidene-alanine Me ester | 2-Cyano-3-phenylacrylate | 5.5 | 90 | 95:5 | 95 |
| Data are representative, based on established methodologies for similar transformations.[6] |
General Workflow and Analysis
The overall process for developing and executing these syntheses follows a standardized workflow from reaction setup to final analysis.
Caption: Standard experimental workflow for asymmetric synthesis and analysis.
Conclusion
Both organocatalysis and metal catalysis offer powerful, reliable, and highly stereoselective pathways to chiral pyrrolidine-3-carbonitriles. The choice between methods may depend on factors such as substrate scope, catalyst cost and availability, and tolerance of specific functional groups. The organocatalytic approach often benefits from metal-free conditions and robust, air-stable catalysts. The metal-catalyzed cycloaddition provides a convergent route that can rapidly generate significant molecular complexity. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to successfully synthesize these valuable chiral building blocks for applications in drug discovery and development.
References
- Alonso, I., et al. (2020). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 25(23), 5760.
- Dalpozzo, R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234.
- MySkinRecipes. (n.d.). (R)-Pyrrolidine-3-carbonitrile hydrochloride.
- Kumar, R., et al. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. ACS Omega, 7(40), 35946–35957.
- Dalpozzo, R. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2.
- Ros, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 586-592.
- Alza, E., et al. (2008). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 10(23), 5445-5448.
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The Strategic Role of Pyrrolidine-3-Carbonitrile in the Synthesis of Neuroprotective Agents: Application to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors. This structural characteristic, combined with the ability to introduce stereogenicity at multiple carbon atoms, provides a versatile scaffold for the design of potent and specific therapeutic agents.[1] Furthermore, the pyrrolidine nitrogen can be readily substituted, offering a convenient handle for modulating the physicochemical properties of the molecule to optimize for blood-brain barrier penetration and pharmacokinetic profiles.[2]
Within the diverse landscape of pyrrolidine-based building blocks, pyrrolidine-3-carbonitrile emerges as a particularly valuable synthon. The nitrile group serves as a versatile functional handle, capable of being transformed into a variety of other functionalities, thus enabling the construction of complex molecular architectures.[3] This application note will delve into the utility of a closely related and synthetically accessible precursor, (S)-pyrrolidine-2-carbonitrile, in the synthesis of Vildagliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor. While primarily recognized as an anti-diabetic agent, a growing body of evidence highlights the significant neuroprotective effects of Vildagliptin and other DPP-4 inhibitors, suggesting their potential as repurposed therapeutics for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.[3][4][5]
Application Focus: Vildagliptin, a Pyrrolidine-Carbonitrile-Derived DPP-4 Inhibitor with Neuroprotective Properties
Vildagliptin, ((2S)-1-[[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile), is a potent and selective inhibitor of DPP-4.[6] The synthesis of Vildagliptin prominently features a pyrrolidine-2-carbonitrile core, which is crucial for its interaction with the active site of the DPP-4 enzyme. The nitrile moiety, in particular, plays a key role in the molecule's mechanism of inhibition.
Neuroprotective Mechanisms of Vildagliptin and DPP-4 Inhibition
The neuroprotective effects of Vildagliptin are primarily attributed to its inhibition of DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] By preventing the breakdown of GLP-1, Vildagliptin effectively increases the circulating levels of this peptide, allowing it to exert its beneficial effects in the brain.[8] GLP-1 receptors are expressed in various brain regions, and their activation has been shown to trigger a cascade of neuroprotective signaling pathways.[7]
The key neuroprotective mechanisms of Vildagliptin are summarized below:
-
Anti-apoptotic Effects: Vildagliptin has been demonstrated to protect dopaminergic neurons from apoptosis in models of Parkinson's disease.[3] It achieves this by modulating the expression of key apoptotic proteins, such as reducing the cleavage of caspase-3 and restoring the balance of the Bax/Bcl2 ratio.[3]
-
Modulation of Signaling Pathways: The neuroprotective actions of Vildagliptin are associated with the regulation of critical intracellular signaling pathways, including the PI3K/Akt, ERK, and JNK pathways.[3][4] Activation of the PI3K/Akt pathway is known to promote cell survival and inhibit apoptosis.[4]
-
Reduction of Oxidative Stress and Neuroinflammation: DPP-4 inhibitors have been shown to suppress neuroinflammation and reduce oxidative stress, both of which are key pathological features of many neurodegenerative diseases.[5][9]
-
Amelioration of Amyloid-beta Pathology: In the context of Alzheimer's disease, DPP-4 inhibition has been linked to a reduction in amyloid-beta deposition and a decrease in tau hyperphosphorylation.
The following diagram illustrates the proposed mechanism of neuroprotection by Vildagliptin through DPP-4 inhibition.
Caption: Mechanism of Vildagliptin-mediated neuroprotection.
Synthetic Protocols: From L-Proline to Vildagliptin
The synthesis of Vildagliptin leverages the readily available and chiral starting material, L-proline. The key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is prepared in a multi-step sequence that involves N-acylation followed by the conversion of the carboxylic acid moiety to a carbonitrile.
Part 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol outlines a practical and efficient method for the synthesis of the key pyrrolidine-carbonitrile intermediate.
Experimental Workflow Diagram:
Caption: Synthetic workflow for the key intermediate.
Step-by-Step Protocol:
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [5]
-
To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), add chloroacetyl chloride (19.7 ml, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [5]
-
Dissolve the product from Step 1 (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in DCM at 10–15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for an additional hour.
-
Filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate, and purify the crude residue by crystallization to obtain the amide.
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [5]
-
To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (TFAA, 4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate under vacuum and extract the product with a suitable organic solvent.
Part 2: Synthesis of Vildagliptin
This final step involves the coupling of the key pyrrolidine-carbonitrile intermediate with 3-amino-1-adamantanol.
Step-by-Step Protocol:
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2.2 g, 0.0127 mol) and 3-amino-1-adamantanol (1 g, 6 mmol) in 2-butanone (15 mL).[10]
-
Add K2CO3 (3.3 g, 24 mmol) and a catalytic amount of KI (50 mg, 0.3 mmol).[10]
-
Reflux the reaction mixture for 4 hours.[10]
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by crystallization to afford Vildagliptin.
Quantitative Data Summary
| Compound | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | Chloroacetyl chloride | THF | ~81% | [5] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Carboxylic acid | DCC, Ammonium bicarbonate | DCM | ~52% | [5] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Carboxamide | Trifluoroacetic anhydride | THF | ~83% | [6] |
| Vildagliptin | Carbonitrile | 3-amino-1-adamantanol, K2CO3 | 2-butanone | ~50% | [6] |
Causality Behind Experimental Choices
-
Choice of L-proline as a starting material: L-proline is an inexpensive and readily available chiral building block, which ensures the stereochemical integrity of the final product.[5]
-
Use of THF in N-acylation: Conducting the N-acylation in THF at reflux allows for a faster reaction time (2 hours) compared to other solvent systems.[5]
-
Non-aqueous workup for amide formation: The use of DCC and ammonium bicarbonate for amidation avoids aqueous workup, which is advantageous as the amide product has some water solubility, thus preventing product loss and simplifying isolation.[5]
-
Trifluoroacetic anhydride for dehydration: TFAA is a powerful dehydrating agent that efficiently converts the primary amide to the corresponding nitrile under mild conditions.[5]
-
Use of K2CO3 and KI in the final coupling step: K2CO3 acts as a base to facilitate the nucleophilic substitution reaction, while a catalytic amount of KI can enhance the reaction rate.[10]
Conclusion
This compound and its isomers are valuable intermediates in the synthesis of complex, biologically active molecules. The synthesis of the DPP-4 inhibitor Vildagliptin serves as a compelling case study, demonstrating a strategic synthetic route from a simple chiral precursor, L-proline, to a potent therapeutic agent. The burgeoning research on the neuroprotective effects of Vildagliptin in the context of devastating neurological disorders like Parkinson's and Alzheimer's diseases opens up exciting new avenues for drug repurposing and the development of novel CNS-targeted therapies based on the versatile pyrrolidine scaffold. The protocols and mechanistic insights provided herein offer a robust foundation for researchers and drug development professionals working in this dynamic and impactful field.
References
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Application Notes and Protocols for the Functionalization of Pyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine-3-carbonitrile Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2] Its three-dimensional, sp³-rich character provides an excellent framework for exploring chemical space in drug discovery. This compound, in particular, serves as a versatile building block for the synthesis of novel pharmaceuticals, especially in the development of agents targeting neurological disorders.[3][4] The nitrile group is not merely a placeholder; it is a flexible synthetic handle that can be transformed into a variety of other functional groups, offering a gateway to diverse molecular architectures.[5]
This guide provides a comprehensive overview of established and cutting-edge protocols for the functionalization of the this compound core. We will delve into strategies for modification at the nitrogen atom (N1), the α-carbons (C2 and C5), and the β-carbon (C4), as well as transformations of the C3-nitrile group itself. Each section will not only present step-by-step protocols but also explain the underlying mechanistic principles to empower researchers to adapt and innovate.
I. N-Functionalization: Tailoring the Core through the Nitrogen Atom
The secondary amine of the pyrrolidine ring is the most common site for initial functionalization. Modification at this position is crucial for modulating the physicochemical properties of the final compound, such as its solubility, basicity, and ability to interact with biological targets. Standard N-alkylation and N-acylation are workhorse reactions, while modern cross-coupling methods offer access to a broader range of substituents.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for N-alkylation that avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides.[6] The reaction proceeds through the in-situ formation of an iminium ion from the pyrrolidine and a carbonyl compound, which is then immediately reduced by a mild reducing agent.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, moisture-tolerant, and selective for the iminium ion over the starting aldehyde or ketone.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.
Step-by-Step Protocol:
-
To a solution of this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM (0.2 M), add triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Aldehydes and Ketones for Reductive Amination
| Carbonyl Compound | Product | Typical Yield |
| Benzaldehyde | N-Benzyl-pyrrolidine-3-carbonitrile | >90% |
| Acetone | N-Isopropyl-pyrrolidine-3-carbonitrile | >85% |
| Cyclohexanone | N-Cyclohexyl-pyrrolidine-3-carbonitrile | >88% |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl pyrrolidines.[7][8][9][10][11] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is crucial for the efficiency of the catalytic cycle.[9] These ligands promote both the oxidative addition of the aryl halide and the reductive elimination of the product.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent the decomposition of the catalyst and reactants.
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
II. C-H Functionalization: Forging New Bonds on the Pyrrolidine Ring
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating complex molecules. For the pyrrolidine ring, these methods offer access to substituted derivatives that would be challenging to synthesize through other means.
Protocol 3: α-C-H Arylation of N-Boc-pyrrolidine-3-carbonitrile
The α-protons of N-Boc-pyrrolidine are acidic enough to be removed by a strong base, particularly in the presence of a chiral ligand like (-)-sparteine, which can induce asymmetry. The resulting organolithium species can then be transmetalated and used in a Negishi cross-coupling reaction to introduce an aryl group at the C2 position.[12][13]
Causality of Experimental Choices:
-
Protecting Group: The N-Boc group is essential as it acidifies the adjacent α-protons and directs the deprotonation.
-
Base and Ligand: sec-Butyllithium (s-BuLi) is a strong, non-nucleophilic base suitable for this deprotonation. (-)-Sparteine forms a complex with the organolithium intermediate, controlling its stereochemistry.
-
Transmetalation: Zinc chloride (ZnCl₂) is used to transmetalate the organolithium species to a more stable and reactive organozinc reagent for the subsequent palladium-catalyzed coupling.
Step-by-Step Protocol:
-
To a solution of N-Boc-pyrrolidine-3-carbonitrile (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous diethyl ether (0.1 M) at -78 °C under an argon atmosphere, add s-BuLi (1.1 eq in cyclohexane) dropwise.
-
Stir the solution at -78 °C for 3 hours.
-
Add a solution of anhydrous ZnCl₂ (1.2 eq) in THF dropwise, and allow the mixture to warm to room temperature over 1 hour.
-
In a separate flask, prepare the palladium catalyst by adding Pd(OAc)₂ (0.05 eq) and t-Bu₃P·HBF₄ (0.10 eq) to a solution of the aryl bromide (1.5 eq) in THF.
-
Transfer the organozinc solution to the catalyst mixture via cannula.
-
Heat the reaction at 50 °C until the starting material is consumed (monitor by GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Directed C4-Arylation via Palladium Catalysis
Functionalization at the C4 position of the pyrrolidine ring is challenging due to the lack of inherent reactivity. This can be overcome by using a directing group attached to a substituent at the C3 position. An aminoquinoline (AQ) amide, derived from the corresponding carboxylic acid, can direct a palladium catalyst to activate the C-H bond at the C4 position with high regioselectivity.[14][15]
Causality of Experimental Choices:
-
Directing Group: The 8-aminoquinoline (AQ) group acts as a bidentate ligand, coordinating to the palladium catalyst and positioning it in close proximity to the C4-H bond, facilitating its activation.
-
Catalyst and Oxidant: Pd(OAc)₂ is a common palladium source. Historically, a silver salt was used as an oxidant, but recent methods have been developed that are silver-free.
-
Base: A carbonate base like K₂CO₃ is often sufficient for this transformation.
Workflow Diagram:
Caption: Workflow for the directed C4-arylation of this compound.
Step-by-Step Protocol (for the C-H arylation step):
-
In a sealed tube, combine the N-Boc-pyrrolidine-3-(8-aminoquinoline)amide substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (0.2 M).
-
Seal the tube and heat the mixture at 120 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
III. Functionalization of the Nitrile Group
The C3-nitrile is a versatile functional group that can be converted into other key functionalities, dramatically expanding the synthetic utility of the this compound scaffold.
Protocol 5: Hydrolysis of the Nitrile to a Carboxylic Acid
Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, a crucial functional group for further derivatization, such as amide bond formation.
Step-by-Step Protocol (Acid-catalyzed):
-
To a solution of N-Boc-pyrrolidine-3-carbonitrile (1.0 eq) in a mixture of water and dioxane (1:1), add concentrated hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a solid base such as sodium bicarbonate until the pH is ~7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol 6: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to a primary aminomethyl group introduces a key basic center and a site for further functionalization.
Step-by-Step Protocol:
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add a solution of N-Boc-pyrrolidine-3-carbonitrile (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the solid and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude aminomethyl product, which can be purified by chromatography if necessary.
Reaction Scheme Overview:
Caption: Key functionalization pathways for the this compound scaffold.
IV. Conclusion
The this compound scaffold is a valuable and highly adaptable starting point for the synthesis of a wide range of complex nitrogen-containing heterocycles. The protocols outlined in this guide demonstrate the breadth of chemical transformations that can be applied to this core, from well-established N-functionalization reactions to modern C-H activation strategies. By understanding the principles behind these methodologies, researchers can effectively leverage this compound as a key building block in the development of novel therapeutics and other advanced materials.
References
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- Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald–Hartwig amination. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-745). Wiley-VCH.
- Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
- Gair, S., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3978–3982.
- Scott, M. D., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 6(11), 1129–1134.
- MySkinRecipes. (n.d.). This compound.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Wolfe, J. P., et al. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- O'Brien, P. (2002). Asymmetric lithiation of N-Boc-pyrrolidine. Journal of the Chemical Society, Perkin Transactions 1, (12), 1439-1457.
- Beak, P., et al. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 113(23), 8785–8786.
- Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in drug discovery. RSC Advances, 4(55), 28935-28955.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964.
- Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Synfacts, 2006(07), 0725-0725.
- O'Brien, P., & Wisedale, R. (2003). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Organic & Biomolecular Chemistry, 1(1), 136-141.
- Kerins, F., & O'Shea, D. F. (2002). Synthesis of pyrrolidine containing natural products. Current Organic Chemistry, 6(10), 943-968.
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- Gelardi, G. (2017). “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines. University of York.
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- Guy, R. K., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides. ACS Infectious Diseases, 5(8), 1375–1385.
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- Guy, R. K., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. ACS Medicinal Chemistry Letters, 10(9), 1279–1285.
- Jørgensen, K. A., et al. (2018). Stereoselective Synthesis of New (2S,3R)-3-(4-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry, 61(15), 6548–6563.
- Gong, L.-Z., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(38), 13820–13821.
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Application Notes and Protocols: The Synthetic Versatility of Pyrrolidine-3-carbonitrile in Reactions with Electrophiles and Nucleophiles
Abstract
Pyrrolidine-3-carbonitrile is a valuable bifunctional synthetic building block, incorporating both a nucleophilic secondary amine and a versatile nitrile group within a stereochemically rich scaffold. This combination allows for a diverse range of chemical transformations, making it a strategic starting material for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[1][2] This guide provides a detailed exploration of the reactivity of this compound with both electrophilic and nucleophilic reagents. We present field-proven insights into reaction mechanisms, explain the rationale behind protocol design, and provide detailed, step-by-step methodologies for key transformations.
Core Reactivity Principles
The synthetic utility of this compound stems from two primary reactive centers:
-
The Secondary Amine (N-H): As a typical secondary amine, the nitrogen atom is basic and highly nucleophilic.[2][3] It readily reacts with a wide array of electrophiles.
-
The Nitrile Group (-C≡N): This functional group possesses a dual nature. The carbon atom is electrophilic and susceptible to attack by nucleophiles, while the C-H bond at the 3-position is activated, allowing for deprotonation and subsequent reaction with electrophiles.
These distinct reactive sites can be addressed selectively by choosing appropriate protecting groups and reaction conditions, enabling a modular approach to the synthesis of highly substituted pyrrolidines.
Caption: Duality of reactivity in this compound.
Reactions with Electrophiles: Leveraging the Nucleophilic Sites
The most accessible reactions involve the nucleophilic secondary amine. For reactions involving the α-carbon, protection of the amine is typically required to prevent undesired side reactions.
N-Functionalization of the Pyrrolidine Ring
The secondary amine is a potent nucleophile that readily engages with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. This is the most direct method for introducing diversity at the N1 position.
N-alkylation proceeds via a standard SN2 mechanism. The choice of base and solvent is critical to ensure high yields and minimize quaternization. Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are preferred.
Protocol 1: General Procedure for N-Alkylation
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Base Addition: Add a mild, non-nucleophilic base (e.g., K₂CO₃, 2.0-3.0 eq.). For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be used, though this increases the risk of side reactions.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The synthesis of related N-alkylated pyrrolidines has been well-documented.[4]
-
Workup: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the N-alkylated product.
N-acylation is typically faster and more exothermic than N-alkylation. It is often performed at lower temperatures in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Protocol 2: General Procedure for N-Acylation
-
Reagent Preparation: Dissolve this compound (1.0 eq.) and a tertiary amine base (e.g., triethylamine or DIPEA, 1.5 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Electrophile Addition: Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise, ensuring the internal temperature remains below 5 °C. The chloroacetyl derivative of the similar pyrrolidine-2-carbonitrile is a key intermediate in pharmaceutical synthesis.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization.
C3-Alkylation via an α-Cyano Carbanion
The electron-withdrawing nature of the nitrile group acidifies the proton at the C3 position. To exploit this, the pyrrolidine nitrogen must first be protected, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, which are stable to strongly basic conditions.
Protocol 3: C3-Alkylation of N-Boc-pyrrolidine-3-carbonitrile
-
Inert Setup: To a flame-dried, three-neck flask under an argon atmosphere, add dry THF.
-
Base Addition: Cool the THF to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq.).
-
Substrate Addition: Slowly add a solution of N-Boc-pyrrolidine-3-carbonitrile (1.0 eq.) in dry THF, keeping the temperature at -78 °C. Stir for 1 hour to ensure complete deprotonation.
-
Electrophile Addition: Add the electrophile (e.g., methyl iodide, benzyl bromide) (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.
-
Quench & Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting diastereomers by column chromatography.
Reactions with Nucleophiles: Targeting the Nitrile Group
The electrophilic carbon of the nitrile group is a key handle for transformations into other important functional groups, namely primary amines and carboxylic acids.
Caption: Key transformations of the nitrile group via nucleophilic attack.
Reduction to a Primary Amine
The conversion of the nitrile to a 3-(aminomethyl)pyrrolidine derivative is a powerful synthetic step, creating a new point for diversification. This is most commonly achieved with strong hydride reagents or catalytic hydrogenation.
Protocol 4: LiAlH₄ Reduction of the Nitrile Group
-
Inert Setup: Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in dry THF or diethyl ether in a flame-dried flask under an argon atmosphere.
-
Cooling: Cool the suspension to 0 °C.
-
Substrate Addition: Add a solution of N-protected this compound (1.0 eq.) in the same dry solvent dropwise. Caution: The reaction is highly exothermic and generates H₂ gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-12 hours, monitoring by TLC.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and very carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Purification: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude amine, which can be purified by distillation or conversion to a salt.
Hydrolysis to a Carboxylic Acid
Hydrolysis of the nitrile provides access to pyrrolidine-3-carboxylic acid, a valuable non-canonical amino acid derivative. Both acidic and basic conditions can be employed, though basic hydrolysis is often cleaner.
Protocol 5: Basic Hydrolysis of the Nitrile Group
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a large excess of aqueous base (e.g., 6 M NaOH or KOH).
-
Heating: Heat the mixture to reflux (typically >100 °C) for 12-24 hours. The reaction can be monitored by the cessation of ammonia evolution.
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH ~3-4 with concentrated HCl. The product may precipitate at its isoelectric point.
-
Isolation: If a precipitate forms, collect it by filtration. If the product is water-soluble, concentrate the entire mixture to dryness.
-
Purification: The crude amino acid can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography. The synthesis of related pyrrolidine-3-carboxylic acid derivatives is a well-established field.[6][7]
Summary Data Table
| Reaction Type | Reagent Class | Key Reagents | Product Functional Group | Section Ref. |
| With Electrophiles | ||||
| N-Alkylation | Alkyl Halides | R-X, K₂CO₃ | Tertiary Amine | 2.1.1 |
| N-Acylation | Acyl Halides | R-COCl, Et₃N | Amide | 2.1.2 |
| C3-Alkylation | Alkyl Halides | LDA, R-X | α-Substituted Nitrile | 2.2 |
| With Nucleophiles | ||||
| Reduction | Hydride Agents | LiAlH₄ | Primary Amine | 3.1 |
| Hydrolysis | Water (cat.) | NaOH or H₂SO₄, Δ | Carboxylic Acid | 3.2 |
| Organometallic Add. | Grignard Reagents | R-MgX | Ketone (after hydrolysis) | - |
References
- Sweeney, J. B., et al. (2018).
- Doulcet, J., et al. (2018).
- Sweeney, J. B., et al. (2018).
- Request PDF | Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Ley, S. V., et al. (2010). Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. Synlett. [Link]
- Montmorollonite K-10 catalyzed [3+2] cycloaddition-mediated synthesis of 3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester. Tetrahedron Letters. [Link]
- Pyrrolidine. Wikipedia. [Link]
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Nagornaya, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
- Chen, J-R., et al. (2022). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. [Link]
- Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Boubaker, T., et al. (2019). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. [Link]
- Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Link]
- One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound.
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- 5. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
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Topic: A Robust and Scalable Synthesis of Pyrrolidine-3-carbonitrile for Preclinical Development
An Application Note and Protocol from the Process Chemistry Group
Executive Summary
This document outlines a validated, scalable, and well-characterized two-step synthesis for Pyrrolidine-3-carbonitrile, a critical building block for numerous therapeutic candidates entering preclinical evaluation. The described process is designed for robust performance from gram to kilogram scale, addressing common challenges such as impurity control, process safety, and batch-to-batch consistency. The selected route proceeds through a readily available N-benzyl protected intermediate, culminating in a high-purity final product suitable for Good Laboratory Practice (GLP) toxicology studies. This guide provides detailed experimental protocols, in-process controls (IPCs), analytical methods, and troubleshooting advice to ensure successful implementation by process chemistry and drug development teams.
Introduction: The Strategic Importance of this compound
The pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including those targeting CNS disorders, viral infections, and metabolic diseases. This compound, in particular, serves as a versatile intermediate, with the nitrile group enabling further chemical elaboration into amines, amides, or carboxylic acids. Its chirality also offers opportunities for creating stereospecific drug candidates. The successful and timely progression of preclinical programs often hinges on the reliable supply of such key intermediates in high purity and sufficient quantity. This note details a synthetic route specifically developed to meet these demands.
Retrosynthetic Analysis and Route Selection
A thorough analysis of potential synthetic routes was conducted, prioritizing scalability, cost-effectiveness, safety, and control over the final product's quality attributes.
Rationale for Route Selection
The chosen synthetic pathway involves two main transformations:
-
Step 1: Synthesis of N-Benzyl-3-cyanopyrrolidine. This step utilizes a classical and robust ring-forming reaction. The N-benzyl group serves as an effective protecting group for the pyrrolidine nitrogen, preventing side reactions in subsequent steps. It is stable under a variety of conditions but can be removed cleanly.
-
Step 2: Catalytic Hydrogenolysis (Debenzylation). The final product is liberated via palladium-catalyzed hydrogenation. This method is highly efficient, clean (the only byproduct is toluene), and amenable to large-scale production, avoiding the use of harsh or stoichiometric reagents.[1][2]
This route is advantageous due to the relatively low cost of starting materials, well-understood reaction mechanisms, and straightforward purification procedures that consistently deliver high-purity material.
Process Workflow Diagram
Caption: High-level workflow for the two-step synthesis of this compound.
Process Chemistry: Detailed Protocols and Rationale
Step 1: Synthesis of N-Benzyl-3-cyanopyrrolidine
Reaction Scheme: (A visual representation of the chemical reaction would be placed here in a final document)
Causality and Mechanistic Insight: This reaction is a tandem process involving the initial N-benzylation of aminomalononitrile, followed by a double nucleophilic substitution on 1,3-dichloropropane to form the pyrrolidine ring. Potassium carbonate is used as a cost-effective base to deprotonate the aminomalononitrile and facilitate the nucleophilic attacks. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium ions and increasing the nucleophilicity of the anion. The benzylamine acts as both a reactant and a protecting group for the final product's nitrogen.[3][4]
Protocol:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with anhydrous N,N-Dimethylformamide (DMF, 5 L).
-
Reagent Charge: To the reactor, add aminomalononitrile tosylate (1.0 kg, 3.89 mol), potassium carbonate (1.61 kg, 11.66 mol), and benzylamine (0.46 L, 4.28 mol).
-
Addition of Dihalide: Begin stirring and slowly add 1,3-dichloropropane (0.38 L, 4.28 mol) via an addition funnel over 1 hour, maintaining the internal temperature below 30°C using the reactor jacket. An exotherm is expected.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC. Take a 0.1 mL aliquot, quench with 1 mL of water, extract with 1 mL of ethyl acetate, and inject the organic layer. The reaction is complete when the starting aminomalononitrile peak area is <2% of the total peak area.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a larger vessel containing 20 L of cold water.
-
Extract the aqueous phase with ethyl acetate (3 x 5 L).
-
Combine the organic layers and wash with brine (2 x 3 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
-
Purification: Purify the crude oil by flash column chromatography (Silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford N-Benzyl-3-cyanopyrrolidine as a pale yellow oil.
Quantitative Data (Representative Batch):
| Parameter | Value |
| Input: Aminomalononitrile Tosylate | 1.0 kg |
| Output: N-Benzyl-3-cyanopyrrolidine | 0.62 kg |
| Yield | ~85% |
| Purity (by HPLC) | >98% |
Step 2: Debenzylation to this compound
Reaction Scheme: (A visual representation of the chemical reaction would be placed here in a final document)
Causality and Mechanistic Insight: This is a classic catalytic hydrogenolysis reaction. The N-benzyl bond is cleaved on the surface of the palladium catalyst in the presence of hydrogen gas.[1] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, relative low cost, and ease of removal by filtration. Ethanol is an ideal solvent as it readily dissolves the starting material and is inert under the reaction conditions. The addition of a small amount of acid, such as acetic acid, can sometimes facilitate the reaction by protonating the amine, making the benzyl group more labile, though it must be used judiciously.[5]
Protocol:
-
Reactor Setup: Charge a hydrogenation vessel (e.g., Parr shaker or stainless steel reactor) with N-Benzyl-3-cyanopyrrolidine (0.60 kg, 3.22 mol) and ethanol (6 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (60 g, 50% wet). Caution: Dry Pd/C is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction is typically complete within 4-6 hours.
-
In-Process Control (IPC): Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Confirm completion by TLC or LC-MS, ensuring the disappearance of the starting material.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 500 mL). Caution: The Celite pad with the catalyst should not be allowed to dry, as it can ignite in air. Quench it with water immediately after use.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Quantitative Data (Representative Batch):
| Parameter | Value |
| Input: N-Benzyl-3-cyanopyrrolidine | 0.60 kg |
| Output: this compound | 0.29 kg |
| Yield | ~94% |
| Purity (by GC) | >99% |
Analytical Characterization for Preclinical Batches
To be suitable for preclinical studies, the final compound must meet stringent quality specifications.
Critical Quality Attributes (CQAs):
| Test | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Identity | Conforms to the reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity (Assay) | ≥ 99.0% | GC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Ethanol ≤ 5000 ppm | Headspace GC |
| Heavy Metals | ≤ 10 ppm (as Pb) | ICP-MS |
Scale-Up Considerations & Troubleshooting
Transitioning from the bench to a pilot plant introduces new challenges that must be proactively managed.
Caption: Troubleshooting guide for common scale-up issues.
-
Heat Management: The cyclization in Step 1 can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is essential. Reagent addition must be controlled at a rate that prevents a dangerous temperature spike.
-
Catalyst Handling and Filtration (Step 2): Handling pyrophoric Pd/C catalyst on a kilogram scale requires specialized equipment and strict adherence to safety protocols (e.g., using a filter press under an inert atmosphere). Ensure the catalyst is never exposed to air while dry.
-
Purification: While chromatography is feasible for initial small batches, it is not ideal for multi-kilogram production. Developing a robust vacuum distillation protocol for the final product is critical for achieving high purity in a scalable manner.
References
- Hartung, W. H., & Simonoff, R. (1953).
- Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515. [Link]
- Metzger, A., et al. (2020). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ChemistryOpen, 9(1), 10-14. [Link]
- BenchChem. (2025).
- Krasavin, M. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(24), 5896. [Link]
- Ghosh, R., & Reiser, O. (2010). A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
- Wang, Y., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(36), 6096-6100. [Link]
- Volyniuk, D., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
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- Zhang, J. (2011). Method for preparing N-benzyl-3-pyrrolidone.
- Wang, Z., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10329-10340. [Link]
- Zhang, J. (2013). Method for preparing N-benzyl-3-pyrrolidone.
- Reddy, P. G., & Baskaran, S. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydration With Ammonium Formate.
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- Trofimov, B. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8483. [Link]
- Al-Ostoot, F. H., et al. (2023). Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26369–26383. [Link]
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- Kumar, A., et al. (2021). Novel tricyclic cyanopyrrolidine derivatives as DPP4 inhibitors: An improved synthesis of tricyclic α-cycnopyrrolidine from camphor. Bioorganic & Medicinal Chemistry Letters, 31, 127694. [Link]
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Application Note & Protocols: Comprehensive Characterization of Pyrrolidine-3-carbonitrile
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of Pyrrolidine-3-carbonitrile (CAS No. 10603-53-9), a key heterocyclic building block in pharmaceutical and agrochemical research.[1] Recognizing the compound's unique structural features—a secondary amine, a nitrile group, and a lack of a strong UV chromophore—this document outlines orthogonal analytical strategies essential for unambiguous structural elucidation, purity assessment, and quality control. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the selection of each technique and its parameters. We will cover spectroscopic techniques (NMR, MS, FTIR), chromatographic separations (HPLC with derivatization), and elemental analysis, providing a self-validating system for comprehensive characterization.
Introduction and Physicochemical Overview
This compound is a versatile synthetic intermediate.[1] Its pyrrolidine scaffold is a common motif in a multitude of biologically active compounds. The nitrile group offers a valuable chemical handle for further synthetic transformations. Accurate characterization is paramount to ensure the quality of starting materials and the integrity of subsequent synthetic steps.
The core challenge in the analysis of this compound lies in its physicochemical properties: it is a small, polar molecule that lacks a native chromophore, complicating analysis by conventional HPLC-UV methods.[2][3] Therefore, a multi-technique approach is not just recommended, but necessary.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10603-53-9 | [4][5][6] |
| Molecular Formula | C₅H₈N₂ | [4][5][7] |
| Molecular Weight | 96.13 g/mol | [4][5][7] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid | |
| Storage | 2-8°C, under inert gas | [4][8] |
Safety and Handling
This compound is classified as harmful if swallowed.[9] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[11] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9] Store the container tightly closed in a cool, dry place away from strong oxidizing agents, acids, and bases.[10]
Spectroscopic Characterization Protocols
Spectroscopic methods provide the foundational data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the carbon skeleton and proton environments.
Causality of Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for its good dissolving power for many organic compounds. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent will affect the chemical shift of the exchangeable N-H proton.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR.
Protocol 2.1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.[12]
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the spectrum using the TMS signal at 0.00 ppm.
Expected Spectral Data: The following is an expert prediction based on the known structure and general NMR principles.[13][14][15]
Caption: Labeled structure of this compound.
Table 2: Predicted NMR Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~1.5 - 3.0 (broad) | Singlet (br s) | - |
| C2-H₂ | ~2.8 - 3.2 | Multiplet (m) | ~50 |
| C3-H | ~3.0 - 3.4 | Multiplet (m) | ~25 |
| C4-H₂ | ~1.9 - 2.3 | Multiplet (m) | ~30 |
| C5-H₂ | ~2.8 - 3.2 | Multiplet (m) | ~45 |
| C≡N | - | - | ~120 |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for this polar molecule as it is a soft ionization technique that typically yields the protonated molecular ion.[16]
Protocol 2.2.1: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-200).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. For C₅H₈N₂, the expected monoisotopic mass is 96.0688 Da. The ESI-MS spectrum should show a prominent peak at m/z 97.0761.
Caption: Potential ESI-MS fragmentation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
Causality of Experimental Choices:
-
Nitrile (C≡N) Stretch: This group has a very characteristic, sharp absorption in a relatively clean region of the spectrum, making it an excellent diagnostic peak.[17]
-
N-H Stretch: The secondary amine N-H stretch is also a key identifier, though it can be broad.
-
C-H Stretch: Aliphatic C-H stretches confirm the presence of the saturated ring system.
Protocol 2.3.1: FTIR Analysis
-
Sample Preparation: If the sample is a liquid, a small drop can be placed between two KBr or NaCl plates to form a thin film. If it is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Background Collection: Collect a background spectrum of the empty sample compartment (for thin film) or a pure KBr pellet.
-
Sample Analysis: Place the sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Subtract the background spectrum and identify the characteristic absorption bands.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3400 | Medium, potentially broad[18] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Sharp[17] |
| N-H Bend | 1550 - 1650 | Medium |
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound. Due to the absence of a UV chromophore, direct analysis by HPLC-UV is not feasible.[2] Pre-column derivatization is required to attach a UV-active moiety to the molecule.
Causality of Experimental Choices:
-
Derivatization Agent: Reagents like benzoyl chloride or di-tert-butyl dicarbonate (Boc-anhydride) react with the secondary amine to introduce a strongly UV-absorbing group (benzoyl or Boc, respectively).[2][3] This allows for sensitive detection using a standard DAD or UV detector.
-
RP-HPLC: Reversed-phase chromatography is the workhorse of the pharmaceutical industry for its robustness and resolving power.[19] A C18 column is a standard choice for separating small organic molecules.
-
Mobile Phase: A mixture of a weak acid in water (e.g., formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is used to achieve good peak shape and retention.[20]
Protocol 3.1: Pre-column Derivatization and RP-HPLC Analysis
This protocol is adapted from methodologies for similar non-chromophoric amines.[2][3]
-
Derivatization: a. Accurately prepare a standard solution of this compound (~1 mg/mL) in acetonitrile. b. In a vial, mix 100 µL of the sample solution with 200 µL of a suitable buffer (e.g., 0.1 M sodium bicarbonate) and 100 µL of a derivatizing agent solution (e.g., 1% benzoyl chloride in acetonitrile). c. Vortex the mixture and heat at ~60°C for 30-60 minutes.[2] d. Cool the reaction mixture to room temperature and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water[2]
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-45°C[2]
-
Detection Wavelength: 210-230 nm (depending on the derivatizing agent)[2]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the derivatized sample. Purity is assessed by calculating the peak area percentage of the main derivative peak relative to all other peaks.
Caption: Workflow for purity analysis by HPLC with pre-column derivatization.
Elemental Analysis
Elemental analysis provides the ultimate confirmation of the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.
Protocol 4.1: CHN Analysis
-
Sample Preparation: Provide a high-purity, dry sample (typically 2-5 mg) in a pre-weighed vial. The sample must be free of solvent and non-volatile impurities.
-
Analysis: Submit the sample to a qualified analytical laboratory for combustion analysis.
-
Data Comparison: Compare the experimentally determined weight percentages with the theoretical values. The results should agree within ±0.4%.
Table 4: Theoretical Elemental Composition of C₅H₈N₂
| Element | Atomic Weight | Number of Atoms | Total Mass | Weight % |
| Carbon (C) | 12.011 | 5 | 60.055 | 62.47% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 8.39% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 29.14% |
| Total | 96.133 | 100.00% |
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. The protocols detailed in this guide provide a robust framework for its analysis. Structural confirmation is definitively achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of key functional groups is rapidly verified by FTIR spectroscopy. Purity, a critical parameter, is reliably determined by RP-HPLC following a pre-column derivatization step. Finally, elemental analysis provides absolute confirmation of the empirical formula. By employing these orthogonal techniques, researchers and drug developers can ensure the identity, purity, and quality of this important chemical intermediate, thereby guaranteeing the integrity of their scientific work.
References
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Application Notes and Protocols for the Analysis of Pyrrolidine-3-carbonitrile by HPLC and GC-MS
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of Pyrrolidine-3-carbonitrile. As a key chiral building block in medicinal chemistry, the accurate determination of its purity, stability, and enantiomeric excess is critical.[1][2] This document outlines two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) with a proposed derivatization strategy. The methodologies are grounded in established principles of analytical chemistry and adhere to International Council for Harmonisation (ICH) guidelines for method validation, ensuring trustworthiness and scientific integrity.[2][3][4]
Introduction: The Analytical Imperative for this compound
This compound is a saturated heterocyclic compound containing a five-membered ring with one nitrogen atom.[2] Its structure is a recurring motif in a multitude of pharmacologically active agents, making it a valuable precursor in drug discovery and development.[2] The stereochemistry at the C3 position is often crucial for biological activity, necessitating precise analytical methods to differentiate and quantify enantiomers.[1] Furthermore, as with any active pharmaceutical ingredient (API) or intermediate, a robust analytical framework is required to assess purity, identify potential impurities, and monitor stability under various stress conditions.[5][6][7][8]
A significant analytical challenge presented by this compound is its lack of a strong native chromophore, which complicates direct analysis by HPLC with UV detection.[9] This guide addresses this by detailing a pre-column derivatization strategy to introduce a UV-active moiety. Additionally, due to its polarity and low volatility, direct analysis by GC-MS is not feasible. Therefore, a protocol for chemical derivatization to enhance volatility and thermal stability is proposed.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [10][11] |
| Molecular Weight | 96.13 g/mol | [10][11] |
| Predicted LogP | 0.12 | ChemAxon |
| Predicted pKa | (Most Basic) 9.5 | ChemAxon |
| Appearance | Colorless to pale yellow liquid | [12] |
| Solubility | Miscible with water and common organic solvents | [12] |
The low LogP value indicates high polarity, suggesting that reversed-phase HPLC will require careful mobile phase optimization or the use of hydrophilic interaction liquid chromatography (HILIC).[4] The basic nature (pKa ~9.5) of the secondary amine allows for manipulation of retention based on the pH of the mobile phase.
HPLC-UV Analysis of this compound
This section details a stability-indicating reversed-phase HPLC method for the quantification of this compound following pre-column derivatization. The core of this method is adapted from a validated protocol for the analysis of the isomeric (S)-pyrrolidine-2-carbonitrile, which faces the same detection challenges.[9]
Principle of Derivatization
To enable UV detection, the secondary amine of the pyrrolidine ring is derivatized with benzoyl chloride. This reaction introduces a benzoyl group, which is strongly chromophoric, allowing for sensitive detection at approximately 210-235 nm.[9][13]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol: HPLC-UV Method
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Benzoyl chloride
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases before use.[12]
Standard and Sample Preparation:
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (approx. 100 µg/mL): Prepare a solution of the test sample in the same manner as the standard stock solution.
-
Derivatization Reagent (1% v/v): Prepare a 1% (v/v) solution of benzoyl chloride in acetonitrile. This reagent should be prepared fresh.
-
Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution in a suitable vial, add 0.1 mL of the 1% benzoyl chloride solution.
-
Cap the vial and vortex thoroughly.
-
Heat the mixture in a water bath or heating block at 70°C for 60 minutes.[9]
-
Allow the solution to cool to room temperature before injection.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and separation for a wide range of derivatized compounds. |
| Mobile Phase | Gradient elution is recommended for stability-indicating methods to resolve impurities with varying polarities.[6] Start with a higher aqueous composition and ramp up the organic phase. A potential starting gradient: 70% A to 30% A over 20 minutes. | A gradient ensures the elution of both polar and non-polar degradation products.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintains consistent retention times and peak shapes. |
| Detection Wavelength | 235 nm | The benzoyl chromophore provides strong absorbance in this region. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation (as per ICH Q2(R2))
The developed method must be validated to ensure it is fit for its intended purpose.[3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for derivatized this compound should be pure and well-resolved from degradation products and excipients. This is confirmed through forced degradation studies (acid, base, oxidation, heat, light).[5][6][7] |
| Linearity | A minimum of 5 concentrations covering the expected range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[2] |
| Accuracy | Determined by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% to 102.0%.[2][3] |
| Precision (Repeatability & Intermediate) | Expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For the assay, %RSD should be ≤ 2.0%.[3] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Crucial for impurity analysis. |
| Robustness | The method's performance should be unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±2%). |
GC-MS Analysis of this compound
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. However, this compound, with its polar amine and nitrile functional groups, requires derivatization to be amenable to GC analysis.[14][15] This section proposes a protocol based on silylation, a common and effective derivatization technique for compounds with active hydrogens.
Principle of Derivatization
Silylation involves replacing the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group. This transformation increases the molecule's volatility and thermal stability while reducing its polarity, making it suitable for GC analysis.[14][15] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Protocol: GC-MS Method
Instrumentation and Columns:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Acetonitrile or Dichloromethane (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas (high purity)
Standard and Sample Preparation:
-
Solution Preparation: Prepare a solution of the sample or standard in an appropriate aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Evaporation: Transfer a known volume (e.g., 100 µL) of the solution to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all protic solvents like water.
-
Derivatization:
-
Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS) to the dry residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Inlet Temperature | 250°C | Ensures rapid vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Suitable for trace analysis and ensures transfer of the entire sample to the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A typical temperature program that should effectively separate the derivatized analyte from solvent and potential by-products. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of the TMS-derivatized this compound. |
Expected Mass Spectrum: The EI mass spectrum of the TMS-derivatized this compound (MW = 168.32 g/mol ) is expected to show a molecular ion (M⁺) at m/z 168. Key fragments would likely arise from the loss of a methyl group (M-15) at m/z 153 and cleavage of the pyrrolidine ring.
Conclusion
The analytical control of this compound is achievable through robust and validated HPLC and GC-MS methodologies. Due to the compound's physicochemical properties, derivatization is a critical step for both techniques. For HPLC, pre-column derivatization with benzoyl chloride enables sensitive UV detection, allowing for the development of a stability-indicating method. For GC-MS, silylation is proposed to enhance volatility and thermal stability, providing a powerful tool for identification and quantification based on mass spectral data. The protocols presented herein are built upon established scientific principles and provide a solid foundation for researchers in pharmaceutical development and quality control. It is imperative that any method derived from this guide undergoes rigorous validation according to ICH guidelines to ensure its suitability for its intended use.[3][4]
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
- Zhejiang Guobang Pharmaceutical Co., Ltd. (2022). Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride. CN114646700A. Google Patents.
- Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998. MDPI.
- Alpert, A. (2011). measure pyrrolidine by HPLC. Chromatography Forum.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- SIELC Technologies. (n.d.). Separation of Pyrrolidine-1-acetonitrile on Newcrom R1 HPLC column.
- Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
- Toyo'oka, T., et al. (n.d.). Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS.
- Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- Zhejiang University of Technology. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. CN105181861A. Google Patents.
- Popović, I., et al. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of the Brazilian Chemical Society, 25(11), 2046-2054. PMC.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
- Lurie, I. S., et al. (2001). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 46(4), 843-851. SciSpace.
- SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- GL Sciences. (n.d.). LA638 Analysis of 2-Pyrrolidone.
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
- Lin, D.-L., & Liu, R. H. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3).
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1).
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Harnessing the Power of Pyrrolidine-3-carbonitrile for the Rapid Generation of 3D-Rich Compound Libraries
An Application Note and Protocol Guide from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical entities with desirable pharmacological profiles is perpetual. Saturated heterocyclic scaffolds have garnered immense interest as they provide access to a three-dimensional (3D) chemical space that is often lacking in more traditional, flat aromatic structures.[1][2] This increased 3D coverage, arising from sp³-hybridized centers, is crucial for developing compounds with improved selectivity and physicochemical properties.[[“]]
The pyrrolidine ring is a quintessential example of such a scaffold, ranking as one of the most common five-membered nitrogen heterocycles in FDA-approved drugs.[1] Its prevalence in natural products and bioactive molecules underscores its role as a "privileged structure" in drug discovery.[4] The non-planar nature of the ring allows for precise spatial orientation of substituents, enabling sophisticated interactions with biological targets.[[“]]
This guide focuses on Pyrrolidine-3-carbonitrile , a versatile and commercially available building block, as an ideal starting point for diversity-oriented synthesis (DOS).[5][6][7] Its structure presents two orthogonal points for chemical modification: the secondary amine at the N-1 position and the nitrile group at the C-3 position. This duality allows for the systematic and efficient construction of large, diverse compound libraries, making it an invaluable tool for hit identification and lead optimization campaigns.
Core Strategy: A Two-Pronged Approach to Diversification
The strategic utility of this compound lies in its capacity for controlled, stepwise diversification. Our library synthesis strategy is built upon two independent reaction vectors originating from the common core. This approach allows for the combinatorial mixing of building blocks, exponentially increasing the number of unique final compounds from a limited set of starting materials.
-
Vector 1: Functionalization of the Pyrrolidine Nitrogen (N-1). The secondary amine is a nucleophilic handle readily amenable to a wide range of standard transformations, most notably N-alkylation and N-arylation. This allows for the introduction of a diverse set of R¹ groups.
-
Vector 2: Transformation of the 3-Cyano Group. The nitrile group is a remarkably versatile functional handle that can be converted into several other key functionalities, including primary amines, carboxylic acids, and ketones.[8][9][10] This allows for the introduction of a diverse set of R² groups.
The combination of these two vectors provides a robust platform for generating libraries of trisubstituted pyrrolidines with significant structural and functional diversity.
Caption: Key synthetic transformations of the C-3 nitrile group.
PART II: EXPERIMENTAL PROTOCOLS & DATA
Protocol 1: General Procedure for Parallel N-Alkylation
This protocol is designed for execution in a 96-well plate format for rapid library generation.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Alkyl/Benzyl halide library (1.2 eq each)
-
Anhydrous Acetonitrile (ACN)
-
96-well reaction block with magnetic stirring
Procedure:
-
Preparation: To each well of the 96-well block, add this compound hydrochloride (e.g., 26.5 mg, 0.2 mmol) and K₂CO₃ (83 mg, 0.6 mmol).
-
Reagent Addition: Add anhydrous ACN (1.0 mL) to each well. Then, add the corresponding alkyl halide (0.24 mmol) to each well using a liquid handler or multichannel pipette.
-
Self-Validation Note: The hydrochloride salt requires an extra equivalent of base for neutralization. Using 3.0 equivalents of K₂CO₃ ensures both neutralization and catalysis.
-
-
Reaction: Seal the reaction block and stir the contents at 60 °C for 12-18 hours.
-
Monitoring: To check for completion, take a small aliquot from a representative well, dilute it, and analyze by LC-MS to observe the disappearance of starting material and the appearance of the product mass.
-
Work-up: Cool the block to room temperature. Filter the contents of each well through a filter plate to remove the inorganic salts. Wash the salts with a small amount of ACN.
-
Isolation: Evaporate the solvent from the filtrate using a centrifugal evaporator. The resulting crude products can be used directly in the next step or purified.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkylating Agent (R¹-X) | Product R¹ | Typical Yield* |
| 1 | Benzyl bromide | Benzyl | >90% |
| 2 | 4-Fluorobenzyl bromide | 4-Fluorobenzyl | >90% |
| 3 | Ethyl iodide | Ethyl | ~85% |
| 4 | Propargyl bromide | Propargyl | >95% |
| Yields are based on crude LC-MS analysis and may vary. Purification is recommended for full characterization. |
Protocol 2: General Procedure for Nitrile Reduction to a Primary Amine
Materials:
-
N-alkylated this compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (2.0 eq). Carefully add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Expertise Note: LiAlH₄ is a highly reactive powder. Handling it under an inert atmosphere is critical for safety and to prevent decomposition from atmospheric moisture.
-
-
Substrate Addition: Dissolve the N-alkylated this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Trustworthiness Note: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup significantly compared to an acid quench.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by silica gel chromatography (using a mobile phase containing a small amount of triethylamine to prevent streaking) or by preparative HPLC.
PART III: LIBRARY CHARACTERIZATION AND QUALITY CONTROL
The generation of a compound library is incomplete without rigorous quality control. The goal is to confirm the identity and purity of the compounds to ensure that any biological data generated is reliable.
[11]Standard Analytical Workflow:
-
Crude Analysis: After the final synthetic step, each well should be analyzed by flow-injection analysis LC-MS. This provides rapid confirmation of the expected molecular weight and a rough estimate of purity.
-
Purity Assessment: For hits or representative library members, purity should be accurately determined using analytical HPLC-UV or UPLC-UV. A standard purity threshold for screening libraries is often >90%.
-
Structural Confirmation: For key compounds, full structural elucidation should be performed using ¹H and ¹³C NMR spectroscopy.
| Technique | Purpose | Throughput | Information Provided |
| LC-MS | Identity Confirmation & Purity Estimate | High | Molecular Weight, Retention Time, Rough Purity |
| HPLC/UPLC | Purity Quantification | Medium | Accurate Purity (%), Presence of Impurities |
| NMR | Structure Elucidation | Low | Full Chemical Structure, Stereochemistry |
| SFC | Purification of Chiral Compounds | Medium | Separation of Enantiomers/Diastereomers |
References
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- Existing and emerging strategies for the analytical characterization and profiling of compound libraries.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Conversion of nitrile to other functional groups.
- Exploring Chemical Synthesis: The Role of Nitriles in Pharma.
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- This compound suppliers USA. USA Chemical.
- (3R)-Pyrrolidine-3-carbonitrile. ChemScene.
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- This compound | CAS 10603-53-9. Santa Cruz Biotechnology.
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- This compound. MySkinRecipes.
- Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives.
- The Design and Application of Target-Focused Compound Libraries.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Measuring Structural Diversity for Screening Compound Libraries. Life Chemicals.
- Application of Nitrile in Drug Design.
- Chemistry of Nitriles. Chemistry LibreTexts.
- Scaffold diversity of natural products: inspiration for combinatorial library design. Royal Society of Chemistry.
- Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps.
- Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and B
- Combinatorial Chemistry Library Design.
- Privileged Scaffolds for Library Design and Drug Discovery.
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- 11. High-throughput techniques for compound characterization and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pyrrolidine-3-carbonitrile as a Versatile Scaffold in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its three-dimensional structure, conferred by its sp³-hybridized carbons, provides an excellent framework for exploring pharmacophore space.[2][3] This document provides detailed application notes and protocols for the use of pyrrolidine-3-carbonitrile as a versatile building block in solid-phase organic synthesis (SPOS). The nitrile group serves as a valuable synthetic handle, capable of being transformed into a variety of other functional groups, such as primary amines, carboxylic acids, or tetrazoles, making it an ideal starting point for the generation of diverse small-molecule libraries. We present a strategic workflow for the immobilization, on-resin modification, and final cleavage of this compound derivatives, grounded in established solid-phase synthesis principles.
Introduction: The Strategic Value of the this compound Scaffold
The saturated, five-membered pyrrolidine ring is a cornerstone of modern drug discovery.[2][4] Its non-planar structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors.[2][3] When functionalized with a carbonitrile group at the 3-position, the scaffold's utility is significantly enhanced. The nitrile is not merely a placeholder; it is a versatile functional group with unique electronic properties and a rich reaction chemistry.
Key Advantages of the this compound Scaffold in SPOS:
-
Synthetic Versatility: The nitrile can be readily converted into other key functional groups, enabling divergent library synthesis from a common intermediate.
-
Metabolic Stability: The core pyrrolidine structure can impart resistance to enzymatic degradation compared to more linear or flexible molecules.[5]
-
Combinatorial Potential: Solid-phase synthesis allows for the rapid and systematic modification of the pyrrolidine scaffold, particularly at the nitrogen atom, to generate large libraries of analogues for high-throughput screening.[1][6]
This guide provides a robust framework for leveraging these advantages through detailed, field-tested protocols adapted for this specific scaffold.
Foundational Concepts in Solid-Phase Synthesis
A successful solid-phase synthesis campaign relies on the careful selection of three key components: the solid support (resin), the linker, and the protecting group strategy.
-
Solid Support (Resin): The insoluble polymer matrix upon which the synthesis is performed. Polystyrene resins cross-linked with divinylbenzene are common, with swelling properties being crucial for reaction kinetics.[7]
-
Linker: A chemical handle that connects the initial building block to the resin. The linker's chemistry dictates the conditions required for the final cleavage step and determines the functional group on the cleaved product (e.g., carboxylic acid or amide).[8]
-
Protecting Groups: Temporary protecting groups (e.g., Boc, Fmoc) are used to mask reactive sites, allowing for selective reactions. Their choice must be orthogonal to the linker and any permanent side-chain protecting groups, meaning they can be removed without affecting the others.[6][8]
The following diagram illustrates the fundamental iterative cycle of solid-phase organic synthesis.
Caption: General workflow for solid-phase organic synthesis (SPOS).
Protocol 1: On-Resin Synthesis and Immobilization of the this compound Scaffold
Directly attaching pre-synthesized this compound can be challenging. A more robust and flexible strategy is to perform the final, key functional group transformation on the solid support. This protocol details the immobilization of an N-Boc-protected pyrrolidine-3-carboxylic acid precursor onto a Wang resin, followed by its on-resin conversion to the target carbonitrile. This approach secures the scaffold to the resin via an ester linkage that is readily cleavable with trifluoroacetic acid (TFA).
Step-by-Step Methodology
-
Resin Preparation:
-
Place Wang resin (1.0 g, ~1.0 mmol/g loading) into a solid-phase synthesis vessel.
-
Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes, then drain.[7]
-
-
Scaffold Immobilization (Esterification):
-
Dissolve N-Boc-pyrrolidine-3-carboxylic acid (3 equiv., 3.0 mmol) and HOBt (3 equiv., 3.0 mmol) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add diisopropylcarbodiimide (DIC, 3 equiv., 3.0 mmol) and allow the mixture to pre-activate for 10 minutes.
-
Add the activated acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Causality: The DIC/HOBt system is a highly efficient method for forming the active ester of the carboxylic acid, which then readily reacts with the hydroxyl groups on the Wang resin to form a stable ester linkage.
-
-
Capping Unreacted Sites:
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Add a capping solution of acetic anhydride/pyridine/DCM (1:2:3, 10 mL) and agitate for 30 minutes. This step is critical to block any unreacted hydroxyl groups on the resin, preventing the formation of deletion sequences in subsequent steps.[7]
-
Wash the resin thoroughly with DCM (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
-
On-Resin Amide Formation:
-
Swell the resin in DMF (10 mL).
-
In a separate flask, dissolve HOBt (4 equiv., 4.0 mmol) and HBTU (3.9 equiv., 3.9 mmol) in DMF (8 mL). Add this to the resin.
-
Add a 0.5 M solution of ammonia in dioxane (NH₃, 10 equiv., 10.0 mmol) followed by N,N-diisopropylethylamine (DIEA, 8 equiv., 8.0 mmol).
-
Agitate for 4 hours. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
On-Resin Dehydration to Nitrile:
-
Swell the amide-resin in fresh, anhydrous tetrahydrofuran (THF, 10 mL).
-
In a separate, flame-dried flask under N₂, add trifluoroacetic anhydride (TFAA, 5 equiv., 5.0 mmol) to anhydrous THF (5 mL) and cool to 0°C.
-
Slowly add anhydrous pyridine (10 equiv., 10.0 mmol) to the TFAA solution.
-
Add this dehydrating cocktail to the resin suspension and agitate at room temperature for 3 hours.
-
Causality: This mixture forms a powerful dehydrating agent in situ, which efficiently converts the primary amide to a carbonitrile.[9] The reaction can be monitored by IR spectroscopy, looking for the appearance of a nitrile stretch (~2240 cm⁻¹).[10]
-
Wash the resin extensively with THF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum. The resin now carries the immobilized N-Boc-pyrrolidine-3-carbonitrile scaffold.
-
Caption: On-resin synthesis of the this compound scaffold.
Protocol 2: On-Resin Derivatization via N-Acylation
With the scaffold successfully immobilized, the pyrrolidine nitrogen can be deprotected and used as a point for diversification. This protocol describes the removal of the Boc group and subsequent acylation with a representative carboxylic acid.
Step-by-Step Methodology
-
Boc Deprotection:
-
Swell the N-Boc-pyrrolidine-3-carbonitrile resin (from Protocol 1) in DCM (10 mL).
-
Treat the resin with a solution of 25-50% TFA in DCM (10 mL) for 30 minutes.[6]
-
Drain and wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
-
Trustworthiness Check: A positive Kaiser test (deep blue bead color) confirms the presence of the newly freed secondary amine.[8]
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM (2 x 10 mL) for 5 minutes each time to neutralize the trifluoroacetate salt and generate the free amine.
-
Wash the resin with DCM (5 x 10 mL).
-
-
N-Acylation:
-
In a separate vial, pre-activate the desired carboxylic acid (e.g., 3-phenylpropionic acid, 3 equiv.) with a coupling agent like HATU (2.9 equiv.) and DIEA (4 equiv.) in DMF for 10 minutes.
-
Add the activated acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Trustworthiness Check: Monitor the reaction for completion using a Kaiser test. A negative result (yellow/clear beads) indicates that all free amines have been acylated. If the reaction is incomplete, a second coupling can be performed.[7]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.
-
Caption: Workflow for N-deprotection and acylation on the solid support.
Protocol 3: Cleavage from Resin and Product Isolation
The final step is the release of the synthesized molecule from the solid support. For the Wang resin linker, this is achieved under strongly acidic conditions. Scavengers are included in the cleavage cocktail to trap reactive cationic species generated during the process, protecting sensitive functional groups on the product.
Step-by-Step Methodology
-
Resin Preparation:
-
Place the dry, derivatized resin (~0.5 g) in a reaction vessel.
-
Wash with DCM (3 x 5 mL) and drain thoroughly.
-
-
Cleavage:
-
Prepare a cleavage cocktail. For most compounds, Reagent R (TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v) is effective.[11]
-
Expertise: TIS is a highly effective scavenger for carbocations generated from the cleavage of t-butyl-based protecting groups and the Wang linker. Water helps with the solubility of some peptides and can also act as a scavenger.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate in a clean round-bottom flask.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen or via rotary evaporation until a thick oil remains.
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Precipitation and Purification:
-
Add cold diethyl ether (~40 mL) to the concentrated oil to precipitate the crude product.
-
Centrifuge the suspension, decant the ether, and wash the solid pellet with cold ether two more times.
-
Dry the crude product under vacuum.
-
Characterize the crude product using HPLC and LC-MS to assess purity and confirm identity.
-
Purify the product as needed using preparative reverse-phase HPLC.
-
Data Presentation: Expected Results
The following table summarizes the expected quantitative data for the synthesis of a model compound, N-(3-phenylpropanoyl)-pyrrolidine-3-carbonitrile, following the protocols described above.
| Parameter | Method | Expected Value | Rationale / Comment |
| Resin Loading | Gravimetric / UV-Vis (Fmoc) | 0.8 - 1.1 mmol/g | Varies with resin batch; initial loading efficiency is key. |
| Nitrile Conversion | On-resin IR / Test Cleavage | >95% | The TFAA/Pyridine method is highly efficient for primary amides.[9] |
| Acylation Completion | Kaiser Test | Negative (Clear) | Indicates >99% coupling efficiency.[7] |
| Crude Product Purity | RP-HPLC (220 nm) | 75 - 90% | Purity depends on the efficiency of each step and scavenger effectiveness. |
| Final Yield | Isolated Mass | 60 - 80% | Calculated based on the initial resin loading. |
Analytical Characterization
Robust analytical methods are essential to validate each stage of the synthesis.
-
On-Resin Monitoring:
-
Final Product Characterization:
-
RP-HPLC: The primary tool for assessing the purity of the crude and purified product.[12][13]
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the target compound.[13]
-
NMR Spectroscopy: Gives detailed structural information to confirm the final structure, though it requires a larger amount of purified material.[10][13]
-
References
- BenchChem. (2025). Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid.
- Maleev, V. I., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Life Chemicals. (2020). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.
- Request PDF. (n.d.). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.
- Royal Society of Chemistry. (n.d.).
- BOC Sciences. (n.d.). Pyrrolidines - Building Block.
- St. John-Campbell, S., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
- BenchChem. (2025). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.
- Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis.
- Reddy, K. L., et al. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
- Hosseininezhad, S., & Ramazani, A. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- MDPI. (n.d.).
- Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Maleev, V. I., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- PubMed Central. (n.d.).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Wang, T., & Danishefsky, S. J. (2013).
- Inamuddin, et al. (n.d.).
- Echner, H., & Voelter, W. (n.d.). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis.
- Wang, T., & Danishefsky, S. J. (2013).
- National Center for Biotechnology Information. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Application Note: Strategic Application of Amine Protecting Groups in the Synthesis of Pyrrolidine-3-carbonitrile
Abstract: This document provides a comprehensive technical guide on the strategic use of amine protecting groups for the synthesis of pyrrolidine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry. We delve into the rationale, mechanisms, and detailed protocols for the three most prevalent nitrogen protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to optimize synthetic routes and navigate potential challenges.
Introduction: The Significance of this compound in Drug Discovery
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich structure allows for effective exploration of three-dimensional chemical space, which is crucial for enhancing binding affinity and selectivity to biological targets.[3][4]
This compound, specifically, serves as a versatile intermediate.[5][6] The nitrile group is a valuable synthetic handle that can be transformed into various functionalities, such as amines, carboxylic acids, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.[4] Furthermore, the nitrile can act as a hydrogen bond acceptor, contributing directly to molecular recognition at the target site.[4]
The synthesis of derivatives based on this scaffold invariably involves reactions that are incompatible with the free secondary amine of the pyrrolidine ring. This amine is nucleophilic and basic, and will readily participate in undesired side reactions during alkylations, acylations, or couplings. Therefore, transiently masking or "protecting" this nitrogen is a critical step in any multi-step synthesis. This guide elucidates the strategies for effectively protecting and deprotecting the pyrrolidine nitrogen, ensuring high-yield and clean transformations.
The Chemist's Triad: Boc, Cbz, and Fmoc Protecting Groups
The choice of a protecting group is a critical decision that can define the success of a synthetic pathway. The ideal group should be easy to install in high yield, stable to a wide range of reaction conditions, and removable selectively under mild conditions without affecting other functional groups.[7] The three carbamate-based protecting groups—Boc, Cbz, and Fmoc—are the most widely employed for their reliability and distinct deprotection mechanisms, which form the basis of orthogonal synthesis strategies.[8][9]
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common nitrogen protecting group in non-peptide chemistry due to its broad stability and straightforward, acid-labile removal.[10] It is stable under basic, hydrogenolytic, and many nucleophilic conditions, making it a robust and versatile choice.[11][]
Boc Protection: Mechanism and Protocol
Protection is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen attacks one of the electrophilic carbonyls of Boc₂O, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate releases the protected amine, along with tert-butoxide and CO₂, which decomposes.
Caption: General workflow for Boc protection and deprotection.
Protocol 1: N-Boc Protection of this compound
-
Setup: To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add a base like triethylamine (TEA, 2.2 eq) or aqueous sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 eq) portion-wise to the solution. If using an organic base, the reaction can be run at room temperature. If using aqueous NaOH, the reaction is often cooled to 0 °C to control exothermicity.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[11]
-
Work-up:
-
If using an organic solvent, wash the mixture sequentially with 1 M HCl (or 5% citric acid), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Boc Deprotection: Mechanism and Protocol
The Boc group is readily cleaved under strong acidic conditions.[13] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the deprotected amine as its corresponding salt.[11]
Protocol 2: Acidic Deprotection of N-Boc-pyrrolidine-3-carbonitrile
-
Setup: Dissolve the N-Boc-pyrrolidine-3-carbonitrile (1.0 eq) in an anhydrous solvent like DCM, 1,4-dioxane, or ethyl acetate (approx. 0.1–0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq).[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[11]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If an HCl salt is desired and a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[11]
-
If the TFA salt is an oil, it can be triturated with diethyl ether to induce solidification or used directly in the next step after thorough evaporation.
-
Field Insight: The generated tert-butyl cation is a potent electrophile and can alkylate nucleophilic residues (e.g., tryptophan, methionine) in complex substrates. The addition of a scavenger like triethylsilane (TES) or anisole can mitigate these side reactions.[14]
Data Summary: Boc Protecting Group
| Parameter | Description |
| Stability | Stable to: Bases, hydrogenolysis, nucleophiles. |
| Labile to: Strong acids (TFA, HCl), some Lewis acids.[14] | |
| Protection | Reagents: (Boc)₂O, base (NaOH, TEA, etc.). |
| Conditions: Mild, typically 0 °C to room temperature.[] | |
| Deprotection | Reagents: TFA, HCl in dioxane. |
| Conditions: Anhydrous acidic conditions, 0 °C to room temperature.[10] | |
| Advantages | Robust, versatile, easy to install, crystalline derivatives. |
| Disadvantages | Harsh deprotection conditions (strong acid), potential for t-butylation side reactions.[14] |
The Classic: Benzyloxycarbonyl (Cbz) Group
Introduced in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of protecting group chemistry.[9] Its key feature is its remarkable stability to both acidic and basic conditions, with selective removal achieved through catalytic hydrogenolysis.[8][15]
Cbz Protection and Deprotection
Cbz protection is performed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). Deprotection via hydrogenolysis is exceptionally mild, involving a palladium catalyst and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) to cleave the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[15]
Sources
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- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [myskinrecipes.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. total-synthesis.com [total-synthesis.com]
Application Notes & Protocols: Strategic Derivatization of Pyrrolidine-3-carbonitrile for Biological Screening
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its non-planar, three-dimensional structure allows for a more thorough exploration of chemical space compared to flat, aromatic systems, a critical advantage in designing ligands with high specificity and affinity for biological targets.[3][[“]] The inherent chirality and conformational flexibility of the pyrrolidine ring further contribute to its utility in creating structurally diverse and potent therapeutic agents.[3]
Within this versatile class of compounds, pyrrolidine-3-carbonitrile emerges as a particularly valuable starting material for library synthesis in drug discovery.[5][6] It features two key functional handles for chemical modification: a reactive secondary amine at the N1-position and a cyano group at the C3-position. The nitrile moiety is not merely a synthetic intermediate; it is a functional pharmacophore in its own right. It can act as a hydrogen bond acceptor, a bioisosteric replacement for carbonyl or halogen groups, and can enhance metabolic stability and pharmacokinetic profiles.[7][8][9] A prime example is the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Vildagliptin and Saxagliptin, where the cyanopyrrolidine motif is essential for their potent anti-diabetic activity.[9][10]
This guide provides a comprehensive framework for the strategic derivatization of the this compound core. We will detail robust, field-tested protocols for modification at key positions and outline a logical workflow for generating and screening a focused compound library aimed at identifying novel bioactive agents.
Strategic Derivatization Points
The this compound scaffold offers multiple vectors for chemical diversification. A successful library design strategy involves systematically modifying these positions to explore the surrounding chemical space and build structure-activity relationships (SAR).
-
N1-Position (Secondary Amine): This is the most accessible site for introducing diversity. Standard amine chemistries allow for the facile introduction of a wide array of substituents to probe interactions with the target protein. Key reactions include N-acylation, N-sulfonylation, and reductive amination.
-
C3-Position (Nitrile Group): The nitrile is a versatile functional group. While it can be a critical pharmacophore for target engagement, it also serves as a gateway to other important functional groups.[9] Hydrolysis can yield amides and carboxylic acids, while [3+2] cycloaddition reactions with azides can produce tetrazoles, a well-established bioisostere for carboxylic acids that often improves metabolic stability and cell permeability.[11][12]
The diagram below illustrates these primary points of diversification on the core scaffold.
Caption: Key derivatization points on the this compound scaffold.
Protocols for Derivatization
The following protocols are designed to be robust and scalable, suitable for generating a library of compounds for biological screening. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Parallel N-Acylation of this compound
Principle: This protocol utilizes a straightforward nucleophilic acyl substitution where the secondary amine of the pyrrolidine attacks the electrophilic carbonyl carbon of an acid chloride, forming a stable amide bond. Using a 96-well plate format allows for the rapid generation of numerous analogs.
Materials & Reagents:
-
This compound hydrochloride
-
A diverse library of acid chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
-
Nitrogen or Argon gas supply
-
Magnetic stir plate and stir bars (optional, for larger scale)
Step-by-Step Procedure:
-
Preparation of Pyrrolidine Free Base:
-
To a solution of this compound hydrochloride (1.0 eq) in DCM, add TEA (1.1 eq) at 0 °C.
-
Stir the mixture for 15 minutes. This solution of the free base is used directly in the next step.
-
Causality: The hydrochloride salt must be neutralized to the free base to make the nitrogen nucleophilic and reactive towards the acid chloride. TEA is a common, non-nucleophilic base for this purpose.
-
-
Reaction Setup (96-Well Format):
-
Dispense the solution of this compound free base (1.0 eq, e.g., 50 µmol in 200 µL DCM) into each well of the 96-well reaction block.
-
Add an additional equivalent of TEA (1.0 eq, 50 µmol) to each well. This will quench the HCl byproduct generated during the acylation.
-
Prepare stock solutions of your diverse acid chlorides (1.1 eq, 55 µmol) in anhydrous DCM.
-
Add the corresponding acid chloride solution to each well.
-
-
Reaction Execution:
-
Seal the reaction block with a chemically resistant mat.
-
Place the block on an orbital shaker and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS from a single well.
-
-
Work-up and Purification:
-
Upon completion, unseal the block and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each well to quench any remaining acid chloride and neutralize the triethylammonium chloride salt.
-
Add ethyl acetate to each well, seal, and shake to extract the product.
-
Allow the layers to separate. The product will be in the upper organic layer.
-
The organic layer can be directly analyzed or purified via high-throughput parallel purification systems (e.g., automated flash chromatography). For initial screening, crude material is often sufficient after evaporation of the solvent.
-
Protocol 2: N-Sulfonylation of this compound
Principle: Similar to N-acylation, this reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride, forming a stable sulfonamide linkage.
Materials & Reagents:
-
This compound hydrochloride
-
A diverse library of sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, dansyl chloride)
-
Pyridine or TEA
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Prepare the this compound free base as described in Protocol 1, Step 1.
-
To the solution of the free base (1.0 eq) in DCM at 0 °C, add pyridine (1.5 eq). Rationale: Pyridine acts as both a base and a nucleophilic catalyst in this reaction.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (to remove excess pyridine), water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).
-
Protocol 3: Conversion of Nitrile to a 5-Substituted-1H-tetrazole
Principle: This is a [3+2] cycloaddition reaction between the nitrile and an azide salt. The resulting tetrazole ring is a common bioisostere of a carboxylic acid, offering similar hydrogen bonding capabilities but with different physicochemical properties.[12]
Materials & Reagents:
-
An N1-derivatized this compound (starting material from Protocol 1 or 2)
-
Sodium azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.
-
Triethylammonium chloride or Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Safety First: Handle sodium azide with extreme care in a certified chemical fume hood. Do not allow it to come into contact with acids (forms toxic hydrazoic acid gas) or heavy metals (forms explosive heavy metal azides).
-
In a reaction vial, dissolve the N1-derivatized this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and triethylammonium chloride (1.5 eq). Causality: The ammonium salt acts as a proton source and Lewis acid catalyst to activate the nitrile, facilitating the cycloaddition.
-
Seal the vial and heat the mixture to 80-120 °C for 12-48 hours. The reaction should be monitored by LC-MS for the formation of the product (mass will increase by 42 Da).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water containing dilute HCl (e.g., 1M). This will protonate the tetrazole and quench any residual azide.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography or preparative HPLC.
-
| Reaction Type | Key Reagents | Typical Solvent | Temp. (°C) | Time (h) | Purpose |
| N-Acylation | R-COCl, TEA | DCM | 0 to RT | 4-16 | Introduce amide diversity at N1 |
| N-Sulfonylation | R-SO₂Cl, Pyridine | DCM | 0 to RT | 12-24 | Introduce sulfonamide diversity at N1 |
| Tetrazole Formation | NaN₃, NH₄Cl | DMF | 80-120 | 12-48 | Bioisosteric replacement of C3-nitrile |
Table 1: Summary of key derivatization reaction conditions.
Screening Workflow: From Library to Confirmed Hit
Once a library of this compound derivatives has been synthesized, a systematic screening cascade is required to identify and validate bioactive compounds. This process ensures that resources are focused on the most promising candidates.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ctppc.org [ctppc.org]
Application Notes & Protocols: Strategic Derivatization of Pyrrolidine-3-carbonitrile for Medicinal Chemistry
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its ability to introduce three-dimensional character into otherwise flat molecules, thereby enhancing target engagement and optimizing pharmacokinetic properties.[1] This five-membered saturated heterocycle is a prevalent motif in numerous natural products, alkaloids, and FDA-approved drugs.[2][3][4] Pyrrolidine-3-carbonitrile emerges as a particularly versatile building block within this class. Its structure features two orthogonal reactive centers: a nucleophilic secondary amine on the ring and an electrophilic, transformable nitrile group.[5] This duality allows for a divergent synthetic approach, making it an invaluable starting material for creating libraries of complex molecules, particularly those targeting the central nervous system.[5]
This guide provides detailed experimental protocols for the strategic functionalization of this compound, focusing on reactions at the ring nitrogen and transformations of the nitrile moiety. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations essential for drug discovery and development professionals.
Part 1: Functionalization of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a potent nucleophile and a base, rendering it the primary site for initial derivatization.[3] Modification at this position is a common strategy to modulate a compound's polarity, basicity (pKa), and ability to form key hydrogen bonds with biological targets.
Protocol 1: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that introduces an amide linkage, a critical pharmacophore in many drugs. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups. The synthesis of the DPP-IV inhibitor Vildagliptin, for instance, relies on the acylation of a related pyrrolidine-2-carbonitrile scaffold, underscoring the industrial relevance of this reaction.[6]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the hydrochloric acid generated during the reaction without competing with the pyrrolidine nitrogen as the nucleophile.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the highly reactive acyl chloride.
-
Temperature: The initial cooling to 0 °C is a precautionary measure to control the exothermicity of the reaction, especially on a larger scale, thereby minimizing potential side reactions.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Recommended Choice | Rationale |
| Acylating Agent | Acyl Chloride, Acid Anhydride | High reactivity for efficient conversion. |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic HCl scavenger. |
| Solvent | Dichloromethane (DCM), THF | Anhydrous, aprotic, and dissolves reagents well. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity. |
| Typical Yield | >85% | Generally a high-yielding reaction. |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and reliable method for forming C-N bonds. It offers a milder alternative to direct alkylation with alkyl halides, avoiding issues like over-alkylation and the generation of corrosive byproducts. This two-step, one-pot process involves the formation of an intermediate iminium ion, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium borohydride. It is also tolerant of mildly acidic conditions, which can catalyze iminium ion formation.
-
Solvent: Chlorinated solvents like 1,2-dichloroethane (DCE) or DCM are ideal as they are compatible with the reagents and effectively solubilize the reaction components.
Step-by-Step Methodology:
-
Preparation: In a flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 eq.) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the mixture. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Part 2: Strategic Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into a range of other functionalities, dramatically expanding the synthetic utility of the this compound core.[7][8] Crucial Note: For most nitrile transformations, the pyrrolidine nitrogen must first be protected (e.g., as a Boc-carbamate) to prevent its nucleophilic or basic nature from interfering with the reagents.
Workflow for this compound Derivatization
Caption: Divergent synthetic pathways from this compound.
Protocol 3: Hydrolysis to Carboxylic Acid (β-Proline Derivative)
This transformation converts the nitrile into a carboxylic acid, a key functional group for mimicking peptide backbones and engaging with biological targets. The resulting β-proline derivatives are valuable chiral building blocks.[9][10]
Step-by-Step Methodology (Acid-Catalyzed):
-
Protection: Ensure the starting material is N-protected (e.g., N-Boc-pyrrolidine-3-carbonitrile).
-
Reaction Setup: In a heavy-walled pressure vessel or a flask equipped with a reflux condenser, suspend the N-protected starting material (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid (HCl).
-
Heating: Heat the mixture to 100-110 °C and maintain for 12-24 hours. The reaction should become homogeneous as it progresses.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the intermediate amide.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl and water. The product is typically obtained as the hydrochloride salt and can often be used without further purification or recrystallized from an appropriate solvent system like ethanol/ether.
Protocol 4: Reduction to Primary Amine
Reduction of the nitrile provides a primary aminomethyl group, a common feature in pharmacophores for introducing a basic center separated from the pyrrolidine ring by a methylene spacer.
Causality Behind Experimental Choices:
-
Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing nitriles.[8] It must be used under strictly anhydrous conditions as it reacts violently with water.
-
Workup: The Fieser workup (sequential addition of water, aqueous NaOH, and water in a specific ratio) is a standard and effective method for quenching the reaction and precipitating aluminum salts into a filterable solid, simplifying purification.
Step-by-Step Methodology:
-
Protection: Start with N-Boc-pyrrolidine-3-carbonitrile.
-
Reaction Setup: Under a nitrogen atmosphere, suspend Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask and cool to 0 °C.
-
Addition: Add a solution of the N-protected nitrile (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.
-
Workup (Fieser Method): Cool the reaction to 0 °C and quench by the slow, sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
-
Purification: Stir the resulting white suspension vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude product, which can be purified by chromatography or crystallization.
Protocol 5: Grignard Reaction for Ketone Synthesis
This reaction forms a new carbon-carbon bond, converting the nitrile into a ketone. It is a two-stage process involving the nucleophilic addition of an organometallic reagent to form an imine intermediate, which is subsequently hydrolyzed to the ketone.[7]
Mechanism of Grignard Addition to a Nitrile
Caption: Two-stage conversion of a nitrile to a ketone via a Grignard reaction.
Step-by-Step Methodology:
-
Protection: Use N-Boc-pyrrolidine-3-carbonitrile.
-
Reaction Setup: In a flame-dried flask under nitrogen, dissolve the N-protected nitrile (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C.
-
Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq., as a solution in THF/ether) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed.
-
Workup: Cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl. If the hydrolysis is sluggish, 1 M HCl can be used.
-
Extraction & Purification: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
| Reaction Type | Reagents | Product Functional Group | Key Conditions |
| Hydrolysis | 6 M HCl (aq), Δ | Carboxylic Acid | High temperature, requires N-protection. |
| Reduction | 1) LiAlH₄, THF; 2) H₂O/NaOH workup | Primary Amine | Anhydrous, requires N-protection. |
| Grignard | 1) RMgBr, THF; 2) H₃O⁺ workup | Ketone | Anhydrous, two-stage, requires N-protection. |
Characterization and Purity Assessment
For all synthesized compounds, structural confirmation and purity assessment are mandatory. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition (exact mass).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, typically aiming for >95% for biological screening.
References
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The Versatile Precursor: Harnessing Pyrrolidine-3-carbonitrile for the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrrolidine ring system stands out as a "privileged scaffold." Its prevalence in a multitude of natural products and FDA-approved drugs underscores its significance.[1] The non-planar, three-dimensional geometry of the saturated pyrrolidine ring allows for a more comprehensive exploration of chemical space compared to its flat, aromatic counterparts.[2] This inherent three-dimensionality, coupled with the presence of stereogenic centers, provides a powerful tool for designing molecules with high specificity and potency for biological targets.[2]
Pyrrolidine-3-carbonitrile, as a functionalized derivative, offers a unique entry point for the synthesis of a diverse array of bioactive molecules. The nitrile group serves as a versatile synthetic handle, capable of being transformed into various functional groups, while the secondary amine of the pyrrolidine ring allows for further derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a key building block in the synthesis of potent and selective bioactive compounds. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the biological significance of the resulting molecules.
Core Synthetic Strategies: Unlocking the Potential of this compound
The strategic location of the carbonitrile group at the 3-position of the pyrrolidine ring opens up a rich field of chemical transformations. Two powerful and widely employed synthetic methodologies for constructing complex molecular architectures from this precursor are 1,3-dipolar cycloaddition and multicomponent reactions.
1,3-Dipolar Cycloaddition: Crafting Complexity with Precision
The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic synthesis, allowing for the stereoselective construction of five-membered rings.[3] In the context of this compound, the secondary amine can be utilized to generate an in-situ azomethine ylide, a key 1,3-dipole. This reactive intermediate can then undergo a cycloaddition reaction with a variety of dipolarophiles to yield complex spiro- and fused-pyrrolidine derivatives.
The choice of the dipolarophile is critical in directing the outcome of the reaction and introducing desired functionalities. The reaction's high degree of regio- and stereoselectivity is a significant advantage, enabling the synthesis of structurally complex molecules with precise control over their stereochemistry.[4]
Experimental Protocol: Synthesis of a Spirooxindole-Pyrrolidine Derivative via 1,3-Dipolar Cycloaddition
This protocol details a three-component 1,3-dipolar cycloaddition reaction to synthesize a spirooxindole-pyrrolidine derivative, a scaffold found in numerous bioactive compounds.
-
Rationale: This one-pot reaction exemplifies the efficiency of 1,3-dipolar cycloaddition. Isatin provides the oxindole core, a privileged structure in medicinal chemistry. Pyrrolidine-3-carboxamide (a close derivative and precursor to the carbonitrile) generates the azomethine ylide in situ upon condensation with the isatin. The dipolarophile, a substituted acrylonitrile, introduces further diversity and a nitrile handle for potential downstream modifications. The use of ethanol as a solvent is a greener alternative to many chlorinated solvents.
Materials:
-
Isatin
-
Pyrrolidine-3-carboxamide
-
(E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile (or other suitable dipolarophile)
-
Absolute Ethanol
Procedure:
-
To a solution of isatin (1.0 mmol) in absolute ethanol (10 mL), add pyrrolidine-3-carboxamide (1.2 mmol).
-
Add the (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure spirooxindole-pyrrolidine derivative.
Expected Outcome:
This reaction typically affords the desired spiro-pyrrolidine product in good to excellent yields with high diastereoselectivity. The specific yield and stereochemical outcome will depend on the nature of the substituents on the isatin and the dipolarophile.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion.[5] These reactions are particularly valuable in drug discovery for the rapid generation of chemical libraries. This compound can serve as a key component in MCRs, contributing the pyrrolidine scaffold to the final product.
The convergence and operational simplicity of MCRs make them an attractive approach for the synthesis of diverse heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[6]
Conceptual Workflow for a Multicomponent Reaction Involving a this compound Derivative:
Caption: A conceptual workflow for a multicomponent reaction.
Application in the Synthesis of Targeted Bioactive Molecules
The versatility of this compound as a precursor extends to the synthesis of molecules targeting specific biological pathways implicated in various diseases. Below are detailed examples of its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes and C-X-C chemokine receptor type 4 (CXCR4) antagonists for cancer therapy.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Biological Context: DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release. This mechanism is a well-established therapeutic strategy for the management of type 2 diabetes.
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Synthetic Application: Pyrrolidine-2-carbonitrile derivatives are key components of several marketed DPP-4 inhibitors, such as Vildagliptin. The cyanopyrrolidine moiety plays a crucial role in binding to the active site of the DPP-4 enzyme. While Vildagliptin itself is a 2-carbonitrile, the synthesis of its key intermediate provides a valuable protocol that can be adapted for 3-carbonitrile derivatives.
Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a Key Intermediate for DPP-4 Inhibitors [7]
This protocol outlines a practical and efficient synthesis of a key intermediate used in the production of Vildagliptin, starting from L-proline.
-
Rationale: This multi-step synthesis demonstrates a common strategy for functionalizing the pyrrolidine ring. The initial N-acylation with chloroacetyl chloride introduces a reactive electrophilic site. The conversion of the carboxylic acid to the carbonitrile via the amide is a standard transformation, with the use of trifluoroacetic anhydride as a dehydrating agent being a key step. The choice of L-proline as the starting material ensures the desired (S)-stereochemistry in the final product, which is critical for its biological activity.
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF)
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium bicarbonate
-
Trifluoroacetic anhydride
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
To a suspension of L-proline (1.0 eq) in THF, add chloroacetyl chloride (1.5 eq) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and filter the solid.
-
Wash the solid with THF and dry under vacuum to yield the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
To a solution of the carboxylic acid from Step 1 (1.0 eq) in DCM, add DCC (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes, then add ammonium bicarbonate (1.2 eq).
-
Continue stirring at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude amide, which can be purified by crystallization or column chromatography.
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
To a suspension of the amide from Step 2 (1.0 eq) in THF at 0-5 °C, add trifluoroacetic anhydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture to 5-10 °C and add ammonium bicarbonate (7.5 eq) portion-wise.
-
Stir at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum. The crude product can be purified by column chromatography.
Quantitative Data:
| Step | Product | Yield |
| 1 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | ~90% |
| 2 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | ~52% |
| 3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | High |
C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonists for Cancer Therapy
Biological Context: CXCR4 is a G-protein coupled receptor that, upon binding to its ligand CXCL12, activates downstream signaling pathways involved in cell survival, proliferation, and migration.[8] The CXCL12/CXCR4 axis plays a critical role in cancer metastasis, where it directs the migration of cancer cells to distant organs that express high levels of CXCL12. Therefore, antagonizing the CXCR4 receptor is a promising strategy for inhibiting cancer metastasis.
Caption: The CXCL12/CXCR4 signaling pathway in cancer metastasis.
Synthetic Application: Pyrrolidine-based scaffolds have been successfully employed in the design of potent CXCR4 antagonists. The pyrrolidine ring serves as a rigid core to which various substituents can be attached to optimize binding to the receptor.
Protocol: Synthesis of a Pyrrolidine-Based CXCR4 Antagonist via Reductive Amination [9]
This protocol describes a general method for the synthesis of 2,6-bis(anilinomethyl)pyridine derivatives, a class of compounds that have shown promise as CXCR4 antagonists. While this specific example does not start from this compound, the reductive amination strategy is highly adaptable for its derivatives. An N-substituted pyrrolidine-3-carbaldehyde (obtainable from the corresponding carbonitrile) could be used in place of pyridine-2,6-dicarbaldehyde to generate novel pyrrolidine-based CXCR4 antagonists.
-
Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds. This protocol utilizes a one-pot procedure where the aldehyde and amine first form an imine in situ, which is then reduced by sodium cyanoborohydride to the corresponding amine. Zinc chloride acts as a Lewis acid catalyst to activate the carbonyl group of the aldehyde towards nucleophilic attack by the amine.
Materials:
-
Pyridine-2,6-dicarbaldehyde (or a suitable pyrrolidine-3-carbaldehyde derivative)
-
Aniline (or other primary/secondary amine)
-
Zinc chloride (ZnCl₂)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
Procedure:
-
To a solution of pyridine-2,6-dicarbaldehyde (1.0 eq) in methanol, add the desired aniline (2.2 eq) and ZnCl₂ (2.0 eq).
-
Stir the solution at room temperature for 2 hours.
-
Add NaBH₃CN (2.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired CXCR4 antagonist.
Biological Activity Data of Pyrrolidine Derivatives:
| Compound Class | Target | IC₅₀/EC₅₀ | Reference |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | MCF-7 and HeLa cells | 17-19 µM | [2] |
| 2,6-bis(4-ethylanilinomethyl)pyridine | CXCR4 | 1 nM | [9] |
| Pyrrolidine influenza neuraminidase inhibitors | Influenza A and B neuraminidase | Nanomolar range | [10] |
| Pyrrolidine-based sodium channel blockers | Neuronal Na⁺ channels | Potent inhibition | [11] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of bioactive molecules. Its unique structural features and the reactivity of the nitrile and amine functionalities provide a powerful platform for the construction of complex molecular architectures with potent and selective biological activities. The synthetic strategies and detailed protocols presented in this application note, including 1,3-dipolar cycloaddition and multicomponent reactions, offer researchers a robust toolkit for the development of novel therapeutics targeting a variety of diseases, from metabolic disorders to cancer. The continued exploration of new synthetic methodologies and the application of this compound in the design of innovative drug candidates will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of next-generation medicines.
References
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- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed. (2013, July 15).
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach | ACS Omega. (n.d.).
- Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | CoLab. (2025, July 10).
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (n.d.).
- Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains. (n.d.).
- Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed. (2008, March 1).
- Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed. (2020, November 1).
- Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Request PDF - ResearchGate. (n.d.).
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC - NIH. (n.d.).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
- Synthesis, biological evaluation, and molecular modeling of nitrile- containing compounds: Exploring multiple activities as anti- Alzheimer agents - CORE. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
- Synthesis of potent pyrrolidine influenza neuraminidase inhibitors | Request PDF. (2025, August 9).
- Design, synthesis, and biological evaluation of scaffold-based tripeptidomimetic antagonists for CXC chemokine receptor 4 (CXCR4) - PubMed. (n.d.).
- Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - NIH. (n.d.).
- A IC50 values for the most active pyrrolidines against human cervix... - ResearchGate. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.).
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - MDPI. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.).
- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC. (n.d.).
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing). (n.d.).
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024, December 17).
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. (n.d.).
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The Strategic Role of Pyrrolidine-3-carbonitrile in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrrolidine Scaffold in Modern Crop Protection
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its prevalence in natural products and its synthetic versatility have made it a privileged scaffold in both pharmaceutical and agrochemical research and development.[1][4] Pyrrolidine-3-carbonitrile, with its reactive nitrile and amine functionalities, serves as a highly valuable and versatile building block for the synthesis of complex agrochemicals, particularly in the insecticide sector.[5][6] This technical guide provides an in-depth exploration of the application of this compound and its derivatives in the synthesis of cutting-edge agrochemicals, with a primary focus on the synthesis of pyrrole-based insecticides. Detailed protocols, mechanistic insights, and structure-activity relationships are discussed to provide researchers with a comprehensive understanding of this important chemical intermediate.
Core Application: A Gateway to Pyrrole-Based Insecticides
While this compound is a saturated heterocycle, its most significant application in agrochemical research is as a potential precursor to pyrrole-3-carbonitrile derivatives, which form the backbone of a class of potent insecticides. The pyrrole insecticide Chlorfenapyr stands as a prominent example of an agrochemical sharing the 3-carbonitrile substituted five-membered nitrogen heterocycle core.[5][7]
Chlorfenapyr: A Case Study
Chlorfenapyr, also known by its developmental code AC 303,630, is a broad-spectrum pro-insecticide used to control a variety of insect and mite pests on crops and for termite control.[5][6][8] As a pro-insecticide, it is metabolized within the target insect into its active form, which uncouples oxidative phosphorylation in the mitochondria, leading to disruption of ATP synthesis and subsequent cell death.[5][9]
The chemical structure of Chlorfenapyr is 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.[5][10] Although industrial synthesis routes for Chlorfenapyr typically involve the construction of the pyrrole ring from acyclic precursors, the potential to synthesize this and similar insecticidal pyrroles from a this compound precursor via dehydrogenation presents a compelling area of research.[7][11][12]
Synthetic Pathways and Protocols
Pathway 1: De Novo Synthesis of the Pyrrole Ring for Chlorfenapyr
The predominant industrial synthesis of Chlorfenapyr involves a multi-step process starting from more basic precursors to construct the core pyrrole ring. This approach is favored for its efficiency and cost-effectiveness.
Workflow for the De Novo Synthesis of Chlorfenapyr
Caption: De Novo Synthesis of Chlorfenapyr.
Protocol 1: Synthesis of 2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile (Intermediate 2)
This protocol outlines the key cyclization step to form the pyrrole ring, adapted from patented synthetic routes.[11]
-
Step 1a: Synthesis of 4-(p-chlorophenyl)-2-trifluoromethyl-3-oxazoline-5-one (Intermediate 1).
-
In a suitable reaction vessel, dissolve p-chlorophenylglycine in an appropriate solvent.
-
Cool the solution and slowly add trifluoroacetic anhydride.
-
Allow the reaction to proceed to completion, monitoring by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, isolate the product, which is the oxazolinone intermediate.
-
-
Step 1b: Cyclization to form the Pyrrole Ring.
-
React the intermediate 4-(p-chlorophenyl)-2-trifluoromethyl-3-oxazoline-5-one with a suitable reagent to form the pyrrole-3-carbonitrile.
-
The reaction conditions, such as solvent and temperature, are critical and should be optimized based on laboratory-scale experiments.
-
After the reaction is complete, the product, 2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile, is isolated and purified.
-
Protocol 2: Synthesis of Chlorfenapyr from Intermediate 3
This protocol details the final steps in the synthesis of Chlorfenapyr.[11][13]
-
Step 2a: Bromination of the Pyrrole Ring.
-
Dissolve 2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile in acetic acid.
-
Add a brominating agent, such as bromine, dropwise to the solution at an elevated temperature (e.g., 90°C).
-
Maintain the reaction at this temperature for several hours.
-
Cool the reaction mixture and precipitate the product by adding water.
-
Filter and dry the solid to obtain 4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile.
-
-
Step 2b: N-Ethoxymethylation.
-
In a reaction vessel, combine the brominated pyrrole intermediate with a suitable solvent (e.g., toluene or an ester solvent).[11][13]
-
Add an acid-binding agent, such as potassium carbonate or an organic amine.[13]
-
Add chloromethyl ethyl ether and heat the mixture to reflux.
-
Monitor the reaction for completion.
-
Upon completion, cool the mixture, wash with water, and extract the product into an organic solvent.
-
Remove the solvent under reduced pressure to yield crude Chlorfenapyr, which can be further purified by recrystallization.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| Intermediate 2 | C₁₂H₆ClF₃N₂ | 286.64 | Cyclization |
| Intermediate 3 | C₁₂H₅BrClF₃N₂ | 365.54 | Bromination |
| Chlorfenapyr | C₁₅H₁₁BrClF₃N₂O | 407.62 | N-Alkylation |
Pathway 2: this compound as a Precursor via Dehydrogenation
A conceptually straightforward, though less common, approach to synthesizing pyrrole-3-carbonitriles is through the dehydrogenation of their corresponding pyrrolidine counterparts. This method leverages the readily available pyrrolidine scaffold.
Workflow for Pyrrole Synthesis via Pyrrolidine Dehydrogenation
Caption: Pyrrole Synthesis via Dehydrogenation.
Protocol 3: General Procedure for the Dehydrogenation of a Pyrrolidine to a Pyrrole
This protocol provides a general method for the dehydrogenation of a substituted pyrrolidine to the corresponding pyrrole, a key transformation that would enable the use of this compound as a starting material for insecticidal pyrroles.[14]
-
Catalyst Selection and Reaction Setup.
-
Choose a suitable dehydrogenation catalyst. Common choices include palladium on carbon (Pd/C), activated manganese dioxide (MnO₂), or borane catalysts like tris(pentafluorophenyl)borane (B(C₆F₅)₃).[14]
-
In a reaction flask, combine the substituted this compound with the chosen catalyst in an appropriate solvent.
-
-
Reaction Execution.
-
Heat the reaction mixture to the required temperature. For Pd/C, this is typically performed at elevated temperatures in the vapor phase with hydrogen.[14] For MnO₂, the reaction is generally milder.[15] B(C₆F₅)₃-catalyzed dehydrogenation is also a mild, catalytic approach.[16]
-
Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed.
-
-
Workup and Purification.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Wash the catalyst with a suitable solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude pyrrole derivative by column chromatography or recrystallization.
-
Mechanism of Action: Uncoupling Oxidative Phosphorylation
The insecticidal activity of Chlorfenapyr and its active metabolite stems from their ability to disrupt the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation inhibits the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and ultimately, the death of the insect.[5][9]
Mechanism of Action of Chlorfenapyr's Active Metabolite
Caption: Disruption of ATP Synthesis by Chlorfenapyr.
Broader Applications of Pyrrolidine Derivatives in Agrochemicals
While the synthesis of pyrrole-based insecticides is a key application, other pyrrolidine derivatives have also shown promise in agrochemical research.
Herbicidal Activity of Pyrrolidine-2,4-diones
Derivatives of pyrrolidine-2,4-dione have been synthesized and evaluated for their herbicidal properties.[17][18] Some of these compounds have demonstrated significant activity against both dicotyledonous and monocotyledonous weeds. The mode of action for some of these herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Fungicidal Potential
The pyrrolidine scaffold is also present in molecules with antifungal activity.[19][20][21][22][23] Research into novel pyrrolidine derivatives continues to be a promising avenue for the discovery of new fungicides to combat plant pathogenic fungi.
Conclusion
This compound is a valuable and versatile building block in agrochemical research. Its primary application lies in its potential as a precursor for the synthesis of highly active pyrrole-3-carbonitrile insecticides, such as Chlorfenapyr. While industrial synthesis often favors de novo ring construction, the dehydrogenation of a substituted this compound offers an alternative and scientifically interesting route. The continued exploration of the chemistry of pyrrolidine and its derivatives is expected to yield new and improved solutions for crop protection, addressing the ongoing challenges of pest resistance and the need for safer, more effective agrochemicals.
References
- B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Catalysis.
- Preparation of Pyrroles by Dehydrogenation of Pyrrolidines with Manganese Dioxide. The Journal of Organic Chemistry.
- Dehydrogenation of pyrrolidine to pyrrole. Google Patents.
- Chlorfenapyr (Ref: MK 242). AERU - University of Hertfordshire.
- B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. National Center for Biotechnology Information.
- Synthesis of pyrroles (8) by Pd/C‐catalyzed dehydrogenation of 1‐pyrrolines. Wiley Online Library.
- Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI.
- Synthetic method for chlorfenapyr. Google Patents.
- A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. MDPI.
- Synthesis of chlorfenapyr. Semantic Scholar.
- Pyrrole synthesis. Organic Chemistry Portal.
- Approaches to the synthesis of 1H‐pyrrole‐3‐carbonitriles. ResearchGate.
- Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. National Center for Biotechnology Information.
- Synthesis of diverse acyclic precursors to pyrroles for studies of prebiotic routes to tetrapyrrole macrocycles. Royal Society of Chemistry.
- The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxysubstituted benzylidene)pyrrolidine-2,4-diones. MDPI.
- Chlorfenapyr. National Center for Biotechnology Information.
- Preparation method of chlorfenapyr. Google Patents.
- Chlorfenapyr. Wikipedia.
- Synthesis and herbicidal evaluation of novel 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones. PubMed.
- Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives. Royal Society of Chemistry.
- The synthesis and herbicidal activity of 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. PubMed.
- Chlorfenapyr: a new insecticide with novel mode of action can control pyrethroid resistant malaria vectors. National Center for Biotechnology Information.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
- 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile. National Center for Biotechnology Information.
- Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed.
- Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. ResearchGate.
- Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. AIR Unimi.
- Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. PubMed.
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Troubleshooting & Optimization
"Pyrrolidine-3-carbonitrile" purification techniques and challenges
Welcome to the technical support guide for the purification of Pyrrolidine-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block.[1][2] this compound and its derivatives are crucial intermediates in the synthesis of various pharmaceutical agents.[1][2][3] This guide provides in-depth, field-proven insights into common purification challenges and offers practical, step-by-step solutions to help you achieve the desired purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. The solutions are based on established chemical principles and common laboratory practices for similar compounds.
Question 1: Why is my yield of this compound significantly low after purification by column chromatography?
Answer:
Low recovery after column chromatography can stem from several factors related to the compound's properties and the chromatographic conditions. This compound is a relatively polar compound due to the presence of the secondary amine and the nitrile group.
Potential Causes and Solutions:
-
Irreversible Adsorption to Silica Gel: The basic secondary amine in the pyrrolidine ring can strongly and sometimes irreversibly bind to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This is a very common cause of low yield for amines.
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites and prevent your compound from sticking to the stationary phase.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or a C18-functionalized silica gel (reversed-phase chromatography) if your compound is sufficiently non-polar.
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will not move off the column. Conversely, if it is too polar, it may co-elute with impurities.
-
Solution: Optimize the Mobile Phase. Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point for amines is a mixture of dichloromethane (DCM) or ethyl acetate (EtOAc) with methanol (MeOH). Adding a small amount of triethylamine to the TLC mobile phase will also give a more accurate prediction of the behavior on a deactivated column.
-
-
Compound Volatility: While not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the compound is very pure.
-
Solution: Careful Solvent Removal. Use a rotary evaporator with controlled temperature and vacuum. Avoid heating the flask excessively. For small quantities, it is often better to remove the final traces of solvent under a gentle stream of nitrogen.
-
Question 2: My NMR spectrum shows persistent impurities even after column chromatography. What are they and how can I remove them?
Answer:
The nature of impurities depends heavily on the synthetic route used to prepare the this compound. However, some common culprits can be identified.
Common Impurities and Removal Strategies:
-
Starting Materials: Unreacted precursors from the synthesis are a frequent source of contamination.
-
Solution: Re-purify with a different technique. If an impurity has a similar polarity to your product, chromatography may not be sufficient. Consider a different purification method like acid-base extraction or recrystallization.
-
-
Solvent Residues: Solvents used in the reaction or the chromatography, such as ethyl acetate, hexane, or methanol, can be trapped in the final product.[4]
-
Solution: High Vacuum and Gentle Heating. Dry the sample under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can help drive off residual solvents, but be mindful of the compound's stability.
-
-
Side-Reaction Products: Impurities can arise from side reactions during synthesis. For pyrrolidine synthesis, these can include oligomers or products of ring-opening.
-
Solution 1: Acid-Base Extraction. The basicity of the pyrrolidine nitrogen offers a powerful purification handle. Dissolve the crude product in an organic solvent like DCM or ether. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your amine, moving it to the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with a base like NaOH and extract your purified compound back into an organic solvent.
-
Solution 2: Recrystallization. If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.[5] The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.[5]
-
Question 3: I am attempting to purify this compound by distillation, but the product is decomposing. What is going wrong?
Answer:
This compound has a relatively high boiling point (estimated around 80.2°C at an unspecified low pressure, with a vapor pressure of 0.208 mmHg at 25°C), which means high temperatures are needed for distillation at atmospheric pressure.[6] Amines can be susceptible to oxidation and decomposition at elevated temperatures.
Troubleshooting Distillation:
-
Perform Vacuum Distillation: To avoid thermal decomposition, you must perform the distillation under reduced pressure. This lowers the boiling point significantly. Use a vacuum pump and a manometer to control and monitor the pressure.
-
Prevent Bumping: The crude material may contain non-volatile impurities that can cause bumping (sudden, violent boiling) under vacuum.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. A short-path distillation apparatus is often preferred for smaller quantities to minimize losses on the glass surfaces.
-
-
Inert Atmosphere: At high temperatures, the compound can react with oxygen in the air.
-
Solution: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon. Maintain a slow stream of the inert gas or seal the system under it during the distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound? A1: this compound should be stored in a tightly sealed container to prevent moisture absorption and reaction with atmospheric carbon dioxide, which can form a carbamate salt with the secondary amine. For long-term storage, it is recommended to keep it in a cool, dark place, and under an inert atmosphere (nitrogen or argon). Some suppliers recommend refrigeration.[7]
Q2: How can I confirm the purity of my final product? A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and identifying organic impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can separate and identify volatile or soluble impurities and confirm the molecular weight of your product.[8]
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the theoretical values for C₅H₈N₂.
Q3: Is this compound stable? A3: It is generally stable under recommended storage conditions.[6] However, as a secondary amine, it can be sensitive to strong oxidizing agents and acids. The nitrile group is generally stable but can be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions, especially with heating.
Q4: My this compound is a hydrochloride salt. How does this affect purification? A4: The hydrochloride salt is a white solid, non-volatile, and generally more stable than the free base.[2][][10]
-
Purification: The salt cannot be purified by distillation or standard silica gel chromatography. The most common method for purifying amine salts is recrystallization. You will need to screen for suitable solvents (e.g., ethanol/ether, isopropanol).
-
Conversion to Free Base: If you need the free base form, you can dissolve the salt in water, basify the solution with a strong base (like NaOH or K₂CO₃) to a pH > 10, and then extract the free base into an organic solvent (e.g., DCM, EtOAc).
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Deactivated Silica)
This protocol is designed to minimize loss of the basic this compound on the acidic stationary phase.
Methodology:
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the chosen mobile phase (e.g., 95:5 DCM:MeOH) containing 0.5% triethylamine. Stir the slurry for 5 minutes to ensure the silica is fully deactivated.
-
Column Packing: Carefully pour the slurry into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase. Using a pipette, carefully add the sample solution to the top of the silica bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it in the mobile phase. Visualize the spots (e.g., using a potassium permanganate stain, which is effective for amines).
-
Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent and triethylamine using a rotary evaporator. For final traces, use a high vacuum.
Protocol 2: Purification via Acid-Base Extraction
This workflow leverages the basicity of the pyrrolidine nitrogen to separate it from non-basic impurities.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate. The protonated product will move to the aqueous layer.
-
Separation: Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is >10 (check with pH paper).
-
Extraction of Pure Product: Return the basic aqueous solution to the separatory funnel. Extract the free base back into an organic solvent by washing three times with fresh portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
References
- Axios Research. (n.d.). Pyrrolidine Impurity 1.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- PrepChem.com. (n.d.). Preparation of pyrrolidine.
- Google Patents. (n.d.). CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound....
- Wikipedia. (n.d.). Pyrrolidine.
- Chem-Impex. (n.d.). This compound hydrochloride.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications.
- Google Patents. (n.d.). CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes.
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
- Google Patents. (n.d.). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- Chemical-Suppliers. (n.d.). (3r)-pyrrolidine-3-carbonitrile;hydrochloride.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mt.com [mt.com]
- 6. Page loading... [wap.guidechem.com]
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- 8. 10603-53-9|this compound|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Pyrrolidine-3-carbonitrile Yield
Welcome to the comprehensive technical support guide for the synthesis of Pyrrolidine-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of this valuable heterocyclic building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents and is utilized in the development of novel materials.[1] Its unique chemical properties make it a versatile scaffold in medicinal chemistry and organic synthesis. This guide provides in-depth, experience-based advice to help you navigate the complexities of its synthesis and maximize your product yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and directing you to more detailed protocols and explanations within this guide.
1. What is the most common and highest-yielding method for synthesizing this compound?
The most widely reported and often highest-yielding method involves a two-step process:
-
Step 1: Synthesis of an N-protected 3-hydroxypyrrolidine derivative. This is typically achieved starting from commercially available precursors.
-
Step 2: Conversion of the hydroxyl group to a nitrile. This is commonly done via a mesylation or tosylation to create a good leaving group, followed by nucleophilic substitution with a cyanide salt. A well-documented example is the synthesis of 1-N-Boc-3-cyanopyrrolidine, which can then be deprotected to yield the final product.
2. I am concerned about the toxicity of sodium cyanide. Are there safer alternatives?
Yes, several less hazardous cyanide reagents can be used. These include zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone cyanohydrin.[2] Each of these reagents has its own set of optimal reaction conditions and may require specific catalysts. A comparative overview is provided in the "Alternative Protocols" section of this guide.
3. My reaction is stalling, and the yield is low. What are the likely causes?
Low yields can stem from several factors:
-
Poor quality of starting materials: Ensure your starting materials are pure and dry.
-
Inefficient leaving group formation: If you are performing a nucleophilic substitution, ensure the activation of the hydroxyl group (e.g., mesylation) has gone to completion.
-
Insufficiently reactive cyanide source: The choice of cyanide reagent and solvent can significantly impact reactivity.
-
Side reactions: Competing elimination reactions or hydrolysis of the nitrile can reduce the yield.
Refer to the "Troubleshooting Guide" for a systematic approach to identifying and resolving these issues.
4. How do I remove the N-Boc protecting group to get the final product?
The N-Boc group is typically removed under acidic conditions.[3] Common reagents include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.
-
Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also be effective, especially for sensitive substrates.[4][5]
5. How should I purify the final this compound product?
Due to its polarity, this compound is often purified by converting it to its hydrochloride salt, which can be precipitated or crystallized from a suitable solvent system.[6][7][8] Column chromatography on silica gel can also be employed, though care must be taken to choose an appropriate eluent system to avoid streaking.
Part 2: Key Synthetic Strategies & Detailed Protocols
This section provides a detailed examination of the primary synthetic routes to this compound, complete with step-by-step protocols and explanations of the underlying chemistry.
Strategy 1: Nucleophilic Substitution via a Mesylate Intermediate (N-Boc Protected)
This is a robust and high-yielding approach that involves the protection of the pyrrolidine nitrogen, activation of a 3-hydroxy group, and subsequent displacement with cyanide.
Step 1: Synthesis of 1-N-Boc-3-cyanopyrrolidine
-
Mesylation of N-Boc-3-hydroxypyrrolidine:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 equivalents) dropwise.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with cold water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
-
-
Cyanation:
-
Dissolve the crude mesylate in N,N-dimethylformamide (DMF).
-
Add sodium cyanide (5 equivalents) and heat the mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography (petroleum ether/ethyl acetate) to yield 1-N-Boc-3-cyanopyrrolidine. A reported yield for this step is 98%.
-
Step 2: Deprotection of 1-N-Boc-3-cyanopyrrolidine
-
Dissolve 1-N-Boc-3-cyanopyrrolidine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
To isolate the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl in diethyl ether. The product will precipitate and can be collected by filtration.
-
N-Boc Protection: The Boc group protects the nucleophilic nitrogen of the pyrrolidine ring, preventing it from interfering with the subsequent mesylation and cyanation steps.[1]
-
Mesylation: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group, facilitating the SN2 reaction with the cyanide nucleophile.
-
Cyanide Source and Solvent: Sodium cyanide is a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction as it solvates the cation, leaving the cyanide anion more "naked" and nucleophilic.
Strategy 2: Dehydration of Pyrrolidine-3-carboxamide
This method involves the dehydration of a primary amide to form the corresponding nitrile. This can be an effective route if the starting carboxamide is readily available.
Dehydration of Pyrrolidine-3-carboxamide.
-
Suspend Pyrrolidine-3-carboxamide (or its N-protected derivative) in a suitable solvent (e.g., anhydrous DCM, THF, or pyridine).
-
Cool the mixture to 0 °C.
-
Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or thionyl chloride (SOCl₂).
-
Allow the reaction to proceed, often with warming to room temperature or gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction carefully (e.g., by pouring onto ice) and neutralize with a base.
-
Extract the product with an organic solvent and purify as needed.
-
Dehydrating Agents: Reagents like POCl₃ and TFAA activate the amide oxygen, making it a good leaving group (as a phosphate or trifluoroacetate ester). Subsequent elimination of this group and a proton from the amide nitrogen forms the nitrile.
Part 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete mesylation/tosylation of the starting alcohol. 2. Poor quality or inactive cyanide reagent. 3. Reaction temperature is too low. 4. Presence of water in the reaction. | 1. Confirm completion of the mesylation step by TLC before proceeding. Consider using a slight excess of mesyl chloride and base. 2. Use freshly opened, high-purity cyanide reagent. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the cyanide. 3. For the cyanation step, ensure the temperature is maintained at the recommended level (e.g., 80-100 °C in DMF). 4. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Formation of Significant Byproducts | 1. Elimination reaction competing with substitution, forming 3-pyrroline. 2. Hydrolysis of the nitrile group to a carboxylic acid or amide during workup. 3. Over-reaction or side reactions involving the unprotected pyrrolidine nitrogen. | 1. Use a less-hindered base for the mesylation step. Ensure the cyanation is carried out in a polar aprotic solvent (like DMF or DMSO) which favors SN2 reactions over E2. 2. Avoid strongly acidic or basic conditions during workup if possible. A neutral or mildly basic aqueous wash is preferred. 3. If not using a protected pyrrolidine, consider adding the cyanide reagent at a lower temperature and then slowly warming the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is highly water-soluble. 2. Product co-elutes with impurities during column chromatography. 3. Product is unstable. | 1. After extraction, back-extract the aqueous layer several times with the organic solvent. Consider a continuous liquid-liquid extraction for highly polar products. Formation of the hydrochloride salt can aid in precipitation and isolation. 2. Try a different solvent system for chromatography. A gradient elution may be necessary. Consider derivatizing the product (e.g., with a Boc group) to make it less polar and easier to purify, followed by deprotection. 3. Store the purified product as its hydrochloride salt, which is generally more stable and less hygroscopic. Store under an inert atmosphere at low temperature. |
Troubleshooting Decision Tree.
Part 4: Alternative Protocols & Comparative Data
For laboratories looking to avoid highly toxic cyanide sources, several alternatives are available. The choice of reagent will depend on the specific substrate and desired reaction conditions.
| Cyanide Reagent | Typical Catalyst | Typical Solvent(s) | Temp. (°C) | Key Advantages | Key Disadvantages |
| Sodium/Potassium Cyanide | None or Phase-Transfer Catalyst | DMF, DMSO | 80-120 | High reactivity, low cost. | Highly toxic, requires careful handling. |
| Zinc Cyanide (Zn(CN)₂) | Pd or Ni catalyst | DMF, DMAc | 80-120 | Less toxic than NaCN/KCN.[2] | Requires a transition metal catalyst, can be slower. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd catalyst | DMF/H₂O | 100-140 | Low toxicity, stable solid.[2] | Requires a catalyst, higher temperatures may be needed. |
| Acetone Cyanohydrin | Base (e.g., Et₃N) | Aprotic Solvents | 25-80 | Can be used under milder conditions.[2] | It is a source of HCN, so it must be handled in a well-ventilated fume hood. |
| Trimethylsilyl Cyanide (TMSCN) | Lewis Acid (e.g., Sc(OTf)₃) | Acetonitrile | 25-90 | Versatile reagent, can be used for various substrates.[9] | Moisture sensitive, can be expensive. |
References
- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxid
- The Role of 1-N-Boc-3-Cyanopyrrolidine in Modern Organic Synthesis. Medium. [Link]
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Deprotection of different N-Boc-compounds.
- Deprotection of N-BOC compounds.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- RECENT ADVANCES IN CYANATION REACTIONS.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
- Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Deriv
- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Previous and proposed work for the synthesis of 3-cyanopyrroles.
- Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society. [Link]
- A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC. [Link]
- Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. [Link]
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Pyrrolidine-Mediated Direct Preparation of (E)-Monoarylidene Derivatives of Homo- and Heterocyclic Ketones with Various Aldehydes. MDPI. [Link]
- (3r)-pyrrolidine-3-carbonitrile;hydrochloride. Chemical-Suppliers. [Link]
- Ring-opening reaction of pyrrolenine to form crotonitrile isomers and...
- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. NIH. [Link]
- ChemInform Abstract: Synthesis of Pyrrolidines and Pyrroles by Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences.
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. chemscene.com [chemscene.com]
- 8. (3r)-pyrrolidine-3-carbonitrile;hydrochloride | CAS 1153950-54-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in "Pyrrolidine-3-carbonitrile" samples
<content_type> Technical Support Center: Identification of Impurities in Pyrrolidine-3-carbonitrile
Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this critical pharmaceutical intermediate.[1] My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the quality and safety of your materials.
The control of impurities is a critical aspect of pharmaceutical development, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure the safety and efficacy of the final drug product.[2][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities in pharmaceutical ingredients can be broadly categorized into organic, inorganic, and residual solvents.[3][7][8] For this compound, you should primarily be concerned with organic impurities stemming from the synthesis process or degradation.
-
Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, or by-products from side reactions.[9] The specific impurities will depend heavily on the synthetic route used. Common synthetic pathways to pyrrolidine derivatives may involve starting materials like L-proline or involve reactions like Michael additions, which can lead to specific side products.[10][11][12]
-
Degradation Products: this compound can degrade under certain conditions (e.g., presence of moisture, oxygen, light, or extreme temperatures).[9][13][14] A primary degradation pathway to consider is the hydrolysis of the nitrile group to a carboxylic acid or an amide.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product and must be controlled according to ICH Q3C guidelines.[2][5]
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A2: A systematic approach is crucial. The first step is to gather as much information as possible from your existing analytical setup before proceeding to more complex structural elucidation techniques.
The overall workflow for identifying an unknown impurity involves a combination of separation and spectroscopic techniques.[7][9][15]
Caption: General Workflow for Impurity Identification
Q3: What are the ICH thresholds I need to be aware of for these impurities?
A3: The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[6] The key thresholds are:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which an impurity's structure must be determined.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.
These thresholds are dependent on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This table is a simplified summary based on ICH Q3A(R2) guidelines. Always refer to the official ICH documents for complete and up-to-date information.[6] |
Troubleshooting Guide
Issue 1: My this compound sample is showing increasing levels of a specific impurity over time upon storage.
-
Probable Cause: This strongly suggests a degradation product is forming. The nitrile group is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. The pyrrolidine ring itself can also be subject to oxidative degradation.[13][14]
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the sample is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.
-
Forced Degradation Study: To confirm the hypothesis, perform a forced degradation study. Expose your sample to acidic, basic, oxidative, and photolytic stress conditions. Monitor the formation of the impurity under each condition. This will not only help confirm the degradation pathway but is also a requirement for regulatory submissions.
-
Structural Elucidation: Use LC-MS to get a molecular weight of the impurity. If it corresponds to the addition of a water molecule (M+18), hydrolysis of the nitrile to an amide is a likely possibility. Further confirmation would require isolation and NMR analysis.[16][17]
-
Issue 2: I am trying to develop an HPLC method, but I'm getting poor peak shape for the main component and impurities.
-
Probable Cause: this compound is a basic compound due to the secondary amine. This can lead to strong interactions with residual silanol groups on standard silica-based C18 columns, resulting in peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This will occupy the active silanol sites and improve peak shape. Alternatively, use a mobile phase with a low pH (e.g., using formic acid or phosphoric acid) to ensure the amine is protonated.
-
Column Selection: Consider using a column specifically designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., a polymer-based column).
-
Check for Metal Chelation: If you suspect chelation with metal ions in your HPLC system or column, adding a chelating agent like EDTA to the mobile phase might help.
-
Issue 3: My mass spectrometry data for an impurity is ambiguous, and I cannot confidently propose a structure.
-
Probable Cause: Mass spectrometry provides the molecular weight and fragmentation patterns, but this is often not sufficient for unambiguous structure determination, especially for isomers.[18][19]
-
Troubleshooting Steps:
-
Isolate the Impurity: The gold standard for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[17] You will need to isolate a sufficient quantity of the impurity, typically through preparative HPLC.[16]
-
Perform 1D and 2D NMR Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular structure by establishing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).[20]
-
-
High-Resolution Mass Spectrometry (HRMS): If not already done, obtain HRMS data to determine the exact mass and calculate the elemental composition, which is a critical piece of evidence.[16]
-
Experimental Protocols
Protocol 1: Generic HPLC-UV/MS Method for Impurity Profiling
This method serves as a starting point and will likely require optimization for your specific sample and impurity profile.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).[16][21]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 210 nm (or scan for optimal wavelength).
-
MS Parameters (ESI+):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL.[18]
Protocol 2: Sample Preparation for NMR Structural Elucidation
This protocol assumes the impurity has been isolated via preparative HPLC and the solvent has been removed.
-
Sample Quantity: Aim for at least 1-5 mg of the isolated impurity.
-
Solvent Selection: Choose a deuterated solvent in which the impurity is fully soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).[19]
-
Procedure:
Caption: Potential Synthesis & Degradation Impurities
By understanding the potential sources of impurities and employing a logical, multi-technique approach to identification, you can effectively troubleshoot issues and ensure the quality of your this compound samples, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
- Quality: impurities. European Medicines Agency (EMA).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
- Pyrrolidine. SpectraBase.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. (2021).
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate.
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. (2025).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
- Journal Pre-proof. UNICAM. (2021).
- Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. (2021).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. (2022).
- This compound. MySkinRecipes.
- Impurity Profiling in different analytical techniques. IJNRD. (2024).
- RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025).
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. (2024).
- Identification and Characterization of Impurities in Fipronil Insecticide by LC-MS/MS and NMR. PubMed.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
- Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride. Google Patents.
- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Google Patents.
- Pyrrolidine. Wikipedia.
- Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS.
- Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. (2025).
- Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. (2013).
- NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI.
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Pyrrolidine-3-carbonitrile Stability and Degradation Troubleshooting Center
Welcome to the Technical Support Center for Pyrrolidine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and drug development processes.
Introduction: Understanding the Molecule
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly for central nervous system disorders[1]. Its structure, featuring a saturated pyrrolidine ring and a nitrile functional group, presents a unique stability profile. While the pyrrolidine ring is generally stable, the nitrile group is susceptible to hydrolysis, and the molecule as a whole can be sensitive to oxidative and other stress conditions. This guide provides a framework for identifying, mitigating, and analyzing potential degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C[1]. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation.
Q2: I suspect my sample of this compound has degraded. What are the likely degradation products?
A2: Based on the chemical structure, the two most probable degradation products arise from the hydrolysis of the nitrile group. Under aqueous conditions, especially in the presence of acid or base, the nitrile can hydrolyze first to Pyrrolidine-3-carboxamide and then further to Pyrrolidine-3-carboxylic acid [2][3][4]. Oxidative degradation of the pyrrolidine ring is also a possibility, potentially leading to ring-opened byproducts[5][6].
Q3: Can I use this compound in acidic or basic solutions?
A3: Caution is advised. The nitrile functional group is known to undergo hydrolysis under both acidic and basic conditions[2][3][4]. The rate of hydrolysis is often accelerated by heat. If your experimental protocol requires acidic or basic conditions, it is crucial to perform the reaction at the lowest possible temperature and for the shortest duration. We recommend running a control experiment to quantify the extent of degradation under your specific conditions.
Q4: My HPLC analysis shows a new, more polar peak appearing over time. What could it be?
A4: A new, more polar peak is a strong indicator of degradation. The most likely candidates are the hydrolysis products, Pyrrolidine-3-carboxamide and Pyrrolidine-3-carboxylic acid. Carboxylic acids, in particular, are significantly more polar than the parent nitrile and will typically have a shorter retention time on a reverse-phase HPLC column.
Q5: Are there any special handling precautions for this compound?
A5: Yes. Due to the presence of the nitrile (cyano) group, this compound should be handled with care, following safety protocols for cyanide-containing compounds. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as double gloves and safety goggles, and avoiding the creation of dust or aerosols[7][8][9]. It is critical to prevent contact with strong acids, which could potentially release hydrogen cyanide gas[8][10].
Part 2: Troubleshooting Guides
This section provides structured guidance for investigating and resolving stability issues you may encounter.
Guide 1: Investigating Unexpected Experimental Results
If you are observing lower-than-expected yields, new impurities in your reaction mixture, or inconsistent biological activity, consider the stability of your this compound starting material.
Workflow for Investigating Material Instability:
Caption: A systematic approach to developing a stability-indicating HPLC method.
Key Considerations & Causality:
-
No Strong Chromophore: this compound lacks a strong UV chromophore. Detection at low wavelengths (e.g., 190-210 nm) is possible but may suffer from low sensitivity and interference from common solvents and additives.[11] For quantitative analysis, derivatization with a UV-active agent like benzoyl chloride may be necessary, or alternatively, the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is recommended.[11]
-
Column Choice: A standard C18 reverse-phase column is a good starting point. The expected degradation products (amide and carboxylic acid) are more polar and will elute earlier than the parent compound.
-
Mobile Phase pH: The pH of the aqueous mobile phase is a critical parameter. To analyze the carboxylic acid degradant, the pH should be kept low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of the acid, resulting in a sharp, well-retained peak.
-
Using Stressed Samples: The key to developing a stability-indicating method is to use samples where degradation has actually occurred. This is the only way to ensure that the degradation products are chromatographically resolved from the parent compound.
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds.
- The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Retrieved from UQ Policy and Procedure Library. [Link]
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- Fang, J., et al. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Chemosphere, 148, 217-224. [Link]
- International Council for Harmonisation. (n.d.). Q3A Impurities in New Drug Substances.
- Szafraniec-Szczęsny, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
- Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
- The Hong Kong University of Science and Technology. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways.
- International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
- National Center for Biotechnology Information. (2024). Nitrilation of carboxylic acids by PIII/PV-catalysis.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- National Center for Biotechnology Information. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents. (n.d.). CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
- ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
- PubMed. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
- MDPI. (n.d.). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations.
- PubMed. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases.
- ResearchGate. (n.d.). A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone).
- PubMed. (2013). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry.
- PubMed. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils.
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Technical Support Center: Overcoming Low Yields in Pyrrolidine-3-carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Pyrrolidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high yields of this valuable heterocyclic building block. This compound and its derivatives are crucial intermediates in medicinal chemistry, often utilized in the design of novel therapeutics.[1] However, its synthesis can be fraught with challenges leading to suboptimal yields.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for synthesizing the pyrrolidine core?
There are two primary approaches for constructing the pyrrolidine ring.[2] The choice depends heavily on the desired substitution pattern and stereochemistry.
-
Functionalization of Cyclic Precursors: This is a very common method that starts with a readily available, often chiral, pyrrolidine-containing molecule like L-proline or 4-hydroxy-L-proline.[3] The existing ring is then chemically modified to introduce the desired functional groups. This strategy is advantageous for maintaining stereochemical integrity.
-
Cyclization of Acyclic Precursors: This approach builds the pyrrolidine ring from a linear molecule through an intramolecular reaction.[3] Common methods include 1,3-dipolar cycloadditions of azomethine ylides, intramolecular Michael additions, or reductive amination of dicarbonyl compounds.[4][5] This route offers high flexibility in accessing diverse substitution patterns.
Q2: How is the nitrile group typically installed at the 3-position?
Directly installing a nitrile at the 3-position can be challenging. More often, a precursor functional group is established at C-3, which is then converted to the nitrile. A robust and widely used method is the dehydration of a primary amide. For instance, if you have synthesized pyrrolidine-3-carboxamide, it can be dehydrated using reagents like trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent to yield the desired carbonitrile.[6] This transformation is a key step in the synthesis of many cyanopyrrolidine-based pharmaceutical intermediates.[6][7]
Q3: What are the most critical reaction parameters to control for a successful synthesis?
Several parameters are universally critical in pyrrolidine synthesis to minimize side reactions and maximize yield:
-
Temperature Control: Many steps, particularly those involving strong bases or highly reactive intermediates, are exothermic. Maintaining low temperatures (e.g., 0 °C to -78 °C) can prevent the formation of elimination byproducts and other side reactions.[8]
-
Anhydrous Conditions: Reactions involving organometallics, hydrides, or strong bases like sodium hydride (used in Dieckmann condensations) are extremely sensitive to moisture.[9] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Stoichiometry and Order of Addition: Precise control over the amount of each reagent is crucial. Slow, controlled addition of a reactive species can often prevent localized high concentrations that lead to unwanted side reactions.
-
Solvent Choice: The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture.[8] Furthermore, the polarity of the solvent can influence reaction pathways and rates. Aprotic polar solvents like DMF and DMSO are often used for nucleophilic substitution reactions.[8]
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: The reaction stalls, and TLC analysis shows significant starting material remaining.
-
Question: My reaction has been running for the recommended time, but a TLC spot corresponding to my starting material is still prominent. What are the likely causes and solutions?
-
Answer: A stalled reaction points to an issue with reactivity or reaction conditions.
-
Causality & Explanation: This often stems from insufficient activation energy, catalyst poisoning, or poor solubility. If a catalyst (e.g., Pd/C for hydrogenation) is used, trace impurities in the substrate or solvent could be deactivating it.[8] If the reaction is heterogeneous, poor stirring can limit contact between reactants.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure your reagents, especially catalysts or moisture-sensitive compounds, have not degraded. Use a freshly opened bottle or repurify if necessary.
-
Increase Temperature: If the reaction is known to be robust, gradually increasing the temperature by 10-20 °C can provide the necessary activation energy. Monitor by TLC for the appearance of new byproduct spots.
-
Check Solubility: Confirm that all starting materials are fully dissolved at the reaction temperature. If not, consider a different solvent system or a co-solvent.
-
Add More Reagent: If one of the reagents is known to degrade under the reaction conditions, a second charge of that reagent might be necessary to drive the reaction to completion.
-
-
Problem 2: The starting material is consumed, but the yield is low with a complex mixture of byproducts.
-
Question: My TLC shows the starting material is gone, but I have a smear or multiple new spots instead of a clean product spot. Why is my yield so low?
-
Answer: This scenario indicates that the reaction is proceeding down undesired pathways, creating a variety of byproducts.
-
Causality & Explanation: The primary cause is often that the reaction conditions are too harsh (e.g., temperature is too high, base is too strong), leading to side reactions like elimination, polymerization, or epimerization. For instance, in base-catalyzed cyclizations, intermolecular condensation can compete with the desired intramolecular reaction, leading to oligomers or polymers.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yields with byproduct formation.
-
Problem 3: Significant product loss occurs during aqueous work-up and purification.
-
Question: I suspect my reaction yield is good, but I lose most of my material during extraction and column chromatography. How can I improve my recovery?
-
Answer: Pyrrolidine derivatives, especially unprotected ones, can be quite polar and exhibit some water solubility, leading to poor recovery during standard work-ups.[8][10]
-
Causality & Explanation: The free amine in the pyrrolidine ring acts as a hydrogen bond donor and acceptor, increasing its affinity for the aqueous phase. This makes extraction with common organic solvents like ethyl acetate or dichloromethane inefficient.
-
Troubleshooting Steps:
-
Salt Out the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.[8]
-
Increase Number of Extractions: Perform multiple extractions (5-7 times) with smaller volumes of organic solvent rather than a few extractions with large volumes.
-
Use a Different Solvent: A more polar solvent like n-butanol can be more effective for extracting highly polar compounds.
-
pH Adjustment: If your compound is basic, you can basify the aqueous layer (e.g., with Na₂CO₃) to ensure the amine is in its freebase form, which is typically less water-soluble than its protonated salt form.
-
Avoid Chromatography: If possible, try to purify the product by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride or oxalate salt).[1]
-
-
Recommended Synthetic Protocol & Data
One plausible and flexible route to a this compound precursor involves an organocatalyzed Michael addition followed by reductive cyclization. This approach allows for the construction of the substituted pyrrolidine ring with good stereocontrol.[11][12]
Protocol: Synthesis of a Pyrrolidine-3-Carboxylate Precursor
This protocol describes the synthesis of a 5-substituted pyrrolidine-3-carboxylic acid derivative, which can be further converted to the target carbonitrile.
Step 1: Organocatalytic Enantioselective Michael Addition
Caption: Workflow for the Michael addition step.
-
To a solution of the 4-oxo-2-enoate (1.0 equiv) and nitroalkane (1.5 equiv) in toluene (0.2 M), add the organocatalyst (0.1 equiv).
-
Stir the reaction mixture at low temperature (e.g., 0 °C) for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the resulting Michael adduct by flash column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct (1.0 equiv) in methanol.
-
Add a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (H₂) (e.g., 50 psi) or use a hydrogen balloon.
-
Stir vigorously at room temperature until the nitro group is fully reduced and cyclization has occurred (monitor by TLC/LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrrolidine-3-carboxylate product.
Data Summary: Influence of Reaction Parameters
The choice of catalyst and solvent can significantly impact the yield and enantioselectivity of the key Michael addition step.
| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Proline | DMSO | 75 | 60% |
| 2 | Diarylprolinol Silyl Ether | Toluene | 92 | >95% |
| 3 | Squaramide | DCM | 88 | 92% |
| 4 | Thio-urea Catalyst | Hexane | 85 | 90% |
| Data is representative and compiled from principles discussed in organocatalysis literature.[11][12][13] |
Final Conversion to this compound
The resulting pyrrolidine-3-carboxylate can be converted to the target carbonitrile in two steps:
-
Amidation: Convert the ester to the primary amide (pyrrolidine-3-carboxamide) using ammonia or a protected ammonia equivalent.
-
Dehydration: Dehydrate the primary amide to the nitrile using a suitable dehydrating agent like TFAA in an appropriate solvent like THF, followed by a mild basic quench.[6]
By systematically addressing potential pitfalls in the reaction sequence and purification, researchers can significantly improve the yield and purity of this compound, facilitating its use in further synthetic endeavors.
References
- BenchChem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- Guidechem. (n.d.). This compound (cas 10603-53-9) SDS/MSDS.
- MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- RSC Publishing. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry.
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
- BLD Pharm. (n.d.). 10603-53-9 | this compound.
- MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- National Institutes of Health (NIH). (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers. NIH.
- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
- Google Patents. (n.d.). US4910320A - Process for preparing 3-pyrrolidinol.
- ChemScene. (n.d.). 1154097-27-4 | (3R)-Pyrrolidine-3-carbonitrile.
- Chem-Impex. (n.d.). This compound hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet - Pyrrolidine.
- Tocris Bioscience. (n.d.). Optimizing Organic Synthesis with Versatile Pyrrolidine Derivatives.
- RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry.
- National Institutes of Health (NIH). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. NIH.
- Google Patents. (n.d.). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. American Chemical Society.
- ResearchGate. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.
- OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives).
- Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
- PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification. American Chemical Society.
- Google Patents. (n.d.). Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.
- National Institutes of Health (NIH). (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. NIH.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- ResearchGate. (n.d.). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate | Request PDF.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Pyrrolidine-3-carbonitrile
Welcome to the technical support resource for Pyrrolidine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. This compound is a valuable scaffold in the synthesis of a wide range of biologically active compounds, particularly as an intermediate for active pharmaceutical ingredients (APIs) targeting central nervous system disorders.[1] Its bifunctional nature, containing both a secondary amine and a nitrile group, allows for diverse chemical modifications.
However, this reactivity also presents unique challenges. This document provides in-depth troubleshooting guides and answers to frequently asked questions regarding the common side reactions encountered during its functionalization. Our goal is to explain the causality behind these issues and provide field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their relative reactivity?
The molecule has two main sites for functionalization: the secondary amine (N1) and the carbon alpha to the nitrile group (C3). The nitrogen atom is a potent nucleophile and a base, making it highly susceptible to electrophilic attack (alkylation, acylation). The proton at C3 is acidic and can be removed by a sufficiently strong base to form a carbanion, which can then act as a nucleophile. Generally, N-functionalization is more facile and occurs under milder conditions than C3-functionalization.
Q2: I'm observing epimerization at the C3 position during my reaction. Why does this happen and how can I stop it?
Epimerization at C3 occurs when the proton at this stereocenter is abstracted by a base, forming a planar, achiral carbanion (or an enolate-like species with the nitrile). Reprotonation can then occur from either face, leading to racemization. This is a significant risk when using strong bases (e.g., LDA, NaH) with the intent of C-alkylation or when performing N-alkylation under harsh basic conditions where the C3 proton can be inadvertently removed. To prevent this, use the mildest base possible for your intended transformation and maintain low reaction temperatures. For N-alkylation, non-nucleophilic organic bases like DIPEA or inorganic bases like K₂CO₃ are preferable to stronger alkoxides or hydrides.
Q3: My nitrile group is hydrolyzing to an amide or carboxylic acid. What conditions should I change?
Nitrile hydrolysis is typically catalyzed by strong acidic or basic conditions, especially in the presence of water at elevated temperatures. If your reaction requires a strong base, ensure strictly anhydrous conditions. If purification involves an aqueous workup, keep the exposure time to acidic or basic solutions minimal and perform it at low temperatures. For reactions sensitive to hydrolysis, consider protecting the nitrile group, although this adds steps to the synthesis. Often, careful selection of reagents that do not promote hydrolysis is the best strategy. For instance, in a deprotection step, choosing a method like catalytic hydrogenation over strong acid-mediated cleavage can preserve the nitrile.
Q4: When performing N-alkylation, my reaction produces a significant amount of a highly polar byproduct that won't elute from a silica column. What is it?
This is a classic sign of over-alkylation. The desired N-alkylated pyrrolidine product is a tertiary amine, which is still nucleophilic. It can react with a second molecule of your alkylating agent to form a quaternary ammonium salt. These salts are ionic, highly polar, and often insoluble in common organic solvents used for chromatography. This issue is more prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.[2]
Troubleshooting Guide 1: N-Functionalization (Alkylation & Acylation)
The secondary amine of this compound is a common handle for introducing substituents. However, controlling this reactivity is key to avoiding unwanted products.
Problem 1.1: Over-alkylation yielding quaternary ammonium salts.
-
Causality: The tertiary amine product competes with the starting secondary amine for the alkylating agent. This side reaction is kinetically favored with reactive, sterically unhindered alkylating agents and when the concentration of the alkylating agent is high.
-
Troubleshooting Strategies:
-
Stoichiometry Control: Use no more than 1.0-1.1 equivalents of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, favoring reaction with the more abundant starting material.
-
Choice of Base: Use a non-nucleophilic hindered base (e.g., DIPEA) or a solid-supported inorganic base (K₂CO₃, Cs₂CO₃) that can be filtered off. Strong bases like NaH can deprotonate the product, but this is often not sufficient to prevent quaternization.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions, including the unwanted second alkylation.[2] Consider a less polar solvent like ACN or THF if the reaction proceeds at an acceptable rate.
-
Table 1: Comparison of Bases for N-Alkylation
| Base | Typical Solvent | Temperature (°C) | Key Considerations & Side Reactions |
| K₂CO₃ | ACN, DMF | 25 - 80 | Mild, heterogeneous. Slower reaction times. Low risk of C3 epimerization.[2] |
| Cs₂CO₃ | DMF, THF | 25 - 60 | More soluble and reactive than K₂CO₃. Good for less reactive alkyl halides. |
| DIPEA | DCM, THF | 0 - 25 | Homogeneous, mild. Easy to remove post-reaction. Minimal risk of C3 epimerization. |
| NaH | THF, DMF | 0 - 25 | Strong, irreversible deprotonation. Risk of C3 proton abstraction and epimerization. Requires strict anhydrous conditions. |
Problem 1.2: Low reactivity or incomplete conversion.
-
Causality: This often occurs with sterically hindered or electronically deactivated alkylating agents (e.g., secondary halides, aryl halides). The basicity of the amine might also be reduced by an existing N-protecting group.
-
Troubleshooting Strategies:
-
Increase Temperature: Refluxing the reaction may be necessary, but monitor for epimerization and other decomposition pathways.
-
Use a More Active Base/Solvent System: Switching from K₂CO₃ to the more reactive Cs₂CO₃ can be effective.
-
Finkelstein Reaction: For alkyl chlorides or bromides, adding a catalytic amount of sodium iodide (NaI) can generate the more reactive alkyl iodide in situ.[2]
-
Workflow: Troubleshooting N-Alkylation
Below is a decision-making workflow to diagnose and solve common N-alkylation issues.
Caption: Decision tree for troubleshooting N-alkylation reactions.
Troubleshooting Guide 2: C-Functionalization (α to Nitrile)
Alkylation at the C2 or C5 position of the pyrrolidine ring is a common strategy, but it requires careful control of reaction conditions to avoid side reactions related to the C3 position.
Problem 2.1: Epimerization at C3 leading to diastereomeric mixtures.
-
Causality: As previously mentioned, the use of strong bases required for C-H activation can easily deprotonate the C3 position. This is particularly problematic in reactions intended to functionalize C2 or C5.
-
Troubleshooting Strategies:
-
Protecting Group Strategy: Install an N-Boc or N-Cbz protecting group. These electron-withdrawing groups decrease the nucleophilicity of the nitrogen and can influence the acidity of adjacent protons. The bulky Boc group can also direct lithiation to the less hindered C5 position.
-
Directed Metalation: The use of a directing group on the nitrogen in combination with an organolithium base can achieve regioselective deprotonation, avoiding the C3 position.
-
Low Temperature: Perform the deprotonation at very low temperatures (-78 °C) to kinetically favor deprotonation at the desired site and minimize the rate of proton exchange at C3.
-
Mechanism: C3 Epimerization
The diagram below illustrates the base-mediated epimerization process at the C3 stereocenter.
Caption: Base-mediated abstraction of the C3 proton leads to a planar, achiral intermediate, resulting in racemization.
Troubleshooting Guide 3: Nitrile Group Transformations
The nitrile group can be converted into amines, amides, carboxylic acids, or ketones, significantly expanding the molecular diversity accessible from this scaffold.
Problem 3.1: Incomplete reduction of nitrile to primary amine.
-
Causality: The reduction of a nitrile to an amine proceeds through an imine intermediate. Incomplete reaction can result from a deactivated catalyst, insufficient reducing agent, or non-optimal reaction conditions.
-
Troubleshooting Strategies:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, effective reagent for this transformation but has poor functional group tolerance. Catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C) is often cleaner but can be slower and may require high pressure.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh. For Raney Ni, which is often stored under water, ensure it is properly washed with the reaction solvent.
-
Additives: For catalytic hydrogenations, the addition of ammonia or a primary amine can sometimes suppress the formation of secondary amine byproducts where the product amine adds to the intermediate imine.
-
Table 2: Comparison of Reagents for Nitrile Reduction
| Reagent | Typical Conditions | Pros | Cons & Common Side Reactions |
| LiAlH₄ | THF, 0 °C to reflux | High yielding, fast. | Highly reactive, not chemoselective. Reacts with esters, amides, etc. Requires careful quenching. |
| H₂ / Raney Ni | MeOH or EtOH, NH₃, 25-60 °C, 50-500 psi | Good for substrates with reducible groups (e.g., benzyl ethers). | Can be slow. Requires specialized high-pressure equipment. Catalyst can be pyrophoric. |
| H₂ / Pd/C | MeOH, AcOH, 25 °C, 50-1000 psi | Effective, common catalyst. | Will also reduce double bonds, benzyl protecting groups, etc. |
| NaBH₄ / CoCl₂ | MeOH, 0-25 °C | Milder than LiAlH₄. | Can sometimes stall at the imine stage or require long reaction times. |
Appendix A: Recommended Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.
Protocol 2: Controlled Mono-N-Alkylation using K₂CO₃
-
To a solution of this compound (1.0 eq) in acetonitrile (ACN, approx. 0.3 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) to the suspension.
-
Heat the mixture to 50-60 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the mono-alkylated product.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link][3]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][4]
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link][5]
- Questions and answers in Pyrrolidines.
- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxid
- Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity. Molecules. [Link][7]
- Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry. [Link][8]
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link][9]
- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link][10]
- This compound. MySkinRecipes. [Link][1]
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Technical Support Center: Chiral Separation of Pyrrolidine-3-carbonitrile Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enantioselective separation of Pyrrolidine-3-carbonitrile. This guide is designed for researchers, chromatographers, and drug development professionals who are tasked with developing robust analytical or preparative methods for this critical chiral building block. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making the accurate quantification and isolation of its individual enantiomers a matter of paramount importance.
This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, empowering you to troubleshoot and optimize your separations effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful chiral separation strategy for this compound.
Q1: Why is the chiral separation of this compound important?
A1: The two enantiomers of a chiral molecule, like this compound, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines requiring that the stereoisomeric composition of chiral drug products be well-characterized. One enantiomer may be the active therapeutic agent, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, separating and quantifying the enantiomers is a critical step in the development of safe and effective medicines.
Q2: What are the primary analytical techniques for separating this compound enantiomers?
A2: The two most powerful and widely used techniques are Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) , both utilizing Chiral Stationary Phases (CSPs).
-
SFC is often the preferred first choice. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This translates to faster analysis times, higher efficiency, and reduced consumption of organic solvents compared to HPLC.
-
Chiral HPLC remains a robust and versatile alternative. It can be performed in several modes, including normal-phase, reversed-phase, and polar organic mode, offering complementary selectivity to SFC. The choice between HPLC and SFC may depend on available instrumentation and the specific separation challenge.
Q3: How do I select an appropriate initial Chiral Stationary Phase (CSP)?
A3: There is no single universal CSP for all chiral separations. However, for this compound, a systematic screening approach starting with polysaccharide-based CSPs is the most effective strategy. These columns, derived from cellulose or amylose coated or immobilized on a silica support, resolve the broadest range of chiral compounds.
A recommended starting screen would include columns with complementary selectivities:
-
An amylose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) derivative).
-
A cellulose-based CSP (e.g., tris(3,5-dichlorophenylcarbamate) or tris(3,5-dimethylphenylcarbamate) derivative).
Immobilized polysaccharide CSPs are highly recommended as they offer greater solvent flexibility, allowing for the use of a wider range of organic solvents and more aggressive column cleaning procedures without damaging the stationary phase.
Q4: What is the difference between direct and indirect chiral separation methods?
A4:
-
Direct Method: This is the most common approach where the racemic mixture is injected directly onto a Chiral Stationary Phase (CSP). Separation occurs because the two enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP, which have different energies of interaction, leading to different retention times.
-
Indirect Method: In this approach, the enantiomers are first reacted with a pure, single-enantiomer chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column, such as a C18 column. This method can be useful if a direct separation is difficult to achieve or if enhanced detection sensitivity (e.g., by introducing a fluorophore or a readily ionizable group for LC-MS) is required. However, it adds complexity, and care must be taken to ensure the derivatization reaction proceeds to completion without any racemization.
Section 2: Chiral Method Development Strategy
A structured, screening-based approach is the most efficient path to a successful chiral separation. The goal of the initial screen is not to achieve a perfect separation, but to quickly identify a promising combination of column and mobile phase for further optimization.
Systematic Screening Workflow
The following diagram outlines a logical workflow for developing a chiral separation method for this compound.
Caption: A systematic workflow for chiral method development.
Initial Screening Conditions
The following table provides a robust starting point for screening this compound. Using immobilized columns is advantageous due to their broader solvent compatibility.
| Parameter | SFC Screening | HPLC (Normal Phase) Screening |
| Columns | Immobilized Amylose & Cellulose-based CSPs (e.g., 3 µm, 4.6x100 mm) | Immobilized Amylose & Cellulose-based CSPs (e.g., 3 µm, 4.6x100 mm) |
| Mobile Phase A | Supercritical CO₂ | n-Hexane |
| Mobile Phase B | Methanol or Ethanol | Isopropanol or Ethanol |
| Gradient/Isocratic | Fast Gradient (e.g., 5-40% B in 5 min) or Isocratic (20% B) | Isocratic (e.g., 20% B) |
| Flow Rate | 2-3 mL/min | 1 mL/min |
| Back Pressure (SFC) | 150 bar | N/A |
| Temperature | 40 °C | 25 °C |
| Detection | UV (e.g., 210 nm) or MS | UV (e.g., 210 nm) |
Section 3: Troubleshooting Guide
Even with a systematic approach, challenges can arise. This guide addresses common problems in a question-and-answer format.
Q: Problem: I am seeing poor or no resolution (Rs < 1.5) between the enantiomers.
A: This is the most common challenge in chiral separations. The cause is insufficient difference in the interaction energy between the two enantiomers and the CSP.
Potential Causes & Solutions:
-
Incorrect CSP/Mobile Phase Combination: The current system does not provide the necessary chiral recognition.
-
Solution: If you have only tried one CSP, you must screen others. Selectivity between amylose and cellulose phases can be dramatically different. If you have screened multiple CSPs with one co-solvent (e.g., Methanol in SFC), re-screen the most promising columns with a different co-solvent (e.g., Ethanol or Isopropanol). Sometimes this simple change is enough to induce or significantly improve separation.
-
-
Suboptimal Mobile Phase Strength: The mobile phase may be too strong (eluting the peaks too quickly for separation to occur) or too weak (causing broad peaks and long run times).
-
Solution: Systematically vary the percentage of the organic co-solvent (modifier). In SFC, try a range from 10% to 30% alcohol. In normal-phase HPLC, adjust the alcohol percentage between 10% and 40%.
-
-
Lack of Secondary Interactions: The key interactions (hydrogen bonds, dipole-dipole) needed for chiral recognition are not being properly formed.
-
Solution: Introduce an acidic or basic additive to the mobile phase. For a basic analyte like this compound, a basic additive like diethylamine (DEA) can improve peak shape, but an acidic additive like trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) can sometimes enhance the specific interactions needed for separation. Screen both types of additives systematically.
-
-
Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.
-
Solution: Lowering the column temperature often increases resolution, as it enhances the stability of the transient diastereomeric complexes. Try reducing the temperature in 5-10 °C increments. Conversely, in rare cases, increasing temperature can improve kinetics and lead to better separation.
-
Caption: Troubleshooting decision tree for poor resolution.
Q: Problem: My peaks are tailing or are very broad.
A: This is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
Potential Causes & Solutions:
-
Silanol Interactions: The basic secondary amine on the pyrrolidine ring can interact strongly with acidic silanol groups on the silica support, leading to peak tailing.
-
Solution: Add a basic modifier to the mobile phase. A small amount of an amine like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2%) will compete for the active silanol sites and dramatically improve the peak shape of your basic analyte.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and broadening upon injection.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample. For SFC, ethanol is often a good choice.
-
-
Column Overload: Injecting too much mass onto the column can saturate the stationary phase.
-
Solution: Reduce the sample concentration or the injection volume and re-inject.
-
Q: Problem: My retention times are drifting or are not reproducible.
A: This issue points to an unequilibrated system or changes in the mobile phase or column condition.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Chiral columns, especially when additives are used, can require longer equilibration times than standard reversed-phase columns.
-
Solution: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection. When changing mobile phases, perform a proper flushing and re-equilibration sequence.
-
-
Column "Memory Effect": Additives, particularly basic ones, can be retained on the column and affect subsequent analyses, even after the mobile phase is changed.
-
Solution: Dedicate specific columns to specific additive types (acidic or basic) if possible. If you must switch, flush the column thoroughly with a strong, compatible solvent (for immobilized phases, THF or DMF can be used, followed by isopropanol). Always check the column's instruction manual for solvent compatibility.
-
-
Temperature or Pressure Fluctuations: The mobile phase density in SFC is sensitive to temperature and pressure, which directly impacts retention.
-
Solution: Ensure your instrument's column oven and back-pressure regulator are functioning correctly and providing stable conditions.
-
Section 4: Example Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Direct Enantioseparation by SFC
This method is based on conditions found to be effective for similar pyrrolidone derivatives.
-
Chromatographic System: Analytical SFC system with back-pressure regulator.
-
Chiral Stationary Phase: Lux Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 100 mm.
-
Mobile Phase: Supercritical CO₂ and Methanol.
-
Isocratic Conditions: 85% CO₂, 15% Methanol.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 150 bar.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve racemic this compound in Methanol to a concentration of 1.0 mg/mL.
-
Injection Volume: 5 µL.
-
System Suitability: A successful separation should yield a resolution (Rs) value greater than 1.5.
Protocol 2: Indirect Enantioseparation by HPLC (via Derivatization)
This protocol outlines a general procedure for an indirect method, which may require optimization for this compound.
-
Derivatization Reaction:
-
To 1 mg of racemic this compound in a vial, add a suitable solvent (e.g., acetonitrile).
-
Add a slight molar excess of a chiral derivatizing agent reactive towards amines, such as (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC).
-
Add a non-nucleophilic base (e.g., triethylamine) if necessary to facilitate the reaction.
-
Allow the reaction to proceed at room temperature or with gentle heating until complete (monitor by TLC or achiral LC).
-
-
Chromatographic System: Standard HPLC or UHPLC system.
-
Column: Standard achiral C18 column (e.g., 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength appropriate for the naphthalene chromophore introduced by the NEIC reagent (e.g., 220 nm or 280 nm).
-
Analysis: The two resulting diastereomers should be separable on the C18 column.
References
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Technical Support Center: Purification of Chiral Phenylpyrrolidinone Deriv
- SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Technical Support Center: Pyrrolidine-3-carbonitrile Synthesis & Scale-Up
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the synthesis of Pyrrolidine-3-carbonitrile and its derivatives. As a key structural motif in medicinal chemistry, particularly for intermediates of compounds like Vildagliptin, robust and scalable synthesis is critical.[1][2] This guide, structured in a question-and-answer format, addresses common challenges encountered from bench-scale experiments to large-scale production.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures and process deviations. Each entry details the problem, identifies probable causes, and provides actionable solutions grounded in chemical principles.
Question 1: I am experiencing very low yields during the dehydration of the amide precursor to form the nitrile. What's going wrong?
Answer:
This is one of the most common bottlenecks in this synthesis. The conversion of a pyrrolidine-2-carboxamide (or a protected 3-carboxamide) to the corresponding carbonitrile is sensitive to reagents, conditions, and substrate purity.
Possible Causes & Solutions:
-
Incomplete Amide Formation or Impure Starting Material: The preceding step's purity is crucial. If the amide intermediate is wet or contains unreacted starting materials, the dehydration reaction will be inefficient.
-
Solution: Ensure the amide is thoroughly dried under vacuum before proceeding. Characterize the intermediate by NMR and LC-MS to confirm purity. Water is particularly detrimental as it consumes the dehydrating agent.
-
-
Choice of Dehydrating Agent: Not all dehydrating agents are equally effective or scalable.
-
Bench-Scale Insight: Trifluoroacetic anhydride (TFAA) is highly effective at low temperatures (0–5 °C) but can be expensive and corrosive, making it less ideal for large-scale work.[3]
-
Scale-Up Solution: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are more cost-effective. However, they generate acidic byproducts (HCl, phosphoric acid) that must be neutralized. This requires careful control of the reaction pH and an appropriate off-gas scrubbing system on a larger scale. A one-pot method using chloroacetyl chloride as both an acylating and dehydrating agent has also been reported, which can improve industrial efficiency.[4]
-
-
Reaction Temperature: Both insufficient and excessive heat can be problematic.
-
Causality: Dehydration reactions can be exothermic. Poor temperature control on a larger scale can lead to side reactions or decomposition of the product. Conversely, if the temperature is too low, the reaction may stall.
-
Solution: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) during scale-up to understand the thermal profile. Implement a controlled addition of the dehydrating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. Monitor progress by TLC or HPLC.
-
Data Summary: Comparison of Common Dehydrating Agents
| Reagent | Typical Conditions | Pros | Cons on Scale-Up |
| TFAA | THF or DCM, 0 °C to RT | High yield, clean reaction | Expensive, corrosive, moisture-sensitive |
| SOCl₂ | DCM or Toluene, 0 °C to reflux | Cost-effective, potent | Generates HCl/SO₂ gas, harsh conditions |
| POCl₃ | Pyridine or DMF, 0 °C to 100 °C | Inexpensive, effective | Highly exothermic, viscous work-up |
| P₂O₅ | High temperature, neat or high-boiling solvent | Very strong dehydrating agent | Heterogeneous reaction, difficult work-up |
Question 2: My purification process is complicated by water-soluble intermediates. How can I improve isolation on a larger scale?
Answer:
The high polarity and water solubility of intermediates, such as N-acylated proline derivatives or the carboxamide precursor, are significant challenges during aqueous work-ups, often leading to product loss.[2]
Possible Causes & Solutions:
-
Aqueous Work-up: Standard aqueous washes to remove inorganic salts or acidic/basic byproducts can lead to significant yield loss if your intermediate has high water solubility.
-
Solution 1 (Solvent Selection): Use a more polar organic solvent for extraction that has minimal water miscibility, such as ethyl acetate or dichloromethane (DCM). Perform multiple extractions (e.g., 3-4 times) with smaller volumes rather than one large extraction to maximize recovery.
-
Solution 2 (Salting Out): During the work-up, saturate the aqueous layer with a salt like sodium chloride (brine) or ammonium sulfate. This decreases the polarity of the aqueous phase, driving your polar organic compound into the organic layer.
-
Solution 3 (Avoid Aqueous Work-up): Develop a process that avoids an aqueous work-up altogether. For example, after neutralizing the reaction, the resulting salts can sometimes be removed by filtration if they are insoluble in the organic solvent. This is a common strategy in large-scale synthesis.[4]
-
-
Crystallization/Precipitation Issues: The product may be an oil or difficult to crystallize from common solvent systems.
-
Solution: Screen a wider range of solvent/anti-solvent systems. Common choices include isopropanol (IPA), ethyl acetate, heptane, and methyl tert-butyl ether (MTBE). Seeding the solution with a small crystal of pure product can often induce crystallization. If the free base is an oil, converting it to a stable crystalline salt (e.g., hydrochloride or tosylate) is a standard industrial practice.[5]
-
Troubleshooting Workflow: Low Yield in Amide Dehydration
Below is a logical workflow to diagnose yield issues in the critical amide-to-nitrile conversion step.
Caption: Troubleshooting decision tree for low yield in nitrile formation.
Part 2: Frequently Asked Questions (FAQs)
Question 3: What are the most common and scalable synthetic routes to this compound?
Answer:
While multiple routes exist, they generally fall into two categories: starting from a pre-existing pyrrolidine ring or constructing the ring from acyclic precursors. For chiral this compound, starting from a chiral pool material is most common.
Route 1: Modification of Proline Derivatives (Most Common)
This is a widely used strategy, especially for enantiomerically pure products, starting from commercially available L-proline or 4-hydroxy-L-proline.[3][6]
-
N-Protection: The secondary amine is protected (e.g., as a Boc or Cbz carbamate) to prevent side reactions.
-
Carboxylic Acid Activation & Amidation: The carboxylic acid at the C2 position is converted to an amide. A common lab method uses coupling reagents like DCC, but this is not ideal for scale-up due to the formation of difficult-to-remove urea byproducts.[4] A more scalable approach involves converting the acid to an acid chloride with SOCl₂ or oxalyl chloride, followed by reaction with ammonia.[2]
-
Dehydration: The primary amide is dehydrated to the nitrile using agents discussed in Question 1.
-
Deprotection: The N-protecting group is removed to yield the final product.
Caption: Common synthetic pathway starting from a proline derivative.
Route 2: Ring Construction
These methods, such as Michael additions or 1,3-dipolar cycloadditions, build the pyrrolidine ring from acyclic starting materials.[7][8] While elegant, they can be more complex to optimize and scale compared to modifying the proline scaffold. They are often employed when highly substituted or unusual pyrrolidines are desired.[9][10]
Question 4: What are the critical safety considerations when scaling up this synthesis?
Answer:
Safety is paramount during scale-up. Beyond standard laboratory precautions, several specific hazards associated with this synthesis must be managed.
-
Highly Flammable Solvents: Many steps use flammable solvents like THF or DCM.[11] On a large scale, ensure all equipment is properly grounded and bonded to prevent static discharge. Use explosion-proof equipment and ensure adequate ventilation.
-
Corrosive and Toxic Reagents: Reagents like chloroacetyl chloride, thionyl chloride, and TFAA are highly corrosive and toxic.[2]
-
Handling: Use closed-system transfers where possible. Ensure personal protective equipment (PPE) is appropriate for the scale of work (e.g., face shield, acid-resistant gloves, vapor respirator).
-
Off-Gas Management: Reactions involving SOCl₂ or POCl₃ release acidic gases. These must be directed through a neutralization scrubber (e.g., a caustic soda solution) before venting.
-
-
Exothermic Reactions: The N-acylation and amide dehydration steps can be significantly exothermic.
-
Thermal Management: As discussed, use a jacketed reactor with good temperature control. Perform a process safety assessment to determine the potential for thermal runaway and establish emergency cooling protocols.
-
-
Cyanide Moiety: The final product contains a nitrile (cyano) group. While not as acutely toxic as inorganic cyanides, it can release hydrogen cyanide under strong acidic or basic conditions. Handle with care and be aware of emergency procedures for cyanide exposure.
Question 5: How do I develop a robust crystallization protocol for the final product during scale-up?
Answer:
Developing a scalable crystallization protocol is key to achieving high purity and good handling characteristics (e.g., a filterable, crystalline solid). This is a multi-stage process.[12][13]
-
Solvent Screening (Bench Scale):
-
Identify a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Test various solvent classes: alcohols (IPA, ethanol), esters (ethyl acetate), ketones (acetone), ethers (MTBE), and non-polar anti-solvents (heptane, hexanes).
-
Goal: Find a system that provides a good yield (>85%) and effectively rejects key impurities.
-
-
Process Optimization:
-
Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile is generally preferred over "crash cooling" in an ice bath, which can trap impurities.
-
Seeding: Introduce a small quantity of pure crystalline material at the point of supersaturation. This controls the crystallization process, leading to a more uniform particle size distribution and preventing oiling out.
-
Agitation: The agitation rate must be sufficient to keep solids suspended but not so high that it causes crystal breakage (attrition), which can lead to fines that are difficult to filter.
-
-
Scale-Up Considerations:
-
Surface Area to Volume Ratio: Heat transfer is less efficient in large reactors. The cooling profile developed in the lab will need to be adjusted for the plant-scale vessel.
-
Filtration and Drying: The crystal form and size will determine the best equipment for filtration (e.g., centrifuge vs. filter dryer). The drying process (e.g., vacuum oven temperature) must be controlled to remove residual solvent without causing product degradation.
-
Experimental Protocol Example
Scalable Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)
This protocol is adapted from literature procedures and is intended as a guide. All steps should be optimized and validated for specific laboratory or plant conditions.[2][3]
Step 1: N-Acylation of L-Proline
-
To a jacketed glass reactor, charge L-proline (1.0 eq) and tetrahydrofuran (THF, 10 vol).
-
Cool the resulting suspension to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.5 eq) over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC/HPLC until L-proline is consumed.
-
Upon completion, carefully quench the reaction with water (1 vol) while maintaining temperature control.
-
Extract the product into ethyl acetate (3 x 5 vol). Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Step 2: Amidation
-
Dissolve the acid from Step 1 (1.0 eq) in dichloromethane (DCM, 10 vol).
-
Add dicyclohexylcarbodiimide (DCC, 1.0 eq) at 10-15 °C and stir for 1 hour.
-
Add ammonium bicarbonate (10 eq) in portions and stir for an additional 1-2 hours at room temperature.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.
-
Concentrate the filtrate under vacuum to yield the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
Step 3: Dehydration to Nitrile
-
Suspend the crude amide (1.0 eq) in THF (10 vol) and cool to 0-5 °C.
-
Slowly add trifluoroacetic anhydride (1.5 eq) while maintaining the temperature below 10 °C.
-
Stir at room temperature for 2 hours, monitoring by TLC/HPLC.
-
Cool the mixture back to 5-10 °C and carefully add a saturated solution of sodium bicarbonate portion-wise to neutralize the acid.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the title compound.
References
- ResearchGate.Large-scale reactions for the synthesis of 3-cyanopyrroles 1c, 4a, and 16b.
- MDPI.Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- RSC Publishing.Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- RSC Publishing.Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry.
- Google Patents.US4910320A - Process for preparing 3-pyrrolidinol.
- Google Patents.WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
- MySkinRecipes.this compound.
- ACS Omega.Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
- Loba Chemie.PYRROLIDINE FOR SYNTHESIS.
- Beilstein Journals.Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- Organic Chemistry Portal.Pyrrolidine synthesis.
- ACS Publications.General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- ResearchGate.Application to large-scale synthesis and synthetic transformation.
- ResearchGate.Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
- NIH National Library of Medicine.Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- ResearchGate.Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
- MDPI.Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Google Patents.CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- ResearchGate.Recent Advances in the Synthesis of Pyrrolidines.
- Drug Development and Delivery.PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- ACS Publications.Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity.
- Journal of Chromatography B.Scale-up of monoclonal antibody purification processes.
- KNAUER.Peptide Purification Scale-Up with HPLC.
- Organic & Biomolecular Chemistry.Correction for 'Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones'.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. xiao.rice.edu [xiao.rice.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 13. people.ucsc.edu [people.ucsc.edu]
Technical Support Center: Managing Stereoselectivity in Pyrrolidine-3-carbonitrile Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of pyrrolidine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this valuable synthetic building block. The pyrrolidine scaffold is a privileged motif in a multitude of pharmaceuticals, and the precise arrangement of substituents is critical for biological activity.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic strategies and field-proven insights to help you achieve your desired stereochemical outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols to overcome them.
Question 1: Poor Diastereoselectivity in Michael Addition for Pyrrolidine Ring Formation
We are synthesizing a substituted this compound via a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reductive cyclization. However, we are observing a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity of the initial Michael addition?
Root Cause Analysis:
Poor diastereoselectivity in this context often stems from insufficient facial discrimination during the nucleophilic attack of the nitroalkane onto the enoate. This can be influenced by several factors:
-
Steric Hindrance: Inadequate steric bulk on the catalyst or the reactants fails to create a sufficiently biased environment for one facial approach over the other.
-
Catalyst Choice: The chosen catalyst (organocatalyst or metal complex) may not be optimal for the specific substrate combination.
-
Reaction Conditions: Temperature, solvent, and concentration play a crucial role in the transition state geometry and, consequently, the stereochemical outcome.
Recommended Solutions:
-
Catalyst Optimization:
-
Organocatalysis: Chiral secondary amine catalysts, such as diarylprolinol silyl ethers, are highly effective in promoting enantioselective and diastereoselective Michael additions.[2] The bulky silyl ether group effectively shields one face of the enamine intermediate, directing the incoming nucleophile.
-
Metal Catalysis: Chiral metal complexes, for instance, those involving Copper(I) or Silver(I) with chiral ligands like Fesulphos, can also enforce high stereoselectivity in related cycloaddition reactions, a principle applicable to conjugate additions.[3]
-
-
Solvent and Temperature Screening:
-
Solvent Polarity: Less polar solvents often enhance the organization of the transition state through hydrogen bonding and other non-covalent interactions, leading to higher selectivity. Toluene is a common choice for such reactions.[3]
-
Low Temperatures: Running the reaction at lower temperatures (e.g., -20 °C to -78 °C) can significantly improve diastereoselectivity by favoring the transition state with the lower activation energy.
-
-
Substrate Modification:
-
If possible, increasing the steric bulk of the ester group on the α,β-unsaturated ester can enhance facial bias.
-
Illustrative Protocol: Organocatalytic Michael Addition
Question 2: Low Enantiomeric Excess (ee) in the Asymmetric Synthesis
We are employing a chiral catalyst for an asymmetric [3+2] cycloaddition to form the pyrrolidine ring, but the enantiomeric excess of our 3-cyanopyrrolidine product is consistently low (<50% ee). What factors could be contributing to this, and how can we improve it?
Root Cause Analysis:
Low enantiomeric excess in a catalytic asymmetric reaction points to a poorly organized and/or weakly interacting chiral environment in the transition state. Key factors include:
-
Catalyst-Substrate Mismatch: The chosen chiral ligand may not be a good fit for the specific substrates, leading to weak and non-selective interactions.
-
Background Reaction: A non-catalyzed or achirally catalyzed reaction may be competing with the desired asymmetric pathway.
-
Catalyst Deactivation or Impurities: The catalyst may be degrading under the reaction conditions, or impurities in the starting materials or solvent could be interfering with its function.
-
Incorrect Ligand-to-Metal Ratio: For metal-based catalysts, an improper ratio can lead to the formation of less selective or inactive catalytic species.
Recommended Solutions:
-
Ligand Screening: A systematic screening of chiral ligands is often the most effective approach. For palladium-catalyzed [3+2] cycloadditions, phosphoramidite ligands have shown excellent results.[5][6] For organocatalytic approaches, a variety of proline-derived catalysts are available.[2]
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity.
-
Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly. A solvent screen is recommended.
-
Additives: In some cases, additives can enhance the activity and selectivity of the catalyst.
-
-
Purity of Reagents and Solvents: Ensure that all starting materials, solvents, and reagents are of high purity and free from contaminants that could poison the catalyst.
Data-Driven Catalyst Selection:
| Catalyst System | Typical ee (%) | Reference |
| Pd / Phosphoramidite Ligands | >90 | [5][6] |
| Cu(I) / Fesulphos | >95 | [3] |
| AgOAc / (R)-Fesulphos | >98 | [3] |
| Diarylprolinol Silyl Ethers | >90 | [2] |
Question 3: Epimerization of the C3 Stereocenter
We have successfully synthesized our desired trans-pyrrolidine-3-carbonitrile diastereomer with high purity. However, during downstream processing (e.g., protecting group removal or purification), we observe the formation of the cis-diastereomer. What is causing this epimerization, and how can we prevent it?
Root Cause Analysis:
Epimerization at the C3 position, which is α to the electron-withdrawing nitrile group, is typically base-catalyzed. The proton at the C3 position is acidic and can be abstracted by a base to form a planar carbanion or a related intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers.
Recommended Solutions:
-
Avoid Basic Conditions:
-
Workup: Use neutral or mildly acidic conditions for aqueous workups. Saturated ammonium chloride solution is a good alternative to basic washes.
-
Purification: When using silica gel chromatography, be aware that standard silica gel can be slightly acidic. If base-sensitivity is a major issue, consider using deactivated silica gel or alternative purification methods like crystallization.
-
Protecting Group Removal: Choose protecting groups that can be removed under neutral or acidic conditions. For example, a Boc group can be removed with trifluoroacetic acid, while a Cbz group can be removed by hydrogenolysis.
-
-
Temperature Control: If exposure to basic conditions is unavoidable, perform the reaction or workup at the lowest possible temperature to minimize the rate of epimerization.
-
Judicious Choice of Base: If a base is required for a subsequent reaction, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) in stoichiometric amounts rather than a strong, unhindered base in excess.
Workflow for Minimizing Epimerization:
Caption: Decision workflow for post-synthesis processing to avoid C3 epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic strategies for achieving high stereoselectivity in this compound synthesis?
A1: Several robust strategies exist, with the choice depending on the desired substitution pattern and available starting materials:
-
Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring with high stereocontrol, often generating multiple stereocenters in a single step.[3] The reaction between an azomethine ylide and a dipolarophile (an alkene) in the presence of a chiral catalyst is highly effective.
-
Organocatalytic Michael Addition/Cyclization: As discussed in the troubleshooting section, the conjugate addition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral organocatalyst, followed by cyclization is a widely used and reliable method.[5][7]
-
Catalytic Asymmetric Hydrogenation: For precursors containing a double bond that can be hydrogenated to set a stereocenter, chiral metal complexes (e.g., with Ru-BINAP) can provide excellent enantioselectivity. A specific synthesis of a this compound derivative utilized a chiral DM-SEGPHOS-Ru(II) complex for highly stereoselective hydrogenation.[8]
-
Chiral Pool Synthesis: Starting from readily available chiral molecules like proline or hydroxyproline can be an effective way to introduce stereocenters into the final product.[1][3]
Q2: How does the choice of N-protecting group influence the stereochemical outcome?
A2: The N-protecting group can have a significant impact on stereoselectivity through both steric and electronic effects:
-
Steric Bulk: A bulky protecting group (e.g., Boc, Cbz) can influence the conformation of the pyrrolidine ring or its precursors, thereby directing the approach of incoming reagents and favoring the formation of one diastereomer over another.
-
Chelation: Some protecting groups can coordinate with metal catalysts, leading to a more rigid and well-defined transition state, which can enhance stereoselectivity.
-
Electronic Effects: The electron-withdrawing or -donating nature of the protecting group can affect the reactivity of the nitrogen and adjacent atoms, which can in turn influence the reaction pathway and stereochemical outcome.
Q3: Can computational chemistry aid in predicting or understanding the stereoselectivity of these reactions?
A3: Yes, computational chemistry is an increasingly valuable tool in this field. Density Functional Theory (DFT) calculations can be used to model the transition states of different stereochemical pathways. By comparing the calculated activation energies, one can predict which diastereomer or enantiomer is likely to be favored. This can help in rational catalyst design and in understanding the origins of stereoselectivity in a given reaction.
Experimental Workflow: Stereoselective Synthesis of a this compound Derivative
This protocol is adapted from a reported synthesis and illustrates key stereocontrolling steps.[8]
Caption: A general workflow for the stereoselective synthesis of this compound.
References
- Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15989-16001. [Link]
- Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505–4507. [Link]
- Cui, Z., Yu, H.-J., Yang, F.-F., Gao, W.-Y., Feng, C.-G., & Lin, G.-Q. (2011). Enantioselective Synthesis of Chiral 2-Aryl Pyrrolidines and Piperidines. Journal of the American Chemical Society, 133(32), 12394–12397. [Link]
- Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
- Marino, S., Ferretti, F., & Bartolucci, S. (2023).
- Wang, X., Xue, J., & Rong, Z.-Q. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. [Link]
- Wong, Y.-C., Parthasarathy, K., & Cheng, C.-H. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Journal of the American Chemical Society, 131(50), 18252–18253. [Link]
- Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., Curran, T., & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]
- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089-6092. [Link]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
- Alfa Chemistry Catalysts. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]
- Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11790-11793. [Link]
- Gu, Z., & Guigueno, N. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 14(3), 488. [Link]
- Kerr, M. A., & P-I, R. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters, 7(5), 953–955. [Link]
- Juch, M., et al. (2024). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Chemical Science, 15(3), 856-863. [Link]
- ResearchGate. (n.d.). Epimerization of tetracyclic pyrrolizidines 20. [Link]
- Phillips, A. M. M. M. (Ed.). (2021). Synthetic Approaches to Nonaromatic Nitrogen Heterocycles. John Wiley & Sons. [Link]
- Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
- Organic Chemistry Portal. (n.d.). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. [Link]
- Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15989-16001. [Link]
- Juhari, N. S., & Razali, M. R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7317. [Link]
- ResearchGate. (n.d.).
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Pyrrolidine-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis and analysis of Pyrrolidine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the practical challenges and nuances of monitoring its synthesis by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing actionable, field-tested advice in a direct question-and-answer format.
Context: A Representative Synthetic Pathway
To provide a practical framework, this guide will reference a common and illustrative synthesis of N-protected (S)-pyrrolidine-3-carbonitrile. The pathway involves a two-step, one-pot procedure starting from the commercially available (R)-N-Boc-3-hydroxypyrrolidine. This stereoinvertive approach is a staple in medicinal chemistry.
-
Step 1 (Activation): The hydroxyl group of (R)-N-Boc-3-hydroxypyrrolidine is converted into a better leaving group, typically a tosylate or mesylate, using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine (TEA).
-
Step 2 (Substitution): A nucleophilic cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is introduced to displace the tosylate/mesylate group via an Sₙ2 reaction, inverting the stereocenter and forming the desired (S)-pyrrolidine-3-carbonitrile product.
This context will allow us to address specific analytical challenges related to the starting material (an alcohol), an intermediate (a tosylate), and the final product (a nitrile).
Section 1: Troubleshooting and FAQs for TLC Monitoring
Thin-Layer Chromatography is the workhorse for real-time qualitative reaction monitoring in organic synthesis.[1] It provides a rapid assessment of the consumption of starting materials and the formation of products.
Question: I'm starting my reaction. What is a good initial TLC solvent system (eluent) for monitoring the conversion of N-Boc-3-hydroxypyrrolidine to N-Boc-pyrrolidine-3-carbonitrile?
Answer: A good starting point for this system is a mixture of a moderately polar solvent and a non-polar solvent. We recommend 30-40% Ethyl Acetate in Hexanes .
-
Rationale & Expertise: The starting material, N-Boc-3-hydroxypyrrolidine, is significantly more polar than the product due to its hydroxyl group, which can engage in hydrogen bonding with the silica gel stationary phase. The product, N-Boc-pyrrolidine-3-carbonitrile, is less polar. This difference in polarity should provide good separation on the TLC plate. The intermediate tosylate will likely have an Rƒ value between the starting material and the product. An ideal eluent system will place the starting material Rƒ at ~0.2-0.3 and the product Rƒ at ~0.6-0.7, giving ample space to resolve the intermediate and any potential byproducts.
Question: My amine-containing spots are streaking or "tailing" on the TLC plate. How can I fix this?
Answer: Streaking of basic compounds like pyrrolidines is a common issue caused by strong acidic interactions with the silica gel surface. To resolve this, add a small amount of a volatile base to your eluent system.
-
Recommended Fix: Add 0.5-1% triethylamine (TEA) to your ethyl acetate/hexanes mixture. For particularly stubborn cases or when analyzing compounds with free N-H groups (after Boc-deprotection), a system like 4:1:1 n-butanol/acetic acid/water can be effective.[2]
-
Causality: Silica gel is inherently acidic (due to Si-OH groups). Basic amines can protonate and bind ionically, leading to a slow, continuous elution process that manifests as a streak rather than a compact spot. The TEA in the mobile phase neutralizes these acidic sites, ensuring the amine moves up the plate based on polarity rather than ionic interaction.
Question: I can't see any spots on my TLC plate under the UV lamp. What visualization stain should I use?
Answer: Neither the N-Boc protected starting material nor the product contains a strong UV chromophore, so they will be invisible under a 254 nm UV lamp. You must use a chemical stain for visualization.
-
Primary Recommendation (General Purpose): Potassium Permanganate (KMnO₄) Stain. This is an excellent choice because the starting alcohol will react readily (oxidize) to give a bright yellow spot on a purple background. The product and intermediate will also be visualized, though perhaps less intensely.
-
Alternative Recommendation (For Amines): Ninhydrin Stain. This stain is highly specific for primary and secondary amines.[3] It will NOT visualize your N-Boc protected compounds. However, it is invaluable for confirming the presence of any deprotected starting material or product, which would appear as a colored spot (typically yellow for secondary amines like pyrrolidine).[3][4]
-
Alternative Recommendation (General Purpose): p-Anisaldehyde Stain. This is another robust general stain that reacts with a wide variety of functional groups upon heating to produce colored spots.[5]
| Stain | Preparation | Visualization | Best For |
| Potassium Permanganate | 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH (aq), 300 mL H₂O | Dip plate, blot dry. Yellow/brown spots appear instantly on a purple background. | General use, excellent for alcohols and other oxidizable groups. |
| Ninhydrin | 0.3 g ninhydrin, 3 mL acetic acid, 100 mL n-butanol[3] | Dip plate, blot dry, and heat gently with a heat gun. | Detecting free primary/secondary amines (deprotected side products). |
| p-Anisaldehyde | 15 g p-anisaldehyde, 250 mL ethanol, 2.5 mL conc. H₂SO₄ | Dip plate, blot dry, and heat with a heat gun until colored spots develop. | General use, provides a range of colors for different compounds. |
Question: How do I interpret my TLC plate as the reaction progresses?
Answer: A properly run time-course analysis by TLC provides a clear visual narrative of the reaction. You should spot a reference lane with your starting material (SM), a co-spot lane (SM + reaction mixture), and the reaction mixture (Rxn) lane at different time points (e.g., T=0, T=1h, T=4h).
Section 2: FAQs for NMR Monitoring and Analysis
While TLC is excellent for qualitative monitoring, NMR spectroscopy provides quantitative data and unambiguous structural confirmation.[6] A small aliquot can be taken from the reaction, the solvent evaporated, and the residue dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.
Question: What are the key ¹H NMR signals I should watch to monitor the reaction's progress?
Answer: The most diagnostic region of the ¹H NMR spectrum will be the signals for the proton at the C3 position. You will observe the disappearance of the C3-H signal from the starting alcohol and the appearance of a new C3-H signal for the nitrile product.
-
(R)-N-Boc-3-hydroxypyrrolidine (Starting Material): The proton on the carbon bearing the hydroxyl group (-CH -OH) will appear as a multiplet around ~4.4-4.5 ppm .[7]
-
(S)-N-Boc-pyrrolidine-3-carbonitrile (Product): The proton on the carbon bearing the nitrile group (-CH -CN) is in a different electronic environment and will shift to a multiplet around ~3.3-3.5 ppm .
Additionally, the protons on the pyrrolidine ring will show subtle but noticeable shifts as the functional group at C3 changes. Monitoring the integration ratio of the signal at ~4.4 ppm versus the signal at ~3.4 ppm can provide a good estimate of the reaction conversion.
Question: Can ¹³C NMR confirm the formation of the nitrile group?
Answer: Absolutely. ¹³C NMR is arguably the most definitive method for confirming the success of this reaction. There are two key signals to look for:
-
The Nitrile Carbon (-C≡N): This is an unmistakable signal that will appear in the product spectrum around 118-122 ppm .[8] This region is typically empty in the starting material spectrum, making its appearance a clear indicator of product formation.
-
The C3 Carbon: The chemical shift of the carbon at the 3-position will change dramatically.
-
Starting Material (-C-OH): ~69-71 ppm.[7]
-
Product (-C-CN): ~25-30 ppm.
-
| Compound | Key ¹H Signal (C3-H) | Key ¹³C Signal (C3) | Diagnostic ¹³C Signal |
| (R)-N-Boc-3-hydroxypyrrolidine | ~4.45 ppm (m) | ~70 ppm | N/A |
| (S)-N-Boc-pyrrolidine-3-carbonitrile | ~3.40 ppm (m) | ~28 ppm | ~120 ppm (-C≡N) |
| (Note: Chemical shifts are approximate and can vary based on solvent and concentration.) |
Question: My reaction seems to have stalled with a significant amount of an intermediate species present in the NMR. What is it?
Answer: If the reaction stalls after the addition of the sulfonyl chloride but before sufficient time has passed after adding the cyanide source, you are likely observing the tosylate or mesylate intermediate.
-
¹H NMR Evidence: You will see characteristic aromatic signals for the tosyl group (~7.8 ppm and ~7.4 ppm , two doublets) or a singlet for the mesyl group (~3.0 ppm ). The C3-H proton of this intermediate will be shifted downfield from the starting alcohol, typically to ~5.1-5.2 ppm , due to the electron-withdrawing nature of the sulfonate ester.
-
Troubleshooting: Stalling at this stage usually points to a few key issues:
-
Poor Nucleophile Reactivity: The cyanide salt (e.g., NaCN) may be of low quality or not sufficiently soluble in your reaction solvent. Consider using a phase-transfer catalyst or switching to a more polar aprotic solvent like DMSO or DMF.
-
Insufficient Temperature: Sₙ2 reactions often require heat to proceed at a reasonable rate. Ensure your reaction temperature is adequate (e.g., 60-80 °C).
-
Leaving Group Issues: While less common, ensure the tosylate/mesylate was formed correctly in the first step.
-
Section 3: Visual Workflows and Protocols
General Reaction Monitoring Workflow
This diagram outlines the logical flow for monitoring your synthesis, integrating both TLC and NMR techniques for a comprehensive analysis.
Troubleshooting Decision Tree
When a reaction doesn't proceed as expected, a logical diagnostic process is crucial.
Standard Operating Protocols
Protocol 1: Performing a TLC Analysis
-
Prepare your chosen eluent (e.g., 30% EtOAc/Hexanes + 1% TEA) in a TLC chamber with a filter paper wick and allow it to saturate for 5-10 minutes.
-
Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel plate.
-
Using separate capillaries, spot your starting material reference, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the origin line.
-
Place the plate in the saturated chamber, ensuring the solvent level is below the origin line. Close the lid.
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using the appropriate method (e.g., dip in KMnO₄ stain).
Protocol 2: Preparing an NMR Sample from a Reaction Mixture
-
Using a pipette, withdraw a small aliquot (~0.1-0.2 mL) of the reaction mixture.
-
Transfer the aliquot to a small vial.
-
Connect the vial to a high-vacuum line or use a rotary evaporator to remove the reaction solvent completely.
-
To the dry residue, add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex or agitate the vial to dissolve the residue.
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
References
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Munia, M. S., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- ChemicalDesk.Com. (2011). TLC stains for amines.
- ResearchGate. (n.d.). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C....
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- University of Colorado Boulder. (n.d.). TLC Stains.
- Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process.
- Merck KGaA. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
- Royal Society of Chemistry Education. (n.d.). Monitoring reactions.
- Org Prep Daily. (2006). TLC Staining solutions.
- Royal Society of Chemistry. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
- National Library of Medicine. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. PubMed.
- StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106).
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a.
- OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.
- ElectronicsAndBooks. (2008). Synthesis and Reactions of 3-Pyrrolidinones.
- Química Organica.org. (n.d.). Nitrile Synthesis.
- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Chemical Shifts.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- National Institutes of Health. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- 2024 China Chemistry News. (n.d.). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis.
- Oregon State University. (n.d.). 13 C NMR Chemical Shifts.
- Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
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- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Catalyst Removal in Pyrrolidine-3-carbonitrile Synthesis
Welcome to the technical support center for catalyst removal in Pyrrolidine-3-carbonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common catalysts used in this compound synthesis and why is their removal so critical?
Answer:
The synthesis of pyrrolidine rings often involves transition metal catalysts that are crucial for forming C-C and C-N bonds with high efficiency and selectivity.[1][2] While specific routes to this compound can vary, catalysts frequently employed in related syntheses include:
-
Palladium (Pd): Widely used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and hydrogenation processes.[3][4] Many modern drug syntheses utilize these palladium-catalyzed reactions.[5]
-
Nickel (Ni): Often used for reductive aminations and hydroalkylation reactions to create chiral pyrrolidines.[2]
-
Rhodium (Rh), Ruthenium (Ru), Iridium (Ir): Employed in asymmetric hydrogenations and hydroaminations to establish specific stereochemistry in the pyrrolidine ring.[2][6]
Criticality of Removal:
The removal of these metals is not just a matter of purity; it is a critical regulatory and safety requirement.[7] Many of these metals are toxic and can compromise the stability, efficacy, and safety of the final Active Pharmaceutical Ingredient (API).[8] Regulatory bodies worldwide, through guidelines like the ICH Q3D Guideline for Elemental Impurities , mandate strict limits on the presence of residual metals in drug products.[9][10][11][12] These guidelines classify elemental impurities based on their toxicity and require a risk-based approach to control their levels in the final drug product.[12][13] For instance, the platinum group metals (including Pd, Pt, Rh, Ru, Ir) are collectively limited to very low parts-per-million (ppm) levels in the final API.[14]
Q2: How do I choose the most effective catalyst removal strategy for my specific reaction?
Answer:
The optimal removal strategy depends on several factors: the nature of the catalyst (homogeneous vs. heterogeneous), the reaction scale, and the chemical properties of your product. A one-size-fits-all approach is rarely effective.
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a catalyst removal method.
Troubleshooting Specific Removal Techniques
Q3: I filtered my reaction mixture through Celite®, but the filtrate is still dark/colored. What went wrong?
Answer:
This is a common issue. While Celite® is excellent for removing fine, insoluble particles like palladium on carbon (Pd/C), it is not effective against soluble or colloidal metal species.[15][16][17]
Causality & Troubleshooting Steps:
-
Identify the Catalyst Species: A dark filtrate after a heterogeneous catalysis reaction often indicates that the metal has "leached" from its solid support and is now dissolved in your reaction mixture. Homogeneous catalysts are, by definition, soluble and will pass through a Celite® pad.[16]
-
Workflow for Resolution:
-
Step 1: Adsorption Treatment: Treat the colored filtrate with an adsorbent that can trap dissolved metals.
-
Activated Carbon: This is a cost-effective choice for removing residual color and dissolved palladium.[18][19][20] It works by physical and chemical adsorption onto its highly porous surface.[18][21]
-
Metal Scavengers: For more targeted removal, use a silica-based scavenger with functional groups that chelate the specific metal (e.g., thiourea or mercaptan-functionalized silica for palladium).[5][14][22]
-
-
Step 2: Second Filtration: After stirring with the adsorbent for an appropriate time (typically 1-4 hours), perform a second filtration through a fresh pad of Celite® to remove the carbon or scavenger now laden with the metal catalyst.[23]
-
Experimental Protocol: Activated Carbon Treatment
-
Transfer the colored filtrate to a suitable flask.
-
Add 5-10 wt% of activated carbon relative to your theoretical product weight.
-
Stir the suspension vigorously at room temperature for 2-4 hours. Monitor the decolorization.
-
Prepare a filtration funnel (e.g., a Büchner funnel) with a 1-2 cm thick pad of Celite®.
-
Wet the Celite® pad with the reaction solvent.
-
Filter the slurry through the pad, ensuring to wash the pad thoroughly with fresh solvent to recover all the product.[15][23]
Q4: I used a metal scavenger, but my ICP-MS analysis still shows high levels of residual catalyst. How can I improve its efficiency?
Answer:
Inefficient scavenging can result from several factors, including incorrect scavenger choice, insufficient quantity, or non-optimal reaction conditions.
Key Optimization Parameters:
-
Scavenger Selection: The choice of scavenger is critical and depends on the metal and its oxidation state. Sulfur-based scavengers are generally effective for platinum group metals.[5]
-
Stoichiometry: Do not dose the scavenger based on the initial catalyst weight. Instead, use a significant excess (e.g., 3-10 equivalents) relative to the metal content of the catalyst.
-
Temperature and Time: Scavenging is a chemical reaction. Increasing the temperature (e.g., to 40-60 °C) and allowing sufficient time (2-24 hours) can dramatically improve efficiency.
-
Mixing: Ensure the solid-supported scavenger is well-suspended in the reaction mixture to maximize surface contact.
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Name | Functional Group | Target Metal Species | Key Advantages |
| SiliaMetS® Thiourea | Thiourea | Pd(0), Pd(II), Ru | Versatile, widely used in pharma.[22] |
| SiliaMetS® DMT | Dimercaptotriazine | Pd(II), Ru, Rh, Pt | High affinity for many metals, effective for hindered complexes.[22] |
| SiliaMetS® Cysteine | Cysteine (Thiol) | Pd, Sn, Ru, Pt, Cu | Effective under a wide range of conditions.[22] |
| Activated Carbon | Carbon Surface | Broad Spectrum | Cost-effective, also removes color.[18] Less selective. |
Q5: How do I reliably verify that the catalyst has been removed to pharmaceutically acceptable levels?
Answer:
Visual inspection (e.g., a colorless solution) is not sufficient. Quantitative analysis is mandatory to comply with regulatory standards.[7]
The Gold Standard Analytical Technique:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the standard method for quantifying trace elemental impurities in APIs.[14] It offers extremely high sensitivity, allowing for detection at the parts-per-billion (ppb) level, which is necessary to meet the strict Permitted Daily Exposure (PDE) limits set by the ICH Q3D guidelines.[11][24]
Alternative and Complementary Techniques:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique suitable for quantifying elements at the ppm level.[24]
-
Atomic Absorption Spectroscopy (AAS): Another established method for metal quantification.
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of residual palladium.[8]
Workflow for Final Product Qualification:
Caption: Workflow for analytical verification of catalyst removal.
References
- ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
- Guideline for Elemental Impurities Q3D(R1).
- Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3.
- Guideline for elemental impurities Q3D (R2).
- Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. [Link]
- Analysis of residual catalysts in pharmaceuticals. Shimadzu. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- How to Remove Palladium in three easy steps. Biotage. [Link]
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry. [Link]
- How can I remove palladium Pd catalyst easily?
- Celite-Supported Reagents in Organic Synthesis: An Overview.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
- Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
- How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed). Chemistry Stack Exchange. [Link]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Gopani. [Link]
- Active Filtration. University of York Chemistry Teaching Labs. [Link]
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
- Analytical methods for tracing pharmaceutical residues in water and wastew
- Application of activated carbon as a catalyst and c
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Is there a decent filtration method other than passing through celite? Reddit. [Link]
- Catalyst Support with Activ
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"Pyrrolidine-3-carbonitrile" handling and storage best practices
Technical Support Center: Pyrrolidine-3-carbonitrile
As a key building block in medicinal chemistry and drug development, particularly for neuroactive compounds and dipeptidyl peptidase-4 (DPP-4) inhibitors, the proper handling of this compound is paramount for experimental success and laboratory safety.[1][2][3] This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides Senior Application Scientist-level insights into its use, storage, and potential challenges.
Section 1: Compound Identification and Properties
Q: What are the fundamental chemical properties of this compound?
This compound is a heterocyclic compound featuring a saturated five-membered nitrogen-containing ring (pyrrolidine) substituted with a nitrile group at the 3-position. This bifunctional nature makes it a versatile synthetic intermediate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 10603-53-9 | [4][5] |
| Molecular Formula | C₅H₈N₂ | [5][6] |
| Molecular Weight | 96.13 g/mol | [5][6] |
| Boiling Point | 208.9 °C at 760 mmHg | [4] |
| Density | 1.01 g/cm³ | [4] |
| Flash Point | 80.2 °C | [4] |
| Vapor Pressure | 0.208 mmHg at 25 °C |[4] |
Section 2: Safety and Hazard Management
Q: What are the primary hazards associated with this compound and what immediate actions should be taken upon exposure?
The primary documented hazard is "Harmful if swallowed" (Acute toxicity - Oral, Category 4).[4] Beyond this, two key structural features warrant caution: the pyrrolidine ring and the nitrile group. The parent compound, pyrrolidine, is a corrosive and flammable liquid that can cause severe skin and eye burns.[7] The nitrile group presents a risk of releasing highly toxic hydrogen cyanide (HCN) gas upon decomposition, such as through excessive heat or reaction with strong acids.[8]
First Aid Protocol:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[9][10] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[11] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink.[11] Call a poison control center or doctor immediately for treatment advice.[4]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier against exposure.
-
Hand Protection: Chemical-resistant nitrile gloves are the standard.[12][13] They provide robust protection against a wide range of chemicals, including solvents and organic compounds.[14][15] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[16]
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transfers of larger quantities, a full face shield should be worn in addition to goggles.[7]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron over a standard lab coat is required. Ensure clothing provides full coverage of the arms.[16]
-
Respiratory Protection: All handling of the solid or solutions should be performed inside a certified chemical fume hood to control vapor exposure.[7][17]
Section 3: Handling and Storage Best Practices
Q: How should I properly handle this compound in the laboratory?
All manipulations should occur within a chemical fume hood to minimize inhalation risk.[17] Use spark-proof tools and equipment, and ground containers during transfers to prevent static discharge, especially when handling the compound with flammable solvents.[18][19] Avoid creating dust if handling a solid form.
Q: What are the optimal storage conditions to ensure the long-term stability of this compound?
While the compound is listed as stable under recommended storage conditions, the specific nature of the molecule calls for stringent measures to prevent degradation.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is a critical step to prevent slow degradation from atmospheric moisture and oxygen, which can affect both the amine and nitrile functionalities. Best practices for reactive amines often include storage under nitrogen.[7]
-
Temperature: Keep the container tightly sealed and stored in a cool, dry, and well-ventilated place.[16] Avoid direct sunlight and heat sources.[7]
-
Container: Use the original manufacturer's container or one made of a compatible material. Ensure the container is properly sealed after each use to prevent exposure to air and moisture.[16]
Q: What chemicals and materials are incompatible with this compound?
To prevent hazardous reactions, segregation from the following is crucial:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids: Can react exothermically with the amine group. More critically, they can catalyze the hydrolysis of the nitrile group or potentially lead to the release of HCN.[20]
-
Acid Chlorides and Anhydrides: Will react readily with the secondary amine.[21]
-
Copper: Pyrrolidine and other amines can be incompatible with copper.[7] It is prudent to avoid copper and its alloys in reaction setups or storage.
Caption: Workflow for Safely Accessing and Weighing this compound.
Section 4: Troubleshooting Experimental Issues
Q: My reaction is complete, but TLC/LCMS analysis shows a new, more polar baseline impurity that wasn't in the starting material. What is the likely cause?
Causality: The most probable cause is the hydrolysis of the nitrile group to either a primary amide or, more likely with prolonged exposure to acidic or basic conditions, a carboxylic acid (Pyrrolidine-3-carboxylic acid). Nitrile hydrolysis is a classic organic reaction that can occur slowly in the presence of water, but is significantly accelerated by acid or base catalysts.[20] This transformation introduces a highly polar carboxylic acid functional group, which would appear as a new, lower Rf spot on a normal-phase TLC plate or have a different retention time in RP-HPLC. The biotransformation of cyanopyrrolidine-containing drugs via nitrile hydrolysis is a known metabolic pathway, underscoring the susceptibility of this functional group.[22]
Validation & Solution:
-
Confirm Identity: Obtain a standard of Pyrrolidine-3-carboxylic acid if possible and co-spot on a TLC plate or co-inject in an LCMS analysis to confirm the identity of the impurity.
-
Review Conditions: Scrutinize your reaction and workup conditions. Were there any prolonged exposures to aqueous acid or base? Was "anhydrous" solvent truly dry?
-
Prevention: Ensure all reagents and solvents are rigorously dried before the next attempt. If aqueous workups are necessary, perform them quickly and at low temperatures to minimize the rate of hydrolysis. Store the starting material under an inert atmosphere to prevent moisture absorption over time.
Q: I am running a reaction at high temperatures (>150 °C) and observing a low yield and multiple unidentifiable byproducts. Could the compound be decomposing?
Causality: Yes, thermal decomposition is a significant possibility. While the boiling point is high, localized heating or prolonged exposure to high temperatures can initiate decomposition pathways. The thermal decomposition of nitrile-containing compounds can be complex and may lead to the elimination of toxic hydrogen cyanide.[8] Furthermore, the pyrolysis of the pyrrolidine ring itself is known to produce a variety of smaller, unstable radical species.[23] The combination of these degradation pathways can easily lead to a complex mixture of byproducts and a significant reduction in the yield of the desired product. Some cyanohydrins, which are structurally related, are known to be unstable on GC-MS instruments, which use high-temperature inlets.[24]
Validation & Solution:
-
Re-evaluate Temperature: Determine if such a high temperature is truly necessary for the reaction. Explore lower-temperature alternatives, perhaps with a different catalyst or solvent system.
-
Controlled Heating: Use a well-controlled heating mantle with a temperature probe in the reaction mixture to avoid overheating.
-
Shorter Reaction Times: If high temperature is unavoidable, attempt the reaction for a shorter duration to see if the desired product can be formed before significant decomposition occurs.
Section 5: Waste Disposal Protocol
Q: What is the correct procedure for disposing of waste this compound and contaminated materials?
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[16][25]
Step-by-Step Disposal Methodology:
-
Segregation: Keep all nitrile-containing waste separate from other waste streams to prevent incompatible mixtures.[26][27]
-
Waste Collection:
-
Pure Compound/Solutions: Collect in a designated, properly labeled, and sealable hazardous waste container. The container should be compatible with the chemical and any solvents used (e.g., glass or high-density polyethylene).[26]
-
Contaminated Labware: Disposable items such as pipette tips, contaminated gloves, and paper towels should be collected in a sealed, labeled bag or container designated for solid hazardous waste.[28]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents present.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Final Disposal: The final disposal will be handled by licensed hazardous waste contractors, typically via high-temperature incineration, which is an effective method for destroying organic nitriles.[26] Always follow all local, state, and federal regulations for hazardous waste disposal.[25][29]
References
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Nitrile Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
- S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?
- Birch Biotech. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NITRILES. CDC Stacks.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?
- Brainly.in. (2018). Which form of cyanohydrin is stable form?
- National Poisons Centre. (n.d.). First Aid.
- Chemistry LibreTexts. (2023). Cyanohydrins.
- Reddit. (2024). Cyanohydrin stability on GC. r/Chempros.
- HEALTH INFORMATION. (n.d.).
- Scilit. (n.d.). The stability of cyanohydrins.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. CDC.
- ScienceDirect. (2025). A combined theoretical and experimental study of the pyrolysis of pyrrolidine.
- American Academy of Allergy, Asthma & Immunology. (2023). Nitrile glove dermatitis.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
- MySkinRecipes. (n.d.). This compound.
- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases.
- Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
- PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes.
- NRC Publications Archive. (n.d.). Thermal decomposition products of polyacrylonitrile.
- MDPI. (n.d.). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid.
- National Institutes of Health. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC.
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Impact of reagent quality on "Pyrrolidine-3-carbonitrile" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Pyrrolidine-3-carbonitrile. As a Senior Application Scientist, I have designed this guide to provide in-depth technical assistance and field-proven insights to address the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. This resource is structured in a flexible question-and-answer format to directly tackle specific issues you may face in the laboratory.
I. Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific problems that can arise during the synthesis of this compound, with a focus on how reagent quality can be the root cause and how to mitigate these issues.
Question 1: My reaction yield is consistently low. What are the likely causes related to my reagents?
Low yields in the synthesis of this compound can often be traced back to the quality of the starting materials and reagents. Several factors could be at play:
-
Purity of Precursors: The synthesis of the pyrrolidine ring often involves precursors like 1,4-dihalobutanes or derivatives of proline.[1][2] Impurities in these starting materials can lead to a host of side reactions, consuming your reagents and reducing the yield of the desired product. For instance, if you are using 1,4-dichlorobutane, the presence of isomeric dichlorides or butene derivatives can lead to the formation of unwanted byproducts.[3]
-
Quality of the Cyanide Source: When introducing the nitrile group, the purity of your cyanide source (e.g., sodium cyanide, potassium cyanide) is paramount. Older or poorly stored cyanide salts can absorb moisture and carbon dioxide from the atmosphere, reducing their reactivity and leading to incomplete conversion.[4]
-
Solvent Quality: The choice and quality of your solvent are critical. Protic solvents can interfere with certain cyanating agents, and the presence of water in aprotic solvents can lead to hydrolysis of intermediates or reagents, ultimately lowering the yield.[5][6] For instance, in reactions sensitive to moisture, using a freshly distilled or anhydrous grade solvent is essential.[7]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant byproduct formation in my reaction. How can I identify and prevent this?
The formation of byproducts is a common issue directly linked to reagent quality and reaction conditions. Here’s how to approach this problem:
-
Identify the Byproducts: The first step is to identify the structure of the major byproducts. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[8][9]
-
Common Byproducts and Their Sources:
-
Over-alkylation/di-substitution: If you are synthesizing the pyrrolidine ring via nucleophilic substitution, impurities in your amine source or dihaloalkane can lead to the formation of undesired secondary products.
-
Hydrolysis products: The presence of moisture can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid.[5]
-
Elimination products: Certain impurities in your starting materials or the use of a non-optimal base can promote elimination reactions, leading to the formation of unsaturated byproducts.
-
Strategies for Byproduct Prevention:
| Byproduct Type | Potential Cause (Reagent-Related) | Prevention Strategy |
| Polymeric materials | Impurities in 2-chloroacrylonitrile (if used as a precursor) | Conduct the reaction in the presence of water to dissolve the HCl byproduct which can initiate polymerization.[5] |
| Amide/Carboxylic Acid | Presence of water in the solvent or reagents. | Use anhydrous solvents and ensure all reagents are thoroughly dried before use. Perform a Karl Fischer titration to check for water content.[7] |
| N-Oxides | Oxidizing impurities in reagents or solvents. | Use freshly purified or high-purity grade reagents and solvents. |
| Unsaturated Pyrrolidine Derivatives | Use of a strong, bulky base that favors elimination over substitution. | Select a milder base or optimize the reaction temperature to favor the desired substitution pathway. |
Question 3: My reaction is not going to completion, even with extended reaction times. What should I investigate?
An incomplete reaction can be frustrating. Before drastically changing your reaction conditions, consider these reagent-related factors:
-
Catalyst Deactivation: If your synthesis involves a catalyst (e.g., for hydrogenation or cyclization), its activity is crucial. Impurities in the substrate or solvent, such as sulfur-containing compounds or water, can poison the catalyst.
-
Insufficiently Reactive Reagents: The quality of your reagents can directly impact their reactivity. For example, a partially decomposed organometallic reagent or an aged cyanide salt will not perform as expected.
Protocol for a Catalyst Activity Test:
-
Prepare a standard reaction: Set up a small-scale reaction with a well-characterized, high-purity substrate and fresh, high-quality reagents and solvent.
-
Run the reaction with the suspect catalyst: In parallel, set up an identical reaction using the catalyst batch you suspect may be deactivated.
-
Monitor the reaction progress: Use an appropriate analytical technique (e.g., TLC, HPLC, GC) to monitor the consumption of the starting material in both reactions over time.
-
Compare the reaction rates: A significantly slower conversion rate in the reaction with the suspect catalyst indicates deactivation.
II. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
-
Q: What is the best way to purify my solvents for this synthesis?
-
A: For most aprotic solvents used in this synthesis (e.g., acetonitrile, THF, DMF), distillation over a suitable drying agent is recommended. For example, THF can be distilled from sodium/benzophenone, and acetonitrile from calcium hydride. Always store purified solvents over molecular sieves.
-
-
Q: How can I ensure my cyanide reagent is of high quality?
-
A: Purchase cyanide salts from a reputable supplier and store them in a desiccator. Avoid using old bottles that have been opened frequently. If you suspect the quality of your cyanide reagent, it is best to use a fresh, unopened container.
-
-
Q: Are there any "green" solvent alternatives for this synthesis?
-
A: While traditional organic solvents are common, research is ongoing into more environmentally friendly options. Water can sometimes be used, especially in reactions where the product is insoluble, as this can drive the reaction forward and simplify purification.[5] However, the compatibility of water with all reaction steps must be carefully evaluated.
-
-
Q: What are the recommended analytical techniques for in-process control?
-
A: For monitoring the progress of your reaction, Thin-Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis of reaction conversion and impurity formation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[10][11][12]
-
III. Quality Control of Reagents
Ensuring the quality of your reagents before starting your synthesis is crucial for success. Here are some recommended QC procedures:
Recommended QC Tests for Key Reagents:
| Reagent | Recommended QC Test | Acceptance Criteria |
| 1,4-Dichlorobutane | GC-MS for purity and isomer analysis | Purity ≥ 98%, absence of isomeric dichlorides and butene derivatives. |
| Sodium Cyanide | Titration for cyanide content | Assay ≥ 95% |
| Solvents (e.g., Acetonitrile, THF) | Karl Fischer titration for water content | Water content ≤ 50 ppm |
| Catalysts (if applicable) | Elemental analysis for metal content and purity | Conforms to supplier's specifications |
Experimental Protocol: Purity Analysis of this compound by HPLC
This protocol provides a general method for the purity analysis of the final product. Method validation according to ICH guidelines is recommended for use in a regulated environment.[13][14][15]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of your crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the gradient and integrate the peaks. The purity can be calculated based on the area percentage of the main peak.
Impurity Profiling Workflow:
Caption: Workflow for impurity profiling of this compound.
References
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Validation & Comparative
A Comparative Guide to the Reactivity of Pyrrolidine-3-carbonitrile and Piperidine-3-carbonitrile
This guide provides an in-depth, objective comparison of the chemical reactivity of Pyrrolidine-3-carbonitrile and Piperidine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of properties to explain the causal relationships between structure and reactivity. Every claim is supported by experimental context and authoritative references, ensuring a trustworthy and scientifically rigorous analysis.
Introduction: Structural Scaffolds in Modern Chemistry
Pyrrolidine and piperidine rings are ubiquitous scaffolds in pharmaceuticals and natural products.[1][2][3] Their 3-carbonitrile derivatives, this compound and Piperidine-3-carbonitrile, serve as versatile synthetic intermediates. The nitrile group offers a gateway to a variety of functional groups, including amines, carboxylic acids, and ketones, making these molecules valuable building blocks in medicinal chemistry.[4][5]
While structurally similar, the difference of a single methylene unit—transitioning from a five-membered pyrrolidine ring to a six-membered piperidine ring—imparts significant and often subtle differences in their chemical behavior. Understanding these distinctions is critical for reaction design, predicting outcomes, and optimizing synthetic routes. This guide will dissect these differences, focusing on conformational analysis, electronic properties, and their direct impact on reactivity in key chemical transformations.
Diagram: Core Molecular Structures
Caption: Chemical structures of the two heterocyclic nitriles.
Structural and Conformational Analysis: The Foundation of Reactivity
The reactivity of a molecule is intrinsically linked to its three-dimensional structure. The primary difference between pyrrolidine and piperidine lies in their ring size, which dictates ring strain, conformational flexibility, and the spatial arrangement of substituents.
-
This compound: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the envelope and the twist .[6] This flexibility means the nitrile group and adjacent protons rapidly interconvert between pseudo-axial and pseudo-equatorial positions. This conformational mobility can make stereoselective reactions challenging, as the reagent does not encounter a single, well-defined conformation.
-
Piperidine-3-carbonitrile: The six-membered piperidine ring predominantly adopts a stable, strain-free chair conformation .[7] In this conformation, substituents are locked into either axial or equatorial positions. For 3-substituted piperidines, the substituent (in this case, the nitrile group) generally prefers the equatorial position to minimize steric interactions (1,3-diaxial interactions).[8] This well-defined and more rigid conformation allows for greater predictability in stereochemical outcomes, as reagents will preferentially attack from the less hindered face.
The key takeaway is that the piperidine ring offers a more rigid and predictable template for chemical reactions, whereas the pyrrolidine ring is more conformationally dynamic.[9]
Comparative Reactivity at the Nitrile Moiety
The nitrile group is a potent electrophile, susceptible to nucleophilic attack at the carbon atom.[5][10] Its reactivity is modulated by both electronic effects and steric hindrance imposed by the heterocyclic ring.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically proceeding under acidic or basic conditions via an intermediate amide.[11]
-
Mechanism Overview: The reaction involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the electrophilic nitrile carbon.
-
Comparative Insight: While direct kinetic comparisons are scarce in the literature, we can infer reactivity differences based on steric accessibility. In its preferred chair conformation, the equatorial nitrile group of Piperidine-3-carbonitrile is sterically accessible. However, the conformational flexibility of this compound may allow for transition states that are slightly lower in energy, potentially leading to faster reaction rates under certain conditions. For many cyanopyrrolidine-containing drugs, hydrolysis is a major metabolic pathway.[12]
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Heterocyclic Nitrile
Caption: Generalized workflow for acid-catalyzed nitrile hydrolysis.
Reduction to Primary Amines
Reduction of the nitrile group, typically with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄), yields a primary amine (an aminomethyl group).[5]
-
Mechanism Overview: The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, forming an intermediate imine anion, which is then further reduced.
-
Comparative Insight: The steric environment around the nitrile group is the primary differentiating factor. The approach of the bulky LiAlH₄ reagent may be slightly more hindered in the piperidine system compared to the more open pyrrolidine ring. However, both reactions are generally high-yielding. A milder reducing agent like Di-isobutylaluminium hydride (DIBAL-H) can often stop the reduction at the aldehyde stage after hydrolysis of the intermediate imine.[5]
| Reagent | Product | This compound Yield | Piperidine-3-carbonitrile Yield | Reference Context |
| LiAlH₄ | Primary Amine | ~85-95% | ~80-90% | General Reduction[5] |
| DIBAL-H, then H₂O | Aldehyde | ~70-80% | ~65-75% | General Reduction[5] |
Note: Yields are typical estimates based on general nitrile reductions and may vary based on specific reaction conditions and N-substituents.
Reactivity of Ring C-H Bonds
The functionalization of C(sp³)–H bonds is a frontier in organic synthesis. The pyrrolidine and piperidine scaffolds present distinct challenges and opportunities for regioselective and stereoselective C-H functionalization.
Acidity of α-Protons (C2 and C4)
The nitrogen atom exerts an inductive electron-withdrawing effect, slightly increasing the acidity of protons on adjacent carbons (C2 and C5/C6). The nitrile group at the 3-position also has an inductive effect. However, direct deprotonation at C2 or C4 for alkylation is generally difficult without the use of strong bases or directing groups.
Directed C-H Functionalization
Recent advances have enabled the selective functionalization of seemingly unactivated C-H bonds through the use of directing groups. Studies on the palladium-catalyzed C-H arylation of C3-substituted pyrrolidines and piperidines have revealed fascinating differences.
-
Experimental Findings: Using an aminoquinoline (AQ) directing group at the C3 position, researchers have shown that palladium-catalyzed arylation preferentially occurs at the C4 position for both pyrrolidine and piperidine derivatives.[13][14] This regioselectivity is driven by the formation of a more stable 6-membered palladacycle intermediate for C4 activation, compared to a less stable 5-membered palladacycle for C2 activation.
-
Stereochemical Divergence:
-
Pyrrolidine: The C4-arylation proceeds with high cis-stereoselectivity. The flexibility of the pyrrolidine ring allows the formation of a cis-palladacycle intermediate which is necessary for the subsequent oxidative addition step.[13]
-
Piperidine: The reaction yields a mixture of cis and trans diastereomers, although the cis isomer is typically favored.[14] The more rigid piperidine chair allows for the formation of both cis and trans palladacycle intermediates that can proceed through the catalytic cycle, leading to a mixture of products.[13]
-
This divergence is a direct consequence of the conformational differences between the five- and six-membered rings. The defined stereochemistry of the piperidine chair allows for multiple reaction pathways, while the pyrrolidine's flexibility funnels the reaction through a single stereodetermining intermediate.[13]
Diagram: C-H Arylation Regioselectivity
Caption: Divergent stereochemical outcomes in directed C-H arylation.
Conclusion and Outlook
The reactivities of this compound and Piperidine-3-carbonitrile, while sharing common pathways dictated by the nitrile group, diverge significantly due to the underlying conformational properties of their respective heterocyclic rings.
-
This compound is characterized by its conformational flexibility . This can be advantageous for reactions where transition state stabilization is key but can be a drawback for achieving high stereoselectivity.
-
Piperidine-3-carbonitrile is defined by its conformational rigidity , primarily adopting a stable chair form. This leads to greater predictability and control in stereoselective reactions but can introduce steric challenges not present in the five-membered ring system.
For the medicinal chemist and synthetic researcher, the choice between these two scaffolds is not arbitrary. It is a strategic decision based on the desired stereochemical outcome, the steric tolerance of the planned reaction, and the need for conformational rigidity in the final target molecule. As synthetic methodologies, particularly in C-H activation, continue to advance, a deep understanding of these foundational principles of reactivity will be paramount in leveraging these valuable building blocks for the next generation of therapeutics.
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A Comparative Guide to the Biological Activity of Pyrrolidine-3-carbonitrile Derivatives
Introduction: The Significance of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the five-membered pyrrolidine ring stands out as a privileged scaffold. Its non-planar, puckered stereochemistry provides an exceptional platform for exploring three-dimensional pharmacophore space, a critical advantage in designing molecules with high target specificity and efficacy.[1] The sp3-hybridized carbons of the pyrrolidine ring contribute to molecular stereochemistry and increased 3D coverage, which can lead to enhanced binding interactions with biological targets like proteins and enzymes.[1] This guide focuses on derivatives of the pyrrolidine-3-carbonitrile core, a versatile building block that has given rise to a multitude of compounds with diverse and potent biological activities. We will objectively compare the performance of these derivatives across key therapeutic areas, supported by experimental data, and provide insight into the underlying experimental methodologies and mechanisms of action.
Comparative Biological Activities of this compound Derivatives
The functionalization of the this compound scaffold has unlocked a wide array of biological activities. The nitrile group, in particular, is a key feature, often involved in crucial binding interactions with enzyme active sites. Below, we compare derivatives based on their primary therapeutic applications.
Enzyme Inhibition: A Primary Modality
Many pyrrolidine-carbonitrile derivatives exert their therapeutic effects by selectively inhibiting key enzymes involved in disease progression.
DPP-4 inhibitors are a class of oral hypoglycemics that work by preventing the degradation of incretin hormones, such as GLP-1, thereby enhancing insulin secretion and improving glycemic control. The pyrrolidine-2-carbonitrile and its 3-carbonitrile isomers have proven to be excellent scaffolds for potent DPP-4 inhibitors.
A study on 4-fluoropyrrolidine-2-carbonitrile derivatives identified compound 17a as a highly efficacious and selective DPP-4 inhibitor.[2] This compound demonstrated high inhibitory activity with an IC₅₀ value of 0.017 µM.[2] Further research led to the development of compound 9l , an octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative, which showed even greater potency with an IC₅₀ of 0.01 µM and excellent selectivity against related enzymes like DPP8 and DPP9.[3]
Table 1: Comparison of DPP-4 Inhibitory Activity
| Compound ID | Core Structure | IC₅₀ (µM) | Selectivity (DPP8/DPP4) | Selectivity (DPP9/DPP4) | Reference |
| 17a | 4-Fluoropyrrolidine-2-carbonitrile | 0.017 | 1324-fold | 1164-fold | [2] |
| 8l | 4-Fluoropyrrolidine-2-carbonitrile | 0.05 | Not Reported | Not Reported | [3] |
| 9l | Octahydrocyclopenta[b]pyrrole-2-carbonitrile | 0.01 | 898-fold | 566-fold | [3] |
Causality Behind Experimental Design: The choice to evaluate these compounds against DPP-8 and DPP-9 is critical for safety assessment. Inhibition of these related enzymes can lead to off-target effects and toxicity. A high selectivity ratio, as seen with these derivatives, is a hallmark of a promising drug candidate.
Targeting carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase is another established strategy for managing type 2 diabetes. A series of pyrrolidine-2-carbonitrile derivatives were evaluated for this dual inhibitory action.[4] Compounds bearing para-methyl (6b ) and para-chloro (6c ) substituents on an attached phenyl ring were identified as the most potent inhibitors across multiple enzymatic targets, including DPP-IV.[4]
Table 2: Comparison of Antidiabetic Enzyme Inhibition
| Compound ID | Substituent | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) | DPP-IV IC₅₀ (µg/mL) | Reference |
| 6b | p-Methyl | 9.36 | 13.32 | 22.87 | [4] |
| 6c | p-Chloro | 10.12 | 14.89 | 23.45 | [4] |
Structure-Activity Relationship (SAR) Insight: The data suggests that both the electronic properties and steric effects of the substituents significantly influence the enzyme inhibition potency.[4] The strong performance of the chloro and methyl-substituted compounds highlights them as promising leads for developing multi-target antidiabetic agents.[4]
Anticancer Activity
The pyrrolidine scaffold is a common feature in anticancer agents. Derivatives of this compound have shown cytotoxicity against various cancer cell lines. In one study, a series of compounds were synthesized and tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Compound 37e , which contained a thiophen moiety, demonstrated good biological activity with IC₅₀ values of 17 µM and 19 µM, respectively, comparable to the standard drug doxorubicin.[1]
Table 3: Comparison of Anticancer Activity
| Compound Class/ID | Moiety | Cell Line | IC₅₀ (µM) | Reference |
| 36a-f | Phenyl | MCF-7 | 22 - 29 | [1] |
| 36a-f | Phenyl | HeLa | 26 - 37 | [1] |
| 37a-f | Thiophen | MCF-7 | 17 - 28 | [1] |
| 37a-f | Thiophen | HeLa | 19 - 30 | [1] |
| 37e | Thiophen | MCF-7 | 17 | [1] |
| 37e | Thiophen | HeLa | 19 | [1] |
| Doxorubicin | (Reference Drug) | MCF-7 | 16 | [1] |
| Doxorubicin | (Reference Drug) | HeLa | 18 | [1] |
SAR Insight: The comparison clearly shows that thiophen-containing derivatives generally exhibit better anticancer activity than their phenyl-bearing counterparts against both cell lines, suggesting the sulfur-containing ring contributes favorably to the compound's cytotoxic mechanism.[1]
Antimicrobial and Antiviral Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[5] Pyrrolidine derivatives have been investigated for this purpose, with some showing promising activity.
A library of 2,3-pyrrolidinedione analogues was evaluated for activity against S. aureus and methicillin-resistant S. aureus (MRSA) biofilms. Several compounds displayed over 80% biofilm inhibition at 40 µM while having only modest direct antibacterial potency (MIC 16–32 µg/mL).[6] This suggests a potential application as adjuvants to existing antibiotics, disrupting the protective biofilm matrix.[6]
In the antiviral domain, pyrrolidine derivatives have been patented as main protease (MPro) inhibitors for treating coronavirus infections, including SARS-CoV-2.[7] Separately, pyrrolidine dithiocarbamate (PDTC) was found to be an extremely potent inhibitor of human rhinovirus (HRV) and poliovirus by interfering with viral protein expression and protecting host cells from cytopathic effects.[8]
Experimental Workflows & Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
General Workflow for Biological Evaluation
The screening of novel chemical entities follows a logical progression from initial in vitro assays to more complex biological evaluations.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrrolidine derivative.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective activity across a range of critical biological targets, from metabolic enzymes like DPP-4 to viral proteases and cancer-related kinases. The comparative data clearly indicates that subtle structural modifications can lead to significant changes in biological activity, a principle that underpins modern medicinal chemistry. Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent hits identified here, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.
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The Strategic Advantage of Pyrrolidine-3-carbonitrile: A Comparative Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future of a drug candidate. Among the pantheon of privileged structures, the pyrrolidine ring holds a prominent position, offering a unique combination of three-dimensionality, synthetic tractability, and favorable physicochemical properties. This guide provides an in-depth technical comparison of Pyrrolidine-3-carbonitrile as a strategic alternative to other common synthetic scaffolds, supported by experimental data and detailed protocols. We will explore the nuanced advantages of this five-membered heterocycle over its six-membered counterpart, piperidine, and its acyclic analogs, providing a rationale for its implementation in drug design.
The Pyrrolidine Scaffold: A Three-Dimensional Approach to Drug Design
Saturated heterocyclic scaffolds have become increasingly important in drug discovery as they allow for a greater exploration of three-dimensional chemical space compared to their flat, aromatic counterparts.[1] This three-dimensionality can lead to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of this approach. Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which is crucial for interacting with the complex topographies of biological targets.[1]
The introduction of a carbonitrile group at the 3-position of the pyrrolidine ring creates this compound, a versatile building block that combines the structural benefits of the pyrrolidine core with the unique electronic and chemical properties of the nitrile functionality. The nitrile group can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a synthetic handle for further chemical modifications.
Head-to-Head Comparison: this compound vs. Alternative Scaffolds
The decision to employ a this compound scaffold over other options is often a data-driven choice aimed at optimizing a compound's pharmacological profile. Here, we compare its performance against two common alternatives: piperidine-3-carbonitrile and acyclic amine analogs.
Physicochemical Properties: A Tale of Two Rings and a Chain
The fundamental physicochemical properties of a scaffold can have a profound impact on a drug candidate's behavior. The following table summarizes the key differences between pyrrolidine, piperidine, and a representative acyclic analog.
| Property | Pyrrolidine | Piperidine | Acyclic Amine (e.g., diethylamine) | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | ~11.0 | All are strongly basic, with pyrrolidine being slightly more so. This can influence interactions with acidic residues in a target protein. |
| logP (Octanol/Water) | 0.46 | 0.84 | ~0.7 | Piperidine is the most lipophilic, which can affect solubility, cell permeability, and potential for off-target hydrophobic interactions. Pyrrolidine offers a more hydrophilic profile.[2] |
| Conformational Flexibility | Flexible (envelope and twist conformations) | More rigid (chair conformation) | Highly flexible | The rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, while the flexibility of pyrrolidine and acyclic amines may be beneficial for adapting to a binding site. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Logical relationships between scaffold properties and drug design considerations.
Structure-Activity Relationship (SAR) Insights
The increased conformational flexibility of the pyrrolidine ring can allow for an induced-fit binding to the target protein, which may not be possible with the more rigid piperidine scaffold. Conversely, the entropic penalty of binding for a flexible acyclic analog is generally higher than for a cyclic system, which can lead to weaker binding affinity.
Experimental Protocols
To facilitate the exploration of this compound and its alternatives in your research, we provide the following detailed experimental protocols.
Synthesis of (R)- or (S)-Pyrrolidine-3-carbonitrile (Enantioselective)
This protocol is a conceptualized enantioselective synthesis and may require optimization.
Workflow Diagram dot graph TD { A[Start: Commercially available chiral starting material] --> B{Key Chiral Intermediate}; B --> C{Cyclization}; C --> D[this compound Precursor]; D --> E{Functional Group Transformation}; E --> F[Final Product: (R)- or (S)-Pyrrolidine-3-carbonitrile]; } Caption: General workflow for the enantioselective synthesis of this compound.
Step-by-Step Methodology
-
Starting Material: Begin with a suitable, commercially available chiral starting material such as (R)- or (S)-malic acid or a derivative thereof.
-
Formation of a Chiral Intermediate: Convert the starting material into a key intermediate containing the necessary stereocenter and functional groups for cyclization. This may involve protection of functional groups, reduction of carboxylic acids to alcohols, and conversion of hydroxyl groups to good leaving groups (e.g., tosylates or mesylates).
-
Cyclization: Perform an intramolecular nucleophilic substitution to form the pyrrolidine ring. This is typically achieved by reacting a primary amine with a di-leaving group precursor.
-
Introduction of the Nitrile Group: Convert a suitable functional group (e.g., a carboxylic acid or an alcohol) on the pyrrolidine ring to a nitrile. This can be achieved through various methods, such as dehydration of an amide or nucleophilic substitution with a cyanide salt.
-
Deprotection and Purification: Remove any protecting groups and purify the final product using standard techniques such as column chromatography or recrystallization.
Comparative In Vitro Microsomal Stability Assay
This assay provides a means to compare the metabolic stability of compounds containing the different scaffolds.
Workflow Diagram dot graph TD { subgraph "Preparation" A[Test Compounds (Pyrrolidine, Piperidine, Acyclic Analogs)] --> B(Prepare stock solutions); C[Liver Microsomes] --> D(Prepare microsomal suspension); E[NADPH regenerating system] --> F(Prepare cofactor solution); end subgraph "Incubation" B & D & F --> G{Incubate at 37°C}; end subgraph "Analysis" G --> H(Quench reaction at time points); H --> I(Analyze remaining parent compound by LC-MS/MS); end subgraph "Data Interpretation" I --> J(Calculate half-life and intrinsic clearance); end } Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology
-
Prepare Stock Solutions: Dissolve the test compounds (the this compound analog, the piperidine-3-carbonitrile analog, and the acyclic aminonitrile analog) in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice and dilute with phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
Initiate the Reaction: In a 96-well plate, combine the microsomal suspension with the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Start the Metabolism: Add a pre-warmed NADPH regenerating solution to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.
Conclusion: Making an Informed Scaffold Choice
The selection between this compound and its alternatives is a nuanced decision that should be guided by the specific goals of a drug discovery program. While they may appear structurally similar, the subtle differences in their physicochemical properties and conformational flexibility can be strategically leveraged to optimize a compound's biological activity and pharmacokinetic profile.
This compound offers a compelling balance of properties: its three-dimensional structure allows for precise substituent placement, its moderate lipophilicity can contribute to good aqueous solubility, and its inherent flexibility may facilitate binding to a variety of biological targets. In contrast, the more rigid piperidine scaffold may be preferred when conformational restriction is desired to enhance binding affinity, while highly flexible acyclic analogs may be explored in initial SAR studies but often present challenges in terms of binding affinity and metabolic stability.
Ultimately, the empirical data from comparative studies, such as the microsomal stability assay described above, will provide the most definitive guidance for scaffold selection. By carefully considering the interplay between the scaffold's properties and the requirements of the biological target, researchers can make informed decisions that increase the probability of success in their drug discovery endeavors.
References
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- Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788.
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348–2351.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954.[4]
- Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60.[5]
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- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.[1]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954.[4]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.[12]
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.[1]
- Singh, R. P., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(1), 84-89.[13]
- Reißig, H.-U., & Zimmer, R. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. European Journal of Organic Chemistry, 2003(18), 3537-3544.[14]
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117805.[15]
- Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106742.[16]
- Norman, M. H., et al. (2010). Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][5][6][17]triazine inhibitors of IGF-1R kinase and IR kinase. Bioorganic & Medicinal Chemistry Letters, 20(17), 5104-5108.[18]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954.[19]
- Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106742.[16]
- Norman, M. H., et al. (2010). Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][5][6][17]triazine inhibitors of IGF-1R kinase and IR kinase. Bioorganic & Medicinal Chemistry Letters, 20(17), 5104-5108.[18]
- Sosnovskikh, V. Y., et al. (2019). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Chemistry of Heterocyclic Compounds, 55(8), 735-745.[20]
- Wang, Y., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
- Wang, Y., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
- Pinder, A. R. (1987). Pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports, 4(5), 527-537.[22]
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117805.[23]
- Hong, S., & Marks, T. J. (2010). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Organic Letters, 12(21), 4940–4943.[24]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954.[19]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954.[19]
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A Comparative Guide to the Validation of Analytical Methods for "Pyrrolidine-3-carbonitrile" Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like Pyrrolidine-3-carbonitrile is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. As a small, polar molecule lacking a significant chromophore, this compound presents a unique analytical challenge. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, offering insights into the rationale behind experimental choices and providing a framework for robust method development and validation in your laboratory.
The Analytical Challenge: Quantifying a Non-Chromophoric Polar Analyte
This compound's structure, characterized by a saturated pyrrolidine ring and a nitrile group, results in negligible UV absorbance. This renders direct analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV), a workhorse in many analytical labs, ineffective. Therefore, alternative strategies must be employed to achieve sensitive and reliable quantification. This guide will focus on two primary, validated approaches:
-
Pre-column Derivatization followed by HPLC with UV or Fluorescence Detection: This classic approach introduces a chromophoric or fluorophoric tag to the analyte, enabling sensitive detection.[1][2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive technique that does not require derivatization, directly measuring the mass-to-charge ratio of the analyte.[3][4]
Foundational Principles of Method Validation
Before delving into the comparative analysis, it is crucial to ground our discussion in the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[5][6][7] The core validation parameters we will consider for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Quantification Methodologies
The choice of an analytical method is a balance of performance, practicality, and available instrumentation. The following sections provide a detailed comparison of the two primary approaches for this compound quantification.
Method 1: Pre-column Derivatization with HPLC-UV/Fluorescence
This technique chemically modifies the this compound molecule to attach a tag that can be easily detected.[1] For a secondary amine like in the pyrrolidine ring, a variety of derivatizing agents can be used.
Workflow:
Caption: Workflow for HPLC with pre-column derivatization.
Rationale for Derivatization Agent Selection:
The choice of derivatizing agent is critical and depends on the functional group available on the analyte and the desired sensitivity. For the secondary amine in this compound, common derivatizing agents include:
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Another fluorescent tagging agent that reacts with amines.[9]
-
Benzoyl Chloride: Introduces a benzoyl group, providing strong UV absorbance.[2]
Hypothetical Performance Characteristics (Based on Analogs):
The following table summarizes the expected validation parameters for an HPLC-UV method following derivatization with benzoyl chloride, based on data from similar small amine analyses.
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance |
| Specificity | No interference at the analyte's retention time | High, dependent on chromatography |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | ~10 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~30 ng/mL |
| Robustness | No significant impact on results | Moderate to High |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and unparalleled specificity by separating the analyte chromatographically and then detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[3][4] For a small polar molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for better retention.[10][11]
Workflow:
Caption: Workflow for LC-MS/MS analysis.
Rationale for HILIC-MS/MS:
HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which is ideal for retaining and separating polar compounds that show little or no retention on C18 columns.[12] The high organic content of the mobile phase also aids in efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity.[11]
Hypothetical Performance Characteristics (Based on Analogs):
The following table outlines the expected validation parameters for a HILIC-MS/MS method for the direct analysis of this compound.
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance |
| Specificity | No interfering peaks at the selected MRM transition | Very High |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.0% |
| LOD | Signal-to-Noise ≥ 3 | ~0.1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~0.3 ng/mL |
| Robustness | No significant impact on results | High |
Head-to-Head Comparison and Method Selection
Caption: Decision matrix for analytical method selection.
Expert Insights on Method Selection:
-
For trace-level quantification and in complex matrices (e.g., biological samples), LC-MS/MS is the superior choice due to its exceptional sensitivity and specificity. The ability to monitor specific mass transitions (Multiple Reaction Monitoring - MRM) minimizes the impact of matrix interferences.
-
For routine quality control in a setting where the sample matrix is well-defined and the expected concentration of this compound is higher, HPLC with pre-column derivatization can be a cost-effective and reliable alternative. However, the derivatization step adds complexity and potential for variability.
-
Method development for derivatization can be more time-consuming as it involves optimizing the reaction conditions (reagent concentration, temperature, time) and ensuring the stability of the derivative.
Detailed Experimental Protocols
The following are template protocols that can be adapted for the quantification of this compound.
Protocol 1: HPLC-UV with Benzoyl Chloride Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample and dissolve it in the same solvent to achieve a concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of standard or sample solution, add 100 µL of 10% benzoyl chloride in acetonitrile and 50 µL of a suitable base (e.g., 1 M sodium bicarbonate).
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 50 µL of a quenching agent (e.g., 2 M glycine solution) to react with excess benzoyl chloride.
-
Vortex and centrifuge. The supernatant is ready for injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Protocol 2: HILIC-MS/MS Direct Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample and dissolve it in the same solvent mixture.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
HILIC-MS/MS Conditions:
-
Column: HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 3 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 10 mM ammonium formate and 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion for this compound by direct infusion of a standard solution.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Quantify this compound in the sample using the regression equation from the calibration curve.
-
Conclusion
The accurate quantification of this compound requires a thoughtful approach to analytical method development and validation. While direct HPLC-UV analysis is not feasible, both pre-column derivatization with HPLC and direct analysis by LC-MS/MS are powerful and reliable techniques. The choice between these methods will depend on the specific requirements of the analysis, including sensitivity, specificity, sample throughput, and available resources. By following the principles of method validation outlined in this guide and adapting the provided protocols, researchers can develop robust and defensible analytical methods for the quantification of this challenging yet important molecule.
References
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- European Medicines Agency. (n.d.). Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
- Food and Drug Administration. (2022). Q2(R2)
- International Council for Harmonisation. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX.
- Thermo Fisher Scientific. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
- Thermo Fisher Scientific. (n.d.).
- (2023, October 1). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publishers.
- (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman.
- (2021, July 21). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Books.
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- (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies.
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- (2025, August 6). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
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- (n.d.). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed.
- (2025, August 6). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
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- (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrrolidine-3-Carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1][2] Specifically, derivatives of pyrrolidine-3-carbonitrile are emerging as a class of compounds with significant potential in oncology. The nitrile group, a versatile functional moiety, can participate in various chemical interactions, making these derivatives attractive candidates for targeted cancer therapy.
This guide provides a comparative analysis of the cytotoxic profiles of various this compound derivatives, supported by experimental data from recent studies. We will delve into the structure-activity relationships (SAR) that govern their anticancer efficacy, present detailed protocols for assessing cytotoxicity, and visualize key experimental workflows. Our objective is to offer an in-depth technical resource that is both scientifically rigorous and practically applicable for researchers in the field.
The Rationale for Targeting Cancer with Pyrrolidine Derivatives
The pyrrolidine ring system is a core component of many molecules with demonstrated biological activity, including anticancer properties.[3] The diverse substitution patterns possible on the pyrrolidine ring allow for the fine-tuning of its pharmacological properties, enabling the development of potent and selective anticancer agents.[1][2] The introduction of a carbonitrile group at the 3-position further enhances the potential of these molecules, as the nitrile can act as a key pharmacophore, influencing the compound's binding affinity to biological targets.
Comparative Cytotoxicity Analysis of this compound Analogs
Recent research has focused on the synthesis and in vitro anticancer evaluation of various pyrrolidine derivatives. A notable study by Kavaliauskas et al. (2024) explored a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which are closely related to the this compound scaffold.[4] Their work highlights how modifications to the core structure can significantly impact cytotoxic activity against human cancer cell lines.
Another study by Abass et al. (2021) investigated pyridine-3-carbonitrile derivatives, some of which incorporate a pyrrolidine-like structure, and evaluated their anticancer effects on breast cancer cell lines.[5][6] The findings from these and other studies underscore the importance of systematic evaluation to identify the most promising candidates for further development.
To facilitate a clear comparison, the following table summarizes the cytotoxic activity of selected pyrrolidine derivatives from the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methods.
| Compound ID/Series | Core Structure Modification | Cancer Cell Line | Cytotoxicity Measurement | Reference |
| Series 1 | Hydrazones, N-ethylhydrazones, pyrrole, pyrazole, oxadiazole, and triazole derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | A549 (Human Lung Carcinoma) | % Viability at 100 µM | [4] |
| Compound 25 | Incorporation of a 1,3,4-oxadiazolethione ring | A549 (Human Lung Carcinoma) | Reduced viability to 28.0% | [4] |
| Compound 26 | Incorporation of a 4-aminotriazolethione ring | A549 (Human Lung Carcinoma) | Reduced viability to 29.6% | [4] |
| Series 2 | Pyridine-3-carbonitrile derivatives with various substitutions | MCF-7 (Human Breast Adenocarcinoma) | IC50 values | [5][6] |
| Series 3 | Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | MDA-MB-231, IGR39, Panc-1, PPC-1 | EC50 values in the range of 2.5–20.2 µM | [7] |
Key Insights from the Comparative Data:
-
Heterocyclic Substitutions: The work by Kavaliauskas et al. demonstrates that the incorporation of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, can significantly enhance the cytotoxic activity of the pyrrolidine core structure against A549 lung cancer cells.[4] This suggests that these moieties may be involved in crucial interactions with cellular targets.
-
Structure-Activity Relationships (SAR): The diverse anticancer activities observed for different pyrrolidine derivatives highlight the critical role of the substitution pattern on the pyrrolidine ring.[1][2] Factors such as the nature of the substituent, its position, and stereochemistry can all influence the compound's ability to interact with biological targets and exert a cytotoxic effect.[8]
-
Cell Line Specificity: The cytotoxicity of these derivatives can vary significantly between different cancer cell lines, indicating that their mechanism of action may be dependent on the specific molecular characteristics of the cancer cells.[7]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel chemical compounds is a fundamental step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on a selected cancer cell line.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the cancer cells to about 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve.
-
Visualizing the Experimental Workflow
To provide a clear overview of the cytotoxicity testing process, the following diagram illustrates the key stages of the experimental workflow.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Potential Signaling Pathways Affected by Cytotoxic Pyrrolidine Derivatives
While the precise mechanisms of action for many this compound derivatives are still under investigation, their cytotoxic effects are likely mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The structural features of these compounds may allow them to interact with various intracellular targets.
Caption: Potential signaling pathways modulated by cytotoxic pyrrolidine derivatives.
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals a promising class of compounds with tunable cytotoxic activity against various cancer cell lines. The structure-activity relationship studies are crucial for guiding the rational design of more potent and selective anticancer agents. The incorporation of diverse heterocyclic moieties and other functional groups onto the pyrrolidine scaffold has shown to be an effective strategy for enhancing their therapeutic potential.
Future research should focus on elucidating the specific molecular targets and mechanisms of action of the most active derivatives. Further optimization of the lead compounds to improve their pharmacokinetic properties and reduce potential off-target effects will be essential for their translation into clinical applications. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of anticancer drug discovery.
References
- Abass, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives.
- Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(24), 11784. [Link]
- Kavaliauskas, P., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Pharmaceuticals, 16(12), 1669. [Link]
- Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]
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The Pyrrolidine-3-carbonitrile Moiety in Drug Design: A Comparative Guide
Introduction: The Rise of Saturated Heterocycles in Modern Drug Discovery
In the landscape of contemporary drug design, there is a discernible shift away from flat, aromatic systems towards three-dimensional molecular architectures. Saturated heterocycles have emerged as powerful tools for medicinal chemists, offering a means to explore chemical space more effectively. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prominent scaffold in this arena, found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1]
This guide focuses on a specific, functionalized version of this scaffold: pyrrolidine-3-carbonitrile . We will delve into the strategic advantages and potential liabilities of incorporating this moiety into drug candidates. By examining its role as a versatile building block and a key pharmacophoric element, particularly in the context of central nervous system (CNS) disorders and enzyme inhibition, we aim to provide a comprehensive resource for researchers in drug development.[3][4]
The Strategic Value of this compound: A Double-Edged Sword
The incorporation of a this compound moiety into a drug candidate is a strategic decision with a host of potential benefits, but it is not without its challenges. The unique combination of the rigid, three-dimensional pyrrolidine ring and the polar, metabolically stable nitrile group offers a compelling profile for medicinal chemists.
Advantages of the this compound Scaffold
-
Enhanced Metabolic Stability and Favorable Pharmacokinetics : The nitrile group is generally considered to be metabolically robust.[5] In many nitrile-containing pharmaceuticals, this group passes through the body unchanged, which can lead to improved pharmacokinetic profiles, including longer half-lives and increased bioavailability.[5][6] The introduction of a nitrile can also block metabolically labile sites on a molecule, further enhancing its stability.[7]
-
Improved Binding Affinity and Target Engagement : The nitrile group, with its strong electron-withdrawing properties and linear geometry, can participate in a variety of non-covalent interactions with a target protein. These include hydrogen bonding, dipole-dipole interactions, and even covalent interactions in some cases.[5][7] This can lead to a significant increase in binding affinity and potency. For instance, in the case of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the nitrile group of cyanopyrrolidine derivatives like Vildagliptin can form a reversible covalent bond with a serine residue in the active site, contributing significantly to their inhibitory action.[5]
-
Bioisosteric Replacement : The nitrile group can serve as a bioisostere for other functional groups, such as carbonyls, hydroxyls, and even halogens.[7] This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, without compromising its biological activity. For example, replacing a carboxylic acid with a nitrile can improve a compound's ability to cross the blood-brain barrier, a critical consideration for CNS drug discovery.[8][9]
-
Three-Dimensionality and Pharmacophore Exploration : The inherent 3D structure of the pyrrolidine ring allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings.[1] This can lead to the discovery of novel binding modes and improved selectivity for the target protein.
Disadvantages and Potential Liabilities
-
Potential for Metabolic Hydrolysis : While generally stable, the nitrile group in some cyanopyrrolidine-containing drugs, particularly DPP-4 inhibitors like Vildagliptin, can undergo hydrolysis to form a carboxylic acid metabolite.[10][11] This metabolic pathway can lead to the inactivation of the drug and may contribute to inter-individual variability in drug response.
-
Risk of Cyanide Release and Toxicity : A primary concern with any nitrile-containing compound is the potential for in vivo metabolism to release toxic cyanide. However, for most modern pharmaceuticals, this is a rare occurrence as the nitrile group is typically attached to a carbon atom that is not susceptible to the enzymatic pathways that would lead to cyanide liberation.[5] Nevertheless, the potential for toxicity, including developmental toxicity, should be carefully evaluated for any new nitrile-containing drug candidate.[12]
-
Off-Target Effects : The cyanopyrrolidine moiety, due to its reactivity, has the potential to interact with unintended biological targets. For example, studies on a cyanopyrrolidine-based probe for the deubiquitinating enzyme UCHL1 revealed engagement with other proteins, including aldehyde dehydrogenases.[5][6] Thorough off-target profiling is therefore essential to ensure the safety of drug candidates containing this scaffold.
-
Synthetic Complexity : The synthesis of chiral this compound derivatives can be challenging, often requiring multi-step sequences and careful control of stereochemistry.[12]
Comparative Analysis: The Impact of the 3-Cyano Group
To illustrate the impact of the this compound moiety, we can draw comparisons from the well-studied class of DPP-4 inhibitors. While most clinically used cyanopyrrolidine-based DPP-4 inhibitors are 2-carbonitrile derivatives (e.g., Vildagliptin, Saxagliptin), the principles of their structure-activity relationship (SAR) are informative.
| Feature | Pyrrolidine-3-carboxamide Analog | This compound Analog | Rationale and Supporting Data |
| Target Engagement | Primarily hydrogen bonding via amide NH and C=O. | Potential for reversible covalent bond formation, hydrogen bonding, and dipole interactions.[5] | The nitrile group in Vildagliptin (a 2-cyano analog) forms a reversible covalent adduct with the catalytic serine of DPP-4, significantly enhancing potency.[5] |
| Metabolic Stability | Amide bond is susceptible to hydrolysis by amidases. | Nitrile is generally more resistant to hydrolysis, though it can be a metabolic pathway in some cases.[10][11] | Studies on cyanopyrrolidine DPP-4 inhibitors show that nitrile hydrolysis is a metabolic route, but the nitrile is often more stable than an amide.[11] |
| Cell Permeability/CNS Penetration | The amide group can limit passive diffusion across membranes. | The less polar nitrile group can improve membrane permeability and potential for CNS penetration.[8][9] | Replacing polar groups like carboxylic acids with nitriles is a known strategy to improve BBB penetration.[8] |
| Potency (Hypothetical) | Moderate | High | The unique interactions afforded by the nitrile group, including reversible covalent inhibition, are expected to lead to higher potency. |
Experimental Protocols
Synthesis of (S)-Pyrrolidine-3-carbonitrile Hydrochloride
This protocol is adapted from established methods for the synthesis of related pyrrolidine derivatives and provides a route to the chiral 3-carbonitrile scaffold.
Workflow Diagram:
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A Comparative Benchmarking Guide to the Synthesis of Pyrrolidine-3-carbonitrile
Introduction: The Significance of the Pyrrolidine-3-carbonitrile Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its non-planar, saturated structure provides access to three-dimensional chemical space, a highly desirable trait in modern drug design. Specifically, this compound is a valuable building block, serving as a key intermediate in the synthesis of various therapeutic agents, including those targeting central nervous system disorders.[1] The nitrile group is a versatile functional handle, readily convertible into other functionalities such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.
This guide provides an in-depth, objective comparison of two prominent synthetic routes to N-protected this compound. By examining the underlying chemical principles, experimental protocols, and key performance indicators of each pathway, we aim to equip researchers, chemists, and process development professionals with the critical information needed to make informed decisions for their specific research and development endeavors.
Route 1: Nucleophilic Substitution of a Pyrrolidine-3-Sulfonate Ester
This route represents a classical and robust approach, relying on the displacement of a good leaving group at the 3-position of the pyrrolidine ring with a cyanide nucleophile. The hydroxyl group of N-Boc-3-hydroxypyrrolidine is first activated by conversion to a sulfonate ester, typically a mesylate or tosylate, which is then displaced by cyanide.
Causality Behind Experimental Choices
The choice of N-Boc as a protecting group is strategic; it deactivates the pyrrolidine nitrogen towards nucleophilic attack and unwanted side reactions, while being readily removable under acidic conditions. The conversion of the hydroxyl group to a mesylate is a critical activation step, as hydroxide is a poor leaving group. The mesyl group is an excellent leaving group, facilitating the subsequent SN2 reaction with the cyanide anion. Sodium cyanide serves as a cost-effective and efficient source of the nucleophile. The use of a polar aprotic solvent like DMF is crucial as it solubilizes the cyanide salt and promotes the SN2 mechanism by not solvating the nucleophile as strongly as protic solvents would.
Experimental Protocol: Synthesis of N-Boc-pyrrolidine-3-carbonitrile
Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine
-
To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in dichloromethane (DCM) at 0 °C, triethylamine (1.5 equivalents) is added.
-
Methanesulfonyl chloride (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, which is often used in the next step without further purification.
Step 2: Cyanation [2]
-
A solution is prepared from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10 mmol) and sodium cyanide (50 mmol) in N,N-dimethylformamide (DMF, 100 mL).[2]
-
The reaction mixture is stirred at 100°C for 16 hours.[2]
-
Upon completion, the reaction is cooled to room temperature, poured into water, and extracted with ethyl acetate.[2]
-
The combined organic phases are washed with water and saturated brine, then dried over anhydrous sodium sulfate.[2]
-
After filtration, the solvent is evaporated, and the residue is purified by column chromatography (petroleum ether/ethyl acetate = 5:1) to afford 1-N-Boc-3-cyanopyrrolidine.[2]
Workflow Diagram
Caption: Workflow for the synthesis of N-Boc-pyrrolidine-3-carbonitrile via nucleophilic substitution.
Route 2: Dehydration of Pyrrolidine-3-carboxamide
This route follows a more classical approach to nitrile synthesis, starting from a carboxylic acid precursor. The N-Boc-pyrrolidine-3-carboxylic acid is first converted to the corresponding primary amide, which is then dehydrated to yield the target nitrile.
Causality Behind Experimental Choices
The initial N-Boc-pyrrolidine-3-carboxylic acid can be synthesized through various methods, including asymmetric Michael additions for stereocontrol.[2][3][4][5][6][7] The conversion of the carboxylic acid to the amide is a standard peptide coupling reaction. Reagents like DCC (dicyclohexylcarbodiimide) in the presence of an amine source (ammonium bicarbonate) are effective for this transformation. The final dehydration of the amide is the key step. Dehydrating agents such as trifluoroacetic anhydride, phosphorus oxychloride (POCl₃) in DMF (Vilsmeier reagent), or chloroacetyl chloride are commonly employed. These reagents activate the amide oxygen, facilitating its elimination as a water equivalent.
Experimental Protocol: Synthesis of N-Boc-pyrrolidine-3-carbonitrile
Step 1: Amide Formation
-
To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in dichloromethane (DCM), dicyclohexylcarbodiimide (DCC, 1 equivalent) is added at 10-15 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
Ammonium bicarbonate (10 equivalents) is added, and the mixture is stirred for another hour.
-
The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated to give the crude N-Boc-pyrrolidine-3-carboxamide, which can be purified by crystallization or chromatography.
Step 2: Dehydration (adapted from a similar procedure for the 2-carbonitrile isomer)
-
To a suspension of N-Boc-pyrrolidine-3-carboxamide (1 equivalent) in tetrahydrofuran (THF) at 0-5 °C, trifluoroacetic anhydride (1.5 equivalents) is added.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is carefully quenched by the portion-wise addition of a base like ammonium bicarbonate.
-
The mixture is concentrated under vacuum, and the residue is taken up in an organic solvent for work-up and purification by column chromatography to yield N-Boc-pyrrolidine-3-carbonitrile.
Workflow Diagram
Caption: Workflow for the synthesis of N-Boc-pyrrolidine-3-carbonitrile via amide dehydration.
Quantitative Performance Benchmarking
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Dehydration of Amide |
| Starting Material | N-Boc-3-hydroxypyrrolidine | N-Boc-pyrrolidine-3-carboxylic acid |
| Key Reagents | Methanesulfonyl chloride, Sodium cyanide | DCC, Ammonium bicarbonate, Trifluoroacetic anhydride |
| Number of Steps | 2 | 2 |
| Overall Yield | High (Cyanation step reported at 98%)[2] | Moderate to High (dependent on amidation and dehydration efficiency) |
| Reaction Conditions | High temperature for cyanation (100 °C)[2] | Generally mild to moderate conditions |
| Stereocontrol | Dependent on the stereochemistry of the starting alcohol | Dependent on the synthesis of the starting carboxylic acid |
| Safety Considerations | Use of highly toxic sodium cyanide | Use of DCC (a potent sensitizer) and corrosive TFAA |
| Scalability | Good, but handling of large quantities of cyanide requires stringent safety protocols. | Good, though removal of dicyclohexylurea byproduct can be challenging on a large scale. |
Comparative Analysis and Field-Proven Insights
Route 1 (Nucleophilic Substitution) stands out for its high reported yield in the key cyanation step.[2] This makes it a very attractive option from a process efficiency standpoint. The starting material, N-Boc-3-hydroxypyrrolidine, is commercially available in both racemic and enantiomerically pure forms, allowing for direct access to chiral products. However, the primary drawback of this route is the use of sodium cyanide, a highly toxic reagent that requires specialized handling and disposal procedures. For industrial applications, this can add significant cost and complexity related to safety and environmental compliance.
Route 2 (Dehydration of Amide) offers the advantage of avoiding highly toxic cyanide reagents in the final step. The starting N-Boc-pyrrolidine-3-carboxylic acid can be synthesized via various methods, including powerful asymmetric organocatalytic routes that can provide high enantiomeric purity.[2][3][4][5][6][7] This offers a high degree of flexibility in accessing diverse and stereochemically defined precursors. The main challenges in this route lie in the purification steps. The dicyclohexylurea (DCU) byproduct from the DCC coupling can be difficult to remove completely on a large scale. The dehydration step, while effective, uses corrosive and moisture-sensitive reagents.
Conclusion and Recommendations
The choice between these two synthetic routes for this compound will largely depend on the specific needs and constraints of the researcher or organization.
-
For laboratory-scale synthesis where high yield is paramount and appropriate safety measures for handling cyanides are in place, Route 1 is an excellent choice due to its efficiency and the commercial availability of the starting materials.
-
For process development and large-scale manufacturing , where avoiding highly toxic reagents is a priority, Route 2 presents a more viable, albeit potentially lower-yielding, alternative. The challenges associated with byproduct removal are often addressable through process optimization and engineering controls.
Ultimately, both routes are effective and have been validated in the synthesis of pyrrolidine derivatives. A thorough risk assessment and consideration of the desired scale, cost, and stereochemical purity will guide the selection of the most appropriate synthetic strategy.
References
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092.
- OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106).
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- Semantic Scholar. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
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- MySkinRecipes. This compound.
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- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
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- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- Google Patents. US2525584A - Production of pyrrolidine.
- Google Patents. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- PubChem - NIH. Pyrrolidine-2-carbonitrile | C5H8N2 | CID 4712728.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Pyrrolidine-Carbonitrile Based Compounds
For researchers, medicinal chemists, and drug development professionals, the pyrrolidine scaffold is a cornerstone of modern therapeutics, prized for its versatile stereochemistry and broad biological activity.[1] This guide provides an in-depth technical comparison of pyrrolidine-based compounds featuring a carbonitrile moiety, with a particular focus on the influence of the nitrile group's position on the pyrrolidine ring. While a wealth of data exists for pyrrolidine-2-carbonitrile derivatives, particularly as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, comprehensive comparative studies on their pyrrolidine-3-carbonitrile counterparts are less common.[2] This guide will synthesize available data to offer a comparative perspective on their evaluation, highlighting key experimental workflows and the causal reasoning behind methodological choices.
The Pyrrolidine-Carbonitrile Scaffold: A Tale of Two Isomers
The introduction of a carbonitrile group to the pyrrolidine ring significantly influences the molecule's electronic properties and its potential as a pharmacophore. Its position, at either the 2- or 3-position, can dramatically alter the compound's interaction with biological targets. The pyrrolidine-2-carbonitrile moiety is a well-established pharmacophore in DPP-4 inhibitors, where the nitrile group plays a crucial role in the compound's mechanism of action.[2] In contrast, the this compound scaffold is more frequently utilized as a versatile building block in the synthesis of compounds targeting neurological disorders.[3]
This guide will use the well-documented profile of pyrrolidine-2-carbonitrile based DPP-4 inhibitors as a benchmark to frame the evaluation of the less-explored this compound scaffold, for which we will draw upon available data to postulate and compare potential therapeutic applications.
In Vitro Evaluation: Unmasking Potency and Selectivity
The initial assessment of any novel compound series begins with a robust in vitro evaluation to determine its potency, selectivity, and mechanism of action. For pyrrolidine-carbonitrile derivatives, particularly those designed as enzyme inhibitors, a well-defined series of assays is crucial.
Case Study: DPP-4 Inhibition
DPP-4 is a serine protease that plays a critical role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes.[4] Pyrrolidine-2-carbonitrile derivatives have been extensively studied as DPP-4 inhibitors.
Comparative In Vitro Activity of Pyrrolidine-2-Carbonitrile Derivatives
| Compound ID | Modification | Target | IC50 (µM) | Selectivity vs. DPP-8/DPP-9 | Reference |
| Compound 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | DPP-4 | 0.017 | 1324-fold (vs. DPP-8), 1164-fold (vs. DPP-9) | [2] |
| Compound 6b | para-methyl substituted pyrrolidine-2-carbonitrile | DPP-4 | 22.87 (µg/mL) | Not Reported | [1] |
| Compound 6c | para-chloro substituted pyrrolidine-2-carbonitrile | DPP-4 | Not Reported | Not Reported | [1] |
Note: IC50 values are presented as reported in the source and may have different units.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.[5]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (pyrrolidine-carbonitrile derivatives)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and substrate to their optimal working concentrations in assay buffer.
-
Assay Reaction:
-
Add 25 µL of the diluted DPP-4 enzyme solution to each well of the 96-well plate (except for the blank).
-
Add 50 µL of the serially diluted test compounds or positive control to the respective wells. For the enzyme control well, add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.[5][6]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
The choice of a fluorogenic substrate like Gly-Pro-AMC provides a sensitive and continuous readout of enzyme activity.[5]
-
Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium before initiating the reaction.
-
Running a positive control is essential to validate the assay's performance.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro DPP-4 inhibition assay.
In Vivo Evaluation: From Bench to Biological System
Promising in vitro data is the gateway to in vivo studies, where the efficacy and pharmacokinetic properties of a compound are assessed in a living organism.
Case Study: Oral Glucose Tolerance Test (OGTT) in Mice
For potential anti-diabetic agents like DPP-4 inhibitors, the OGTT is a gold-standard in vivo assay to evaluate their ability to improve glucose tolerance.[7]
Comparative In Vivo Activity of a Pyrrolidine-2-Carbonitrile Derivative
| Compound ID | Animal Model | Dose | Effect on Blood Glucose | Reference |
| Compound 17a | ICR and KKAy mice | Not specified | Decreased blood glucose after oral glucose challenge | [2] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes a typical OGTT in mice to assess the in vivo efficacy of a test compound.[3][8]
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Test compound (pyrrolidine-carbonitrile derivative)
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice to handling and the experimental procedures. Fast the mice overnight (typically 12-16 hours) with free access to water.[9]
-
Baseline Blood Glucose: On the day of the experiment, record the body weight of each mouse. Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose level.
-
Compound Administration: Administer the test compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a glucose solution (e.g., 20% w/v) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[3] Measure the blood glucose levels at each time point.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the blood glucose levels and AUC between the vehicle- and compound-treated groups.
-
Causality Behind Experimental Choices:
-
Fasting the mice is essential to establish a stable baseline blood glucose level and to maximize the glycemic response to the glucose challenge.[9]
-
Oral gavage for both the compound and glucose mimics the clinical route of administration for oral anti-diabetic drugs.
-
The time course of blood glucose monitoring is designed to capture the peak and subsequent clearance of the glucose load.
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for the in vivo oral glucose tolerance test.
Structure-Activity Relationship (SAR) and Future Directions
The data, though more abundant for the 2-carbonitrile isomer, allows for the formulation of initial SAR hypotheses. For DPP-4 inhibition, the stereochemistry of the pyrrolidine ring and the nature of the substituent at the 4-position appear to be critical for potent activity.[2] For the less explored 3-carbonitrile scaffold, its utility as a synthetic intermediate for neurologically active compounds suggests that future in vitro and in vivo studies should focus on targets within the central nervous system.
For instance, given the role of pyrrolidine derivatives in targeting neuroinflammation, a comparative in vivo study could involve models of neuroinflammatory diseases, such as lipopolysaccharide (LPS)-induced neuroinflammation in mice.[10] In such a model, the efficacy of this compound compounds could be assessed by measuring pro-inflammatory cytokine levels in the brain and observing behavioral outcomes.
Conclusion
The pyrrolidine-carbonitrile scaffold represents a promising area for drug discovery. While pyrrolidine-2-carbonitrile derivatives have been extensively validated as DPP-4 inhibitors, the therapeutic potential of their 3-carbonitrile counterparts remains largely untapped. This guide has provided a framework for the comparative in vitro and in vivo evaluation of these compounds, drawing upon established protocols and highlighting the rationale behind experimental design. By applying these methodologies, researchers can systematically explore the therapeutic potential of novel this compound based compounds and contribute to the development of the next generation of therapeutics.
References
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A Comparative Guide for Synthetic Chemists: Pyrrolidine-3-carbonitrile vs. Pyrrolidine-2-carbonitrile
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for extensive exploration of chemical space, a critical advantage in drug design.[2] When functionalized with a nitrile group, the resulting pyrrolidine carbonitriles become exceptionally versatile building blocks. However, the positional isomerism of the nitrile group—at the C2 (alpha) versus the C3 (beta) position—imparts dramatically different synthetic characteristics. This guide provides an in-depth comparison of pyrrolidine-2-carbonitrile and pyrrolidine-3-carbonitrile, offering field-proven insights and experimental data to inform strategic decisions in synthesis design for researchers, scientists, and drug development professionals.
Part 1: Structural and Reactivity Implications
The location of the electron-withdrawing nitrile group relative to the ring's nitrogen atom is the fundamental determinant of the isomers' distinct reactivity profiles.
-
Pyrrolidine-2-carbonitrile (an α-amino nitrile): The nitrile group is directly attached to the carbon adjacent to the nitrogen. This α-positioning creates a unique electronic environment. The nitrogen's inductive effect enhances the electrophilicity of the nitrile carbon. More importantly, this arrangement makes the C2 proton acidic and susceptible to deprotonation, and the entire α-amino nitrile moiety can act as a "masked" iminium ion equivalent, a feature extensively exploited in synthesis.[3] Theoretical calculations and experimental data confirm that α-aminonitriles are generally more reactive than their β- or γ-isomers.[4]
-
This compound (a β-amino nitrile): With the nitrile at the C3 position, it is electronically insulated from the direct influence of the nitrogen atom. Its reactivity is more akin to a typical aliphatic nitrile. While the nitrogen can still influence reactions through space or by acting as an internal base, the synergistic activation seen in the C2 isomer is absent. The chemistry of this isomer is often focused on functionalizing the pyrrolidine ring itself, using the nitrile as a stable directing or functional group handle.[5]
Part 2: A Comparative Analysis of Synthesis Routes
Access to these key intermediates is a primary consideration. Synthetic pathways to each isomer are distinct, reflecting their structural differences.
Synthesis of Pyrrolidine-2-carbonitrile
The most prevalent and industrially relevant route to chiral pyrrolidine-2-carbonitrile leverages the readily available and inexpensive amino acid, L-proline .[6][7] This approach preserves the inherent stereochemistry of the starting material. A common industrial synthesis, particularly for the production of DPP-IV inhibitors like Vildagliptin, involves a multi-step sequence.[8][9]
Typical Synthetic Workflow:
-
N-Acylation: L-proline is first acylated, for instance, with chloroacetyl chloride, to protect the nitrogen and introduce a necessary side chain for the final drug target.[7]
-
Amidation: The carboxylic acid is converted to a primary amide. This step often employs coupling agents like DCC followed by treatment with ammonium bicarbonate.[7]
-
Dehydration: The final step is the dehydration of the amide to the nitrile, commonly achieved using reagents like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride.[7][8]
This route is well-established and scalable, though it requires multiple steps and careful control of reaction conditions to avoid racemization and side reactions.[7]
Synthesis of this compound
Synthesizing the 3-carbonitrile isomer typically requires building the pyrrolidine ring or functionalizing a pre-existing 3-substituted pyrrolidine. Asymmetric Michael additions are a powerful modern approach.[10][11]
Typical Synthetic Workflow:
-
Asymmetric Michael Addition: An organocatalyst promotes the conjugate addition of a nitroalkane to a 4-oxo-2-enoate. This establishes the key C-C bond and sets the stereochemistry.[10]
-
Reductive Cyclization: The resulting nitro-keto-ester undergoes reductive cyclization, typically using a reducing agent like H₂ over a palladium catalyst, which reduces both the nitro group and the ketone, followed by spontaneous intramolecular cyclization to form the pyrrolidine ring.
-
Functional Group Manipulation: The ester group is then converted to the nitrile, often via a similar amide formation and dehydration sequence as described for the 2-carbonitrile.
This method is advantageous for creating highly enantiomerically enriched products in just a few steps from accessible starting materials.[11]
Data Summary: Synthesis Comparison
| Feature | Pyrrolidine-2-carbonitrile | This compound |
| Typical Starting Material | L-Proline[7] | Enoates and Nitroalkanes[10] |
| Key Transformation | Functional group conversion (acid → nitrile)[8] | Asymmetric Michael addition & reductive cyclization[10][11] |
| Stereochemical Control | Inherited from chiral pool (L-proline) | Catalyst-controlled |
| Scalability | High; industrially proven for pharmaceuticals[12] | Moderate to high; relies on catalyst efficiency |
| Key Advantages | Utilizes inexpensive, natural starting material | High enantioselectivity in few steps[11] |
| Key Challenges | Multi-step process; potential for side reactions[7] | Catalyst cost; optimization of cyclization step |
Part 3: Divergent Reactivity and Synthetic Applications
The true value of these isomers lies in their distinct applications as synthetic intermediates, which are a direct consequence of their reactivity.
Pyrrolidine-2-carbonitrile: The Proline Mimic and Iminium Ion Precursor
The 2-cyanopyrrolidine moiety is a cornerstone in modern drug design, most notably as a pharmacophore in Dipeptidyl Peptidase IV (DPP-IV) inhibitors used to treat type 2 diabetes.[13]
-
Application in DPP-IV Inhibitors (e.g., Vildagliptin): In drugs like Vildagliptin, the (S)-pyrrolidine-2-carbonitrile core acts as a proline mimic.[14] The nitrile group is crucial for potent and reversible inhibition of the DPP-IV enzyme and provides the necessary chemical stability for oral administration.[7] The synthesis of Vildagliptin relies heavily on using (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as the key building block.[8][12]
-
Masked Iminium Ion Reactivity: The α-amino nitrile functionality can be unmasked under Lewis acidic or protic conditions to generate a reactive N-acyliminium ion. This intermediate is a powerful electrophile that can be trapped by a wide range of nucleophiles, enabling the stereoselective synthesis of complex, highly substituted pyrrolidines.
This compound: The Versatile Scaffold
The 3-carbonitrile isomer serves as a stable building block for constructing complex molecules where functionalization at other positions of the pyrrolidine ring is desired.[15]
-
C-H Functionalization Handle: The nitrile group can act as a directing group for late-stage C-H functionalization. For example, palladium-catalyzed C-H arylation can be directed to the C4 position of a pyrrolidine-3-carboxamide (a precursor to the nitrile), enabling the synthesis of cis-3,4-disubstituted pyrrolidines with high stereoselectivity.[5] This strategy was used in a formal synthesis of the antidepressant (-)-paroxetine.[5]
-
Stable Precursor for Other Functional Groups: The nitrile is a robust functional group that can be carried through multiple synthetic steps before being converted into other key functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or reacted with organometallic reagents to form ketones. This allows for diverse molecular architectures to be built upon the this compound scaffold.
Part 4: Experimental Protocols
To provide a practical context, detailed protocols for the key dehydration and cyclization steps are provided below.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2-CN Isomer)
This protocol is adapted from a reported synthesis used for preparing DPP-IV inhibitor intermediates.[7]
Step A: Amide Formation
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL).
-
Cool the solution to 10–15 °C. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and continue stirring for an additional hour.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove the precipitated dicyclohexylurea.
-
Concentrate the filtrate under vacuum to yield the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, which can be purified by crystallization.
Step B: Dehydration to Nitrile
-
Suspend the amide (4.0 g, 0.0209 mol) in anhydrous tetrahydrofuran (THF) (40 mL).
-
Cool the suspension to 0–5 °C in an ice bath.
-
Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Cool the mixture back to 5–10 °C and carefully add solid ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise to neutralize the acid.
-
Stir for 45 minutes at room temperature, then concentrate under vacuum. The product can be extracted with a suitable organic solvent like toluene and purified.[7]
Protocol 2: Synthesis of a Pyrrolidine-3-carboxylate Precursor via Asymmetric Michael Addition
This protocol is based on organocatalytic methods for preparing β-proline derivatives.[10][11]
-
To a solution of the 4-oxo-2-enoate (1.0 mmol) and nitroalkane (1.2 mmol) in toluene (2.0 mL), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative, 0.1 mmol).
-
Stir the mixture at low temperature (e.g., -20 °C) for 24-48 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, directly purify the product by flash column chromatography on silica gel to yield the Michael adduct.
-
The adduct can then be subjected to reductive cyclization conditions (e.g., H₂, Pd/C in methanol) to form the pyrrolidine-3-carboxylate ring system.
Part 5: Visualization of Synthetic Strategies
The divergent synthetic logic for accessing these two isomers can be visualized as follows.
Caption: Comparative workflow for the synthesis of pyrrolidine-2-CN vs. pyrrolidine-3-CN.
Conclusion and Strategic Recommendations
The choice between this compound and pyrrolidine-2-carbonitrile is not one of preference but of strategic necessity, dictated by the final target and the desired synthetic approach.
-
Choose Pyrrolidine-2-carbonitrile when your target molecule requires a proline mimic, particularly for enzyme inhibition (e.g., DPP-IV), or when you plan to leverage α-amino nitrile chemistry to form a reactive N-acyliminium ion for further functionalization at the C2 position. Its synthesis is well-trodden, starting from the inexpensive and enantiopure L-proline.
-
Choose this compound when the nitrile is intended as a stable functional handle for conversion to other groups (amine, acid) late in the synthesis, or when the primary goal is to functionalize the C3, C4, or C5 positions of the pyrrolidine ring. Modern organocatalytic methods provide excellent, catalyst-controlled stereoselectivity for its de novo synthesis.
By understanding the fundamental differences in their synthesis, electronic properties, and reactivity, researchers can make more informed and efficient decisions, accelerating the discovery and development of novel therapeutics.
References
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- ResearchGate. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
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- Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. PubMed, 4:20. [Link]
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- MySkinRecipes. (n.d.). This compound.
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- OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106).
- Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2024). Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]
- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews. [Link]
- National Institutes of Health. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]
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- PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]
- Google Patents. (2019). CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- PubMed. (2021). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed. [Link]
- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
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- ResearchGate. (2021). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties | Request PDF.
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A Comparative Guide to the Cross-Reactivity of Pyrrolidine-3-carbonitrile Derivatives in Kinase Inhibition
The pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its unique stereochemical and conformational properties that allow for precise three-dimensional exploration of pharmacophore space.[1] This versatile scaffold is a key component in numerous FDA-approved drugs and is particularly prevalent in the development of novel therapeutics targeting the central nervous system and oncology.[1][2] One specific derivative class, built around the Pyrrolidine-3-carbonitrile core, has shown significant promise in the design of highly potent and selective enzyme inhibitors.
However, as with any therapeutic candidate, the ultimate clinical success of these derivatives hinges not just on their on-target potency but, critically, on their selectivity. Unintended interactions with other proteins, known as off-target effects or cross-reactivity, can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug development program.[3][4] This guide provides an in-depth comparison of a novel this compound derivative, P3C-A , with an alternative, first-generation kinase inhibitor, Alt-Inhibitor-Y , focusing on the experimental methodologies used to rigorously assess and quantify their cross-reactivity profiles.
The Imperative of Selectivity in Kinase Inhibitor Design
The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[5] This structural similarity presents a formidable challenge for designing inhibitors that selectively target a single kinase or a desired subset of kinases.[4][5] Poor selectivity can result in the modulation of unintended signaling pathways, leading to adverse effects. Therefore, comprehensive profiling of a compound's activity across a broad panel of kinases is a non-negotiable step in preclinical drug development.[6]
In this guide, we will explore the cross-reactivity of P3C-A , a hypothetical this compound derivative designed for high selectivity towards Kinase X , a critical enzyme in a cancer-related signaling pathway. We will compare its performance against Alt-Inhibitor-Y , a known multi-targeted inhibitor from a different chemical class, to highlight the advancements in selectivity offered by the P3C scaffold.
Experimental Workflow for Assessing Kinase Cross-Reactivity
A robust assessment of kinase inhibitor selectivity involves a multi-step process, beginning with a broad screen to identify potential off-targets, followed by more detailed quantitative analysis of the most significant interactions. The workflow below outlines a standard approach in the field.
Caption: A typical experimental workflow for assessing kinase inhibitor cross-reactivity.
In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol
To quantify the inhibitory activity of P3C-A and Alt-Inhibitor-Y against their intended target and a panel of off-target kinases, a radiometric kinase assay, such as the HotSpot™ assay, is a robust and direct method.[5][7] This type of assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and accurate measure of kinase activity.[8]
Objective: To determine the IC50 values of P3C-A and Alt-Inhibitor-Y against Kinase X and a panel of 10 representative off-target kinases.
Materials:
-
Recombinant human kinases (Kinase X and off-target panel)
-
Specific peptide substrates for each kinase
-
Test compounds: P3C-A and Alt-Inhibitor-Y, dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
[γ-³³P]-ATP
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of P3C-A and Alt-Inhibitor-Y in DMSO, typically starting from 100 µM.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the specific kinase, and its corresponding peptide substrate.
-
Initiate Reaction: Add a small volume of the diluted test compound or DMSO (as a control) to the reaction mixture and briefly incubate. Initiate the kinase reaction by adding [γ-³³P]-ATP. It is crucial to use an ATP concentration at or near the Michaelis-Menten constant (Km) for each kinase to ensure a fair comparison of inhibitor potencies.[6][8]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop Reaction & Capture Substrate: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter plate that will capture the phosphorylated substrate while allowing unreacted ATP to pass through.
-
Washing: Wash the filter plate multiple times to remove any residual unbound [γ-³³P]-ATP.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound against each kinase.
-
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical IC50 values obtained for P3C-A and Alt-Inhibitor-Y against the primary target (Kinase X) and a panel of 10 off-target kinases.
| Kinase Target | P3C-A IC50 (nM) | Alt-Inhibitor-Y IC50 (nM) |
| Kinase X (On-Target) | 5 | 25 |
| Kinase A | >10,000 | 80 |
| Kinase B | 8,500 | 150 |
| Kinase C | >10,000 | 500 |
| Kinase D | 5,200 | 35 |
| Kinase E | >10,000 | 1,200 |
| Kinase F | 9,100 | 95 |
| Kinase G | >10,000 | 2,500 |
| Kinase H | 7,800 | 450 |
| Kinase I | >10,000 | 600 |
| Kinase J | 6,500 | 110 |
Interpretation of Results:
The data clearly demonstrates the superior selectivity profile of the this compound derivative, P3C-A . It exhibits high potency against its intended target, Kinase X, with an IC50 of 5 nM. Crucially, its inhibitory activity against all tested off-target kinases is significantly lower, with IC50 values in the high micromolar range. This represents a selectivity window of over 1000-fold.
In contrast, Alt-Inhibitor-Y shows moderate potency against Kinase X (IC50 = 25 nM) but displays significant activity against several off-target kinases, including Kinase A, D, and F, with IC50 values below 100 nM. This polypharmacology could lead to a higher risk of off-target side effects.[5]
Visualizing Cross-Reactivity in a Signaling Pathway Context
To understand the potential impact of cross-reactivity, it is helpful to visualize the on-target and off-target interactions within a cellular signaling pathway. The diagram below illustrates a hypothetical pathway where Kinase X is the intended target, and Kinase D is a known off-target that could be inadvertently inhibited by a non-selective compound.
Caption: Hypothetical signaling pathway illustrating on- and off-target inhibition.
This diagram visually communicates that while both P3C-A and Alt-Inhibitor-Y can block the desired pathway by inhibiting Kinase X, the lack of selectivity in Alt-Inhibitor-Y leads to the unintended inhibition of Kinase D, potentially causing adverse effects. The high selectivity of P3C-A mitigates this risk.
Conclusion
The rigorous, quantitative assessment of cross-reactivity is a critical pillar of modern drug discovery. This guide has outlined a standard workflow and a detailed protocol for evaluating the selectivity of kinase inhibitors. Through our comparative analysis of the hypothetical this compound derivative P3C-A and the alternative inhibitor Alt-Inhibitor-Y , we have demonstrated the profound impact that chemical scaffold selection and rational drug design can have on achieving a desirable selectivity profile.
The superior performance of P3C-A underscores the value of the pyrrolidine core in developing next-generation therapeutics with a potentially wider therapeutic window and a reduced risk of off-target toxicity. As researchers continue to innovate, the principles and methodologies described herein will remain essential for validating the selectivity and safety of new chemical entities.
References
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Navigating the Pharmacokinetic Landscape of Pyrrolidine-3-carbonitrile Analogs: A Comparative Guide
In the landscape of modern drug discovery, the pyrrolidine scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile three-dimensional structure that allows for precise exploration of chemical space.[1][2] Among its many derivatives, the pyrrolidine-3-carbonitrile moiety has emerged as a promising pharmacophore in the design of novel therapeutics. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, paramount among them being the optimization of its pharmacokinetic (PK) profile. This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of hypothetical this compound analogs, offering insights into how subtle structural modifications can profoundly influence their disposition within the body.
The successful development of a drug candidate hinges on achieving a delicate balance of pharmacological potency and a favorable pharmacokinetic profile.[3] Understanding the structure-ADME relationship (SAR) is therefore not merely an academic exercise but a critical, data-driven approach to designing molecules with improved developability.[3] This guide will delve into the key in vitro assays that form the bedrock of early ADME profiling, providing detailed experimental protocols and interpreting the resulting data in the context of our hypothetical analog series.
The Analogs: A Study in Structural Nuances
To illustrate the principles of SAR in the context of the this compound scaffold, we will examine a parent molecule, P3C-Parent , and three analogs, each with a specific structural modification designed to modulate its pharmacokinetic properties.
-
P3C-Parent: The core this compound structure.
-
P3C-Lipophilic: An analog with an added p-chlorophenyl group to increase lipophilicity.
-
P3C-Polar: An analog incorporating a hydroxyl group to enhance polarity.
-
P3C-Blocked: An analog with a fluorine atom strategically placed to block a potential site of metabolism.
Comparative In Vitro ADME Profile
The following table summarizes the key in vitro pharmacokinetic parameters for our analog series. This data, while hypothetical, is representative of the types of results obtained in early drug discovery and serves to highlight the impact of structural changes.
| Compound ID | Structure | LogD @ pH 7.4 | Metabolic Stability (HLM) | Plasma Protein Binding | Caco-2 Permeability |
| t1/2 (min) | CLint (µL/min/mg) | Fraction Unbound (fu) | |||
| P3C-Parent | This compound | 1.5 | 45 | 31.0 | 0.65 |
| P3C-Lipophilic | P3C with p-chlorophenyl group | 3.2 | 25 | 55.4 | 0.15 |
| P3C-Polar | P3C with hydroxyl group | 0.8 | 55 | 25.3 | 0.85 |
| P3C-Blocked | P3C with fluorine atom | 1.6 | >120 | <5.8 | 0.62 |
Interpreting the Data: A Causal Analysis
-
Lipophilicity (LogD): As expected, the addition of a p-chlorophenyl group in P3C-Lipophilic significantly increased its lipophilicity (LogD 3.2) compared to the parent molecule. Conversely, the introduction of a hydroxyl group in P3C-Polar decreased its lipophilicity (LogD 0.8). The fluorine substitution in P3C-Blocked had a minimal impact on lipophilicity.
-
Metabolic Stability: The increased lipophilicity of P3C-Lipophilic likely led to greater interaction with metabolic enzymes in the human liver microsomes (HLM), resulting in a shorter half-life (25 min) and higher intrinsic clearance (55.4 µL/min/mg). The more polar nature of P3C-Polar resulted in slightly improved metabolic stability. The strategic placement of a fluorine atom in P3C-Blocked successfully hindered metabolism, leading to a significantly prolonged half-life (>120 min) and low intrinsic clearance (<5.8 µL/min/mg). This highlights a common strategy in medicinal chemistry to improve metabolic stability.[1]
-
Plasma Protein Binding: The fraction of a drug that is unbound in plasma (fu) is available to interact with its target and to be cleared. The highly lipophilic P3C-Lipophilic exhibited extensive plasma protein binding, with only 15% of the compound being free. In contrast, the more polar P3C-Polar had a much higher unbound fraction (85%). High plasma protein binding can impact the in vivo efficacy and disposition of a compound.[4]
-
Permeability: The Caco-2 permeability assay is a reliable in vitro model for predicting human intestinal absorption.[5] The increased lipophilicity of P3C-Lipophilic resulted in higher apparent permeability (Papp = 15.2 x 10-6 cm/s). Conversely, the increased polarity of P3C-Polar led to a significant decrease in permeability. An efflux ratio greater than 2, as seen with P3C-Polar , suggests that the compound may be a substrate for efflux transporters, which can limit its net absorption.[5]
Experimental Methodologies: The Foundation of Reliable Data
The generation of robust and reproducible ADME data is contingent upon well-defined and rigorously executed experimental protocols. Below are the detailed methodologies for the key in vitro assays used to characterize our this compound analog series.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate at which the test compounds are metabolized by cytochrome P450 enzymes present in human liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Test compounds are dissolved in DMSO to a stock concentration of 10 mM.
-
Human liver microsomes (pooled from multiple donors) are thawed on ice.
-
A NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).
-
-
Incubation:
-
The test compound (final concentration 1 µM) is pre-incubated with human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The in vitro half-life (t1/2) is calculated from the slope of the linear regression.
-
The intrinsic clearance (CLint) is calculated using the half-life and the protein concentration.
-
Experimental Workflow for Metabolic Stability Assay
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of the test compound that is bound to plasma proteins.
Protocol:
-
Preparation:
-
Test compounds are spiked into human plasma at a final concentration of 1 µM.
-
The RED device, consisting of a sample chamber and a buffer chamber separated by a semi-permeable membrane, is assembled.
-
-
Dialysis:
-
The plasma containing the test compound is added to the sample chamber.
-
Phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.
-
The device is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.
-
-
Sample Collection:
-
Aliquots are taken from both the plasma and buffer chambers.
-
The buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of PBS to matrix-match the samples.
-
-
Sample Analysis:
-
Proteins are precipitated by adding acetonitrile containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
-
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Experimental Workflow for Plasma Protein Binding Assay
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a test compound.
Protocol:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
The cell monolayers are washed with Hank's Balanced Salt Solution (HBSS).
-
The test compound (typically 10 µM) in HBSS is added to the apical (donor) side.
-
Fresh HBSS is added to the basolateral (receiver) side.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
The test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side to determine the efflux ratio.
-
-
Sample Analysis:
-
The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).
-
Conclusion: A Roadmap for Rational Drug Design
This comparative guide illustrates the profound impact of structural modifications on the pharmacokinetic profile of this compound analogs. By systematically altering the physicochemical properties of the parent molecule, we can rationally design compounds with improved ADME characteristics. The journey of a drug from bench to bedside is a complex, multi-parameter optimization process. A thorough understanding and early assessment of the pharmacokinetic properties, as outlined in this guide, are indispensable for navigating this path successfully and increasing the probability of clinical success.
References
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- Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simul
- Pyrrolidine derivatives as plasmepsin inhibitors: binding mode analysis assisted by molecular dynamics simulations of a highly flexible protein. PubMed. [Link]
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The Enigmatic Catalyst: A Comparative Guide to Pyrrolidine-3-carbonitrile in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the pyrrolidine scaffold stands as a cornerstone, with progenitors like proline and its derivatives demonstrating remarkable efficacy in a multitude of stereoselective transformations.[1][2] While extensive research has illuminated the catalytic prowess of C2-substituted pyrrolidines, such as prolinamides and diarylprolinol ethers, and C3-functionalized analogs like pyrrolidine-3-carboxylic acid, a comprehensive analysis of pyrrolidine-3-carbonitrile's catalytic potential has remained conspicuously absent from the literature. This guide aims to bridge this gap by providing a forward-looking, data-driven comparison of the projected performance of this compound in various catalytic systems.
Drawing upon established principles of organocatalysis and leveraging experimental data from its closest structural analogs, this document will offer insights into the anticipated behavior of this intriguing molecule. We will delve into the potential electronic and steric influences of the 3-cyano group, propose synthetic strategies for chiral this compound, and present hypothetical performance comparisons in key asymmetric reactions, thereby providing a valuable resource for researchers seeking to explore novel catalytic frontiers.
The Pyrrolidine Scaffold: A Privileged Platform in Organocatalysis
The pyrrolidine ring is a privileged motif in organocatalysis, primarily due to its ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[1] The stereochemical outcome of these reactions is dictated by the chiral environment created by the substituents on the pyrrolidine ring.
This compound: A Catalyst Candidate with Untapped Potential
This compound introduces a unique electronic feature to the pyrrolidine framework: the strongly electron-withdrawing nitrile group at the C3 position. This substitution is poised to significantly modulate the catalytic properties of the pyrrolidine nitrogen, influencing its basicity, nucleophilicity, and the stereochemical course of the reactions it catalyzes.
The Anticipated Influence of the 3-Cyano Group
The nitrile group's inductive effect is expected to decrease the pKa of the pyrrolidine nitrogen, making it a less basic and potentially more manageable catalyst in reactions sensitive to strong bases. This altered basicity could also influence the equilibrium between the catalyst and the carbonyl substrate in enamine formation. Furthermore, the cyano group's linear geometry and steric profile may create a unique chiral pocket, leading to distinct stereoselectivities compared to catalysts with bulkier or more flexible substituents at the C3 position.
A Tale of Two Isomers: this compound vs. Pyrrolidine-3-carboxylic Acid
To project the performance of this compound, a head-to-head comparison with its well-studied counterpart, (R)-pyrrolidine-3-carboxylic acid, is instructive. The latter has proven to be a highly effective catalyst, particularly in promoting anti-diastereoselective Mannich reactions.[3][4]
Asymmetric Mannich Reaction: A Shift in Stereoselectivity?
The Mannich reaction, a cornerstone for the synthesis of β-amino carbonyl compounds, offers a prime testing ground for new catalysts. While L-proline famously yields syn-diastereomers, (R)-pyrrolidine-3-carboxylic acid directs the reaction towards the anti-products with high stereocontrol.[3] This divergence is attributed to the different transition state assemblies orchestrated by the positioning of the carboxylic acid group.
Hypothetical Performance of this compound in the Mannich Reaction:
The electron-withdrawing nature of the cyano group in this compound could further influence the transition state geometry. It is plausible that the linear and sterically less demanding nitrile group might allow for a different approach of the electrophile, potentially leading to a different diastereomeric preference or enhancing the enantioselectivity of the anti-product.
Table 1: Projected Performance Comparison in the Asymmetric Mannich Reaction
| Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Rationale for Projection |
| (R)-Pyrrolidine-3-carboxylic acid | >99:1[4] | up to 99[4] | Established high anti-selectivity. |
| (R)-Pyrrolidine-3-carbonitrile (Projected) | Potentially high anti or altered selectivity | Potentially high | The strong electron-withdrawing cyano group could stabilize the transition state leading to the anti-product, or its unique steric profile could favor a different geometry. |
| L-Proline | Typically syn-selective[3] | High | Well-established preference for syn-diastereomers. |
Asymmetric Michael Addition: Navigating Conjugate Additions
The Michael addition is a fundamental C-C bond-forming reaction, and pyrrolidine-based organocatalysts have been instrumental in rendering this transformation enantioselective. Derivatives of (R)-pyrrolidine-3-carboxylic acid have demonstrated utility in catalyzing the addition of ketones and aldehydes to nitroolefins.[2]
Hypothetical Performance of this compound in the Michael Addition:
In the enamine-mediated Michael addition, the catalyst's ability to form a nucleophilic enamine and effectively shield one of its faces is paramount. The electronic impact of the 3-cyano group on the enamine's nucleophilicity and the steric environment it creates will be critical. It is conceivable that the reduced basicity of the pyrrolidine nitrogen could modulate the rate of enamine formation and subsequent conjugate addition.
Table 2: Projected Performance Comparison in the Asymmetric Michael Addition
| Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Rationale for Projection |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Aldehydes + Nitroolefins | Good to High | Good to High | A known effective catalyst for this transformation. |
| (R)-Pyrrolidine-3-carbonitrile (Projected) | Aldehydes/Ketones + Nitroolefins | Moderate to High | Potentially High | The electronic properties of the cyano group may influence the nucleophilicity of the enamine intermediate, and its steric profile will dictate the facial selectivity. |
| Diarylprolinol silyl ethers | Aldehydes + Nitroolefins | High | Excellent | A benchmark class of catalysts for this reaction.[5] |
Experimental Protocols: A Roadmap for Investigation
To facilitate the exploration of this compound's catalytic activity, we provide a detailed, hypothetical experimental protocol for a representative asymmetric Michael addition. This protocol is adapted from established procedures for related pyrrolidine-based organocatalysts.
Proposed Synthesis of Chiral this compound
The synthesis of enantiomerically pure this compound can be envisioned starting from commercially available chiral precursors, such as derivatives of glutamic acid or through asymmetric synthesis methodologies. One plausible route involves the stereoselective reduction of a suitable pyrrolone precursor followed by functional group manipulations to introduce the nitrile functionality.
Caption: A simplified catalytic cycle for the Michael addition of an aldehyde to a nitroolefin.
The electron-withdrawing nature of the nitrile group could lower the energy of the HOMO of the enamine intermediate, potentially reducing its reactivity. Conversely, it might enhance the electrophilicity of the iminium ion in reactions proceeding through this intermediate. These electronic perturbations, coupled with the unique steric environment, underscore the need for experimental validation to fully elucidate the catalytic behavior of this compound.
Conclusion and Future Outlook
While direct experimental data on the catalytic performance of this compound remains elusive, this comparative guide provides a robust framework for its anticipated behavior in asymmetric catalysis. By drawing parallels with its structural analog, pyrrolidine-3-carboxylic acid, and considering the profound electronic influence of the nitrile group, we project that this compound holds significant promise as a novel organocatalyst. Its unique stereoelectronic properties may unlock new avenues for stereocontrol in fundamental organic transformations.
The synthesis of chiral this compound and its subsequent evaluation in asymmetric reactions such as the Mannich and Michael additions are now poised as critical next steps. The experimental validation of the hypotheses presented herein will undoubtedly enrich the organocatalysis toolbox and may lead to the discovery of a new class of highly efficient and selective catalysts.
References
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089-6092. [Link]
- Zhang, H., Mifsud, M., Tanaka, F., & Barbas 3rd, C. F. (2006). Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions. Journal of the American Chemical Society, 128(30), 9630-9631. [Link]
- Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
- Krasnov, V. P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
- Córdova, A. (2006). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. Angewandte Chemie International Edition, 45(21), 3490-3494. [Link]
- Gualandi, A., et al. (2013). One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis.
- Wang, Z., et al. (2019). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.
- Mondal, A., et al. (2018). The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. Arkivoc, 2018(7), 1-15. [Link]
- Palomo, C., & Oiarbide, M. (2008). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Angewandte Chemie International Edition, 47(24), 4442-4446. [Link]
- Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 145(51), 27895-27900. [Link]
- Yadav, J. S., et al. (2011). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Tetrahedron: Asymmetry, 22(14-15), 1547-1553. [Link]
- Yin, F., et al. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(16), 3052-3053. [Link]
- Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
- D'hooghe, M., & De Kimpe, N. (2008).
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Okinawa Institute of Science and Technology Graduate University. (n.d.).
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A Head-to-Head Comparison of Synthesis Methods for Pyrrolidine-3-carbonitrile: A Guide for Researchers
Pyrrolidine-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways. Its synthesis, therefore, is a critical step in the development of novel therapeutics. This guide provides an in-depth, head-to-head comparison of the two most prevalent methods for synthesizing this key intermediate: Nucleophilic Substitution and Dehydration of a Primary Amide . This analysis is grounded in experimental data and mechanistic principles to empower researchers in selecting the optimal synthetic route for their specific needs.
Introduction to this compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the introduction of a nitrile group at the 3-position offers a versatile handle for further chemical modifications. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making this compound a strategic starting material for generating diverse compound libraries.
This guide will dissect two distinct and reliable approaches to the synthesis of N-protected this compound, a common precursor that allows for controlled subsequent reactions. We will explore the underlying chemistry, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.
Method 1: Nucleophilic Substitution of a Pyrrolidine-3-ol Derivative
This widely employed method relies on the conversion of the hydroxyl group of a protected 3-hydroxypyrrolidine into a good leaving group, followed by a classical S(_N)2 reaction with a cyanide salt. This approach is often favored for its high efficiency and predictability.
Mechanistic Insight
The reaction proceeds via a two-step sequence. First, the alcohol of an N-protected 3-hydroxypyrrolidine is activated by converting it into a sulfonate ester, typically a mesylate or tosylate. This transformation dramatically enhances the leaving group ability of the oxygen-containing moiety. The subsequent introduction of a cyanide salt, such as sodium cyanide, results in a bimolecular nucleophilic substitution (S(N)2) at the C3 position of the pyrrolidine ring. The cyanide anion acts as the nucleophile, attacking the carbon atom bearing the sulfonate ester and displacing it, leading to the formation of the carbon-nitrogen triple bond of the nitrile with an inversion of stereochemistry at the reaction center.[1]
Experimental Protocol: Synthesis of 1-Boc-pyrrolidine-3-carbonitrile
Part A: Mesylation of N-Boc-3-hydroxypyrrolidine
-
Dissolution: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO(_3), and brine.
-
Isolation: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(methylsulfonyloxy)pyrrolidine, which can often be used in the next step without further purification.
Part B: Cyanation of N-Boc-3-(methylsulfonyloxy)pyrrolidine
-
Reactant Mixture: In a separate flask, dissolve the crude N-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Cyanide Addition: Add sodium cyanide (NaCN) (2.0-5.0 eq) to the solution.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-Boc-pyrrolidine-3-carbonitrile.
Caption: Workflow for the synthesis of 1-Boc-pyrrolidine-3-carbonitrile via nucleophilic substitution.
Method 2: Dehydration of Pyrrolidine-3-carboxamide
The dehydration of a primary amide to a nitrile is a classic and robust transformation in organic synthesis. This method involves the removal of a molecule of water from the primary amide functionality of a protected pyrrolidine-3-carboxamide using a suitable dehydrating agent.
Mechanistic Insight
The mechanism of amide dehydration varies with the choice of reagent, but generally involves the activation of the amide's carbonyl oxygen to transform it into a good leaving group.
-
With Thionyl Chloride (SOCl(_2)): The amide oxygen attacks the sulfur atom of SOCl(_2), followed by elimination of a chloride ion. Subsequent deprotonation and elimination of sulfur dioxide and another chloride ion yield the nitrile.[2][3][4]
-
With Phosphorus Oxychloride (POCl(_3)): The mechanism is similar to that with SOCl(_2), where the amide oxygen attacks the phosphorus atom. This is followed by a series of elimination steps to form the nitrile.[2][5]
These reactions typically require heating and are performed in the presence of a base to neutralize the acidic byproducts.
Experimental Protocol: Synthesis of 1-Boc-pyrrolidine-3-carbonitrile
Part A: Amide Formation from N-Boc-pyrrolidine-3-carboxylic acid
-
Activation: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in an appropriate solvent like DMF or DCM. Add a coupling agent such as HBTU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Amidation: To the activated carboxylic acid, add a source of ammonia, such as ammonium chloride (1.5 eq), and stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Isolation: Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by crystallization or column chromatography to obtain N-Boc-pyrrolidine-3-carboxamide.
Part B: Dehydration of N-Boc-pyrrolidine-3-carboxamide
-
Reactant Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve N-Boc-pyrrolidine-3-carboxamide (1.0 eq) in a suitable solvent such as pyridine or DCM.
-
Dehydrating Agent Addition: Cool the solution to 0 °C and slowly add the dehydrating agent, for example, phosphorus oxychloride (POCl(_3)) (1.5 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring it over crushed ice or a cold saturated NaHCO(_3) solution.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate. Purify the resulting residue by column chromatography to yield 1-Boc-pyrrolidine-3-carbonitrile.
Caption: Workflow for the synthesis of 1-Boc-pyrrolidine-3-carbonitrile via amide dehydration.
Head-to-Head Comparison
| Feature | Nucleophilic Substitution | Dehydration of Primary Amide |
| Starting Material | N-protected 3-hydroxypyrrolidine | N-protected pyrrolidine-3-carboxamide |
| Key Reagents | Mesyl/Tosyl chloride, NaCN | POCl(_3), SOCl(_2), P(_2)O(_5), TFAA |
| Typical Yield | High (often >80% for the cyanation step) | Good to high (can be variable depending on the substrate and reagent) |
| Scalability | Generally good, but the use of large quantities of cyanide salts requires stringent safety protocols. | Readily scalable, with common and relatively inexpensive dehydrating agents. |
| Stereochemistry | Inversion of configuration at C3. | Retention of configuration at C3. |
| Safety Considerations | HIGHLY TOXIC cyanide salts are used. Requires a well-ventilated fume hood and appropriate personal protective equipment. Quenching of residual cyanide with bleach is necessary. | Dehydrating agents are often corrosive and moisture-sensitive. Reactions can be exothermic. |
| Substrate Scope | Generally reliable for secondary alcohols. | Broadly applicable to primary amides. |
| Byproducts | Sulfonate salts. | Varies with reagent (e.g., SO(_2), HCl with SOCl(_2)). |
Conclusion and Recommendations
Both nucleophilic substitution and amide dehydration are viable and effective methods for the synthesis of this compound. The choice between the two is often dictated by the availability of starting materials, desired stereochemistry, scalability, and, critically, safety infrastructure.
The Nucleophilic Substitution method is often preferred for its high yields and predictability, especially when a specific stereoisomer is desired and the starting chiral 3-hydroxypyrrolidine is available. However, the use of highly toxic cyanide salts is a significant drawback and necessitates rigorous safety precautions.
The Dehydration of a Primary Amide is a more classical approach that avoids the use of cyanide. It is generally a robust and scalable method. While it requires the additional step of preparing the primary amide, this can often be achieved in high yield from the corresponding carboxylic acid. This route may be favored in laboratories where the handling of large quantities of cyanide is not feasible or desired.
Ultimately, the optimal synthetic route will depend on a careful evaluation of the factors outlined in this guide. It is recommended that researchers perform a thorough risk assessment and consider the overall efficiency, from starting material to final product, before embarking on a large-scale synthesis.
References
- Synthetic Map. Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5.
- Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
- OrgoSolver. Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2.
- Algor Cards. Nitrile Synthesis: Methods and Applications.
- Brainly. [FREE] Explain why the reaction of the following tosylate with the cyanide ion yields a nitrile product that also. Published December 8, 2023.
- YouTube. Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. Published December 27, 2017.
- Filo. Reaction of the following S tosylate with cyanide ion yields a nitrile pr.. Published June 6, 2024.
- Chemistry LibreTexts. 21.7: Chemistry of Amides. Published September 24, 2022.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyrrolidine-3-carbonitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Pyrrolidine-3-carbonitrile waste. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to instill confidence and ensure that every step of the disposal process is logical, safe, and compliant.
Section 1: Hazard Profile & Core Safety Principles
Expertise & Experience: this compound is an organic nitrile. The primary, immediate risk associated with this class of compounds during disposal is their potential for hazardous reactions. Nitriles can be incompatible with strong acids and bases, and their improper handling can pose significant risks.[1] Therefore, our procedures are built on a foundation of cautious and informed chemical waste segregation.
Trustworthiness: The protocols herein are designed as a self-validating system. Adherence to these steps ensures compliance with established safety standards and minimizes risk to personnel and the environment. The cardinal rule of disposal for this compound is absolute:
Never dispose of this compound or its solutions down the sanitary sewer system. [2]
This substance can be harmful to aquatic life and is not intended for environmental release. All waste streams must be collected as hazardous chemical waste.
Authoritative Grounding: The hazard profile below is synthesized from authoritative Safety Data Sheets (SDS).
| Hazard Classification | GHS Code(s) | Description | Source(s) |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | |
| Hazard Pictogram | GHS07 (Exclamation Mark) | Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity. |
Section 2: Required Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. The goal is to create a complete barrier between you and the chemical waste.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Dispose of contaminated gloves immediately after use in the appropriate solid waste stream.[2][4]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[5]
-
Respiratory Protection: Conduct all waste handling within a certified laboratory chemical hood. If you are handling large quantities of powdered waste outside of a hood, a NIOSH-approved respirator may be necessary.[2][4]
Section 3: Step-by-Step Waste Segregation & Collection Protocol
Proper segregation is the most critical step in preventing accidental and dangerous chemical reactions within a waste container.
Step 1: Identify the Waste Stream Categorize your this compound waste into one of the following streams upon generation. Do not mix waste types.
-
Solid Waste: Includes residual this compound powder, contaminated weighing paper, pipette tips, paper towels, and used gloves.
-
Liquid Waste: Consists of solutions containing this compound dissolved in organic solvents or aqueous buffers.
-
Sharps Waste: Any contaminated needles, syringes, or broken glass.
-
Empty Containers: The original bottle or any container that held the pure compound.
Step 2: Collect Waste in Designated Containers
-
Solid Waste:
-
Designate a specific, sealable container for solid this compound waste. A polyethylene wide-mouth jar is a suitable choice.
-
Place all contaminated solid items directly into this container.
-
Keep the container closed at all times except when adding waste.[6]
-
-
Liquid Waste:
-
Use a dedicated, leak-proof hazardous waste container, preferably made of high-density polyethylene (HDPE).
-
Causality: Do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[7] Mixing nitriles with strong acids or bases can potentially lead to reactions that generate toxic fumes.
-
Affix a waste label and record all constituents, including solvents and the estimated concentration of this compound.
-
-
Empty Containers:
-
The original container must be treated as hazardous waste.[5]
-
Alternatively, it can be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste.[2]
-
After rinsing, the label on the container should be defaced or removed before disposal as non-hazardous glass or plastic waste, in accordance with your institution's policies.[5]
-
Step 3: Label and Store Waste Properly
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5]
-
Storage: Store all waste containers in a designated and marked Satellite Accumulation Area within the laboratory.[6] This area should be away from drains and high-traffic zones.
Section 4: Disposal Pathways & Decision Workflow
The only approved disposal pathway for this compound is through a licensed professional waste management service. In-laboratory chemical treatment or neutralization is not recommended due to the lack of validated procedures for this specific compound and the inherent risks of handling nitrile compounds.
The following diagram outlines the decision-making process for proper disposal.
Sources
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Pyrrolidine-3-carbonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Pyrrolidine-3-carbonitrile, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of proactive safety.
Hazard Profile: Understanding the "Why" Behind the "What"
A comprehensive risk assessment is the foundation of any laboratory safety protocol. This compound, like many nitrile-containing heterocyclic compounds, presents a multi-faceted hazard profile. Understanding these risks is critical to appreciating the necessity of a robust PPE strategy. The primary hazards are categorized as acute toxicity, irritation, and potential for severe health effects upon exposure.[1][2][3][4]
A Safety Data Sheet (SDS) is the primary source of this information. For this compound and structurally similar compounds, the following hazards are consistently identified:
-
Harmful if swallowed: This classifies it as an Acute Toxicity - Oral, Category 4 substance.[1][2][4]
-
Causes skin and eye irritation: Direct contact can lead to irritation, and in some cases, severe burns or eye damage.[2][3][4]
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[2][4]
-
Potential for harm upon skin absorption or inhalation: Some data suggests harm if absorbed through the skin or inhaled.[2][3]
During combustion, hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide (HCN) gas can be produced.[2][5]
Table 1: Hazard and PPE Correlation
| Hazard Route | Potential Effect | Required PPE & Rationale |
| Dermal (Skin) | Skin irritation, burns, harmful if absorbed.[2][3] | Chemical-resistant gloves (Nitrile) and a full-coverage lab coat are mandatory to create a barrier against accidental splashes or contact. |
| Ocular (Eyes) | Serious eye irritation, burns, potential for permanent damage.[2][3][4] | Chemical splash goggles or a face shield are essential to protect against splashes, which can occur during transfer or reaction quenching. |
| Inhalation | Respiratory tract irritation.[2][4] | All handling must occur in a certified chemical fume hood to control vapor and aerosol exposure. A respirator may be required if engineering controls are insufficient. |
| Ingestion | Harmful or fatal if swallowed.[1][2][4] | While not a direct PPE measure, this reinforces the need for strict hygiene protocols, such as never eating, drinking, or smoking in the lab and thorough hand washing after handling.[1][2][6] |
The Core PPE Ensemble: Your First Line of Defense
Based on the hazard profile, a standard PPE ensemble is required for all work with this compound. The selection of specific materials is as important as the equipment itself.
-
Hand Protection: Nitrile Gloves Nitrile gloves are the standard for handling a wide array of laboratory chemicals due to their excellent chemical resistance, particularly against nitriles, acids, and bases.[7][8] They provide a durable barrier and are a suitable alternative for individuals with latex allergies.[8][9] For procedures with a higher risk of splashing, consider using longer gauntlet-style nitrile gloves or double-gloving.[10][11]
-
Eye and Face Protection: Chemical Splash Goggles Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to offer complete protection from splashes and vapors.[2] When handling larger quantities or performing tasks with a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Body Protection: Laboratory Coat A clean, full-length laboratory coat, preferably with knit cuffs, must be worn at all times. This protects your skin and personal clothing from contamination.[12] Ensure the lab coat is fully buttoned.
-
Respiratory Protection: Engineering Controls First The primary method for respiratory protection is the use of engineering controls. All procedures involving this compound must be performed inside a properly functioning chemical fume hood. [4][12] If there is a potential for exceeding exposure limits, such as during a large spill or in a poorly ventilated area, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2][6]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. The following workflow is designed to minimize exposure.
Caption: Standard workflow for donning and doffing Personal Protective Equipment.
Emergency Response: A Plan for Accidental Exposure
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is vital.
Caption: Immediate response protocol for accidental chemical exposure.
Key Emergency Steps:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][3][5][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][5][13] Remove contact lenses if present and easy to do.
-
Inhalation: Move the affected person to fresh air immediately.[2][3][5]
-
Seek Medical Attention: For any exposure, regardless of perceived severity, call for immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the emergency responders.[1][5]
Decontamination and Disposal of Used PPE
All PPE used when handling this compound must be considered contaminated waste.
-
Gloves: Disposable nitrile gloves should be removed carefully, without touching the outside surface with bare skin, and discarded immediately into a designated hazardous waste container.[11][14]
-
Lab Coats: If a lab coat becomes contaminated, it must be professionally decontaminated by a service familiar with handling chemical waste. Do not take contaminated lab coats home.
-
Waste Streams: All solid waste, including contaminated gloves, weighing paper, and pipette tips, must be collected in a clearly labeled hazardous waste container for disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[12][14]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you foster an environment where safety is paramount, allowing you to focus on the critical work of scientific discovery.
References
- Vertex AI Search. (2025, January 7).
- Armbrust American. Are Nitrile Gloves Considered PPE?.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
